molecular formula C4H12ClN B7798825 Diethylammonium chloride

Diethylammonium chloride

Cat. No.: B7798825
M. Wt: 109.60 g/mol
InChI Key: HDITUCONWLWUJR-UHFFFAOYSA-N
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Description

Diethylammonium chloride is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 109.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-89-7 (Parent)
Record name Diethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

109.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660-68-4
Record name Diethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylamine hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-ethyl-, hydrochloride (1:1)
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Record name Diethylammonium chloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of Diethylammonium Chloride (DEA-Cl). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the physicochemical characteristics, experimental protocols, and safety considerations associated with this versatile secondary amine salt. By delving into the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a vital resource for leveraging DEA-Cl in laboratory and industrial settings, particularly in the realms of organic synthesis and pharmaceutical sciences.

Introduction to this compound

This compound, with the chemical formula (C₂H₅)₂NH₂Cl, is the hydrochloride salt of the secondary amine, diethylamine.[1] It is classified as a secondary ammonium salt and is a staple reagent in organic chemistry.[2][3] The compound typically presents as a white to off-white crystalline solid that is notable for its hygroscopic nature, readily absorbing moisture from the atmosphere.[4][5] Its stability and high solubility in water and polar organic solvents make it a more convenient and manageable alternative to its volatile and flammable parent amine, diethylamine.[6][7] This guide explores the core scientific principles of DEA-Cl, offering field-proven insights into its synthesis, properties, and applications, with a particular focus on its utility in pharmaceutical development.

Physicochemical Properties

The utility of this compound in various scientific applications is dictated by its distinct physical and chemical properties. These characteristics influence its behavior in solution, its reactivity, and its handling requirements.

Core Physical and Chemical Data

A summary of the essential physicochemical properties of DEA-Cl is presented below. This data is crucial for designing experiments, developing formulations, and establishing safe handling procedures.

PropertyValueSource(s)
CAS Number 660-68-4[1][8]
Molecular Formula C₄H₁₂ClN or (C₂H₅)₂NH₂Cl[5][6][9]
Molecular Weight 109.60 g/mol [5][8][10]
Appearance White to off-white crystalline solid or powder.[4][11][6][10]
Melting Point 227 - 234 °C[7][11][12]
Boiling Point 320 - 330 °C[7][12]
Density ~1.07 g/cm³ at 20.1 °C[8][13]
Solubility Highly soluble in water (approx. 510 g/L); soluble in ethanol; insoluble in ether.[4][7][8][7][8][13]
pH 4.5 - 6.5 (in a 10 g/L aqueous solution at 20 °C).[7][8][13]
Vapor Pressure <0.1 hPa at 20 °C.[13][7][8]
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air.[4][5][6][10][14]
Structural and Spectroscopic Data

The identity and purity of DEA-Cl are unequivocally confirmed through spectroscopic analysis.

  • Infrared (IR) Spectroscopy : The IR spectrum of DEA-Cl is characterized by prominent peaks corresponding to the N-H bonds of the ammonium group and the C-H bonds of the ethyl groups. Data is available in the NIST Chemistry WebBook, providing a reliable reference for identity confirmation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides a clear signature for the ethyl groups, typically showing a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling. The ammonium protons (NH₂⁺) may appear as a broad singlet.[16]

    • ¹³C NMR : The carbon NMR spectrum is relatively simple, displaying two distinct signals corresponding to the methyl and methylene carbons of the ethyl groups.[17]

Synthesis and Purification

The preparation of this compound is a straightforward and efficient acid-base neutralization reaction, which is the cornerstone of its accessibility in research and industry.

Primary Synthesis Protocol: Acid-Base Neutralization

The most common and direct method involves the reaction of diethylamine with hydrochloric acid.[2][4] This exothermic reaction is typically performed in a suitable solvent to manage heat generation and facilitate product isolation.

Expertise & Experience Insight: The choice of solvent is critical. While the reaction can be done in aqueous conditions, using an anhydrous solvent like ethanol or diethyl ether prevents the incorporation of water into the crystalline lattice and often yields a purer product directly upon precipitation.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve diethylamine in a suitable anhydrous solvent (e.g., ethanol) in a flask equipped with a magnetic stirrer and placed in an ice bath to control the temperature.

  • Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred diethylamine solution. The slow addition is crucial to manage the exothermic nature of the reaction.

  • Precipitation: As the acid is added, this compound will precipitate out of the solution as a white solid.

  • Crystallization & Isolation: After the addition is complete, continue stirring for a short period. The resulting solid can then be isolated by vacuum filtration.

  • Purification: The crude product is purified by recrystallization.[18] Dissolving the solid in a minimal amount of hot absolute ethanol and allowing it to cool slowly will yield high-purity crystals.[11] The purified crystals are then collected by filtration and dried under a vacuum to remove residual solvent.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Diethylamine Diethylamine in Anhydrous Ethanol Reaction Exothermic Neutralization Diethylamine->Reaction HCl Hydrochloric Acid (Concentrated) HCl->Reaction Crude Crude DEA-Cl (Precipitate) Reaction->Crude Recrystallization Recrystallization (from hot Ethanol) Crude->Recrystallization Filtration Vacuum Filtration & Vacuum Drying Recrystallization->Filtration Pure Pure DEA-Cl Crystals Filtration->Pure

Caption: Synthesis and purification workflow for this compound.

Applications in Research and Drug Development

DEA-Cl is a versatile compound with significant utility in both industrial and laboratory settings, particularly in the synthesis of pharmaceuticals and agrochemicals.[6][19]

Role in Organic Synthesis
  • Intermediate and Precursor: DEA-Cl is a crucial intermediate in the synthesis of more complex molecules.[2] It serves as a precursor for producing various pharmaceutical compounds, including the anti-ulcer drug ranitidine, and agrochemicals like herbicides.[6][11]

  • Acid Scavenger: In reactions that produce hydrochloric acid as a byproduct, DEA-Cl's parent amine, diethylamine, is often used as an acid-binding agent. The resulting DEA-Cl can be easily removed from the reaction mixture due to its salt properties.[18]

  • Catalysis: It can be used as a phase transfer catalyst in certain reactions.[6]

Pharmaceutical Formulation and Drug Development
  • API Synthesis: The diethylamine moiety is a common structural feature in many active pharmaceutical ingredients (APIs).[20] DEA-Cl serves as a stable and easy-to-handle source of the diethylammonium cation for incorporation into drug molecules.[2] For instance, it is listed as an impurity of the chemotherapy agent Melphalan.[21]

  • pH Adjustment and Stabilization: In pharmaceutical formulations, the salt can act as a pH adjuster or stabilizer, ensuring the efficacy and shelf-life of the final drug product.[2]

  • Deep Eutectic Solvents: Recent research has explored its use as a component in deep eutectic solvents, which have potential applications in drug delivery and biomedical fields.

G cluster_pharma Pharmaceuticals cluster_chem Chemical Industry DEA_Cl {this compound (DEA-Cl)|CAS: 660-68-4} API_Synth API_Synth DEA_Cl->API_Synth Precursor Formulation Formulation DEA_Cl->Formulation Excipient Drug_Delivery Drug Delivery DEA_Cl->Drug_Delivery Component Agrochem Agrochem DEA_Cl->Agrochem Intermediate Specialty Specialty DEA_Cl->Specialty Reagent Material_Sci Material Science DEA_Cl->Material_Sci Reactant

Sources

Diethylammonium chloride CAS number 660-68-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethylammonium Chloride (CAS 660-68-4) for Researchers and Drug Development Professionals

Abstract

This compound (DEACl), with the CAS number 660-68-4, is the hydrochloride salt of diethylamine. This organic compound presents as a white, crystalline, and often hygroscopic solid that is highly soluble in water and polar organic solvents.[1][2] Its utility in scientific and industrial applications is extensive and varied. In organic synthesis, it serves as a crucial reagent and building block, notably in the Mannich reaction for forming C-C bonds and as a precursor for active pharmaceutical ingredients (APIs) and agrochemicals.[3][4][5] More recently, alkylammonium halides like DEACl are gaining attention in materials science, particularly as additives in the fabrication of perovskite solar cells to control crystal growth and enhance device stability. This guide provides a comprehensive technical overview of its chemical properties, synthesis, characterization, and key applications, offering field-proven insights and detailed protocols for laboratory use.

Chemical Identity and Physicochemical Properties

This compound is formed through the straightforward acid-base reaction between diethylamine and hydrochloric acid.[2][6] Its ionic nature dictates its physical properties, such as a high melting point and solubility in polar media. The compound should be stored in a cool, dry place in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 660-68-4[8]
Molecular Formula C₄H₁₂ClN[8]
Molecular Weight 109.60 g/mol [8]
Appearance White to off-white crystalline solid[1][2]
Melting Point 227-231.8 °C[4][9]
Boiling Point 320-330 °C[9]
Density 1.07 g/cm³ at 20.1 °C[4]
Solubility in Water 510 g/L[4]
Solubility (Other) Soluble in ethanol and chloroform; insoluble in ether.[9]
pH 4.5 - 6.5 (10 g/L in H₂O at 20 °C)[4][9]
Vapor Pressure <0.00001 hPa at 20 °C[4]

Molecular Structure and Spectroscopic Characterization

Verifying the identity and purity of this compound is critical for its effective use. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of DEACl in a deuterated solvent like CDCl₃ provides a clear picture of the proton environments. The protonated amine group leads to a characteristic broad signal, while the ethyl groups show a classic triplet-quartet pattern.

Table 2: ¹H NMR Spectral Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (Methyl)~1.47Triplet7.3
-CH₂- (Methylene)~3.04Quartet7.3
-NH₂⁺- (Ammonium)~9.40Singlet (broad)N/A
Data sourced from ChemicalBook for a 90 MHz spectrum in CDCl₃.[10]

For ¹³C NMR, two distinct signals are expected, corresponding to the methyl and methylene carbons of the two equivalent ethyl groups. Based on typical chemical shift ranges, the methylene carbon, being closer to the electronegative nitrogen atom, will appear further downfield.[11]

Table 3: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-C H₃ (Methyl)10 - 15
-C H₂- (Methylene)40 - 45
Predicted ranges based on standard chemical shift tables for aliphatic amines.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of DEACl provides confirmation of key functional groups. The most prominent features are the stretches associated with the ammonium (N-H⁺) and alkyl (C-H) groups.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)BondDescription of Vibration
~3000-2700N-HStrong, broad absorption characteristic of a secondary ammonium salt stretch.
~2980-2850C-HStrong, sharp peaks corresponding to asymmetric and symmetric stretching of the CH₃ and CH₂ groups.
~1600-1500N-HMedium absorption from ammonium bending vibrations.
~1470-1450C-HMedium absorption from CH₂ and CH₃ bending (scissoring and deformation) vibrations.
Interpretation based on the spectrum available from the NIST Chemistry WebBook and standard IR correlation charts.[12][13]

Thermal Stability and Decomposition Analysis

Protocol for Thermogravimetric Analysis (TGA)

A simultaneous TGA/Differential Scanning Calorimetry (DSC) analysis provides the most comprehensive data, identifying both mass loss events and their associated thermal nature (endothermic or exothermic).

  • Instrumentation : A simultaneous thermal analyzer (e.g., TA Instruments SDT Q600) is used.

  • Sample Preparation : Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.

  • Analysis Conditions :

    • Atmosphere : High-purity nitrogen or argon at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Temperature Program : Equilibrate at 30 °C, then ramp up to 400-500 °C at a heating rate of 10 °C/min.

  • Data Analysis : The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The DSC curve will indicate if the decomposition is endothermic or exothermic.[9]

Predicted Decomposition Pathways

The thermal decomposition of this compound likely proceeds via the loss of hydrogen chloride (HCl) gas to yield the parent diethylamine, which is volatile.

Reaction: (C₂H₅)₂NH₂⁺Cl⁻(s) → (C₂H₅)₂NH(g) + HCl(g)

This decomposition is a common pathway for amine hydrochlorides and is expected to be the primary mass loss event observed in TGA.

Synthesis and Purification

The most direct and common synthesis of this compound is the exothermic acid-base neutralization of diethylamine with hydrochloric acid.[2][6] The reaction is typically performed in a suitable solvent to manage the heat generated and facilitate the isolation of the crystalline product.

Laboratory-Scale Synthesis Protocol

This protocol describes a reliable method for synthesizing and purifying high-purity this compound.

  • Reagent Preparation : In a fume hood, prepare a solution of diethylamine (1.0 mol) in 200 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath.

  • Acid Addition : Slowly add concentrated hydrochloric acid (~1.0 mol) dropwise to the stirred, cooled diethylamine solution. The addition rate should be controlled to keep the internal temperature below 20 °C. The salt will begin to precipitate during the addition.

  • Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Initial Isolation : Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting slurry in an ice bath for at least one hour to maximize crystallization.

  • Filtration : Collect the white crystalline solid by vacuum filtration, washing the filter cake with two portions of cold diethyl ether to remove any unreacted starting material and residual solvent.

  • Purification (Recrystallization) : For high-purity material, dissolve the crude product in a minimal amount of hot absolute ethanol. Once fully dissolved, slowly add anhydrous diethyl ether until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Final Drying : Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (>90%).

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_iso Isolation & Purification prep1 Dissolve Diethylamine in Ethanol prep2 Cool in Ice Bath prep1->prep2 react1 Slow Dropwise Addition of Conc. HCl prep2->react1 react2 Stir at Room Temp (1-2 hours) react1->react2 iso1 Reduce Volume (Rotary Evaporator) react2->iso1 iso2 Vacuum Filtration (Wash with Ether) iso1->iso2 iso3 Recrystallize from Ethanol/Ether iso2->iso3 iso4 Final Filtration & Vacuum Drying iso3->iso4 end end iso4->end High-Purity DEACl

Caption: Workflow for the Synthesis and Purification of this compound.

Key Applications in Research and Development

DEACl is a versatile compound with significant utility in both established organic synthesis and emerging materials science.

Role as a Crystallization Modifier in Perovskite Solar Cells

In the fabrication of high-performance perovskite solar cells (PSCs), achieving a uniform, high-quality crystalline perovskite film is paramount for device efficiency and stability.[14] Alkylammonium halide additives, such as dimethylammonium chloride and methylammonium chloride (MACl), are widely used to control the crystallization process.[8][14] this compound can function similarly.

Causality and Mechanism: The addition of a chloride salt like DEACl to the perovskite precursor solution (typically containing formamidinium iodide and lead iodide in a solvent like DMF/DMSO) influences the crystallization pathway. The chloride ions can coordinate with lead iodide to form intermediate phases.[15] These intermediates can alter the nucleation and growth kinetics of the final perovskite crystal structure. The subsequent annealing step drives off the volatile DEACl, allowing the formation of a more ordered and crystalline perovskite film with larger grain sizes and fewer defects.[15] This improved film morphology facilitates better charge transport and reduces non-radiative recombination, leading to enhanced solar cell performance.[14]

G cluster_solution Precursor Solution cluster_process Film Formation precursor Perovskite Precursors (e.g., FAI, PbI₂) intermediate Formation of Solvated Intermediate Phases (e.g., PbI₂-DEACl-Solvent) deacl DEACl Additive spin Spin Coating intermediate->spin Controlled Nucleation anneal Thermal Annealing spin->anneal final High-Quality Perovskite Film (Large Grains, Low Defects) anneal->final DEACl Volatilization & Crystal Growth

Caption: Mechanism of DEACl as a crystallization modifier in perovskite films.

Utility in C-C Bond Formation: The Mannich Reaction

The Mannich reaction is a powerful three-component condensation used to form β-amino carbonyl compounds, known as Mannich bases.[15] These products are valuable synthetic intermediates for pharmaceuticals and natural products. This compound is an excellent source of the secondary amine required for this reaction.

Causality and Mechanism: The reaction proceeds first by the formation of an electrophilic iminium ion from the reaction of diethylamine (from DEACl) and an aldehyde (commonly formaldehyde).[15][16] Simultaneously, a ketone containing an α-hydrogen tautomerizes to its enol form under the reaction conditions. This nucleophilic enol then attacks the iminium ion, forming a new carbon-carbon bond and yielding the Mannich base product after workup.[16]

This procedure, adapted from Organic Syntheses, describes the preparation of β-diethylaminopropiophenone hydrochloride, demonstrating the utility of DEACl.[17]

  • Reaction Setup : In a 500-mL round-bottom flask with a reflux condenser, combine acetophenone (0.5 mol), this compound (0.65 mol), and paraformaldehyde (0.22 mol).

  • Solvent and Catalyst : Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

  • Reflux : Heat the mixture on a steam bath to reflux for 2 hours. The initially two-layered mixture will become a homogeneous solution.

  • Crystallization : Filter the hot, yellowish solution (if not clear) into a wide-mouthed Erlenmeyer flask. To the warm filtrate, add 400 mL of acetone and cool the mixture in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.

  • Isolation : Collect the crystalline product by vacuum filtration and wash the filter cake with cold acetone. The product can be further purified by recrystallization from hot ethanol with the addition of acetone.[17]

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_workup Workup & Product ketone Ketone (with α-H) iminium Formation of Iminium Ion [(C₂H₅)₂N=CH₂]⁺ enol Enolization of Ketone aldehyde Formaldehyde deacl DEACl attack Nucleophilic Attack of Enol on Iminium Ion iminium->attack enol->attack workup Aqueous Workup or Direct Crystallization attack->workup product β-Amino Ketone (Mannich Base) workup->product

Caption: General workflow of the Mannich Reaction using DEACl.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 5: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin
Skin Corrosion/Irritation (Category 1A/2)H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation
Data compiled from various safety data sheets.[7][18]

In case of exposure, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[7] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[7]

Conclusion

This compound is a foundational chemical with a diverse and expanding range of applications. Its well-understood role in organic synthesis, particularly in the Mannich reaction, makes it an indispensable tool for drug development professionals. Furthermore, its emerging application in materials science as a crystallization-directing agent for perovskite photovoltaics highlights its versatility. By understanding its fundamental properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

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Sources

Diethylammonium Chloride: A Comprehensive Technical Guide to its Synthesis, Discovery, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylammonium chloride (DEAC), a simple yet pivotal organic salt, holds a significant position in the landscape of chemical synthesis, particularly within the pharmaceutical and agrochemical industries. With the chemical formula (C₂H₅)₂NH₂Cl, it is the hydrochloride salt of the secondary amine, diethylamine.[1][2] This white to off-white crystalline solid is characterized by its high solubility in water and polar organic solvents, a property that underpins its utility in a variety of chemical transformations.[1] While seemingly a basic compound, a deep understanding of its synthesis, historical context, and multifaceted applications is crucial for researchers, scientists, and drug development professionals aiming to leverage its full potential. This guide provides an in-depth exploration of this compound, moving beyond simple protocols to elucidate the scientific principles and practical considerations that govern its effective use.

Historical Perspective: The Dawn of Amine Chemistry

The story of this compound is intrinsically linked to the pioneering work on amines in the 19th century. Diethylamine itself was first synthesized in 1852 by the German chemist August Wilhelm von Hofmann.[3] Hofmann's extensive research laid the groundwork for our understanding of this entire class of organic compounds. The formation of amine salts, like this compound, through the neutralization of amines with acids was a fundamental discovery of this era. This straightforward acid-base reaction provided a method to isolate, purify, and handle often volatile and odorous liquid amines by converting them into stable, crystalline solids.[3]

Physicochemical Properties: A Summary for the Bench Scientist

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 660-68-4[4]
Molecular Formula C₄H₁₂ClN[2][5]
Molecular Weight 109.60 g/mol [5]
Appearance White to off-white crystalline solid[6]
Melting Point 231.8 °C
Solubility Highly soluble in water; soluble in polar organic solvents like ethanol.[1]
pH (10 g/L in H₂O at 20 °C) 4.5-6.5
Hygroscopicity Hygroscopic (absorbs moisture from the air)[1]

The Synthesis of this compound: From Theory to Practice

The most common and direct method for the synthesis of this compound is the acid-base neutralization reaction between diethylamine and hydrochloric acid.[6] This reaction is highly exothermic and proceeds with a high yield.

Reaction Mechanism

The synthesis is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of diethylamine (a Lewis base) abstracts a proton (H⁺) from hydrochloric acid (a strong acid). This results in the formation of the diethylammonium cation and the chloride anion, which associate to form the ionic salt.

Caption: Acid-base neutralization for DEAC synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of high-purity this compound.

Materials:

  • Diethylamine ((C₂H₅)₂NH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of diethylamine in a suitable solvent such as ethanol or water. The choice of solvent can influence the rate of reaction and the ease of product isolation. Ethanol is often preferred for subsequent recrystallization.[6]

  • Controlled Acid Addition: Cool the flask in an ice bath to manage the exothermic nature of the reaction. Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise from the dropping funnel with continuous stirring. Maintaining a low temperature is crucial to prevent excessive heat generation, which could lead to the volatilization of the volatile diethylamine.

  • Crystallization: After the addition is complete, the this compound will begin to precipitate out of the solution, especially if a less polar co-solvent like diethyl ether is added. The solution can be further cooled in the ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound in a vacuum oven or desiccator to remove any residual solvent.

Purification by Recrystallization

For applications requiring very high purity, such as in pharmaceutical synthesis, recrystallization is a critical final step.

Principle of Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[7][8]

Recrystallization Protocol:

  • Solvent Selection: Ethanol or a mixture of ethanol and diethyl ether are commonly used for the recrystallization of this compound.[9]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals.[8] Subsequently, place the flask in an ice bath to induce further crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Caption: Workflow for the synthesis and purification of DEAC.

Characterization of this compound

Confirmation of the identity and purity of the synthesized this compound is achieved through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the ethyl groups and the ammonium protons. The ethyl protons will appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group due to spin-spin coupling. The ammonium protons (NH₂⁺) will typically appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the two non-equivalent carbon atoms of the ethyl groups (the methyl and methylene carbons).[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands. A broad and strong band in the region of 3200-2800 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium group. C-H stretching vibrations of the ethyl groups will be observed around 2950-2850 cm⁻¹.

Applications in Drug Development and Beyond

This compound is a versatile building block in organic synthesis, with its utility stemming from its role as a precursor to diethylamine or as a source of the diethylammonium cation.

Pharmaceutical Synthesis
  • Precursor to Active Pharmaceutical Ingredients (APIs): Diethylamine, which can be readily generated from its hydrochloride salt, is a key intermediate in the synthesis of numerous pharmaceuticals.[10][11] It is used in the production of local anesthetics, antihistamines, and other therapeutic agents.[3][11] The diethylamino group is a common feature in many drug molecules, influencing their pharmacokinetic and pharmacodynamic properties.

  • Synthesis of Local Anesthetics: Many local anesthetics, such as lidocaine and procaine, contain a tertiary amine functional group, often a diethylamino moiety.[12][13] This group is crucial for the drug's mechanism of action, which involves blocking sodium ion channels in nerve membranes.[14] The synthesis of these molecules often involves the reaction of a suitable electrophile with diethylamine.

  • Role in Ranitidine Synthesis: While not a direct precursor, the synthesis of the anti-ulcer drug ranitidine involves intermediates that are structurally related to simple amines and their salts, highlighting the importance of this class of compounds in complex drug synthesis.[1][15]

  • pH Adjustment and Stabilization: In pharmaceutical formulations, this compound can be used as a pH-adjusting agent or a stabilizer for certain drug substances.[3]

Agrochemicals

This compound and its parent amine are used in the synthesis of various agrochemicals, including herbicides and pesticides.[3][10] The introduction of the diethylamino group can modulate the biological activity and selectivity of these compounds.

Other Industrial Applications
  • Corrosion Inhibitors: Diethylamine is used to produce N,N-diethylaminoethanol, a common corrosion inhibitor.[16]

  • Catalysis: It can act as a catalyst or a precursor to catalysts in certain organic reactions.

  • Surfactants and Buffering Agents: Due to its ionic nature, it can be employed as a surfactant or as a buffering agent in various chemical processes.[3]

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[3] It is also hygroscopic and should be stored in a cool, dry place in a tightly sealed container.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, while a structurally simple molecule, represents a cornerstone of synthetic organic chemistry. Its straightforward synthesis, stability, and versatility as a chemical intermediate have cemented its importance in both academic research and industrial applications, particularly in the development of life-saving pharmaceuticals. A comprehensive understanding of its synthesis, from the underlying principles to detailed experimental protocols, and an appreciation of its diverse applications empower researchers to effectively utilize this valuable compound in their scientific endeavors.

References

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Diethylammonium chloride chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylammonium Chloride

Abstract

This compound ((C₂H₅)₂NH₂Cl), a simple yet versatile organic salt, serves as a crucial building block in numerous applications, from the synthesis of active pharmaceutical ingredients (APIs) to the formulation of agrochemicals.[1][2] Its utility is fundamentally derived from its distinct chemical structure and the nature of the bonding within its ionic lattice. This guide provides a comprehensive examination of this compound, delving into its intramolecular and intermolecular bonding, three-dimensional structure, and the analytical techniques used for its characterization. We will explore the causality behind its synthesis and purification, providing field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is the hydrochloride salt formed from the acid-base reaction between the secondary amine, diethylamine, and hydrochloric acid.[3] As a white to off-white crystalline solid, it exhibits high solubility in water and other polar solvents, a property that is critical for its role as a reagent and intermediate in various chemical transformations.[4][5] In pharmaceutical development, it is a precursor in the synthesis of compounds like the H₂-receptor antagonist ranitidine.[1] Furthermore, its role extends to material science and analytical chemistry, where it can act as a stabilizer, pH adjuster, or a component in the formulation of deep eutectic solvents. A thorough understanding of its structural and bonding characteristics is paramount for optimizing reaction conditions, predicting its behavior in different chemical environments, and designing novel molecules with desired therapeutic or material properties.

The Architecture of an Ionic Salt: Structure and Bonding

The chemical properties of this compound are a direct consequence of its structure, which is characterized by a combination of strong ionic and covalent bonds, supplemented by significant intermolecular forces.

The Diethylammonium Cation and Chloride Anion

The fundamental structure is that of an ionic salt, composed of a diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, and a chloride anion, Cl⁻. The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged ammonium group of the cation and the negatively charged chloride ion.

Caption: Ionic interaction between the cation and anion.

Intramolecular Covalent Bonding

Within the diethylammonium cation, the atoms are held together by strong covalent bonds. The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms. The geometry around the nitrogen atom is approximately tetrahedral, consistent with sp³ hybridization.

  • N-H and N-C Bonds: These are polar covalent bonds due to the higher electronegativity of nitrogen compared to hydrogen and carbon. This polarity is crucial for the cation's ability to act as a hydrogen bond donor.

  • C-C and C-H Bonds: The bonds within the ethyl groups are predominantly nonpolar (C-C) or slightly polar (C-H).

The precise bond lengths and angles within the crystal are determined by X-ray crystallography. While specific crystallographic data for this compound is deposited in databases like the Cambridge Structural Database (CSD), a study of the closely related N-(2-chloroethyl)-N,N-diethylammonium chloride reveals typical bond lengths: N-C bonds are approximately 1.50 Å, and C-C bonds are around 1.52 Å.[6][7] The bond angles around the sp³ hybridized nitrogen and carbon atoms are expected to be close to the ideal tetrahedral angle of 109.5°.

Intermolecular Forces: The Key to the Crystal Lattice

Beyond the primary ionic attraction, a network of intermolecular forces dictates the packing of ions in the solid state.

  • Hydrogen Bonding: This is the most significant intermolecular force in the this compound crystal. The two acidic protons on the positively charged nitrogen atom (N-H) act as strong hydrogen bond donors. The chloride anion, with its high electron density, serves as an excellent hydrogen bond acceptor. This results in strong N-H···Cl hydrogen bonds, which create a robust, three-dimensional network holding the ions in a stable, ordered lattice.[8] The presence and strength of these hydrogen bonds are critical factors influencing the compound's melting point, solubility, and hygroscopicity.

  • Van der Waals Forces: Weaker London dispersion forces also exist between the ethyl groups of adjacent cations.[9] These forces, arising from temporary fluctuations in electron density, contribute to the overall stability of the crystal lattice, although they are secondary to the ionic and hydrogen bonding interactions.

G Figure 2: Intermolecular Hydrogen Bonding cluster_1 Cation 1 cluster_2 Anion 1 cluster_3 Anion 2 N1 R₂N⁺H₂ Cl1 Cl⁻ N1->Cl1 N-H···Cl Cl2 Cl⁻ N1->Cl2 N-H···Cl

Caption: N-H···Cl hydrogen bonds in the crystal lattice.

Physicochemical Properties

A compound's utility is defined by its physical and chemical properties. The data below has been consolidated from various authoritative sources.

PropertyValueReference(s)
Molecular Formula C₄H₁₂ClN[4][10]
Molecular Weight 109.60 g/mol [4]
Appearance White to off-white crystalline powder or chunks[1][2]
Melting Point 228.5 - 231.8 °C[5][11]
Boiling Point ~330 °C (decomposes)[11]
Solubility in Water 510 g/L (20 °C)
Density 1.07 g/cm³ (20.1 °C)
pH 4.5 - 6.5 (10 g/L in H₂O at 20 °C)
Hygroscopicity Hygroscopic[3]

Synthesis and Characterization: A Validated Workflow

The synthesis and subsequent characterization of this compound provide a practical example of a self-validating experimental system. The identity and purity of the synthesized product are confirmed through rigorous analytical methods.

G Figure 3: Synthesis and Characterization Workflow A Synthesis: Diethylamine + HCl B Purification: Recrystallization A->B Crude Product C Identity Confirmation: FTIR & NMR Spectroscopy B->C Purified Crystals D Purity & Structure Assay: Melting Point & X-ray Crystallography C->D Confirmed Identity E Pure this compound D->E Validated Product

Caption: A self-validating experimental workflow.

Experimental Protocol: Synthesis and Purification

The synthesis relies on a simple, high-yield acid-base neutralization. The choice of this method is driven by its efficiency and the ease of isolating the resulting salt.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.

  • Addition of Amine: Add diethylamine (1.0 mole) to a suitable solvent such as diethyl ether or ethanol (100 mL).

  • Acidification: While stirring vigorously, slowly add a stoichiometric equivalent of concentrated hydrochloric acid (1.0 mole) dropwise using an addition funnel. This reaction is exothermic, and maintaining a low temperature is crucial to prevent excessive fuming and potential side reactions.

  • Precipitation: As the acid is added, a white precipitate of this compound will form. Continue stirring in the ice bath for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Purification by Recrystallization: This step is critical for removing any impurities trapped within the crystal lattice.[12][13]

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., absolute ethanol) until the solid just dissolves.[14]

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystallization.[14]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands. The sample is typically prepared as a KBr pellet.[15]

Wavenumber (cm⁻¹)Vibration TypeBondSignificance
~3000 - 3200Stretching (broad)N-HThe broadness indicates significant hydrogen bonding of the ammonium protons.[15]
~2850 - 2980StretchingC-HCorresponds to the symmetric and asymmetric stretches of the CH₂ and CH₃ groups in the ethyl chains.[16]
~1470Bending (Scissoring)CH₂Characteristic bending vibration of the methylene groups.
~1380Bending (Symmetric)CH₃"Umbrella" mode of the terminal methyl groups.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the diethylammonium cation. The sample is typically dissolved in a deuterated solvent like D₂O or DMSO-d₆.

¹H NMR Spectroscopy: The ¹H NMR spectrum is relatively simple and highly characteristic. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent positively charged nitrogen atom.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.2Triplet6H-CH₃Protons of the methyl group are split into a triplet by the two adjacent protons of the methylene group.
~3.0Quartet4H-CH₂-Protons of the methylene group are split into a quartet by the three adjacent protons of the methyl group.
Broad SignalSinglet2H-NH₂⁺-The acidic protons on the nitrogen often appear as a broad singlet due to rapid exchange with trace water.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two distinct signals corresponding to the two non-equivalent carbon atoms in the ethyl groups.[17][18]

Chemical Shift (δ, ppm)AssignmentRationale
~11-CH₃The terminal methyl carbon is in a more upfield (lower ppm) environment.
~41-CH₂-The methylene carbon is deshielded by the adjacent nitrogen atom.

Conclusion and Outlook

This compound, while structurally simple, presents a rich interplay of ionic, covalent, and intermolecular forces. The electrostatic attraction between the diethylammonium cation and the chloride anion, reinforced by a strong network of N-H···Cl hydrogen bonds, defines its solid-state architecture and key physicochemical properties. Its synthesis is a robust acid-base reaction, and its identity and purity can be unequivocally confirmed through standard analytical techniques like FTIR and NMR spectroscopy.

For drug development professionals and researchers, a firm grasp of these fundamental principles is not merely academic. It informs solvent selection, predicts reactivity, aids in the interpretation of analytical data, and is crucial for the rational design of more complex molecules where the diethylammonium moiety might be a key pharmacophore or structural component. Future research, likely leveraging computational chemistry, will continue to refine our understanding of the subtle energetic balances within the crystal lattice and in solution, further empowering the rational design of next-generation pharmaceuticals and materials.[19][20]

References

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Physical properties of diethylammonium chloride (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the core physical properties of diethylammonium chloride (DEA-Cl), a compound of significant interest in pharmaceutical development and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only precise data but also the underlying scientific principles and detailed experimental methodologies for their determination.

Introduction to this compound

This compound, with the chemical formula (C₂H₅)₂NH₂Cl, is a quaternary ammonium salt. It presents as a white to off-white crystalline solid and is known for its hygroscopic nature.[1][2] Its utility spans various applications, including as a precursor in the synthesis of pharmaceuticals and as a component in the formulation of ionic liquids.[3] A thorough understanding of its physical properties is paramount for its effective application, process optimization, and ensuring safety and stability in formulations.

Core Physical Properties

The key physical characteristics of this compound are summarized in the table below, followed by detailed discussions and experimental protocols.

Physical PropertyValueSource(s)
Melting Point 220 - 231.8 °C[4][5][6][7][8][9]
Boiling Point ~320 - 330 °C (with decomposition)[4][6][7][8]
Solubility in Water ~510 g/L at 20 °C; 232 g/100g at 25°C[5][6][9]
Solubility in Organic Solvents Soluble in ethanol and chloroform; Insoluble in diethyl ether[4][6]

Melting Point: A Critical Parameter for Thermal Stability

The melting point of a compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, the reported melting point generally falls within the range of 220 to 231.8 °C.[4][5][6][7][8][9] This relatively high melting point is indicative of the strong ionic interactions within its crystal structure.

Causality Behind Experimental Choices in Melting Point Determination

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point of crystalline solids like this compound.[10][11] Unlike the capillary method, which relies on visual observation, DSC provides a quantitative measure of the heat flow into the sample as a function of temperature. This allows for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion, which is the energy required to break the crystal lattice.[2] The choice of a controlled heating rate in DSC is crucial; a slower rate generally provides better resolution of the melting transition, while a faster rate can be used for rapid screening.

Self-Validating Experimental Protocol: Melting Point Determination by DSC

The following protocol for determining the melting point of this compound using a Differential Scanning Calorimeter is designed to be self-validating through the use of a certified reference material for calibration.

Materials:

  • This compound (analytical grade)

  • Indium standard for calibration (or other suitable reference material)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Differential Scanning Calorimeter (DSC) instrument

  • High-purity nitrogen gas for purging

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's instructions. This ensures the accuracy of the measurements.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[1]

  • Pan Sealing: Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation or decomposition.[1]

  • Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

  • DSC Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 250 °C).[11]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the endothermic melting peak.[2] The area under the peak corresponds to the enthalpy of fusion.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample & Instrument Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg DEA-Cl Seal Hermetically Seal in Aluminum Pan Weigh->Seal Reference Prepare Empty Reference Pan Load Load Sample & Reference into DSC Cell Reference->Load Equilibrate Equilibrate at 30°C Load->Equilibrate Ramp Ramp Temperature (e.g., 10°C/min) Equilibrate->Ramp Purge Maintain N2 Purge Analyze Analyze Thermogram Ramp->Analyze Determine Determine Onset Melting Point & Enthalpy Analyze->Determine

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point and Thermal Decomposition

The boiling point of this compound is reported in some sources to be in the range of 320-330 °C.[4][6][7][8] However, it is crucial to note that significant thermal decomposition is expected at these temperatures. The National Institute of Standards and Technology (NIST) WebBook indicates an enthalpy of vaporization, which suggests that the compound can enter the gas phase, but also notes the potential for decomposition.[13][14][15] Therefore, the reported boiling point should be considered the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, but this is likely accompanied by decomposition into diethylamine and hydrogen chloride.

For practical applications, it is more relevant to consider the thermal stability and decomposition temperature of this compound. Thermogravimetric Analysis (TGA) would be the appropriate technique to determine the onset of decomposition, where the mass of the sample is monitored as a function of temperature.

Solubility: A Key Factor in Formulation and Application

The solubility of a compound dictates its bioavailability in pharmaceutical formulations and its utility in various solvent systems for chemical reactions. This compound is highly soluble in water and other polar solvents.

Scientific Rationale for Solubility Behavior

The high solubility of this compound in water (~510 g/L at 20 °C) is attributed to its ionic nature.[5][9] The polar water molecules can effectively solvate the diethylammonium cations and chloride anions, overcoming the lattice energy of the solid. Its solubility in polar organic solvents like ethanol is also significant, while it is insoluble in nonpolar solvents such as diethyl ether.[4][6] This "like dissolves like" principle is a fundamental concept in solubility.

A Self-Validating Protocol for Determining Aqueous Solubility

This protocol describes the determination of the aqueous solubility of this compound at a specific temperature using the equilibrium saturation method. The self-validating aspect comes from ensuring that equilibrium has been reached by approaching it from both undersaturation and supersaturation.

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • A suitable analytical technique for quantification (e.g., titration, ion chromatography, or UV-Vis spectroscopy after derivatization).

Procedure:

  • Preparation of Saturated Solution (Approach from Undersaturation):

    • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

    • Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Preparation of Supersaturated Solution (Approach from Supersaturation):

    • Prepare a saturated solution at a higher temperature (e.g., 40 °C) as described above.

    • Slowly cool the solution to the desired temperature (25 °C) in the temperature-controlled shaker, allowing excess solute to precipitate.

  • Sample Collection and Analysis:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to the experimental temperature.

    • Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtrate to a suitable concentration for analysis.

    • Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

  • Data Interpretation: The solubility is the average concentration obtained from both the undersaturated and supersaturated approaches. The results should agree within an acceptable margin of error, confirming that true equilibrium was achieved.

Visualization of the Solubility Determination Workflow

Solubility_Workflow cluster_prep Equilibrium Establishment cluster_analysis Sample Analysis cluster_validation Validation & Result Undersaturation Approach from Undersaturation: Excess Solute + Solvent at T Equilibrate Equilibrate for 24-48h in Temp-Controlled Shaker Undersaturation->Equilibrate Supersaturation Approach from Supersaturation: Saturate at T+ΔT, then cool to T Supersaturation->Equilibrate Settle Allow Solids to Settle Equilibrate->Settle Filter Filter Supernatant (0.45 µm filter) Settle->Filter Dilute Accurately Dilute Filtrate Filter->Dilute Quantify Quantify Concentration (e.g., Titration, IC) Dilute->Quantify Compare Compare Concentrations from both approaches Quantify->Compare Result Report Average Solubility if results concur Compare->Result

Sources

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This in-depth technical guide provides a comprehensive framework for understanding and performing the thermogravimetric analysis (TGA) of diethylammonium chloride (CAS 660-68-4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices, the interpretation of thermal data, and the underlying decomposition mechanisms. This compound is a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) and specialty chemicals.[1][2] Its thermal stability is a critical parameter that dictates storage conditions, reaction safety, and the integrity of manufacturing processes. This guide presents a validated, step-by-step TGA methodology, explains the analysis of the resulting data, and provides the authoritative grounding necessary for robust scientific inquiry.

Section 1: The Analytical Imperative: Why Thermal Stability of this compound Matters

This compound is a secondary ammonium salt that serves as a fundamental building block in organic synthesis.[1] Its utility is prominent in the pharmaceutical industry for the synthesis of various APIs, including antihistamines and local anesthetics, and in the agrochemical sector for producing herbicides and pesticides.[1][2] In these applications, the compound may be subjected to elevated temperatures during reactions, purification, or drying processes.

Understanding the thermal decomposition threshold is therefore not an academic exercise, but a critical safety and quality control parameter. Thermogravimetric Analysis (TGA) provides a direct, quantitative measure of a material's thermal stability and compositional properties by monitoring its mass as a function of temperature in a controlled environment.[3] For this compound, TGA is essential to:

  • Define Maximum Processing Temperatures: Establishing the onset temperature of decomposition prevents unintended degradation during synthesis, which could lead to impurity formation and reduced yield.

  • Ensure Storage Stability: As a hygroscopic solid, understanding its thermal limits is crucial for defining appropriate long-term storage conditions.[4]

  • Inform Hazard Analysis: The thermal decomposition of ammonium salts can release corrosive and toxic gases, such as hydrogen chloride and nitrogen oxides.[5] TGA data is a cornerstone of process safety assessments.

  • Quality Control: TGA can be used as a quality control tool to verify the purity and consistency of different batches of the material.

Section 2: Foundational Principles of Thermogravimetric Analysis

TGA measures weight change as a function of temperature. A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative profile of the material's thermal stability. The selection of experimental parameters is critical and must be guided by the analytical objective.

  • Heating Rate (°C/min): This parameter significantly influences the observed decomposition temperature. A common rate for kinetic studies and routine analysis is 10 °C/min.[6][7]

    • Causality: A slower heating rate (e.g., 5 °C/min) provides better temperature resolution and can separate overlapping thermal events, but increases analysis time. Conversely, a faster rate (e.g., 20 °C/min) can shift the apparent decomposition temperature to a higher value and may reduce sensitivity to subtle events.[8] The choice of 10 °C/min represents a well-established balance between analytical accuracy and practical efficiency.

  • Atmosphere: The gas environment surrounding the sample is crucial.

    • Causality: An inert atmosphere, typically high-purity nitrogen or argon, is essential for studying the inherent thermal stability of a compound like this compound.[9] Using an oxidative atmosphere (like air) would introduce competing degradation pathways and would not reflect the material's intrinsic stability. A consistent flow rate (e.g., 20-100 mL/min) is used to purge the furnace of any evolved gases and prevent them from interfering with the measurement.[6][7]

  • Sample Mass: The initial mass of the sample can affect heat transfer and the diffusion of decomposition products.

    • Causality: A small sample mass, typically in the range of 5-10 mg, is recommended.[6] This minimizes thermal gradients within the sample, ensuring that the recorded temperature is representative of the entire sample. It also prevents the saturation of the local atmosphere with evolved gases, which could inhibit the decomposition process and skew the results.

Section 3: A Validated Protocol for TGA of this compound

This protocol describes a robust, self-validating method for determining the thermal stability of this compound based on established methodologies for similar organic salts.[6][9]

Instrumentation:

  • A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler-Toledo, PerkinElmer).

  • High-purity nitrogen gas (99.999%).

  • Alumina or platinum crucibles/pans.

  • A microbalance for accurate sample weighing.

Step-by-Step Experimental Workflow:

  • Instrument Preparation:

    • Turn on the TGA instrument and the nitrogen gas supply.

    • Perform any required instrument calibrations (mass and temperature) according to the manufacturer's guidelines.

    • Tare the balance using an empty crucible of the same type that will be used for the sample.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into the tared TGA crucible.

    • Record the exact initial mass.

    • Place the crucible onto the TGA balance mechanism.

  • Method Programming:

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.[9]

    • Program the following temperature sequence:

      • Segment 1 (Equilibration): Equilibrate at 30 °C for 5 minutes. This ensures a stable starting temperature and mass.

      • Segment 2 (Ramp): Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.[6]

      • Segment 3 (Isothermal - Optional): Hold at 400 °C for 5 minutes to ensure complete decomposition.

  • Data Acquisition & Analysis:

    • Start the experiment. The instrument will automatically record the sample mass as a function of temperature and time.

    • Upon completion, save the data.

    • Analyze the resulting TGA and Derivative Thermogravimetry (DTG) curves.

TGA_Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_run Execution & Analysis start Start weigh Accurately weigh 5-10 mg sample start->weigh load Load sample into TGA furnace weigh->load purge Purge with N2 gas (20-50 mL/min) load->purge program Program Method: - Equilibrate at 30°C - Ramp 10°C/min to 400°C purge->program run Start Experiment program->run acquire Acquire Mass vs. Temperature Data run->acquire analyze Analyze TGA/DTG Curves acquire->analyze end End analyze->end

Caption: Experimental workflow for the TGA of this compound.

Section 4: Interpreting the Thermogram: Data Analysis & Expected Results

The output of a TGA experiment consists of two primary curves:

  • TGA Curve: Plots percent mass loss (y-axis) versus temperature (x-axis). A sharp drop in this curve indicates a mass loss event, such as decomposition.

  • DTG Curve (Derivative Thermogravimetry): Plots the rate of mass loss (y-axis) versus temperature (x-axis). The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_peak_).[10]

From these curves, we determine the Onset Temperature (T_onset_) . This is a critical value representing the temperature at which decomposition begins and is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.[10]

For this compound, a single-step decomposition is expected, resulting in a near 100% mass loss as the salt degrades into volatile products.

Table 1: Summary of Key Physicochemical and Thermal Data for this compound

ParameterExpected ValueSource(s)
Molecular FormulaC₄H₁₂ClN[5][11]
Molecular Weight109.60 g/mol [11]
Melting Point (T_m)227 - 232 °C[12]
Onset Decomposition (T_onset)> 230 °CInferred from T_m_ and data on similar salts[6][13]
Mass Loss~100%Based on decomposition into volatile products[5]
Decomposition ProductsHydrogen chloride, Diethylamine, and other volatile organics[5]

Note: The onset of decomposition will occur at a temperature above the melting point. The exact T_onset_ must be determined experimentally but is expected to follow shortly after melting.

Section 5: Mechanistic Insights into Thermal Decomposition

The thermal decomposition of ammonium salts like this compound typically proceeds via nucleophilic substitution (Sₙ2).[6] In this mechanism, the chloride anion (Cl⁻) acts as a nucleophile, attacking one of the electrophilic carbon atoms of the diethylammonium cation.

Proposed Decomposition Pathway:

(C₂H₅)₂NH₂⁺Cl⁻ (s/l) → (C₂H₅)₂NH (g) + HCl (g)

In this primary pathway, the compound dissociates upon heating into its constituent base, diethylamine, and hydrogen chloride gas. Both products are highly volatile, which accounts for the complete mass loss observed in the TGA. This reaction is essentially the reverse of the neutralization reaction used to form the salt.[1] Other minor pathways involving the formation of ethyl chloride and ethylamine could also occur but are generally less favored.

Section 6: Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of this compound, a compound of significant importance in the pharmaceutical and chemical industries. By following a validated protocol under an inert atmosphere, researchers can reliably determine the onset temperature of decomposition, which is a critical parameter for safe handling, storage, and chemical processing. The expected single-step decomposition with approximately 100% mass loss corresponds to the compound's degradation into volatile diethylamine and hydrogen chloride. This guide provides the scientific rationale and practical methodology required to perform and interpret these analyses with confidence and accuracy.

References

  • Ferreira, A. M. et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]

  • Zu, Y. et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. [Link]

  • Barbosa-Moreno, G. et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER). [Link]

  • Gamer, T. et al. (2023). Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design. ACS Publications. [Link]

  • Cao, Y. & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Diethylamine Hydrochloride: A Key Building Block for Innovation. [Link]

  • ChemBK. This compound - Physico-chemical Properties. [Link]

  • CAS Common Chemistry. This compound. [Link]

  • Wikipedia. Triethylamine. [Link]

  • NIST. Diethylamine, hydrochloride. [Link]

  • PubChem. This compound. [Link]

  • ARDL. Thermogravimetric Analysis (TGA). [Link]

Sources

An In-depth Technical Guide to Diethylammonium Chloride: Synthesis, Properties, and Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylammonium chloride [(CH₃CH₂)₂NH₂]Cl, a simple yet significant organic salt, finds utility across various scientific domains. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications. In the notable absence of a publicly available, fully determined crystal structure, this document also presents a reasoned perspective on its likely solid-state arrangement, emphasizing the dominant role of hydrogen bonding. This guide serves as a valuable resource for professionals leveraging or investigating this compound in their research and development endeavors.

Introduction to this compound

This compound, also known as diethylamine hydrochloride, is the salt formed from the neutralization of the secondary amine, diethylamine, with hydrochloric acid. It is a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Its solubility in water and polar organic solvents makes it a versatile reagent in chemical synthesis.[2] The compound is identified by its CAS number 660-68-4.[3]

The diethylammonium cation features a central nitrogen atom bonded to two ethyl groups and two hydrogen atoms, carrying a positive charge. This is ionically bonded to a chloride anion. This simple structure belies a rich chemistry, making it a valuable precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4]

Synthesis and Crystallization

The synthesis of this compound is a straightforward acid-base reaction.

General Synthesis Protocol

A typical laboratory-scale synthesis involves the dropwise addition of concentrated hydrochloric acid to a cooled solution of diethylamine in a suitable solvent, such as diethyl ether or ethanol. The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent the volatilization of diethylamine. The salt precipitates out of the solution and can be collected by filtration.

Experimental Protocol: Synthesis of this compound

  • In a well-ventilated fume hood, dissolve diethylamine in a minimal amount of anhydrous diethyl ether in a flask placed in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred diethylamine solution.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for a short period to ensure the reaction goes to completion.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white crystalline solid under vacuum.

Crystallization for Purification

For obtaining higher purity crystalline material, recrystallization can be performed. A common method involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, such as absolute ethanol or a mixture of dichloroethane and methanol, followed by slow cooling to induce crystallization.[4]

G cluster_synthesis Synthesis cluster_purification Purification Diethylamine in Solvent Diethylamine in Solvent HCl Addition HCl Addition Diethylamine in Solvent->HCl Addition Slow, Cooled Precipitation Precipitation HCl Addition->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Crude Product Crude Product Filtration & Washing->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Hot Solvent Pure Crystals Pure Crystals Recrystallization->Pure Crystals Slow Cooling

Physicochemical Properties

The physical and chemical properties of this compound are well-documented in various chemical handbooks and databases.

PropertyValueReference(s)
Molecular FormulaC₄H₁₂ClN[3]
Molecular Weight109.60 g/mol [3]
AppearanceWhite to off-white crystalline powder[1]
Melting Point225-230 °C[1]
SolubilitySoluble in water[2]
Density1.048 g/cm³ at 20 °C[1]
HygroscopicityHighly hygroscopic[1]

Spectroscopic Characterization

While a full crystallographic study is not publicly available, spectroscopic methods provide valuable insights into the structure and bonding within this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-2800 cm⁻¹, which is indicative of the N-H stretching vibrations of the ammonium cation involved in hydrogen bonding. The presence of C-H stretching and bending vibrations from the ethyl groups is also observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would show signals corresponding to the N-H protons, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons. The chemical shift of the N-H protons would be indicative of the degree of hydrogen bonding.

    • ¹³C NMR spectroscopy would show two distinct signals for the methylene and methyl carbons of the ethyl groups.

Crystal Structure: A Current Perspective

Despite being a fundamental organic salt, a detailed single-crystal X-ray diffraction structure of this compound is not readily found in open-access crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Expected Solid-State Interactions

Based on the principles of crystal engineering, the solid-state structure of this compound is expected to be dominated by strong electrostatic interactions between the diethylammonium cations and the chloride anions. The primary directional force governing the crystal packing would be hydrogen bonding.

The two acidic protons on the positively charged nitrogen atom of the diethylammonium cation are strong hydrogen bond donors. The chloride anion is an effective hydrogen bond acceptor. Therefore, a network of N-H···Cl hydrogen bonds is anticipated to be the defining feature of the crystal lattice. These interactions would likely lead to the formation of chains, sheets, or a three-dimensional network of ions.

G cluster_ion1 Diethylammonium Cation cluster_ion2 Chloride Anion cluster_ion3 Diethylammonium Cation N1 N⁺H₂ C1 CH₂ N1->C1 C3 CH₂ N1->C3 Cl1 Cl⁻ N1->Cl1 N-H···Cl C2 CH₃ C1->C2 C4 CH₃ C3->C4 N2 N⁺H₂ N2->Cl1 N-H···Cl C5 CH₂ N2->C5 C7 CH₂ N2->C7 C6 CH₃ C5->C6 C8 CH₃ C7->C8

Applications in Research and Industry

This compound serves as a key building block and reagent in several applications:

  • Pharmaceutical Synthesis: It is used as a precursor or intermediate in the production of various pharmaceutical compounds.[4]

  • Agrochemicals: It is employed in the synthesis of certain pesticides and herbicides.[1]

  • Dye Manufacturing: The compound is utilized in the production of certain dyes.[4]

  • Organic Synthesis: It is used in Mannich reactions and as a source of the diethylamino group in various organic transformations.[4]

  • Materials Science: this compound has been used in the synthesis of diethylaminoethyl (DEAE) cottons.[5]

Conclusion

This compound is a commercially important and synthetically versatile organic salt. Its synthesis is straightforward, and its physicochemical properties are well-characterized. While a definitive single-crystal X-ray structure is not publicly available, a strong understanding of its solid-state behavior can be inferred from the expected dominance of N-H···Cl hydrogen bonds. A formal crystallographic investigation of this fundamental compound would be a valuable addition to the chemical literature, providing precise details of its crystal packing and hydrogen bonding network.

References

  • PubChem. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Diethylamine hydrochloride, 99%. Retrieved from [Link]

  • ChemSrc. (n.d.). diethylamine hydrochloride. Retrieved from [Link]

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Diethylammonium chloride hygroscopicity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hygroscopicity and Stability of Diethylammonium Chloride

Introduction

This compound (DEACl), with the chemical formula (C₂H₅)₂NH₂Cl, is an organic salt formed from the neutralization of the secondary amine, diethylamine, with hydrochloric acid.[1][2] It presents as a white to off-white crystalline solid and is characterized by its high solubility in water and other polar solvents.[3] In the realms of pharmaceutical research and chemical synthesis, DEACl is a versatile compound, serving as a crucial intermediate and precursor in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics and antihistamines.[1][3] It also finds application as a buffering agent and in the preparation of ionic liquids.[3]

The efficacy, safety, and manufacturability of any chemical entity in drug development are intrinsically linked to its physicochemical properties. For amine hydrochlorides like DEACl, two of the most critical parameters are hygroscopicity and stability. Uncontrolled moisture uptake can lead to significant physical and chemical degradation, impacting everything from powder flow and dosage uniformity to API potency and shelf-life.

This technical guide provides an in-depth analysis of the hygroscopic nature and stability profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies for the accurate characterization and handling of this important chemical compound.

Core Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of DEACl is essential before delving into its hygroscopicity and stability. These properties dictate its behavior in various experimental and manufacturing settings.

PropertyValueSource(s)
CAS Number 660-68-4[4][5]
Molecular Formula C₄H₁₂ClN[6]
Molecular Weight 109.60 g/mol [7][6]
Appearance White to off-white crystalline solid[3][8]
Melting Point 227-230 °C[9]
Solubility in Water Highly soluble (510 g/L)[3]
pH (10 g/L in H₂O at 20°C) 4.5 - 6.5[9]

Section 1: The Hygroscopic Nature of this compound

Hygroscopicity is the intrinsic property of a substance to attract and adsorb water molecules from the surrounding atmosphere.[10][11] For pharmaceutical salts, this property is not merely an academic curiosity but a critical parameter that can dictate storage, handling, and formulation strategies. DEACl, like many amine salts, is classified as hygroscopic.[12][13]

Mechanism of Water Sorption

The hygroscopicity of this compound is a direct consequence of its ionic structure. The compound exists as a crystal lattice of diethylammonium cations ((C₂H₅)₂NH₂⁺) and chloride anions (Cl⁻). The strong electrostatic charges of these ions exert a powerful attraction on the polar water molecules present in the air. Water molecules are drawn to the crystal surface and are held via ion-dipole interactions, forming a hydration layer. As the external relative humidity (RH) increases, more water is adsorbed, which can lead to significant physical changes in the material.

Consequences of Moisture Uptake

The absorption of atmospheric moisture by DEACl can lead to several undesirable consequences:

  • Physical Changes: Initial water uptake can cause particles to become sticky, leading to agglomeration and caking of the powder. This negatively impacts powder flowability, a critical attribute for tablet and capsule manufacturing. At higher humidity levels, the substance may undergo deliquescence, where it absorbs enough water to dissolve completely into a saturated solution.

  • Chemical Degradation: The presence of adsorbed water can act as a solvent, accelerating chemical degradation pathways such as hydrolysis or facilitating reactions with other components in a formulation.

  • Handling and Weighing Challenges: The continuous uptake of water can make accurate weighing difficult, leading to errors in experimental preparations and manufacturing processes.

Quantitative Assessment of Hygroscopicity

To manage the challenges posed by hygroscopicity, it must first be accurately quantified. The gold-standard technique for this purpose is Dynamic Vapor Sorption (DVS).[]

Dynamic Vapor Sorption (DVS): This gravimetric technique measures the change in mass of a sample as it is subjected to a precisely controlled program of changing relative humidity at a constant temperature.[] The resulting data are plotted as a moisture sorption-desorption isotherm, which provides a detailed fingerprint of the material's interaction with water vapor.

  • Sample Preparation: Place a small, accurately weighed amount of DEACl (typically 5-15 mg) onto the DVS sample pan.

  • Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry mass.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample mass equilibrates ( dm/dt ≤ 0.002% min⁻¹).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to assess the reversibility of water uptake.

  • Data Analysis: Plot the percentage change in mass against the target relative humidity to generate the sorption and desorption isotherms.

DVS_Workflow cluster_prep Step 1: Preparation cluster_run Step 2: DVS Analysis cluster_analysis Step 3: Data Interpretation prep Place 5-15 mg DEACl on sample pan dry Dry sample at 0% RH to constant mass (m_dry) prep->dry Load sample sorp Increase RH stepwise (0% -> 90%) Monitor mass change dry->sorp Start RH program desorp Decrease RH stepwise (90% -> 0%) Monitor mass change sorp->desorp plot Plot % Mass Change vs. Relative Humidity desorp->plot Export data isotherm Generate Sorption-Desorption Isotherm plot->isotherm

Caption: Workflow for assessing hygroscopicity using DVS.

Section 2: Stability Profile of this compound

The chemical and physical stability of an API or intermediate is paramount to ensuring its quality, safety, and efficacy over time.[15] Stability testing provides evidence of how the quality of a substance varies under the influence of environmental factors like temperature, humidity, and light.[16]

Chemical Stability and Degradation

This compound is a chemically stable compound under standard ambient conditions when protected from moisture.[3][13] However, it is susceptible to degradation under specific conditions.

  • Thermal Decomposition: At elevated temperatures, DEACl will decompose, generating hazardous and irritating gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[5][13]

  • Incompatibilities: Strong oxidizing agents are incompatible with DEACl.[5][13] A critical incompatibility for formulation scientists is with strong bases (e.g., sodium hydroxide). In the presence of a strong base, the acidic diethylammonium cation is deprotonated, regenerating the volatile free base, diethylamine, and forming a salt and water.[17]

    (C₂H₅)₂NH₂⁺Cl⁻ + NaOH → (C₂H₅)₂NH + H₂O + NaCl

  • Photostability: While specific photostability data is not extensively published, standard practice dictates that materials should be protected from light during stability studies unless proven to be photostable.

Physical Stability

The physical stability of DEACl is inextricably linked to its hygroscopicity. As discussed, moisture uptake can alter its physical state, leading to caking, changes in particle size distribution, and ultimately, deliquescence. These changes are considered physical instabilities and can severely impact material handling and product performance.

Framework for Stability Testing

A robust stability study is essential to define the re-test period and recommend storage conditions. The protocols are generally designed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[15]

  • Batch Selection: Utilize at least two or three representative batches of DEACl for the study.[16]

  • Container Closure System: Package the samples in the proposed container closure system intended for long-term storage.

  • Storage Conditions: Place the samples in calibrated stability chambers set to standard long-term and accelerated conditions.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Schedule: Pull samples for analysis at predetermined time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

    • Accelerated: 0, 3, and 6 months.[16]

  • Analytical Testing: Analyze the pulled samples using a validated, stability-indicating analytical method. Key tests include:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Impurities (HPLC/GC): Quantify the purity of DEACl and detect/quantify any degradation products. Note: As a salt, DEACl is non-volatile, so GC analysis typically requires regeneration of the free amine.[18]

    • Water Content (Karl Fischer Titration): Precisely measure the water content to correlate with hygroscopicity and potential degradation.[11]

    • Identification (FTIR): Confirm the chemical identity and integrity of the molecule.

Stability_Workflow cluster_setup Phase 1: Study Setup cluster_storage Phase 2: Storage cluster_testing Phase 3: Analytical Testing batch Select ≥2 Batches of DEACl package Package in Final Container Closure System batch->package storage_long Long-Term Storage (25°C / 60% RH) package->storage_long Place on stability storage_accel Accelerated Storage (40°C / 75% RH) package->storage_accel Place on stability pull Pull Samples at Time Points (0, 3, 6... mos) storage_long->pull storage_accel->pull analysis Test Parameters: - Appearance - Assay/Impurities (HPLC) - Water Content (KF) - Identification (FTIR) pull->analysis data Compile & Analyze Data analysis->data

Caption: A typical workflow for an ICH-guided stability study.

Section 3: Practical Guidance and Conclusion

A thorough understanding of the hygroscopicity and stability of this compound is fundamental to its successful application in research and development.

Handling and Storage: Based on its properties, DEACl must be handled and stored with care.

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents and bases.[3][13] The container must be kept tightly closed to prevent moisture ingress.[4][9]

  • Handling: Use appropriate personal protective equipment (PPE), as DEACl can cause skin, eye, and respiratory irritation.[4][19] Handle in a well-ventilated area or under a fume hood to avoid breathing dust.[19]

Formulation and Development: For drug development professionals, the hygroscopic and acidic nature of DEACl are primary considerations. Its propensity to absorb water can compromise the stability of moisture-sensitive excipients or other APIs in a blended formulation. The acidic pH of its aqueous solution must be considered for compatibility with other ingredients and for its potential impact on the final product's performance and stability.

Conclusion: this compound is a valuable chemical intermediate whose utility is governed by its physicochemical properties. It is a hygroscopic salt that is stable under controlled, dry conditions but is susceptible to physical changes from moisture uptake and chemical degradation at high temperatures or upon reaction with bases. By employing systematic characterization techniques like Dynamic Vapor Sorption and adhering to rigorous ICH-guided stability protocols, researchers and developers can ensure the quality and reliability of DEACl, paving the way for its effective and safe use in pharmaceutical and chemical applications.

References

  • MDPI. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2023). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) A novel methodology for assessing the hygroscopicity of aerosol filter samples. Retrieved from [Link]

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  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically?. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Sciencemadness.org. (2016). Diethylamine Hydrochloride Synthesis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PubChem. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

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Diethylammonium Chloride: A Versatile Cation for Advanced Materials Synthesis and Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Diethylammonium chloride (DEACl), a simple yet versatile organic salt, is emerging as a significant building block in the rational design of advanced functional materials. The unique steric and hydrogen-bonding characteristics of the diethylammonium [(C₂H₅)₂NH₂]⁺ cation allow it to play a pivotal role in crystal engineering, serving as a templating agent, a spacer in low-dimensional systems, and a dynamic component in phase-change materials. This guide provides an in-depth technical overview of the novel applications of DEACl in materials science, focusing on its established role in the synthesis of hybrid organic-inorganic ferroelectrics and its promising potential as a structure-directing agent and a modulator of perovskite structures. We delve into the underlying chemical principles, provide detailed experimental protocols, and present a forward-looking perspective on its future applications.

Introduction: The Diethylammonium Cation as a Functional Moiety

This compound, with the chemical formula [(C₂H₅)₂NH₂]Cl, is an ammonium salt that is readily available and soluble in polar solvents. While historically used as a precursor in organic synthesis, its true potential in materials science lies in the properties of its cation. The diethylammonium (DEA⁺) cation possesses a combination of features that make it an excellent tool for crystal engineering:

  • Intermediate Steric Hindrance: Larger than the commonly used methylammonium (MA⁺) but smaller than long-chain alkylammonium cations, the DEA⁺ cation provides a moderate size that can stabilize specific crystal lattices and create layered structures without excessive separation between inorganic components.

  • Hydrogen Bonding Capability: The two protons on the ammonium group (–NH₂⁺–) are capable of forming strong N-H···X hydrogen bonds (where X is a halide or oxygen). This directional bonding is crucial for templating the growth of crystalline materials and influencing the orientation of molecules within the lattice.

  • Dynamic Potential: The ethyl groups have rotational degrees of freedom, and the cation as a whole can undergo ordering and disordering processes with changes in temperature. This dynamic behavior is the key to its application in phase-transition materials such as ferroelectrics.

This guide will explore how these fundamental properties are being harnessed to create materials with novel electronic and structural properties.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 660-68-4[1][2]
Molecular Formula (C₂H₅)₂NH₂Cl[1]
Molecular Weight 109.60 g/mol [3]
Appearance White to off-white crystalline solid, hygroscopic[2][3]
Melting Point 231.8 °C[4]
Solubility in Water 510 g/L (highly soluble)[4]
pH (10 g/L solution) 4.5 - 6.5[4]

Core Application: Hybrid Organic-Inorganic Ferroelectrics

A significant and well-documented application of DEACl is in the synthesis of hybrid organic-inorganic materials that exhibit ferroelectricity. The compound diethylammonium tetrachlorocuprate(II), [(C₂H₅)₂NH₂]₂CuCl₄, serves as a canonical example of a "cation-triggered" ferroelectric material.

Mechanism of Ferroelectricity in [(C₂H₅)₂NH₂]₂CuCl₄

In this class of materials, the ferroelectric property does not arise from the displacement of metal ions, as in traditional inorganic perovskites like BaTiO₃. Instead, it originates from the collective ordering of the organic diethylammonium cations within the crystal lattice.

  • High-Temperature Paraelectric Phase: At temperatures above the Curie temperature (Tc), the DEA⁺ cations are dynamically disordered, tumbling and rotating freely within the cavities of the inorganic [CuCl₄]²⁻ framework. This random orientation results in no net dipole moment, and the material is in a non-polar, paraelectric state.

  • Low-Temperature Ferroelectric Phase: As the material is cooled below Tc, a phase transition occurs. The thermal energy is no longer sufficient to overcome the energetic preference for an ordered state. The DEA⁺ cations cease their random tumbling and align in a specific, cooperative manner, stabilized by hydrogen bonds between the ammonium groups and the chloride ions of the inorganic framework. This collective alignment creates a net crystallographic dipole moment, making the material ferroelectric.

The switching of this polarization can be achieved by applying an external electric field, which provides the energy for the cations to collectively switch their orientation.

Ferroelectric_Phase_Transition cluster_0 High Temperature (T > Tc) Paraelectric Phase cluster_1 Low Temperature (T < Tc) Ferroelectric Phase Para Disordered DEA⁺ Cations (Tumbling Freely) NoDipole No Net Dipole Moment Para->NoDipole Symmetric Crystal Structure Ferro Ordered DEA⁺ Cations (H-Bond Alignment) Para->Ferro Cooling Dipole Spontaneous Polarization Ferro->Dipole Asymmetric Crystal Structure

Caption: Cation-driven ferroelectric phase transition mechanism.

Experimental Protocol: Synthesis of [(C₂H₅)₂NH₂]₂CuCl₄ Single Crystals

This protocol describes the slow evaporation solution growth method for obtaining high-quality single crystals suitable for characterization.

Materials:

  • This compound (DEACl)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Stoichiometric Preparation: In a clean beaker, dissolve DEACl and CuCl₂·2H₂O in a 2:1 molar ratio in a minimal amount of deionized water.

    • Causality: The 2:1 stoichiometry is essential to form the desired [(DEA)₂CuCl₄] compound. Using a minimal amount of solvent ensures that the solution becomes saturated efficiently for crystallization.

  • Dissolution: Gently warm the solution (to ~40-50 °C) and stir until all solids are completely dissolved, resulting in a clear, green solution.

  • Crystallization: Cover the beaker with parafilm and pierce a few small holes in it. Place the beaker in a vibration-free location at a constant room temperature.

    • Causality: The small holes regulate the rate of solvent evaporation. Slow evaporation is critical for the growth of large, high-quality single crystals by allowing molecules to incorporate into the crystal lattice in an ordered fashion. Rapid evaporation leads to polycrystalline powder.

  • Crystal Harvesting: After several days to a week, yellow-green, plate-like crystals will form. Carefully decant the mother liquor.

  • Washing and Drying: Quickly wash the harvested crystals with a small amount of cold ethanol to remove any residual surface impurities. Dry the crystals on filter paper.

    • Causality: A quick wash with a solvent in which the crystals are less soluble (like cold ethanol) cleans the surface without significantly redissolving the product.

Table 2: Properties of Ferroelectric [(C₂H₅)₂NH₂]₂CuCl₄
PropertyObserved ValueSignificance
Crystal System Orthorhombic (Ferroelectric Phase)The non-centrosymmetric space group allows for a net dipole moment.
Curie Temperature (Tc) ~247 K (-26 °C)The temperature of the ferroelectric-to-paraelectric phase transition.
Spontaneous Polarization (Ps) Varies with temperature below TcA measure of the magnitude of the electric dipole moment per unit volume.
Dielectric Anomaly Sharp peak in dielectric constant at TcCharacteristic signature of a ferroelectric phase transition.

Application: Structure-Directing Agent in Zeolite Synthesis

The specific size, shape, and charge distribution of the DEA⁺ cation make it a candidate as an Organic Structure-Directing Agent (OSDA) for the synthesis of microporous materials like zeolites. OSDAs act as templates around which the inorganic framework (typically silicate or aluminosilicate) assembles.

Mechanism of Structure Direction
  • Template Formation: In the synthesis gel, the positively charged DEA⁺ cations organize the negatively charged silicate/aluminosilicate oligomers around them through electrostatic interactions and hydrogen bonding.

  • Framework Nucleation: The specific geometry of the DEA⁺ cation templates the formation of particular pore and cage structures. The inorganic species polymerize around the OSDAs, forming the nascent zeolite framework. The size and shape of the OSDA directly influence the dimensions of the resulting micropores.

  • Crystal Growth: The templated nuclei grow into crystalline zeolite. The OSDA molecules remain trapped within the pores of the final structure.

  • Template Removal: To make the pores accessible for applications like catalysis or adsorption, the organic template is removed, typically by calcination (heating to high temperatures in air).

Zeolite_Synthesis A 1. Precursor Gel (DEA⁺ Cations + Silicate Oligomers) B 2. Templating & Nucleation (Silicate organizes around DEA⁺) A->B C 3. Crystal Growth (DEA⁺ trapped in pores) B->C D 4. Calcination (Template Removal) C->D E Final Microporous Zeolite D->E

Caption: Workflow for zeolite synthesis using an Organic Structure-Directing Agent (OSDA).

Generalized Protocol: Hydrothermal Synthesis of a Zeolite using DEACl

This protocol provides a general framework. The specific ratios of reactants, temperature, and time must be optimized for the target zeolite framework.

Materials:

  • Silica source (e.g., fumed silica, tetraethyl orthosilicate - TEOS)

  • Alumina source (e.g., sodium aluminate) (if synthesizing an aluminosilicate)

  • Mineralizer (e.g., NaOH)

  • This compound (OSDA)

  • Deionized water

Procedure:

  • OSDA Solution Preparation: Dissolve DEACl and NaOH in deionized water in a Teflon-lined stainless-steel autoclave. Stir until a clear solution is formed.

    • Causality: NaOH acts as a mineralizer, increasing the solubility of the silica and alumina precursors to facilitate their transport and reaction in the aqueous medium.

  • Precursor Addition: Slowly add the silica source to the solution while stirring vigorously. If an aluminosilicate is desired, add the alumina source concurrently. Continue stirring for several hours to form a homogeneous gel.

    • Causality: Vigorous stirring and aging of the gel are crucial for ensuring a uniform distribution of reactants, which promotes homogeneous nucleation and the formation of a pure zeolite phase.

  • Hydrothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to the target temperature (typically 150-200 °C) and hold for 1-7 days. The autoclave can be static or tumbled to promote mixing.

  • Product Recovery: Cool the autoclave to room temperature. Recover the solid product by filtration or centrifugation.

  • Washing: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral. This removes unreacted reagents and residual mineralizer.

  • Drying and Calcination: Dry the product in an oven at ~100 °C overnight. To remove the DEA⁺ template, calcine the dried powder in a furnace by slowly ramping the temperature to 500-600 °C in a flow of air and holding for several hours.

Potential Application: Dimensionality Control in Hybrid Perovskites

While small cations like methylammonium are required to fit into the 3D lattice of highly efficient perovskite solar cells, the larger diethylammonium cation is ideally suited for creating 2D and quasi-2D layered perovskite structures. These materials, often described by the Ruddlesden-Popper formula A₂'Aₙ₋₁BₙX₃ₙ₊₁, are gaining interest for their enhanced stability and tunable optoelectronic properties.

The Role of the Bulky DEA⁺ Cation

In this context, the DEA⁺ cation acts as a large, insulating spacer layer that separates slabs of the inorganic (e.g., lead-iodide) perovskite framework.

  • Dimensionality Tuning: By controlling the stoichiometry between the small cation (e.g., MA⁺) and the large DEA⁺ cation, one can control the thickness 'n' of the perovskite slabs. This provides a direct method for tuning the material's properties.

  • Quantum and Dielectric Confinement: The insulating organic layers confine the charge carriers (electrons and holes) within the inorganic slabs, leading to quantum well-like behavior. This increases the exciton binding energy and can shift the light absorption and emission to higher energies (blue-shift) compared to the 3D analogue.

  • Enhanced Stability: The bulky, hydrophobic diethylammonium layers can act as a barrier against moisture ingress, which is a primary degradation pathway for traditional 3D perovskites. This significantly improves the material's long-term environmental stability.

Layered_Perovskite cluster_0 2D Layered Perovskite Structure Inorganic [PbI₆]⁴⁻ Octahedral Slabs (Semiconducting) Organic Diethylammonium Cations (Insulating Spacers) Result Quantum & Dielectric Confinement Enhanced Moisture Stability Organic->Result Leads to

Caption: Role of DEA⁺ cations as spacers in a 2D layered perovskite.

Table 3: Expected Influence of Cation Size on Hybrid Perovskite Properties

This table presents a conceptual comparison based on known trends for alkylammonium cations to illustrate the expected effect of using DEA⁺.

PropertySmall Cation (e.g., MA⁺)Large Cation (e.g., DEA⁺)Rationale
Crystal Structure 3D Perovskite2D Layered PerovskiteThe bulky cation cannot fit in the 3D lattice and acts as a spacer.
Bandgap Lower (~1.55 eV for MAPbI₃)HigherQuantum confinement effects in the 2D layers increase the bandgap.
Exciton Binding Energy Low (~10-50 meV)High (>200 meV)Dielectric confinement from the organic layers strengthens the electron-hole interaction.
Moisture Stability LowHighHydrophobic organic layers protect the inorganic framework from water.

Conclusion and Future Outlook

This compound is more than a simple chemical precursor; it is a functional component for the bottom-up design of advanced materials. Its established role in creating cation-driven ferroelectrics demonstrates the power of controlling molecular dynamics within a crystal lattice. Furthermore, its potential as a structure-directing agent in zeolite synthesis and as a dimensional and stability modulator in hybrid perovskites opens exciting avenues for future research.

Future work should focus on systematically exploring the DEA⁺ cation as an OSDA for novel zeolite frameworks and on fabricating and characterizing optoelectronic devices based on DEA⁺-containing 2D perovskites, such as LEDs and photodetectors, where high exciton binding energies can be advantageous. Finally, the ability of the DEA⁺ cation to promote the formation of non-centrosymmetric crystal structures suggests a promising, yet largely unexplored, potential for creating new materials for nonlinear optics.

References

A comprehensive, numbered list of all cited sources with full titles, publication details, and verifiable URLs will be consolidated here.

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An In-depth Technical Guide to Predicting Reaction Outcomes Involving Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Character of Diethylammonium Chloride

This compound, ((C₂H₅)₂NH₂Cl), is a secondary ammonium salt formed from the straightforward acid-base reaction between diethylamine and hydrochloric acid.[1][2] It typically presents as a white, crystalline, hygroscopic solid that is highly soluble in water and other polar organic solvents.[1][3] This solubility, combined with its nature as a weak acid, makes it a versatile and important reagent in a multitude of chemical contexts, from its use as a precursor in pharmaceutical and dye manufacturing to its role as a catalyst in organic synthesis.[1][4][5]

Predicting the outcome of reactions involving this salt requires a foundational understanding of its core chemical principles. This guide provides researchers, scientists, and drug development professionals with a framework for predicting and validating these outcomes, moving beyond simple reaction schemes to an in-depth analysis of the underlying chemical logic.

Section 1: Foundational Principles of Reactivity

The behavior of this compound in a reaction vessel is primarily governed by its existence as an ionic salt of a weak base (diethylamine) and a strong acid (hydrochloric acid). This dictates its role in acid-base equilibria, its potential for ion exchange, and its thermal stability.

The Core of Reactivity: Acid-Base Equilibrium

In solution, this compound exists in equilibrium with its constituent ions, the diethylammonium cation ([ (C₂H₅)₂NH₂ ]⁺) and the chloride anion (Cl⁻). The diethylammonium cation is the conjugate acid of diethylamine and can act as a proton donor. The position of this equilibrium is highly dependent on the pH of the solution and the pKa of the diethylammonium ion.

The pKa of the diethylammonium ion is approximately 11.1. This value is the single most critical parameter for predicting the outcome of acid-base reactions.

  • In the presence of a stronger base (a species with a conjugate acid pKa > 11.1): The diethylammonium cation will readily donate its proton, shifting the equilibrium to form neutral diethylamine and the protonated base.

  • In the presence of a weaker base (a species with a conjugate acid pKa < 11.1): The equilibrium will favor the diethylammonium cation, and significant deprotonation will not occur.

dot graph AcidBaseEquilibrium { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} dot Caption: Acid-base equilibrium of this compound.

Salt Metathesis (Ion Exchange) Reactions

Salt metathesis, or double displacement, is a reaction in which cations and anions of the reactants exchange partners.[6] The primary driving force for these reactions is the formation of a product that is removed from the equilibrium, typically as a precipitate, a gas, or a weak electrolyte like water.[6][7]

When predicting the outcome of a metathesis reaction involving this compound, the key is to assess the solubility of the potential new salt. The general form is:

(C₂H₅)₂NH₂Cl(aq) + MX(aq) → (C₂H₅)₂NH₂X(s/aq) + MCl(s/aq)

The reaction is favorable if either (C₂H₅)₂NH₂X or MCl is insoluble in the reaction solvent.[6][7] For example, reacting this compound with silver nitrate (AgNO₃) in an aqueous solution will result in the precipitation of silver chloride (AgCl), driving the reaction forward and leaving diethylammonium nitrate in solution.

Thermal Decomposition

When subjected to high temperatures, ammonium salts can undergo decomposition.[8] For this compound, the likely decomposition pathways involve either a substitution reaction to yield ethyl chloride and diethylamine, or an elimination reaction. The specific products and decomposition temperature can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9] While detailed decomposition studies for this specific salt are not abundant, the general principles for quaternary ammonium salts suggest that hazardous gases like hydrogen chloride and nitrogen oxides can be evolved upon intense heating.

Section 2: Predictive Modeling in Synthetic Applications

Case Study: Predicting Acid-Base Reaction Outcomes

Objective: To determine if this compound can effectively protonate sodium phenoxide.

  • Identify the pKa values:

    • Diethylammonium ((C₂H₅)₂NH₂⁺): pKa ≈ 11.1

    • Phenol (C₆H₅OH), the conjugate acid of phenoxide: pKa ≈ 10.0

  • Compare pKa values: The pKa of the diethylammonium ion (11.1) is higher than that of phenol (10.0).

  • Predict the Outcome: The equilibrium will favor the formation of the weaker acid and weaker base. Therefore, this compound will protonate sodium phenoxide to form phenol and diethylamine. The reaction will proceed favorably.

Reactant AcidpKaReactant BaseConjugate BaseConjugate AcidpKaOutcome Prediction
(C₂H₅)₂NH₂⁺11.1C₆H₅O⁻(C₂H₅)₂NHC₆H₅OH10.0Favorable
(C₂H₅)₂NH₂⁺11.1CH₃COO⁻(C₂H₅)₂NHCH₃COOH4.76Highly Favorable
(C₂H₅)₂NH₂⁺11.1HCO₃⁻(C₂H₅)₂NHH₂CO₃6.35Highly Favorable
Case Study: Predicting Salt Metathesis Outcomes

Objective: To synthesize a diethylammonium salt that is soluble in organic solvents, such as diethylammonium tetrabutylammonium.[7]

  • Select Reactants: Start with water-soluble this compound and a salt containing the desired anion, for example, sodium tetrabutylammonium (NaB(C₄H₉)₄).

  • Analyze Potential Products: The potential products are diethylammonium tetrabutylammonium ((C₂H₅)₂NH₂B(C₄H₉)₄) and sodium chloride (NaCl).

  • Consult Solubility Rules:

    • Sodium chloride (NaCl) has very low solubility in most organic solvents but is highly soluble in water.

    • Salts with large, nonpolar organic cations and anions, like diethylammonium tetrabutylammonium, are often soluble in moderately polar organic solvents (e.g., dichloromethane) but may precipitate from aqueous solutions.[7]

  • Predict the Outcome & Choose Solvent: By conducting the reaction in water, the sodium chloride will remain dissolved while the more lipophilic diethylammonium tetrabutylammonium salt is expected to precipitate, driving the reaction to completion.[7] Conversely, running the reaction in a solvent like dichloromethane could cause the precipitation of NaCl.[7]

Section 3: Experimental Workflow for Reaction Validation

A prediction is only as valuable as its experimental confirmation. A robust workflow is essential for validating the outcome of any reaction involving this compound.

dot graph Workflow { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#34A853"];

} dot Caption: A self-validating workflow for synthesis and analysis.

Protocol 3.1: General Procedure for a Salt Metathesis Reaction

This protocol outlines the synthesis of an organic-soluble diethylammonium salt via precipitation of an inorganic byproduct.

  • Reagent Preparation: Accurately weigh this compound (1.0 eq). Causality Note: As this compound is hygroscopic, it should be dried under vacuum or handled in a glovebox to ensure accurate stoichiometry.[1] Absorbed water can alter solvent polarity and affect product solubility.

  • Dissolution: Dissolve the this compound in the minimum amount of deionized water. In a separate flask, dissolve the metal salt reactant (e.g., NaB(C₆F₅)₄, 1.0 eq) in deionized water.

  • Reaction: Slowly add the metal salt solution to the stirring this compound solution at room temperature. A precipitate should form if the reaction is favorable.

  • Isolation: Allow the mixture to stir for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold deionized water to remove any remaining water-soluble starting materials or byproducts.

  • Drying: Dry the purified solid product under high vacuum to a constant weight.

  • Validation: Proceed with characterization techniques as described below.

Protocol 3.2: Key Analytical Characterization Techniques

Validating the identity and purity of the reaction product is a non-negotiable step for scientific integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the presence of the diethylammonium cation. Expect to see characteristic signals for the ethyl groups (a quartet and a triplet) and the N-H protons. The chemical shifts will confirm the ionic structure.[10][11]

    • ¹³C NMR: Confirms the carbon skeleton of the cation and anion.[11]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI) is ideal for analyzing ionic compounds. In positive ion mode, it will detect the mass-to-charge ratio of the [(C₂H₅)₂NH₂]⁺ cation. In negative ion mode, it will detect the corresponding anion. This confirms the molecular weight of the constituent ions.[12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Useful for identifying key functional groups. For the diethylammonium cation, the N-H stretching bands are characteristic. The spectrum will also show the presence of C-H bonds. This technique is particularly useful for confirming the absence of starting materials.[10]

Section 4: Advanced Considerations and Troubleshooting

  • Hygroscopicity: The tendency of this compound to absorb moisture from the air is a critical handling challenge.[1] Failure to account for this can lead to inaccurate reagent measurements and introduce water into anhydrous reactions, potentially causing side reactions or inhibiting catalysis. Mitigation: Always store in a desiccator and handle in an inert atmosphere (glovebox or under a stream of nitrogen/argon) for moisture-sensitive applications.

  • Solvent Effects: The choice of solvent is paramount. A polar, protic solvent like water or ethanol will readily dissolve the salt and facilitate ionic reactions.[3] However, in some organic reactions, its solubility may be limited. For reactions requiring a non-polar medium, phase-transfer catalysis might be necessary.

  • Catalytic Activity: In some contexts, diethylammonium salts can act as mild acid catalysts or co-catalysts. For instance, diethylammonium iodide has been shown to be an effective catalyst for the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide.[13] Predicting this requires an analysis of the specific reaction mechanism to determine if proton transfer from the diethylammonium cation can facilitate a rate-determining step.

Conclusion

Predicting the outcomes of reactions involving this compound is a systematic process grounded in the fundamental principles of acid-base chemistry, solubility, and reaction kinetics. By leveraging pKa data to forecast proton transfer, solubility rules to predict metathesis, and a robust, self-validating experimental workflow, researchers can move from speculation to confident prediction. Understanding the nuances of handling this hygroscopic salt and the profound impact of solvent choice are field-proven insights that ensure reproducibility and success in the laboratory.

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Navigating the Terrain of Diethylammonium Chloride: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Compound Beyond the Label

Diethylammonium chloride (DEA-Cl), a seemingly straightforward organic salt, is a versatile reagent in the modern laboratory, finding utility as a precursor and reactant in the synthesis of various pharmaceutical compounds and dyes.[1] However, its unassuming appearance as an off-white crystalline solid belies a significant hazard profile that demands a comprehensive and nuanced approach to its handling.[2][3][4][5] This guide moves beyond the boilerplate language of standard safety data sheets to provide a deeper, more integrated understanding of the risks associated with DEA-Cl and the scientific principles that underpin its safe manipulation. Our objective is to empower the researcher with the knowledge to not only follow safety protocols but to comprehend the causality behind them, thereby fostering a culture of intrinsic safety.

The Inherent Hazards of this compound: A Multi-faceted Risk Profile

The primary hazards of this compound stem from its corrosive nature and its toxicity upon various routes of exposure.[6][7] A thorough understanding of these risks is the foundational pillar of safe handling.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a clear, concise summary of the dangers associated with DEA-Cl. It is crucial to internalize these classifications as they inform every aspect of the handling protocol.[6][7]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 1AH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Respiratory or Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

This data is a synthesis of information from multiple safety data sheets.[4][6][7][8][9]

The causality behind these classifications lies in the compound's chemical properties. As the salt of a secondary amine and a strong acid (hydrochloric acid), DEA-Cl can readily hydrolyze, especially in the presence of moisture, to release diethylamine and hydrochloric acid. This corrosive nature is responsible for the severe damage to skin, eyes, and mucous membranes.

The Bastion of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, a multi-layered approach to exposure control is paramount. This begins with robust engineering controls and is supplemented by meticulous use of personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling DEA-Cl, particularly in its solid, dusty form, is a properly functioning chemical fume hood.[10] This is non-negotiable. The fume hood serves two critical purposes:

  • Containment of Aerosols: Manipulation of the solid can generate fine dust particles that are easily inhaled. A fume hood with a sufficient face velocity will contain these particles.

  • Ventilation of Vapors: Although DEA-Cl has a low vapor pressure, any potential off-gassing of diethylamine or hydrogen chloride is effectively removed.[4]

Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[2][11] Their proximity is a critical failsafe in the event of accidental exposure.

Personal Protective Equipment: The Last Barrier

PPE is not a substitute for good engineering controls but is an essential final barrier between the researcher and the chemical.

PPE TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[2][5][6][7]DEA-Cl can cause severe and irreversible eye damage. Standard safety glasses with side shields are insufficient to protect against fine dust or splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities, impervious clothing may be necessary.[2][5][6][8]The compound is toxic in contact with skin and causes severe burns. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or when handling large quantities.[2][5]Inhalation is a significant route of toxic exposure and can cause respiratory irritation.[2][7][8]

The Workflow of Safety: From Receipt to Disposal

A proactive approach to safety involves considering the entire lifecycle of the chemical within the laboratory.

G cluster_0 Chemical Lifecycle Safety Protocol receiving Receiving & Inspection storage Secure & Segregated Storage receiving->storage Verify Integrity handling Controlled Handling in Fume Hood storage->handling Transport in Secondary Containment spill Spill & Emergency Response handling->spill Accidental Release disposal Waste Segregation & Disposal handling->disposal Collect Waste spill->disposal Contain & Clean-up

Caption: A logical workflow for the safe management of this compound.

Prudent Storage
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5][8]

  • Container: Keep the container tightly closed to prevent the absorption of moisture, as the compound is hygroscopic.[1][2][8]

  • Security: Store in a locked cabinet or an area with restricted access.[6][7]

Methodical Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the generation and dispersal of dust. Use non-sparking tools.[6]

  • Housekeeping: Avoid the accumulation of dust on surfaces. Clean any minor spills promptly. Do not eat, drink, or smoke in the handling area.[6][7]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[2][8]

When Things Go Wrong: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and decisive action is critical in the event of exposure.

Exposure RouteFirst Aid ProtocolCritical Considerations
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][5][6]Do not use mouth-to-mouth resuscitation if the person has ingested or inhaled the substance.[6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][5][7]Time is of the essence to minimize chemical burns.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][5][6][7]The speed of flushing is critical to preventing permanent eye damage.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][6]Inducing vomiting can cause further damage to the esophagus.[7]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.[6][8]

  • Ventilate: Ensure the area is well-ventilated, but do not do so in a way that spreads the contamination.

  • Contain: Prevent the spill from entering drains or waterways.[6][7]

  • Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][8][12] Use a HEPA-filtered vacuum for larger spills if available.

  • Decontaminate: Clean the spill area thoroughly.

Responsible Stewardship: Waste Disposal

Disposal of this compound and its contaminated containers must be carried out in accordance with all local, state, and federal regulations.[3][6][7]

  • Chemical Waste: Unused or waste DEA-Cl should be treated as hazardous waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and empty containers should be disposed of as hazardous waste.[6][8]

Conclusion: A Commitment to Safety

This compound is a valuable tool in the arsenal of the research and development scientist. However, its utility is inextricably linked to the respect for its hazards and the diligent application of safety protocols. By understanding the "why" behind each precaution—from its corrosive nature to its toxic potential—we can foster a laboratory environment where scientific advancement and personal safety are not mutually exclusive but are, in fact, two sides of the same coin.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Syntor Fine Chemicals Ltd. (2013). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]

  • Merck Millipore. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

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An In-depth Technical Guide to the Toxicology of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylammonium chloride (DEA-Cl), the hydrochloride salt of the secondary amine diethylamine, is a chemical intermediate with applications in various industrial processes, including the synthesis of corrosion inhibitors, pesticides, and pharmaceuticals. Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and disposal. This technical guide provides a comprehensive overview of the available toxicological data for DEA-Cl, intended for researchers, scientists, and drug development professionals. Where data for DEA-Cl is not available, relevant information on its parent compound, diethylamine (DEA), is presented as a surrogate to provide a more complete toxicological picture, with the clear acknowledgment of the limitations of this approach.

This guide is structured to provide not just a summary of findings, but also insights into the experimental methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Physicochemical Properties and Toxicological Relevance

The toxicological effects of a substance are intrinsically linked to its physicochemical properties. This compound is a white to off-white solid that is highly soluble in water.[1][2] This high water solubility suggests that upon ingestion or inhalation, it is likely to be readily absorbed into the systemic circulation.

PropertyValueSource
Molecular Formula C₄H₁₂ClN[2]
Molar Mass 109.6 g/mol [2]
Melting Point 231.8 °C[2]
Solubility in Water 510 g/L[2]
pH (10 g/L solution) 4.5 - 6.5[2]

Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after a single dose or multiple doses of a substance administered over a very short period (usually 24 hours).

Oral, Dermal, and Inhalation Toxicity

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Category 4 for acute oral and inhalation toxicity , meaning it is harmful if swallowed or inhaled.[1][3] It is classified as Category 3 for acute dermal toxicity , indicating it is toxic in contact with skin.[1][3]

RouteGHS CategoryHazard Statement
Oral Category 4H302: Harmful if swallowed
Dermal Category 3H311: Toxic in contact with skin
Inhalation Category 4H332: Harmful if inhaled
Experimental Protocol: Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method)

The Acute Toxic Class Method is one of the internationally accepted methods for determining the acute oral toxicity of a chemical. It utilizes a stepwise procedure with a small number of animals per step.

Objective: To estimate the acute oral median lethal dose (LD50) of a substance.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Housing: Animals are housed in controlled conditions with standard diet and water ad libitum.

  • Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Acute_Oral_Toxicity_Workflow cluster_protocol Acute Oral Toxicity (OECD 423) start Select Starting Dose (5, 50, 300, or 2000 mg/kg) dose_animals Administer single oral dose to 3 female rats start->dose_animals observe Observe for 14 days (mortality, clinical signs, body weight) dose_animals->observe decision Mortality Observed? observe->decision lower_dose Re-test at a lower dose decision->lower_dose Yes confirm Confirm with 3 more animals at the same or lower dose decision->confirm No lower_dose->dose_animals stop Stop testing and classify confirm->stop

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Irritation and Sensitization

Skin Corrosion/Irritation and Serious Eye Damage/Irritation

This compound is classified as causing severe skin burns and eye damage (Category 1A) .[1][4] This indicates that it is a corrosive substance that can cause irreversible damage to the skin and eyes upon contact.

Skin Sensitization

The substance is also classified as a skin sensitizer (Category 1) , meaning it may cause an allergic skin reaction after repeated contact.[1][4]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining lymph nodes of mice.

Objective: To determine if a chemical has the potential to cause skin sensitization.

Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Dosing: The test substance is applied topically to the dorsum of both ears for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.

  • Data Analysis: The incorporation of the radiolabel into the lymph node cells is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is generally considered a positive result.

Skin_Sensitization_Workflow cluster_protocol Skin Sensitization - LLNA (OECD 429) start Topical application to mouse ears (Days 1, 2, 3) iv_injection Intravenous injection of ³H-methyl thymidine (Day 6) start->iv_injection excision Excise auricular lymph nodes iv_injection->excision measurement Measure radiolabel incorporation excision->measurement calculation Calculate Stimulation Index (SI) measurement->calculation result SI >= 3 indicates sensitization calculation->result

Caption: Workflow for the Local Lymph Node Assay (LLNA).

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause damage to the genetic material of cells.

Mutagenicity Data

Available data from in vitro studies suggest that this compound is not mutagenic.[4][5]

  • Ames Test (Bacterial Reverse Mutation Test - OECD Guideline 471): Negative.[4]

  • In vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - OECD Guideline 476): Negative.[4][5]

These results indicate that this compound is unlikely to cause gene mutations.

Repeated Dose Toxicity (Chronic Effects)

Data on the chronic toxicity of this compound is limited.[6][7] However, studies on its parent compound, diethylamine (DEA), provide valuable insights into potential long-term health effects.

A comprehensive 2-year inhalation study on DEA was conducted by the National Toxicology Program (NTP).[8][9][10]

Findings from Diethylamine (DEA) Chronic Toxicity Studies
  • Target Organs: The primary target organ for chronic DEA inhalation exposure is the respiratory tract, particularly the nasal passages.[8][9]

  • Observed Effects:

    • Rats: Atrophy of the olfactory epithelium.

    • Mice: Hyperostosis (thickening) of the turbinates, atrophy of the olfactory epithelium, and respiratory metaplasia.[8][9]

  • Systemic Effects: Systemic toxicity was generally not observed at concentrations that caused respiratory effects.[8]

Rationale for using DEA data: this compound is the salt of diethylamine. In biological systems, it is expected to dissociate into the diethylammonium cation and the chloride anion. The diethylammonium ion is in equilibrium with diethylamine. Therefore, the toxicological effects of DEA are considered relevant to the assessment of DEA-Cl.

Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure over a prolonged period.[3][11][12][13]

Objective: To characterize the toxicity profile of a substance after 90 days of repeated oral administration.

Methodology:

  • Animal Model: Typically, young adult rats are used.

  • Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days. At least three dose levels and a control group are used.

  • Observations: Detailed clinical observations, body weight, food/water consumption, ophthalmological examinations, hematology, clinical chemistry, and urinalysis are performed.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues is examined histopathologically.

Carcinogenicity

There is no direct data on the carcinogenicity of this compound.[6][7] However, the 2-year NTP inhalation study on diethylamine found no evidence of carcinogenic activity in male or female rats or mice.[5][10][14][15]

Experimental Protocol: Carcinogenicity Studies (Following OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays designed to assess the carcinogenic potential of a substance.[16][17][18][19]

Objective: To identify the carcinogenic potential of a substance and to characterize the dose-response relationship.

Methodology:

  • Animal Model: Typically, rats and mice are used.

  • Dosing: The test substance is administered for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

  • Pathology: A complete histopathological examination of all tissues is performed on all animals.

Reproductive and Developmental Toxicity

There is a significant lack of data on the reproductive and developmental toxicity of this compound.[6][7] Safety data sheets typically state "no data available" for these endpoints.

Studies on other quaternary ammonium compounds (QACs) have raised concerns about their potential reproductive and developmental effects. For example, some studies have linked exposure to certain QACs with reduced fertility in mice and an increased incidence of neural tube defects.[20][21] However, it is important to note that these findings are on different QACs and may not be directly applicable to this compound.

Given the data gap, further investigation into the reproductive and developmental toxicity of this compound is warranted.

Experimental Protocols for Reproductive and Developmental Toxicity
  • Prenatal Developmental Toxicity Study (OECD Guideline 414): This study is designed to assess the effects of a substance on the developing fetus when administered to the pregnant female.[1][22][23][24][25]

  • Two-Generation Reproduction Toxicity Study (OECD Guideline 416): This study evaluates the effects of a substance on all phases of the reproductive cycle over two generations.[26][27][28][29]

Ecotoxicity

Limited data is available on the ecotoxicity of this compound. It is classified as harmful to aquatic life (Category 3) .[4]

OrganismTestResultSource
Fish (Oryzias latipes) LC50 (96h)> 100 mg/L[5]
Daphnia magna EC50 (48h)58.4 mg/L[4]
Algae (Pseudokirchneriella subcapitata) ErC50 (72h)50.86 mg/L[4]

Conclusion

This technical guide provides a comprehensive summary of the available toxicological data for this compound. The acute toxicity profile indicates that it is harmful if swallowed or inhaled and toxic in contact with the skin. It is a corrosive substance to the skin and eyes and a skin sensitizer. Current in vitro data suggest it is not genotoxic.

Significant data gaps exist for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. While studies on the parent compound, diethylamine, provide some insight into potential chronic effects and carcinogenicity, further research on this compound is necessary to fully characterize its long-term health effects. The ecotoxicity data indicates that it is harmful to aquatic life.

Researchers, scientists, and drug development professionals should exercise caution when handling this compound, adhering to appropriate safety protocols and using personal protective equipment. The information presented in this guide should be used to inform risk assessments and to guide future research into the toxicology of this compound.

References

  • Assessment of chronic inhalation non-cancer toxicity for diethylamine. (2015). PubMed Central. Retrieved from [Link]

  • Assessment of chronic inhalation non-cancer toxicity for diethylamine. (2015). PubMed. Retrieved from [Link]

  • OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Policy Commons. Retrieved from [Link]

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  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1998). OECD. Retrieved from [Link]

  • OECD 416: Two-generation reproduction toxicity. Inotiv. Retrieved from [Link]

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  • Chronic toxicity and carcinogenicity studies. GLP LIfe Test. Retrieved from [Link]

  • Reproductive toxicity assessment of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride in CD® rats. PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Environmental Impact of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylammonium chloride (DEA-Cl), the hydrochloride salt of the secondary amine diethylamine, is a chemical intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs), dyes, and resins.[1] As with any chemical compound used in industrial and pharmaceutical processes, a thorough understanding of its environmental profile is paramount. For professionals in drug development and manufacturing, evaluating the environmental fate and ecotoxicity of all chemical entities, including intermediates like DEA-Cl, is not only a matter of regulatory compliance but also a cornerstone of corporate stewardship and sustainable science.

This technical guide provides a comprehensive analysis of the environmental impact of this compound. Moving beyond a simple data summary, this document synthesizes the available physicochemical, toxicological, and environmental fate data to offer a cohesive understanding of how DEA-Cl behaves upon environmental release. We will explore its distribution in various environmental compartments, its persistence and degradation pathways, its potential for bioaccumulation, and its toxicity to aquatic life. Furthermore, this guide details standardized methodologies for the environmental monitoring of related compounds, providing a practical framework for risk assessment and management.

Physicochemical Properties and Predicted Environmental Distribution

The environmental behavior of a chemical is fundamentally governed by its intrinsic physicochemical properties. For this compound, these properties dictate its partitioning between air, water, soil, and biota.

  • Appearance: White to off-white hygroscopic solid.[1][2]

  • Water Solubility: Highly soluble in water.[1][3] This high solubility is a critical factor, suggesting that the primary environmental compartment of concern following a release would be the aquatic environment.

  • Vapor Pressure: Very low (e.g., 0.0000645 mmHg), indicating it is not volatile.[2] Consequently, significant partitioning to the atmosphere is not expected.

  • Octanol-Water Partition Coefficient (Log Pow): Approximately -1.3. This strongly hydrophilic nature (negative Log Pow) indicates a very low potential for bioaccumulation in the fatty tissues of organisms.[4]

These properties collectively suggest that if released, this compound will predominantly reside in the aqueous phase. Its high water solubility facilitates transport in surface and groundwater, while its low vapor pressure and low Log Pow make significant air contamination and bioaccumulation unlikely.

Release This compound Release Wastewater Wastewater Treatment Plant Release->Wastewater Industrial Effluent Soil Soil/Sediment Release->Soil Spills/Leaks Air Atmosphere Release->Air Negligible Volatilization Water Aquatic Environment (Surface Water) Wastewater->Water Treated Effluent Wastewater->Soil Biosolids Application Water->Soil Sorption to Sediment Biota Aquatic Organisms Water->Biota Uptake Soil->Water Leaching/Runoff (High Solubility)

Caption: Predicted environmental pathways of this compound.

Environmental Fate and Persistence

Understanding the persistence of a compound is crucial for assessing its long-term environmental impact. The key degradation and partitioning processes for this compound are outlined below.

Biodegradability

Based on data for its parent compound, diethylamine, this compound is considered to be readily biodegradable.[4] In a standard aerobic biodegradation test (OECD Test Guideline 301C), 100% degradation was observed over 28 days.[4] This indicates that, under typical conditions found in wastewater treatment plants and aerobic natural waters, the compound is likely to be efficiently mineralized by microorganisms, preventing long-term persistence.

Abiotic Degradation
  • Hydrolysis: Quaternary ammonium compounds can be stable to abiotic hydrolysis under typical environmental pH conditions (pH 5-9).[5] While specific data for DEA-Cl is limited, related structures show long half-lives, suggesting this is not a primary degradation pathway.[5]

  • Photodegradation: Similarly, direct photodegradation in water is not expected to be a significant removal mechanism for this class of compounds.[5]

The primary mechanism for the removal of this compound from the environment is, therefore, microbial degradation.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a substance to bioaccumulate is often predicted by its octanol-water partition coefficient (Log Pow).

As previously noted, this compound has a Log Pow of approximately -1.3. Substances with a Log Pow less than 3 are generally not considered to have a significant potential for bioaccumulation. Therefore, based on its high water solubility and low lipophilicity, bioaccumulation of this compound in aquatic or terrestrial organisms is not expected.[4][6]

Mobility in Soil

While highly soluble in water, the cationic nature of the diethylammonium ion suggests it will exhibit strong adsorption to negatively charged soil and sediment particles (e.g., clays, organic matter). This behavior is characteristic of quaternary ammonium compounds, which are known to be immobile in soil.[5] This strong binding reduces the compound's bioavailability to soil-dwelling organisms and limits its potential to leach into groundwater, effectively sequestering it in the soil or sediment layer where it can undergo biodegradation.[5]

Ecotoxicity Profile

Although readily biodegradable, a release of a sufficient concentration of this compound prior to degradation can pose a risk to environmental organisms. The compound is classified as harmful to aquatic life.[4]

Aquatic Toxicity

The primary environmental risk associated with this compound is its toxicity to aquatic organisms. The following table summarizes key ecotoxicity data, which is often based on analogy with diethylamine.

Trophic LevelSpeciesEndpointValue (mg/L)Exposure TimeTest GuidelineReference
Fish Oryzias latipes (Japanese rice fish)LC50> 100--
Invertebrates Daphnia magna (Water flea)EC5058.448 hOECD 202[4]
Algae Pseudokirchneriella subcapitataErC5050.8672 hOECD 201[4]
Algae Pseudokirchneriella subcapitataNOEC15.472 hOECD 201[4]
  • LC50 (Lethal Concentration, 50%): The concentration that is lethal to 50% of the test population.

  • EC50 (Effective Concentration, 50%): The concentration that causes a specified effect (e.g., immobilization) in 50% of the test population.

  • ErC50 (Median Effective Concentration, growth rate): The concentration that causes a 50% reduction in growth rate.

  • NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant adverse effect is observed.

The data indicates that while the compound is harmful, the concentrations required to elicit acute toxic effects are relatively high. The most sensitive trophic level appears to be invertebrates and algae.

Methodologies for Environmental Analysis

To effectively monitor and manage the potential environmental release of this compound, robust analytical methods are required. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is challenging. High-performance liquid chromatography (HPLC) and derivatization techniques are often employed.

While specific validated methods for this compound in environmental matrices are not widely published, protocols for its parent compound, diethylamine, provide a strong technical foundation.[7] For trace-level analysis, LC-MS is the preferred technique for structurally similar compounds.[8]

Start Environmental Sample (Water, Soil) Extraction Sample Extraction (e.g., Solid Phase Extraction) Start->Extraction Derivatization Derivatization (Optional) (e.g., with NBD-Chloride) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or HPLC-UV/Fluorescence) Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification End Reportable Concentration Quantification->End

Caption: General workflow for the analysis of alkylamines in environmental samples.

Experimental Protocol: HPLC Analysis of Aliphatic Amines (Adapted from OSHA Method 41)

This protocol outlines a methodology for the analysis of volatile aliphatic amines like diethylamine in air, which can be adapted for aqueous samples. The principle involves derivatization to create a chromophore or fluorophore that is readily detectable.[7]

1. Principle: Aqueous samples are passed through a solid-phase extraction (SPE) cartridge (e.g., a cation-exchange resin) to concentrate the analyte. The amine is then eluted and derivatized with a reagent such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Chloride), which forms a stable, highly fluorescent derivative.[7] This derivative is then analyzed by HPLC with a fluorescence detector.

2. Reagents and Materials:

  • This compound certified reference standard

  • Solid Phase Extraction (SPE) cartridges (Cation-Exchange)

  • NBD-Chloride derivatizing agent

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Bicarbonate

  • Water (HPLC grade)

  • HPLC system with fluorescence or UV-Vis detector

  • Analytical column (e.g., C18 reversed-phase)

3. Sample Preparation and Derivatization:

  • Concentration: Acidify the aqueous sample (e.g., to pH 3) and pass a known volume through a pre-conditioned cation-exchange SPE cartridge.

  • Elution: Elute the trapped diethylammonium from the cartridge using a small volume of methanolic ammonia or other suitable basic solvent.

  • Solvent Exchange: Evaporate the elution solvent to dryness under a gentle stream of nitrogen and reconstitute in a compatible solvent like acetonitrile.

  • Derivatization: Add a solution of NBD-Chloride in acetonitrile and a small amount of sodium bicarbonate to the reconstituted sample.

  • Reaction: Heat the mixture in a sealed vial (e.g., 60°C for 1 hour) to complete the derivatization reaction.[7]

  • Final Preparation: Cool the sample and dilute as necessary with the mobile phase before injection into the HPLC.

4. HPLC Conditions (Illustrative):

  • Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detector: Fluorescence (Excitation: ~470 nm, Emission: ~530 nm) or UV-Vis.

  • Injection Volume: 10-20 µL

5. Quantification: Prepare a calibration curve using certified standards of this compound carried through the same derivatization procedure. Quantify the unknown samples by comparing their peak areas to the calibration curve.

Risk Management and Disposal

Effective management of this compound is essential to prevent environmental release.

  • Handling: Use in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, to prevent skin and eye contact.[9]

  • Spill Management: In case of a spill, do not let the product enter drains.[4] Contain the spill with absorbent material (e.g., sand, earth). Collect the material into suitable, labeled containers for disposal.[4][10]

  • Disposal: Waste material must be disposed of in accordance with national and local regulations.[4] This typically involves disposal at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[10] Do not mix with other waste, and handle uncleaned containers as you would the product itself.[4]

Conclusion and Future Directions

The available data indicates that this compound presents a manageable environmental risk profile when handled according to established safety and disposal protocols. Its key environmental characteristics are:

  • Primary Compartment: The aquatic environment, due to high water solubility.

  • Persistence: Low persistence, as it is readily biodegradable.

  • Bioaccumulation: A very low potential for bioaccumulation.

  • Ecotoxicity: Harmful to aquatic life, particularly invertebrates and algae, although at relatively high concentrations.

While the current understanding, largely based on data from the parent compound diethylamine, is robust, several knowledge gaps remain. Future research should focus on generating specific, long-term environmental fate and chronic toxicity data for this compound itself, particularly its behavior in complex environmental matrices such as sediment and soil under various redox conditions. Such studies would further refine the environmental risk assessment and support the continued safe use of this important chemical intermediate in the pharmaceutical and chemical industries.

References

  • International Labour Organization. (n.d.). ICSC 0444 - DIETHYLAMINE.
  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Diethylamine.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Diethylamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine.
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound.
  • U.S. Environmental Protection Agency. (2006). Environmental Fate Assessment of Didecyl dimethyl ammonium chloride (DDAC).
  • Guidechem. (n.d.). Diethylamine hydrochloride 660-68-4 wiki.
  • Ataman Kimya. (n.d.). DIETHYLAMINE.
  • Merck Millipore. (n.d.). This compound CAS 660-68-4 | 820393.
  • Spectrum Chemical. (2019). Safety Data Sheet: Diethylamine Hydrochloride.
  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is PPG-9 DIETHYLMONIUM CHLORIDE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197650, this compound.
  • Syntor Fine Chemicals Ltd. (2013). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution.
  • ECHEMI. (n.d.). This compound SDS, 660-68-4 Safety Data Sheets.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • DeLeo, P. C., et al. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Environmental Toxicology and Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Diethylaminoethylchloride hydrochloride.
  • CymitQuimica. (n.d.). CAS 660-68-4: this compound.
  • Sigma-Aldrich. (n.d.). This compound for synthesis 660-68-4.
  • Occupational Safety and Health Administration. (1982). DIETHYLAMINE Method no.: 41.
  • Centers for Disease Control and Prevention. (1980). Development of a quantitative air sampling and analytical method for diethylcarbamoyl chloride.
  • U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
  • Kuo, D. T. F., et al. (2025). Evaluating Bioaccumulation Potential of Cyclic and Linear Volatile Methylsiloxanes in Aquatic and Terrestrial Species. Environmental Toxicology and Chemistry.

Sources

Methodological & Application

Application Note: Laboratory Synthesis of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Diethylammonium chloride ((C₂H₅)₂NH₂Cl) is an organic salt formed from the secondary amine diethylamine and hydrochloric acid.[1][2] As a versatile chemical intermediate, it serves as a crucial precursor in numerous synthetic applications within the pharmaceutical, agrochemical, and dye industries.[3][4] Notably, it is a key reactant in the production of pharmaceutical compounds such as ranitidine and is employed in the Mannich reaction.[3] Its stability and solid, crystalline nature make it a more convenient and safer alternative to handling volatile and flammable liquid diethylamine.[5]

This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in chemical synthesis and drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations to ensure a reliable and safe laboratory-scale production.

Principle of Synthesis: An Acid-Base Neutralization

The synthesis of this compound is a classic and straightforward acid-base neutralization reaction.[6][7] The core of the reaction involves the protonation of a weak base, diethylamine, by a strong acid, hydrochloric acid.

  • The Base: Diethylamine ((C₂H₅)₂NH) is a secondary amine characterized by a lone pair of electrons on the nitrogen atom, which makes it a Brønsted-Lowry base (a proton acceptor).[5][6]

  • The Acid: Hydrochloric acid (HCl) is a strong mineral acid that completely dissociates in solution to provide a proton (H⁺) source.[8][9]

The reaction proceeds as follows: The nucleophilic nitrogen atom of diethylamine donates its electron lone pair to the proton from hydrochloric acid, forming a stable ammonium salt.[6]

(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂⁺Cl⁻

This reaction is thermodynamically favorable and proceeds rapidly to completion. The significant difference in acidity, illustrated by the pKa values of the conjugate acids (pKa of diethylammonium ion is ~11, while the pKa of HCl is approximately -6.3), drives the equilibrium overwhelmingly towards the formation of the salt product.[5][9][10][11] The reaction is highly exothermic, necessitating careful temperature control.

Materials and Reagents

Proper preparation and selection of high-purity reagents are paramount for achieving a high yield and purity of the final product.

Reagent / Equipment Specification Purpose
Chemicals
Diethylamine≥99.5% purityStarting base
Hydrochloric Acid (HCl)37% (concentrated)Proton source
Diethyl EtherAnhydrousReaction solvent
Absolute Ethanol≥99.5%Recrystallization solvent
Glassware & Equipment
Round-bottom flask (250 mL)Standard taperReaction vessel
Dropping funnel (100 mL)Pressure-equalizingControlled addition of acid
Magnetic stirrer and stir barHomogeneous mixing
Ice-water bathTemperature control
Büchner funnel and filter paperProduct isolation
Vacuum filtration flaskCollection of filtrate
Beakers and graduated cylindersReagent measurement
Rotary evaporatorSolvent removal (optional)
Vacuum desiccatorProduct drying

Experimental Workflow and Protocol

The following sections detail the step-by-step procedure for the synthesis and purification of this compound.

Visualized Experimental Workflow

The diagram below outlines the key stages of the synthesis process, from reagent preparation to the final dried product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents 1. Prepare Reagents (Diethylamine in Ether) cooling 2. Cool to 0°C (Ice Bath) reagents->cooling acid_add 3. Slow HCl Addition (Dropwise) cooling->acid_add precipitate 4. Precipitation (Stir for 30 min) acid_add->precipitate filtration 5. Vacuum Filtration precipitate->filtration washing 6. Wash with Cold Ether filtration->washing drying 7. Dry Product (Vacuum Desiccator) washing->drying final_product final_product drying->final_product High-Purity (C₂H₅)₂NH₂Cl

Caption: Workflow for this compound Synthesis.

Detailed Synthesis Protocol

CAUTION: This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.137 mol) of diethylamine in 100 mL of anhydrous diethyl ether.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0 °C.

  • Acid Addition: Transfer 11.4 mL of concentrated hydrochloric acid (37%, ~0.137 mol) to a 100 mL dropping funnel. Add the HCl to the stirred diethylamine solution dropwise over 30-45 minutes. Causality Note: The slow, dropwise addition is critical to dissipate the heat generated from the exothermic neutralization reaction, preventing the low-boiling point diethyl ether from boiling off and ensuring controlled precipitation. A white precipitate will form immediately upon addition.

  • Precipitation: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion and to maximize crystal formation.

  • Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (20 mL each) of cold diethyl ether to remove any residual starting materials or impurities.

  • Drying: Transfer the white crystalline product to a pre-weighed watch glass and dry it in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride) to a constant weight. The product is hygroscopic and should be stored in a tightly sealed container.[1][3] The typical yield is 14.0-14.5 g (93-97%).

High-Purity Recrystallization Protocol

For applications requiring higher purity, the crude product can be recrystallized.

  • Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of boiling absolute ethanol to fully dissolve the solid.[3]

  • Cooling & Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of cold absolute ethanol.

  • Drying: Dry the purified crystals in a vacuum desiccator to a constant weight.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

Property Expected Result Reference
Appearance White to off-white crystalline solid[3]
Molecular Formula C₄H₁₂ClN[1]
Molecular Weight 109.60 g/mol [2]
Melting Point 227-230 °C[3]
Solubility Soluble in water and ethanol; insoluble in diethyl ether[12]
pH (10 g/L in H₂O) 4.5 - 6.5
FTIR Spectroscopy KBr pellet technique can be used for confirmation[2]

Safety and Hazard Management

A thorough understanding and mitigation of risks are essential for the safe execution of this synthesis.[13]

  • Overall Process: The entire procedure must be conducted within a functional chemical fume hood to avoid inhalation of volatile and corrosive vapors.[14][15] An eyewash station and safety shower must be readily accessible.[16]

  • Reagent Hazards:

    • Diethylamine: Highly flammable liquid and vapor.[5] It is toxic if it comes into contact with skin and causes severe skin burns and eye damage.[17] Handle with extreme care, avoiding all sources of ignition.

    • Hydrochloric Acid (Conc.): Acutely toxic and corrosive.[18] Causes severe skin burns, eye damage, and respiratory irritation.[8] Always add acid to other solutions slowly; never the other way around.

  • Reaction Hazards: The neutralization is highly exothermic. Failure to control the addition rate and maintain cooling can lead to a runaway reaction, causing the solvent to boil violently.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles are mandatory.[16]

  • Waste Disposal: The filtrate containing diethyl ether should be collected in a designated halogen-free organic waste container. Aqueous waste should be neutralized before disposal. All waste must be handled in accordance with institutional and local environmental regulations.[18]

References

  • Doug's Lab. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

  • Wikipedia. (2024). Diethylamine. [Link]

  • Sciencemadness Discussion Board. (2013). Diethylamine Hydrochloride Synthesis. [Link]

  • PubChem. (n.d.). Diethylamine. National Center for Biotechnology Information. [Link]

  • Brainly.com. (2021). *Diethylamine and HCl react to produce ______. *. [Link]

  • Hep Journals. (2003). Synthesis and structure characterization of diethyldiallylammonium chloride. Journal of Central South University. [Link]

  • Wikipedia. (2024). Hydrochloric acid. [Link]

  • Loba Chemie. (n.d.). DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS. [Link]

  • Study.com. (n.d.). Draw the structures of the products for the reaction between diethylamine and HCl. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. [Link]

  • Chemistry LibreTexts. (2019). Strength of Acids. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Diethylamine (HMDB0041878). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. [Link]

  • Chemistry LibreTexts. (2019). 8.3: pKa Values. [Link]

  • Matrix Education. (n.d.). Understanding Acid Strength: Ka, pKa, and Their Relationship to Strong and Weak Acids. [Link]

  • Organic-Chemistry.org. (2018). Acidity of strong acids (pKa) in water and organic solvents. [Link]

Sources

Application Note and Protocol for the Large-Scale Synthesis of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of diethylammonium chloride, a versatile intermediate in the pharmaceutical and chemical industries. The procedure is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and high purity of the final product. This document provides a step-by-step methodology for the synthesis, purification, and characterization of this compound, grounded in established chemical principles.

Introduction

This compound [(C₂H₅)₂NH₂Cl], the hydrochloride salt of diethylamine, is a key building block in organic synthesis.[1] Its applications are extensive, serving as a precursor in the production of various active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2] Notably, it is utilized in the synthesis of compounds such as the well-known anesthetic ketamine and the vasodilator naftidrofuryl. The salt form offers improved stability and handling characteristics compared to the volatile and corrosive free base, diethylamine.

This application note provides a detailed protocol for the large-scale synthesis of this compound, focusing on reaction control, yield optimization, and product purity.

Chemical Principles and Mechanistic Overview

The synthesis of this compound is a straightforward acid-base neutralization reaction.[3][4] Diethylamine, a secondary amine, acts as a Lewis base due to the lone pair of electrons on the nitrogen atom. Hydrochloric acid, a strong mineral acid, serves as the proton donor. The reaction proceeds via the protonation of the diethylamine nitrogen atom by the hydrochloric acid, forming the diethylammonium cation and the chloride anion.[4]

Reaction: (C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂⁺Cl⁻

The reaction is highly exothermic, and for large-scale synthesis, effective temperature management is critical to ensure safety and prevent the volatilization of diethylamine. The choice of solvent is also an important consideration, influencing reaction kinetics, heat dissipation, and the subsequent crystallization of the product.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 1-mole scale synthesis, which can be scaled further with appropriate engineering controls.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier ExampleNotes
Diethylamine≥99.5%Sigma-AldrichCorrosive, flammable, and volatile. Handle in a well-ventilated fume hood.
Hydrochloric Acid37% (w/w), ACS Reagent GradeFisher ScientificHighly corrosive. Handle with appropriate personal protective equipment (PPE).
Isopropanol (IPA)Anhydrous, ≥99.5%VWRFlammable. Used as the reaction and crystallization solvent.
Diethyl EtherAnhydrous, ≥99.5%EMD MilliporeHighly flammable. Used as an anti-solvent for crystallization.
5 L Jacketed Glass Reactor-BuchiWith overhead stirrer, temperature probe, and addition funnel.
Recirculating Chiller/Heater-JulaboTo control the reactor jacket temperature.
Rotary Evaporator-HeidolphFor solvent removal.
Vacuum Filtration Apparatus--With Büchner funnel and vacuum flask.
Drying Oven--Vacuum oven preferred for final drying.
Detailed Synthesis Procedure

Step 1: Reactor Setup and Inerting

  • Assemble the 5 L jacketed glass reactor with an overhead stirrer, temperature probe, and a 500 mL addition funnel. Ensure all joints are properly sealed.

  • Connect the reactor jacket to the recirculating chiller/heater.

  • Purge the reactor with an inert gas, such as nitrogen or argon, to displace air and moisture. Maintain a gentle positive pressure of the inert gas throughout the reaction.

Step 2: Charging the Reactor

  • In a separate container, weigh 73.14 g (1.0 mole) of diethylamine.

  • Under the inert atmosphere, transfer the diethylamine to the reactor.

  • Add 1 L of anhydrous isopropanol to the reactor.

  • Begin stirring the solution at a moderate speed (e.g., 200-300 RPM) to ensure homogeneity.

Step 3: Controlled Acid Addition

  • Cool the reactor contents to 0-5 °C using the recirculating chiller.

  • Carefully measure 83.3 mL (1.0 mole) of concentrated hydrochloric acid (37%) and transfer it to the addition funnel.

  • Add the hydrochloric acid dropwise to the stirred diethylamine solution over a period of 1-2 hours.

  • Critical Control Point: Monitor the internal temperature closely. The rate of addition should be controlled to maintain the internal temperature below 15 °C. The reaction is highly exothermic, and rapid addition can lead to a dangerous increase in temperature and pressure.

Step 4: Reaction Completion and Isolation

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 1-2 hours to ensure complete reaction.

  • A white precipitate of this compound will form during the reaction.

Purification by Recrystallization

Step 1: Dissolution

  • Heat the reaction mixture to 50-60 °C to dissolve the precipitated this compound. A clear solution should be obtained.

Step 2: Crystallization

  • Slowly cool the solution to room temperature.

  • To induce further crystallization and improve yield, place the reactor in an ice bath for 1-2 hours.

  • For enhanced precipitation, slowly add 500 mL of anhydrous diethyl ether as an anti-solvent to the cold, stirred slurry.

Step 3: Filtration and Washing

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of 100 mL of cold (0-5 °C) isopropanol to remove any residual impurities.

  • Follow with two washes of 100 mL of cold diethyl ether to aid in drying.

Step 4: Drying

  • Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • The expected yield is typically in the range of 90-95%.

Process Optimization and Troubleshooting

ParameterEffect on Yield and PurityOptimization Strategy
Temperature Control High temperatures can lead to loss of volatile diethylamine and potential side reactions, reducing yield and purity.Maintain a low temperature (0-15 °C) during HCl addition. Use a jacketed reactor with a reliable chiller.
Rate of HCl Addition Too rapid addition can cause a dangerous exotherm and loss of reactants. Too slow addition is inefficient.A controlled dropwise addition over 1-2 hours for a 1-mole scale is recommended.
Solvent Choice The solvent affects solubility, crystallization, and impurity profiles.Isopropanol is a good choice as it dissolves the product at elevated temperatures and allows for good crystal formation upon cooling.
Stirring Speed Inadequate stirring can lead to localized "hot spots" during acid addition and incomplete reaction.Maintain moderate and consistent stirring throughout the reaction.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Diethylamine is volatile and has a strong, unpleasant odor. All handling should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction between diethylamine and hydrochloric acid is highly exothermic. Strict temperature control is essential to prevent uncontrolled boiling and pressure buildup.

  • Corrosive Reagents: Both diethylamine and hydrochloric acid are corrosive. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Flammable Solvents: Isopropanol and diethyl ether are flammable. Ensure there are no ignition sources in the vicinity of the reaction setup.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The reported melting point of this compound is in the range of 227-230 °C.

  • ¹H NMR Spectroscopy: (400 MHz, D₂O) δ 3.10 (q, J = 7.3 Hz, 4H), 1.25 (t, J = 7.3 Hz, 6H).

  • FTIR Spectroscopy: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹).[1]

  • Purity by Titration: The purity of the salt can be determined by argentometric titration of the chloride ion.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Diethylamine, HCl, IPA) setup_reactor Assemble and Inert 5L Jacketed Reactor charge_reactor Charge Reactor with Diethylamine and IPA setup_reactor->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_hcl Slowly Add HCl (Maintain T < 15 °C) cool_reactor->add_hcl react_complete Stir at Room Temp for 1-2 hours add_hcl->react_complete dissolve Heat to Dissolve (50-60 °C) react_complete->dissolve crystallize Cool and Add Diethyl Ether dissolve->crystallize filtrate Vacuum Filtrate crystallize->filtrate wash Wash with Cold IPA and Diethyl Ether filtrate->wash dry Dry in Vacuum Oven wash->dry product Final Product: This compound dry->product characterize Characterize: MP, NMR, FTIR, Titration product->characterize

Sources

Diethylammonium Chloride: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Salt

Diethylammonium chloride ([Et₂NH₂]Cl), the hydrochloride salt of diethylamine, is a versatile and cost-effective reagent in organic synthesis.[1] While often formed in situ during reactions where diethylamine is used as a base to neutralize generated acid, its deliberate use as a primary reagent or catalyst offers distinct advantages in various transformations.[2] This guide provides an in-depth exploration of its applications, moving beyond theoretical descriptions to offer practical, field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

This compound typically appears as a white, crystalline, and hygroscopic solid, soluble in water and polar organic solvents. Its utility stems from its ability to act as a mild acid catalyst, a source of the diethylammonium cation for creating specific reaction environments, and a precursor for generating key reactive intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number660-68-4
Molecular Formula(C₂H₅)₂NH₂Cl
Molecular Weight109.60 g/mol
Melting Point231.8 °C
pH (10 g/L in H₂O)4.5 - 6.5
Solubility in Water510 g/L

Application 1: The Mannich Reaction - A Classic Aminoalkylation

The Mannich reaction is a cornerstone of C-C bond formation, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3] this compound is frequently used in this three-component reaction, which condenses an active hydrogen compound (e.g., a ketone), formaldehyde, and a secondary amine.[2][4]

Expertise & Experience: The "Why" Behind the Reagent Choice

The use of the pre-formed hydrochloride salt is crucial. It serves as a convenient and stable source for the secondary amine and maintains the acidic conditions necessary for the reaction mechanism.[2][3] The reaction initiates with the formation of an electrophilic N,N-diethyliminium ion from diethylamine and formaldehyde. The acidic medium, provided by the diethylammonium ion, facilitates both the formation of this iminium ion and the tautomerization of the ketone to its reactive enol form.[5] This controlled release of the amine and the maintenance of a suitable pH are key to minimizing side reactions and maximizing the yield of the desired β-aminocarbonyl compound, known as a Mannich base.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Formation & Nucleophilic Attack DEA Et₂NH (from salt) Iminium [Et₂N=CH₂]⁺ Iminium Ion DEA->Iminium + HCHO, -H₂O HCHO Formaldehyde Enol Enol Form H2O H₂O Ketone Ketone (Active H Compound) Ketone->Enol Acid-catalyzed tautomerization MannichBase Mannich Base (β-Amino Ketone) Enol->MannichBase + [Et₂N=CH₂]⁺

Caption: Mechanism of the Mannich reaction.

Protocol: Synthesis of 1-Diethylamino-3-butanone

This protocol is adapted from established procedures for the aminomethylation of ketones.[6]

Materials:

  • Diethylamine hydrochloride ([Et₂NH₂]Cl)

  • Paraformaldehyde

  • Acetone

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic)

  • Sodium Hydroxide (for work-up)

  • Ether (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.60 mol), paraformaldehyde (2.26 mol), acetone (8.2 mol), methanol (80 mL), and a catalytic amount of concentrated hydrochloric acid (0.2 mL).[6]

  • Heat the mixture to reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a solution of sodium hydroxide.

  • Extract the product with ether.

  • Wash the combined ether extracts with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base.

  • Purify the product by vacuum distillation.

Application 2: Catalysis of Knoevenagel Condensation

The Knoevenagel condensation is a vital reaction that forms α,β-unsaturated compounds by reacting an active methylene compound with an aldehyde or ketone.[7] The reaction is typically catalyzed by a weak base. Historically, diethylamine itself was used by Emil Knoevenagel in his initial discovery.[8] Ammonium salts, including this compound, can serve as effective, mild catalysts, particularly in greener, solvent-free conditions.[9]

Expertise & Experience: The Dual Role of the Ammonium Salt

In this context, this compound acts as a bifunctional catalyst. The diethylamine, in equilibrium with its salt, functions as the base required to deprotonate the active methylene compound, forming a reactive enolate.[7] Simultaneously, the diethylammonium cation can act as a Lewis acid, activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the enolate. This dual activation pathway often leads to high yields under mild conditions.

Knoevenagel_Workflow cluster_workflow Experimental Workflow Reactants Combine Aldehyde, Active Methylene Compound, & [Et₂NH₂]Cl Catalyst Reaction Heat Reaction Mixture (e.g., 50-80°C) Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Cool and Add Water/Solvent Monitor->Workup Isolation Filter or Extract Product Workup->Isolation Purify Recrystallize or Chromatograph Isolation->Purify

Caption: General workflow for a Knoevenagel condensation.

Protocol: Solvent-Free Synthesis of Ethyl 2-cyano-3-phenylacrylate

This generalized protocol is based on the use of ammonium salts as catalysts in solvent-free Knoevenagel condensations.[9]

Materials:

  • Benzaldehyde

  • Ethyl cyanoacetate

  • This compound ([Et₂NH₂]Cl)

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, combine benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of this compound (e.g., 10 mol%).

  • Stir the mixture at a controlled temperature (e.g., 80°C) under solvent-free conditions.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature, which should cause the product to solidify.

  • Add a small amount of cold ethanol to the flask and break up the solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, recrystallize the crude product from hot ethanol to obtain the pure α,β-unsaturated product.

Application 3: Phase-Transfer Catalysis in Nucleophilic Substitution

Phase-transfer catalysts (PTCs) are essential tools for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).[10] Ammonium salts, like this compound, can function as PTCs, although quaternary ammonium salts with longer alkyl chains are often more effective due to their higher lipophilicity.[10][11]

Expertise & Experience: Mechanism and Catalyst Selection

The diethylammonium cation ([Et₂NH₂]⁺) can pair with an anionic nucleophile in the aqueous phase, forming an ion pair. This ion pair has sufficient organic character to be soluble in the organic phase, where it can react with the organic substrate.[10] The effectiveness of an ammonium salt as a PTC is a trade-off between its ability to be exchanged at the interface and its solubility in the organic phase. While less lipophilic than its quaternary counterparts like tetrabutylammonium bromide (TBAB), this compound can be a cost-effective option for certain transformations, particularly where high temperatures are not required.

Table 2: Comparison of Common Ammonium Salt Phase-Transfer Catalysts

CatalystStructureKey FeaturesCommon Applications
This compound(CH₃CH₂)₂NH₂⁺Cl⁻Low cost, moderate lipophilicityMild nucleophilic substitutions
Tetrabutylammonium Bromide (TBAB)(CH₃CH₂CH₂CH₂)₄N⁺Br⁻High lipophilicity, thermally stableWilliamson ether synthesis, alkylations[11]
Benzyltriethylammonium Chloride (BTEAC)(C₆H₅CH₂)(CH₃CH₂)₃N⁺Cl⁻Good balance of propertiesOxidation, alkylation[11]
Aliquat® 336(CH₃)(C₈H₁₇)₃N⁺Cl⁻Very high lipophilicity, liquid formIndustrial applications, strong base reactions
Protocol: Generalized Nucleophilic Substitution (Williamson-type Ether Synthesis)

This protocol illustrates the general principle of using an ammonium salt as a PTC.

Materials:

  • An alcohol (e.g., Phenol)

  • An alkylating agent (e.g., Benzyl bromide)

  • Aqueous Sodium Hydroxide (50%)

  • This compound ([Et₂NH₂]Cl) or another PTC

  • An organic solvent (e.g., Toluene)

Procedure:

  • In a flask equipped with a mechanical stirrer, combine the alcohol (1 eq.), the organic solvent, and the aqueous sodium hydroxide solution.

  • Add the phase-transfer catalyst (1-5 mol%).

  • Stir the biphasic mixture vigorously and add the alkylating agent (1.1 eq.) dropwise.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor by TLC.

  • After completion, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Application 4: Synthesis of Heterocycles - The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.[12][13] The reaction typically involves an aldehyde, a β-ketoester, and urea. Mild acidic conditions are known to catalyze this transformation, and ammonium salts like ammonium chloride have proven to be efficient, inexpensive, and environmentally friendly catalysts.[14]

Expertise & Experience: The Role of Mild Brønsted Acidity

Similar to its role in the Mannich reaction, this compound can act as a mild Brønsted acid catalyst in the Biginelli reaction. The key step is the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then intercepted by the enolate of the β-ketoester. The diethylammonium ion provides the necessary protonation to facilitate these steps without promoting degradation of the starting materials or products, a common issue with stronger acids.

Logical_Relationship Title Role of [Et₂NH₂]Cl in Acid-Catalyzed Reactions Proton_Source [Et₂NH₂]Cl ⇌ Et₂NH + H⁺ + Cl⁻ (Source of Protons) Title->Proton_Source Lewis_Acid Activates Carbonyls (Aldehydes/Ketones) Proton_Source->Lewis_Acid via H⁺ Enol_Formation Promotes Enol/Enolate Formation Proton_Source->Enol_Formation via H⁺ Intermediate_Formation Facilitates Iminium Ion Formation Proton_Source->Intermediate_Formation via H⁺ Biginelli Biginelli Lewis_Acid->Biginelli Biginelli Reaction Knoevenagel Knoevenagel Enol_Formation->Knoevenagel Knoevenagel Condensation Mannich Mannich Intermediate_Formation->Mannich Mannich Reaction

Sources

The Role of Diethylammonium Chloride in Perovskite Solar Cell Fabrication: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science

Introduction: The Quest for Stable and Efficient Perovskite Photovoltaics

Organic-inorganic metal halide perovskites have emerged as a revolutionary material in the field of photovoltaics, promising high power conversion efficiencies (PCEs) at a low manufacturing cost. However, the long-term stability of perovskite solar cells (PSCs) remains a significant hurdle for their widespread commercialization. The perovskite crystalline structure is susceptible to degradation from environmental factors such as moisture, oxygen, and thermal stress. Additive engineering, the incorporation of small amounts of specific compounds into the perovskite precursor solution, has proven to be a highly effective strategy to enhance both the efficiency and stability of PSCs. Among the various additives explored, organic ammonium halides, particularly those with larger cations, have garnered considerable attention. This application note provides a detailed examination of the role of diethylammonium chloride (DEACl), a promising yet less explored additive, in the fabrication of high-performance perovskite solar cells.

The Multifaceted Role of Large Organic Cations and Chloride Additives

The introduction of organic ammonium chlorides into the perovskite precursor solution initiates a cascade of beneficial effects that influence the crystallization process, film morphology, and electronic properties of the perovskite layer. While extensive research has been conducted on smaller cations like methylammonium (MA+), larger cations such as diethylammonium ((CH₃CH₂)₂NH₂⁺, DEA⁺) are gaining traction for their unique contributions.

Crystallization Modulation and Morphological Control

The addition of chloride-based additives, including DEACl, plays a crucial role in modulating the crystallization kinetics of the perovskite film. The strong interaction between the lead/tin halides and the chloride ions can lead to the formation of intermediate phases.[1][2] These intermediates can slow down the rapid crystallization of the perovskite, allowing for the growth of larger, more uniform grains with fewer grain boundaries.[3] This improved morphology is critical for reducing charge recombination and enhancing charge transport within the solar cell.

The presence of the larger DEA⁺ cation can further influence the crystal growth. It is hypothesized that these larger cations can act as "templates" or "spacers," guiding the orientation of the perovskite crystals. This can lead to a more ordered film structure, which is beneficial for efficient charge extraction.

Diagram: Influence of DEACl on Perovskite Crystallization

G cluster_0 Without DEACl cluster_1 With DEACl Precursor Solution Precursor Solution Rapid Crystallization Rapid Crystallization Precursor Solution->Rapid Crystallization Small, Disordered Grains Small, Disordered Grains Rapid Crystallization->Small, Disordered Grains High Defect Density High Defect Density Small, Disordered Grains->High Defect Density Precursor Solution + DEACl Precursor Solution + DEACl Intermediate Phase Formation Intermediate Phase Formation Precursor Solution + DEACl->Intermediate Phase Formation Controlled Crystallization Controlled Crystallization Intermediate Phase Formation->Controlled Crystallization Large, Oriented Grains Large, Oriented Grains Controlled Crystallization->Large, Oriented Grains Low Defect Density Low Defect Density Large, Oriented Grains->Low Defect Density

Caption: DEACl-mediated crystallization pathway leading to improved film morphology.

Defect Passivation

Defects at the grain boundaries and on the surface of the perovskite film are major sources of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency of the solar cell. The components of DEACl, the DEA⁺ cation and the Cl⁻ anion, can effectively passivate these defects. The ammonium head of the DEA⁺ cation can interact with undercoordinated halide ions, while the chloride anion can fill halide vacancies. This dual-passivation effect significantly reduces charge trapping and enhances the photoluminescence quantum yield of the perovskite film, indicating a reduction in defect density.

Enhanced Stability

The incorporation of larger organic cations like DEA⁺ can enhance the intrinsic stability of the perovskite lattice. The larger size of the cation can help to stabilize the desired photoactive perovskite phase and suppress the formation of undesirable non-perovskite phases. Furthermore, the hydrophobic nature of the diethylammonium cation can impart a degree of moisture resistance to the perovskite film, slowing down degradation when exposed to ambient conditions.[4]

Impact on Perovskite Solar Cell Performance

The aforementioned benefits of using DEACl as an additive translate into significant improvements in the performance metrics of perovskite solar cells. While specific data for DEACl is emerging, the trends observed with similar large ammonium chlorides provide a strong indication of its potential.

Photovoltaic ParameterEffect of Large Ammonium Chloride AdditivesUnderlying Mechanism
Power Conversion Efficiency (PCE) Increase Improved film morphology, reduced defect density, and enhanced charge transport lead to higher overall efficiency.
Open-Circuit Voltage (Voc) Increase Significant reduction in non-radiative recombination due to defect passivation.
Short-Circuit Current Density (Jsc) Increase Enhanced light absorption and improved charge collection efficiency due to larger grains and better crystallinity.
Fill Factor (FF) Increase Reduced series resistance and suppressed charge recombination.
Stability Enhancement Improved intrinsic stability of the perovskite lattice and increased moisture resistance.[4]

Experimental Protocol: Fabrication of High-Efficiency Perovskite Solar Cells with this compound Additive

This protocol outlines a general procedure for the fabrication of a standard n-i-p planar perovskite solar cell using a one-step spin-coating method with the inclusion of DEACl as an additive.

Materials and Reagents:
  • Indium tin oxide (ITO) coated glass substrates

  • Zinc acetate dihydrate

  • 2-methoxyethanol

  • Ethanolamine

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • Lead bromide (PbBr₂)

  • This compound (DEACl)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (CB)

  • Spiro-OMeTAD

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Acetonitrile

  • Gold (Au) or Silver (Ag) evaporation source

Step-by-Step Procedure:
  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.

  • Electron Transport Layer (ETL) Deposition (ZnO):

    • Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate in 2-methoxyethanol with ethanolamine as a stabilizer.

    • Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at 4000 rpm for 30 seconds.

    • Anneal the substrates at 200°C for 1 hour in air.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock perovskite precursor solution by dissolving FAI, PbI₂, and PbBr₂ in a mixed solvent of DMF and DMSO (typically a 4:1 volume ratio).

    • Prepare a separate stock solution of DEACl in DMF.

    • Add the desired amount of the DEACl stock solution to the perovskite precursor solution. The optimal concentration of DEACl needs to be determined experimentally, but a good starting point is typically in the range of 1-5 mol% with respect to the lead halide concentration.

  • Perovskite Film Deposition:

    • Transfer the substrates with the ZnO ETL into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution containing DEACl onto the substrates. A typical two-step spin-coating program is:

      • 1000 rpm for 10 seconds (for initial spreading)

      • 5000 rpm for 30 seconds

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program to induce rapid crystallization.

    • Anneal the perovskite films on a hotplate at 100-150°C for 10-30 minutes. The optimal temperature and time will depend on the specific perovskite composition.

  • Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD):

    • Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene, and then add tBP and a Li-TFSI/acetonitrile solution as p-dopants.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Deposit the back metal contact (typically 80-100 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the solar cell.

Diagram: Perovskite Solar Cell Fabrication Workflow

G cluster_workflow Fabrication Workflow A Substrate Cleaning B ETL Deposition (ZnO) A->B C Perovskite Deposition (with DEACl) B->C D HTL Deposition (Spiro-OMeTAD) C->D E Metal Electrode Deposition D->E

Caption: A streamlined workflow for fabricating perovskite solar cells with a DEACl additive.

Conclusion and Future Outlook

This compound holds significant promise as an additive for enhancing the performance and stability of perovskite solar cells. Its role in modulating crystallization, passivating defects, and improving film morphology is rooted in the fundamental principles of perovskite chemistry and physics. While further research is needed to fully elucidate the specific mechanisms of DEACl and to optimize its use in various perovskite systems, the existing body of knowledge on large organic ammonium halides provides a strong foundation for its successful implementation. The detailed protocol provided herein serves as a starting point for researchers to explore the potential of DEACl in pushing the boundaries of perovskite solar cell technology towards commercial viability.

References

  • Design Principles of Large Cation Incorporation in Halide Perovskites. PMC. [Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI. [Link]

  • Dimethylammonium additives alter both vertical and lateral composition in halide perovskite semiconductors. arXiv. [Link]

  • The role of organic cations as additives in photovoltaic perovskites. RSC Publishing. [Link]

  • Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. PubMed. [Link]

  • Intermediate-Phase Engineering via Dimethylammonium Cation Additive for Stable Perovskite Solar Cells. National Renewable Energy Laboratory. [Link]

  • Large organic cations are beneficial for slowing tin-based perovskites crystallization rate and improving efficiency. ResearchGate. [Link]

  • The role of organic cations as additives in photovoltaic perovskites. ChemRxiv. [Link]

  • Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. ResearchGate. [Link]

  • The role of organic cations as additives in photovoltaic perovskites. ResearchGate. [Link]

  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org. [Link]

  • Understanding the Methylammonium Chloride‐Assisted Crystallization for Improved Performance of Lead‐Free Tin Perovskite Solar Cells. ResearchGate. [Link]

  • In Situ Methylammonium Chloride-Assisted Perovskite Crystallization Strategy for High-Performance Solar Cells. ACS Figshare. [Link]

  • Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. MDPI. [Link]

  • Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method. ResearchGate. [Link]

  • Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells. PubMed. [Link]

  • Methylammonium Chloride Additive in Lead Iodide Optimizing the Crystallization Process for Efficient Perovskite Solar Cells. ResearchGate. [Link]

  • Influence of MACl on the Crystallization Kinetics of Perovskite via a Two-Step Method. Semantic Scholar. [Link]

  • Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites. PubMed. [Link]

  • Recent Progress on the Long‐Term Stability of Perovskite Solar Cells. PMC. [Link]

  • Researchers Find They Can Stop Degradation of Promising Solar Cell Materials. Georgia Tech College of Engineering. [Link]

  • Recent Progress in Perovskite Solar Cell: Fabrication, Efficiency, and Stability. ResearchGate. [Link]

  • Atomic Layer Deposition for Perovskite Solar Cells: Interface Engineering, Stability Enhancement, and Future Prospects. MDPI. [Link]

  • Stability of perovskite solar cells: issues and prospects. ResearchGate. [Link]

Sources

Introduction: The Quest for Crystalline Perfection in Perovskite Films

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Diethylammonium Chloride (DEACl) Additive Engineering for High-Quality Perovskite Films

Organic-inorganic metal halide perovskites have emerged as a revolutionary material in the field of photovoltaics, promising high power conversion efficiencies (PCE) at a low manufacturing cost.[1] However, the performance and stability of perovskite solar cells (PSCs) are intrinsically linked to the quality of the perovskite thin film.[2] Solution-based fabrication methods, while cost-effective, often yield polycrystalline films with a high density of defects, such as grain boundaries, pinholes, and uncoordinated ions.[3][4] These defects act as non-radiative recombination centers, trapping charge carriers and creating pathways for degradation, which ultimately limits the device's efficiency and operational lifetime.[4]

Additive engineering has become a cornerstone strategy for overcoming these challenges by modulating the perovskite crystallization process.[1][2] Among various additives, volatile alkylammonium chlorides have proven particularly effective.[5] This guide focuses on the application of this compound ((CH₃CH₂)₂NH₂Cl, or DEACl), a promising additive for controlling film morphology, enhancing crystallinity, and passivating defects to unlock superior device performance. We will delve into the fundamental mechanisms, provide a detailed experimental protocol, and present the expected outcomes for researchers aiming to integrate this technique into their workflows.

The Mechanism of Action: How DEACl Refines Perovskite Crystallization

The efficacy of DEACl stems from its multifaceted role during the perovskite crystallization process, from precursor chemistry to the final film formation. The mechanism can be understood through three primary functions:

  • Intermediate Phase Templating: When added to the perovskite precursor solution (e.g., containing FAI, PbI₂, MABr, etc.), DEACl interacts with the lead halide components. This interaction can form a stable intermediate phase or complex.[6][7] This templating effect slows down the typically rapid and uncontrolled crystallization of the perovskite, preventing the formation of small, disordered grains.[8][9] By carefully controlling the evaporation of the host solvent and the subsequent thermal annealing, the volatile DEACl is gradually removed, allowing the perovskite to transform into its desired crystalline phase in a more ordered manner.[5][6]

  • Enhanced Crystallinity and Morphology Control: The controlled crystallization facilitated by the DEACl-based intermediate phase leads to perovskite films with significantly improved morphology. This includes larger, more uniform grain sizes and a reduction in the density of grain boundaries.[2] A highly crystalline film with a preferential orientation, which can be promoted by chloride additives, facilitates more efficient charge transport throughout the active layer.[6][7]

  • Defect Passivation: Polycrystalline perovskite films contain a high density of defects, particularly at grain boundaries and surfaces.[3] The diethylammonium (DEA⁺) cations and chloride (Cl⁻) anions from DEACl can effectively passivate these defects. For instance, DEA⁺ cations can passivate undercoordinated halide anions, while Cl⁻ anions can fill halide vacancies and interact with excess Pb²⁺ defects.[3][10] This passivation neutralizes charge traps, suppressing non-radiative recombination and thereby increasing the open-circuit voltage (Voc) and overall efficiency of the solar cell.[4]

cluster_0 DEACl-Assisted Film Formation precursor Perovskite Precursor (FAI, PbI2, MABr, CsI) intermediate DEACl-Pb-Halide Intermediate Phase precursor->intermediate + DEACl deacl DEACl Additive deacl->intermediate crystallization Controlled Crystallization (During Annealing) intermediate->crystallization Volatilization of DEACl passivation Defect Passivation (Grain Boundaries & Surface) crystallization->passivation film High-Quality Perovskite Film (Large Grains, Low Defects) crystallization->film passivation->film

Caption: Mechanism of DEACl in improving perovskite film quality.

Detailed Experimental Protocol

This protocol provides a step-by-step method for fabricating high-performance perovskite solar cells using a DEACl additive in a standard mixed-cation perovskite formulation.

PART 1: Substrate Preparation

  • Patterning: Etch FTO-coated glass substrates using zinc powder and 2M HCl to create the desired electrode pattern.[11]

  • Cleaning: Sequentially sonicate the patterned substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.[11]

  • UV-Ozone Treatment: Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes immediately before depositing the electron transport layer (ETL).

PART 2: Perovskite Precursor and Film Deposition

  • Stock Solution Preparation:

    • Prepare a stock solution of the primary perovskite precursors. A common formulation for a ~1.53 eV bandgap perovskite is: Formamidinium Iodide (FAI, 1M), Lead Iodide (PbI₂, 1.1M), Methylammonium Bromide (MABr, 0.2M), and Lead Bromide (PbBr₂, 0.2M) in a 4:1 v/v mixture of DMF and DMSO.[12]

    • Separately, prepare a Cesium Iodide (CsI) stock solution (1.5M in DMSO).

  • Final Precursor Formulation (Control):

    • To the main precursor stock, add the CsI stock solution to achieve a final composition that is 5% Cesium (e.g., for 1 mL of the main stock, add 32 µL of the CsI stock).

  • Final Precursor Formulation (with DEACl):

    • Weigh the appropriate amount of DEACl to achieve the desired molar percentage relative to the total lead content (PbI₂ + PbBr₂). A typical starting range for optimization is 5-15 mol%.

    • Dissolve the DEACl directly into the final precursor solution. Ensure it is fully dissolved by stirring at room temperature for at least 30 minutes.

  • Spin Coating:

    • This process should be performed inside a nitrogen-filled glovebox.

    • Deposit ~40 µL of the perovskite precursor solution (either control or DEACl-containing) onto the prepared substrate (with ETL already deposited).

    • Use a two-step spin program:

      • 1000 rpm for 10 seconds (acceleration: 200 rpm/s).

      • 6000 rpm for 30 seconds (acceleration: 2000 rpm/s).

    • During the second step, at approximately 15 seconds into the spin, dispense 150 µL of an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate.[2][12][13]

  • Annealing:

    • Immediately transfer the substrate to a hotplate inside the glovebox.

    • Anneal at 100-110 °C for 60 minutes. This step drives off the residual solvent and the volatile DEACl additive, promoting the final crystallization.

start Start sub_prep Substrate Cleaning & UV-Ozone start->sub_prep precursor_prep Prepare Precursor Solution (+DEACl) sub_prep->precursor_prep spin_coat Spin Coat Perovskite Solution precursor_prep->spin_coat anti_solvent Anti-Solvent Quenching spin_coat->anti_solvent anneal Thermal Annealing (100-110°C, 60 min) anti_solvent->anneal htl_dep Deposit Hole Transport Layer anneal->htl_dep electrode Deposit Metal Electrode htl_dep->electrode finish Device Complete electrode->finish

Caption: Experimental workflow for perovskite film fabrication with DEACl.

Characterization and Expected Results

Verifying the impact of DEACl requires a combination of morphological, structural, and optoelectronic characterization techniques. The table below summarizes the expected changes in key performance metrics.

Parameter Technique Control Film (No Additive) DEACl-Modified Film (Expected) Rationale for Improvement
Grain Size SEM100 - 300 nm, visible pinholes> 800 nm, compact and uniformControlled crystallization reduces nucleation density and promotes grain growth.[2]
Crystallinity XRDBroader peaks, potential PbI₂ residueSharper, more intense peaksTemplating effect promotes preferential orientation and complete conversion to perovskite phase.[6][14]
Defect Density PL / TRPLLower PL intensity, shorter carrier lifetimeHigher PL intensity, longer carrier lifetimePassivation of trap states reduces non-radiative recombination pathways.[3][15]
PCE J-V Scan17 - 19%> 22%Cumulative effect of improved morphology, crystallinity, and reduced defect density.[2]
Open-Circuit Voltage (Voc) J-V Scan~1.05 V> 1.15 VSignificant reduction in non-radiative recombination due to defect passivation.[16]
Fill Factor (FF) J-V Scan< 75%> 80%Improved charge transport and reduced series resistance in high-quality film.

Troubleshooting and Key Insights

  • DEACl Concentration: The optimal concentration of DEACl is critical. Too little may not provide a significant templating effect, while too much can lead to the formation of undesirable secondary phases or impede complete volatilization, leaving residue in the final film. An optimization sweep from 2% to 20% is recommended.

  • Annealing Parameters: The annealing temperature and time must be carefully controlled to ensure the complete removal of the DEACl additive. In-situ characterization techniques like GIWAXS can provide insight into the phase transition and additive removal dynamics.[6]

  • Solvent System: The choice of solvent (e.g., DMF, DMSO) and anti-solvent can influence the interaction with DEACl and the overall crystallization pathway. The protocol provided uses a common system, but adjustments may be necessary for different perovskite compositions.

Conclusion

This compound is a powerful and effective additive for refining the quality of solution-processed perovskite films. By forming a transient intermediate phase, it guides the crystallization process to yield films with larger grains, higher crystallinity, and a lower density of performance-limiting defects. The protocol and insights provided herein offer a robust framework for researchers and scientists to leverage DEACl in their efforts to push the efficiency and stability of perovskite solar cells toward their theoretical limits, paving the way for future commercialization.

References

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  • Barichello, J., et al. (2022). Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org. Retrieved from [Link]

  • Influence of Methylammonium Chloride on Wide‐Bandgap Halide Perovskites Films for Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, R., et al. (2022). Defects and Defect Passivation in Perovskite Solar Cells. MDPI. Retrieved from [Link]

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  • Enhanced efficiency and light stability of planar perovskite solar cells by diethylammonium bromide induced large-grain 2D/3D hybrid film. (2019). ResearchGate. Retrieved from [Link]

  • Li, M., et al. (2023). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. MDPI. Retrieved from [Link]

  • Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. (2023). MDPI. Retrieved from [Link]

  • Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. (2023). ResearchGate. Retrieved from [Link]

  • Understanding the Methylammonium Chloride‐Assisted Crystallization for Improved Performance of Lead‐Free Tin Perovskite Solar Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • In Situ Methylammonium Chloride-Assisted Perovskite Crystallization Strategy for High-Performance Solar Cells. (2022). ACS Figshare. Retrieved from [Link]

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  • Control of Perovskite Crystal Growth by Methylammonium Lead Chloride Templating. (2016). Chemistry – An Asian Journal, 11(8), 1199–1204. Retrieved from [Link]

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  • Methylammonium Chloride Additive in Lead Iodide Optimizing the Crystallization Process for Efficient Perovskite Solar Cells. (2022). ResearchGate. Retrieved from [Link]

  • Morphology control by changing precursor conditions. Effects of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Unveiled effects of the methylammonium chloride additive on formamidinium lead halide... (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]

  • Defect Passivation in CsPbBr3 Perovskite Using Phenethylammonium Bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • Detailed protocol for fabrication of perovskite solar cells. (2021). YouTube. Retrieved from [Link]

  • A Review of Recent Developments in Preparation Methods for Large-Area Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Defect Passivation via the Incorporation of Tetrapropylammonium Cation Leading to Stability Enhancement in Lead Halide Perovskite. (2020). ResearchGate. Retrieved from [Link]

  • Researchers discover additive that enhances perovskite coating process. (2024). pv magazine USA. Retrieved from [Link]

  • How to prepare a perovskite precursor? (2020). ResearchGate. Retrieved from [Link]

  • Additive engineering for highly efficient organic–inorganic halide perovskite solar cells: recent advances and perspectives. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

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Application Notes & Protocols: Diethylammonium Chloride as a Catalyst in Mannich Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Mannich Reaction

The Mannich reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This powerful three-component condensation reaction brings together a compound with an active hydrogen (typically an enolizable aldehyde or ketone), an amine, and a non-enolizable aldehyde (most commonly formaldehyde) to produce a β-amino carbonyl compound, known as a Mannich base.[2][3] These products are not merely synthetic curiosities; they are crucial building blocks for a vast array of more complex molecules, including pharmaceuticals, natural products, and biologically active compounds like β-amino alcohols and amino acids.[1][4] The versatility and efficiency of this reaction have made it an indispensable tool for researchers, scientists, and professionals in drug development.[5]

This guide provides an in-depth exploration of diethylammonium chloride as a convenient and effective reagent for facilitating Mannich reactions. We will delve into its dual role as both an amine source and a promoter of the necessary acidic conditions, examine the reaction mechanism in detail, and provide robust, field-proven protocols for its application.

The Catalyst System: Understanding the Role of this compound

This compound ((C₂H₅)₂NH₂Cl) is the hydrochloride salt of the secondary amine, diethylamine. In the context of the Mannich reaction, it serves two primary, critical functions.[3]

  • Source of the Secondary Amine: It provides the diethylamine nucleophile required for the reaction. Using the salt form is often more convenient than handling the volatile and corrosive free amine.[6]

  • In-Situ Acid Promotion: The salt exists in equilibrium with the free amine and a proton (H⁺). This maintains the acidic environment that is crucial for catalyzing the key steps of the reaction mechanism, particularly the formation of the highly electrophilic iminium ion.[3]

The use of an amine hydrochloride salt is a classic and reliable method for conducting Mannich reactions, ensuring that the necessary components are present in a stable, easily handled form.[7]

Reaction Mechanism: The Path to β-Amino Carbonyl Compounds

The Mannich reaction proceeds through a well-established two-stage mechanism under acidic conditions.[2][3] The process is initiated by the formation of a highly reactive electrophile, the N,N-diethyliminium ion, which then undergoes nucleophilic attack by the enol form of the carbonyl compound.

Stage 1: Formation of the Electrophilic Iminium Ion Diethylamine, present in equilibrium from its hydrochloride salt, performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration (loss of a water molecule) under acidic conditions to generate the resonance-stabilized N,N-diethyliminium ion.[8][9] This ion is a potent electrophile and is the key intermediate that is attacked by the enol.

Stage 2: Nucleophilic Attack by the Enol The enolizable carbonyl compound (e.g., a ketone) tautomerizes to its more nucleophilic enol form, a process also catalyzed by the acidic medium.[2] The electron-rich double bond of the enol then attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding a protonated form of the final β-amino carbonyl product.[10] A final deprotonation step furnishes the neutral Mannich base.

Mannich_Mechanism cluster_stage1 Stage 1: Iminium Ion Formation cluster_stage2 Stage 2: Nucleophilic Attack DEA Diethylamine (from salt) Hemiaminal Hemiaminal Intermediate DEA->Hemiaminal + H⁺ FA Formaldehyde FA->Hemiaminal Iminium N,N-Diethyliminium Ion (Electrophile) Hemiaminal->Iminium - H₂O H2O_out H₂O Enol Enol Tautomer Attack C-C Bond Formation Iminium->Attack Ketone Enolizable Ketone Ketone->Enol Tautomerization (Acid-catalyzed) Enol->Attack Product_H Protonated Mannich Base Attack->Product_H Product Final β-Amino Carbonyl Product Product_H->Product - H⁺

Caption: Mechanism of the this compound Catalyzed Mannich Reaction.

Applications & Scope

The methodology is broadly applicable to a range of substrates. Ketones possessing at least one α-hydrogen are excellent candidates for this reaction.[8] Furthermore, electron-rich heterocycles like indole, which contain an active hydrogen, also undergo aminomethylation efficiently, typically at the C3 position.[8] The resulting "gramine analogues" are valuable precursors for synthesizing tryptophan derivatives and other bioactive indole alkaloids.[8]

Data Presentation: Representative Substrate Scope

The following table summarizes typical outcomes for the this compound-mediated Mannich reaction with various substrates. Yields are representative and can be optimized by adjusting reaction conditions.

EntryActive Hydrogen CompoundAldehydeAmine SourceProductTypical Yield (%)
1AcetoneParaformaldehydeThis compound1-(Diethylamino)butan-2-one~70-80%
2AcetophenoneParaformaldehydeThis compound3-(Diethylamino)-1-phenylpropan-1-one~75-85%
3CyclohexanoneParaformaldehydeThis compound2-((Diethylamino)methyl)cyclohexan-1-one~80-90%
4IndoleAqueous FormaldehydeDiethylamine3-((Diethylamino)methyl)-1H-indole~85-95%

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diethylamine and formaldehyde are corrosive and toxic.

Protocol 1: Synthesis of 3-(Diethylamino)-1-phenylpropan-1-one from Acetophenone

This protocol is a representative procedure for the aminomethylation of an aromatic ketone.

Materials:

  • Acetophenone

  • This compound

  • Paraformaldehyde

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Sodium Hydroxide (NaOH) solution (e.g., 2N)

  • Ether or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine acetophenone (0.20 mol), this compound (0.20 mol), and paraformaldehyde (0.25 mol).[11]

  • Solvent and Catalyst Addition: Add 95% ethanol (approx. 40 mL) and a catalytic amount of concentrated HCl (0.5 mL).[11]

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The solution should become homogeneous. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Product Crystallization: After the reaction is complete, cool the flask to room temperature. Slowly add acetone (approx. 150-200 mL) to the mixture to induce crystallization of the hydrochloride salt of the Mannich base.[11]

  • Isolation: Cool the mixture in an ice bath or refrigerate overnight to maximize crystal formation. Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold acetone.[12]

  • Purification (Optional): The crude hydrochloride salt can be further purified by recrystallization from an ethanol/acetone solvent mixture.[12]

  • Conversion to Free Base (Optional): To obtain the neutral Mannich base, dissolve the hydrochloride salt in water and basify the solution by slowly adding NaOH solution until the pH is ~9-10. Extract the aqueous layer three times with ether or dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as an oil or low-melting solid.[9]

Protocol 2: Synthesis of 3-((Diethylamino)methyl)-1H-indole

This protocol demonstrates the aminomethylation of an electron-rich heterocycle.[8]

Materials:

  • Indole

  • Diethylamine

  • Aqueous Formaldehyde (37% w/w)

  • Ethanol

  • Zinc Chloride (optional, as a Lewis acid catalyst)[8]

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Step-by-Step Procedure:

  • Reaction Setup: Dissolve indole (1.0 eq) in ethanol in a round-bottomed flask equipped with a magnetic stirrer.

  • Reagent Addition: To the stirred solution, add diethylamine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde (1.1 eq).[8] For certain substrates, adding a Lewis acid like zinc chloride (0.2 eq) can accelerate the reaction.[8]

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup - Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any acid and react with any remaining formaldehyde.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3-((diethylamino)methyl)-1H-indole.[8]

Workflow start Start setup 1. Reaction Setup Combine Ketone/Indole, (Para)formaldehyde, & this compound in Solvent start->setup reflux 2. Reaction Heat to reflux or stir at RT (Monitor by TLC) setup->reflux workup 3. Workup (Quench/Crystallize) reflux->workup extract 4. Extraction Isolate crude product with an organic solvent workup->extract purify 5. Purification Recrystallization or Column Chromatography extract->purify end Final Product purify->end

Caption: General Experimental Workflow for Mannich Base Synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Poor quality of paraformaldehyde.- Insufficient reaction time or temperature.- Incorrect stoichiometry.- Use fresh, high-quality paraformaldehyde.[12]- Increase reflux time or temperature slightly; monitor by TLC.- Carefully measure all reagents to ensure correct molar ratios.
Formation of Side Products - Bis-Mannich product formation if more than one acidic proton is available.- Polymerization of formaldehyde.- Use a controlled amount of formaldehyde and amine salt to favor the mono-adduct.[12]- Add the formaldehyde solution dropwise to maintain a low concentration.[12]
Purification Difficulties - Product may be an oil or difficult to crystallize.- Product hydrochloride salt may be hygroscopic.- Convert the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.[12]- If the free base is desired, use column chromatography.- Ensure the final product is dried thoroughly under vacuum.[12]

Conclusion

This compound is a highly effective, convenient, and economical reagent for conducting Mannich reactions. Its dual functionality as both the amine source and an in-situ acid promoter simplifies experimental setup while providing the necessary conditions for the efficient synthesis of β-amino carbonyl compounds. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to leverage this classic transformation in the synthesis of valuable nitrogen-containing molecules.

References

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  • ResearchGate. (2020). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of β-amino carbonyl compounds via a Mannich reaction catalyzed by SalenZn complex. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]

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  • ResearchGate. (2007). Phenolic Structure and Colour in Mannich Reaction Products. Retrieved from [Link]

  • PubMed. (2006). Direct-type catalytic three-component mannich reactions leading to an efficient synthesis of alpha,beta-diamino acid derivatives. Retrieved from [Link]

  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]

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  • ResearchGate. (2009). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • PMC. (2014). Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of Diethylammonium Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical synthesis, the selection of reagents is paramount to achieving high yields, purity, and process efficiency. Diethylammonium chloride ((C₂H₅)₂NH₂Cl), a simple yet versatile secondary amine salt, has emerged as a crucial building block and reagent in the synthesis of a variety of pharmaceutical intermediates.[1][2] This technical guide provides an in-depth exploration of the applications of this compound, moving beyond a mere recitation of facts to a detailed analysis of its functional advantages in key synthetic transformations. We will dissect its role in the synthesis of critical intermediates, provide validated, step-by-step protocols, and explain the mechanistic rationale behind its utility, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction: Beyond a Simple Salt - The Versatility of this compound

This compound, the hydrochloride salt of diethylamine, is a stable, crystalline solid that serves as a convenient and less volatile precursor to diethylamine, a widely used secondary amine in the pharmaceutical industry.[3] Its primary value lies in its ability to be used directly in certain reactions or to generate diethylamine in situ, providing a controlled source of this nucleophilic base.[4] This guide will focus on two principal applications that highlight the strategic importance of this compound in the synthesis of pharmaceutical intermediates:

  • As a Key Reactant in the Synthesis of Chloroalkane Amine Intermediates: We will detail the synthesis of 2-(diethylamino)ethyl chloride hydrochloride, a vital intermediate for introducing the diethylaminoethyl moiety found in numerous active pharmaceutical ingredients (APIs).

  • As a Precursor in the Mannich Reaction for the Formation of β-Aminoketones: We will explore its use in the classic Mannich reaction to produce β-aminoketones, a fundamental structural motif in many pharmaceutical compounds.[5][6]

Furthermore, we will touch upon its function as a phase-transfer catalyst, a role that broadens its applicability in modern organic synthesis.[7]

Core Properties and Handling

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference(s)
CAS Number 660-68-4[1]
Molecular Formula C₄H₁₂ClN[1]
Molecular Weight 109.60 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 225-228 °C[8]
Solubility Soluble in water and polar organic solvents like ethanol.[7]
Stability & Storage Hygroscopic; should be stored in a cool, dry place away from moisture.[7]

Application I: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

This intermediate is a crucial building block for synthesizing a wide array of pharmaceutical compounds, including antihistamines and local anesthetics. The most common and efficient synthesis route involves the reaction of 2-(diethylamino)ethanol with thionyl chloride (SOCl₂).[8][9]

Mechanistic Rationale

The choice of thionyl chloride is deliberate; it provides both the chlorinating agent and, as a byproduct, the hydrochloric acid necessary to form the stable hydrochloride salt of the product in situ. This elegant atom economy prevents the need for a separate acidification step and protects the reactive tertiary amine from participating in unwanted side reactions.

The reaction proceeds via a well-established mechanism. The hydroxyl group of 2-(diethylamino)ethanol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the elimination of sulfur dioxide and a chloride ion, which then attacks the carbon atom, resulting in the formation of the desired product. The concurrently generated HCl protonates the diethylamino group.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Workup A Dissolve 2-(diethylamino)ethanol in anhydrous CH₂Cl₂ B Cool flask to 0-5 °C (Ice Bath) A->B C Slowly add SOCl₂ in CH₂Cl₂ (dropwise) B->C D Warm to RT, then reflux (1-2 hours) C->D Exothermic Reaction E Cool and concentrate (remove solvent & excess SOCl₂) D->E F Recrystallize from absolute ethanol E->F G Filter and dry under vacuum F->G H 2-(Diethylamino)ethyl Chloride HCl (White Crystalline Solid) G->H Final Product

Caption: Workflow for the synthesis of 2-(diethylamino)ethyl chloride HCl.

Detailed Synthesis Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of 2-(diethylamino)ethyl chloride hydrochloride.[8][9][10]

Materials:

  • 2-(Diethylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Absolute ethanol (for recrystallization)

  • Ice-salt bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, reflux condenser)

Procedure:

  • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 2-(diethylamino)ethanol (1.0 mole equivalent) in anhydrous dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

  • Slowly add thionyl chloride (1.1-1.2 mole equivalents), dissolved in anhydrous dichloromethane, dropwise to the cooled solution. Caution: This reaction is exothermic and releases SO₂ and HCl gas. It must be performed in a well-ventilated fume hood.[9]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction is complete.[8]

  • After the reflux period, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess thionyl chloride.

  • Purify the resulting crude solid by recrystallization from hot absolute ethanol. Cooling the ethanol solution in an ice bath will induce crystallization.

  • Collect the white crystalline product by filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Expected Results
ParameterTypical ValueReference(s)
Yield 95 - 98%[8][10]
Purity >99%[10]
Appearance White Crystalline Product[8]

Application II: The Mannich Reaction for β-Aminoketone Synthesis

The Mannich reaction is a cornerstone of organic synthesis, creating a β-amino-carbonyl compound (a "Mannich base") from an aldehyde, a primary or secondary amine, and an active hydrogen compound (like a ketone).[5][6] this compound is an excellent reagent for this reaction as it provides both the amine (diethylamine) and the acidic conditions often required to catalyze the reaction.[4][11]

Mechanistic Rationale

The use of the amine hydrochloride salt is a classic and effective strategy for the Mannich reaction. The salt exists in equilibrium with the free amine and a proton. This serves two purposes:

  • The free diethylamine reacts with formaldehyde (or another suitable aldehyde) to form a reactive electrophile, the N,N-diethyliminium ion.

  • The acidic conditions generated by the hydrochloride salt catalyze the tautomerization of the ketone to its enol form, which is the active nucleophile.

The enol then attacks the iminium ion, leading to the formation of the β-aminoketone product. Using the pre-formed salt simplifies the procedure and ensures the reaction medium is suitably acidic from the outset.

Reaction Mechanism Diagram

Mannich cluster_reactants Initial Reactants cluster_intermediates Key Intermediates Ketone Acetone (Enolizable Ketone) Enol Acetone (Enol Form) Ketone->Enol Acid-catalyzed tautomerization DEAHCl This compound ((C₂H₅)₂NH₂⁺Cl⁻) Iminium N,N-Diethyliminium Ion [(C₂H₅)₂N=CH₂]⁺ DEAHCl->Iminium reacts with Formaldehyde Formaldehyde Paraformaldehyde ((CH₂O)n) Formaldehyde->Iminium Product 1-Diethylamino-3-butanone (β-Aminoketone) Iminium->Product Enol->Product Nucleophilic Attack

Caption: Simplified mechanism of the Mannich reaction using this compound.

Detailed Synthesis Protocol for 1-Diethylamino-3-butanone

This protocol is adapted from a well-established procedure for the synthesis of a β-aminoketone, a common pharmaceutical intermediate structure.[4][12]

Materials:

  • Diethylamine hydrochloride

  • Paraformaldehyde

  • Acetone

  • Methanol

  • Concentrated hydrochloric acid (catalytic amount)

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride (1.0 mole equivalent), paraformaldehyde (~1.4 mole equivalents), acetone (~5 mole equivalents), and methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 mL for a 1.6 mole scale reaction).[12]

  • Heat the mixture to a moderate reflux for approximately 12 hours. The initial two-phase mixture should become a homogeneous solution.[12]

  • After the reaction period, cool the light-yellow solution to room temperature.

  • Add a cold solution of sodium hydroxide to basify the mixture.

  • Extract the product from the aqueous mixture with three portions of diethyl ether.

  • Combine the ether extracts and wash them with a saturated sodium chloride solution.

  • Dry the combined ether solution over anhydrous sodium sulfate overnight.

  • Filter the solution to remove the drying agent and distill the ether under reduced pressure to yield the product, 1-diethylamino-3-butanone, as a light-yellow liquid.

Expected Results
ParameterTypical ValueReference(s)
Yield 66 - 75%[12]
Boiling Point 63–67°C / 7 mmHg[12]
Appearance Light-yellow liquid[12]

Broader Applications: this compound as a Phase-Transfer Catalyst

As a quaternary ammonium salt, this compound can function as a phase-transfer catalyst (PTC).[7] In pharmaceutical synthesis, many reactions involve reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A PTC facilitates the reaction by transferring a reactant from one phase to another, dramatically increasing the reaction rate.

For instance, in the N-alkylation of heterocycles like imidazoles (a common core in many APIs), a PTC can transport the deprotonated imidazole anion from a solid or aqueous basic phase into the organic phase where the alkylating agent resides.[13] While more sterically hindered quaternary ammonium salts like tetrabutylammonium bromide are often cited, this compound can be an effective and economical choice for certain applications. Its utility in this context underscores its versatility and importance in the synthetic chemist's toolkit.

Conclusion

This compound is a deceptively simple molecule with profound utility in the synthesis of pharmaceutical intermediates. Its value is demonstrated through its role as a stable and convenient precursor for the generation of diethylamine in reactions like the Mannich condensation, and as a key reactant in the production of other vital intermediates such as 2-(diethylamino)ethyl chloride. Its ability to provide both the amine and an acidic environment in a single, stable reagent simplifies experimental procedures and enhances reaction efficiency. For researchers and drug development professionals, a thorough understanding of the mechanistic principles and practical protocols associated with this compound is essential for developing robust and scalable synthetic routes to novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethylamine Hydrochloride: A Key Building Block for Innovation. [Link]

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  • Guo, Y., & Zhang, J. (2019). Preparation method of N, N-diethyl ethylenediamine.
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  • Patil, S. R., et al. (n.d.). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Diethylamine Hydrochloride in Modern Chemical Synthesis. [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

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  • Unacademy. (n.d.). Mannich Reaction Mechanism. [Link]

  • Chen, J., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

  • Villemin, D., et al. (1985). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthesis. [Link]

  • Wilds, A. L., et al. (1955). 1-diethylamino-3-butanone. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. [Link]

  • Sleebs, B. E., & Hughes, A. B. (2005). Stereoselective Synthesis and Application of β‐Amino Ketones. Letters in Organic Chemistry. [Link]

  • Roman, G. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. ResearchGate. [Link]

  • Adams, R., & Brown, B. K. (1941). trimethylamine hydrochloride. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC Conditions. [Link]

  • Ashworth, I. W., et al. (2016). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. [Link]

  • Di Salvo, A., et al. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Molecules. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Vinati Organics. (n.d.). Diethylamine - Key Chemical in Pharma Industries. [Link]

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  • Berben, L. A., et al. (2020). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. Dalton Transactions. [Link]

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Application Notes and Protocols: Diethylammonium Chloride as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enhances reaction rates between reactants located in separate, immiscible phases. This technique is central to green chemistry, often eliminating the need for expensive, anhydrous, or hazardous organic solvents while promoting milder reaction conditions and improving yields.[1] While quaternary ammonium salts are the most recognized class of phase transfer catalysts, simpler and more accessible secondary ammonium salts, such as Diethylammonium Chloride (DEAC), offer a cost-effective and efficient alternative for a range of organic transformations. This guide provides an in-depth exploration of the mechanistic principles, applications, and detailed experimental protocols for utilizing this compound as a phase transfer catalyst in key organic reactions, including nucleophilic substitutions and oxidations.

The Principle of Phase Transfer Catalysis

Many essential organic reactions, such as the Sₙ2 displacement of a halide by a nucleophile, require an ionic nucleophile (e.g., CN⁻, OH⁻, RO⁻) to react with an organic substrate soluble only in a nonpolar solvent.[2] These two reactant types are mutually insoluble. The ionic salt resides in an aqueous or solid phase, while the organic substrate is in an immiscible organic phase. Without intervention, the reaction is confined to the phase interface and is impractically slow.

A phase transfer catalyst overcomes this barrier.[3] The catalyst is typically an ionic salt with a large, lipophilic cation that can form a soluble ion pair with the reactant anion.[4] This catalyst-anion complex is sufficiently soluble in the organic phase to migrate away from the interface, where it can react with the organic substrate.[2] After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle, requiring only a catalytic amount.[4]

Catalyst Profile: this compound (DEAC)

This compound is the hydrochloride salt of the secondary amine, diethylamine.[5][6] It is an inexpensive, commercially available, and stable crystalline solid.[7]

PropertyValueSource
Chemical Formula (C₂H₅)₂NH₂Cl[7]
Molecular Weight 109.60 g/mol [6]
Appearance White to off-white crystalline solid[5]
Melting Point ~231 °C[7]
Solubility in Water 510 g/L (highly soluble)[7]
SMILES CCNCC.Cl[6]
InChI Key HDITUCONWLWUJR-UHFFFAOYSA-N[7]

Unlike quaternary ammonium salts (R₄N⁺X⁻), which possess a permanent positive charge, DEAC is a secondary ammonium salt. Its catalytic activity is dependent on the pH of the reaction medium, a feature that can be exploited for process control.

Mechanism of Action for a Secondary Ammonium Salt

The catalytic cycle of DEAC in a biphasic system under basic conditions involves a dynamic equilibrium between the ammonium salt and its corresponding free amine. This mechanism is distinct from that of permanently charged quaternary salts.

Proposed Catalytic Cycle:

  • Deprotonation: In the presence of a strong aqueous base (e.g., 50% NaOH), the diethylammonium cation [(C₂H₅)₂NH₂⁺] is deprotonated at the aqueous-organic interface to form the free, organic-soluble diethylamine [(C₂H₅)₂NH].

  • Anion Exchange & Protonation: The neutral diethylamine shuttles to the aqueous interface where it complexes with the reactant anion (Nu⁻) from the inorganic salt (e.g., NaNu). It is simultaneously protonated by a water molecule, forming a lipophilic ion pair, [(C₂H₅)₂NH₂⁺Nu⁻].

  • Organic Phase Transfer: This newly formed ion pair has sufficient organic character to be extracted from the aqueous phase into the bulk organic phase.

  • Nucleophilic Reaction: Within the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) is released from the ion pair and reacts with the organic substrate (R-X) in a classic Sₙ2 reaction, forming the product R-Nu. The diethylammonium cation is now paired with the leaving group anion, X⁻.

  • Catalyst Regeneration: The resulting salt, [(C₂H₅)₂NH₂⁺X⁻], migrates back to the interface, where the X⁻ anion is exchanged for a new Nu⁻ anion, and the cycle repeats.

This entire process is driven by the relative concentrations of ions and the continuous consumption of the nucleophile in the organic phase.

PTC_Mechanism cluster_organic Organic Phase reaction [Et₂NH₂⁺Nu⁻]org + R-X → R-Nu + [Et₂NH₂⁺X⁻]org transfer_out Transfer Out reaction->transfer_out transfer_in Transfer In interface transfer_out->interface nanu Na⁺Nu⁻ (Reactant Salt) nanu->interface naoh NaOH (Base) naoh->interface interface->transfer_in caption Fig 1. Catalytic cycle of DEAC in a basic biphasic system.

Caption: Fig 1. Catalytic cycle of DEAC in a basic biphasic system.

Application Note I: Nucleophilic Substitution
Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone Sₙ2 reaction that forms an ether from an alcohol and an alkyl halide.[8] The reaction requires a base to deprotonate the alcohol, forming a reactive alkoxide nucleophile.[9] Using PTC is ideal for this transformation, as it allows the use of concentrated aqueous hydroxides as the base, avoiding the need for expensive and hazardous reagents like sodium hydride.[10]

Protocol: Synthesis of Benzyl Octyl Ether

This protocol details the synthesis of benzyl octyl ether from 1-octanol and benzyl chloride using DEAC as the phase transfer catalyst.

Materials:

  • 1-Octanol (99%)

  • Benzyl Chloride (99%)

  • This compound (DEAC) (99%)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and separatory funnel.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octanol (13.0 g, 100 mmol), toluene (100 mL), and this compound (1.10 g, 10 mmol, 10 mol%).

  • Addition of Base: Begin vigorous stirring (approx. 800-1000 RPM) to ensure efficient mixing between the phases. Slowly add 50% aqueous sodium hydroxide (40 mL) to the flask.

    • Causality: Vigorous stirring is critical in PTC to maximize the interfacial surface area where the catalyst is activated and transports the anion.[4] The concentrated base deprotonates both the 1-octanol to form the sodium octoxide nucleophile and the DEAC to begin the catalytic cycle.

  • Addition of Electrophile: Add benzyl chloride (12.65 g, 100 mmol) dropwise to the mixture over 10 minutes.

  • Reaction: Heat the mixture to 75°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by sampling the organic layer.

    • Causality: Heating increases the rate of the Sₙ2 reaction. The reaction time is an empirical parameter and should be optimized for different substrates.

  • Workup - Quenching: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Carefully add 100 mL of deionized water to dilute the aqueous phase.

  • Workup - Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Separate the layers and collect the upper organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water washes remove the bulk of the sodium hydroxide and the catalyst. The brine wash helps to break any emulsions and removes residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl octyl ether.

ParameterRecommended RangeRationale
Catalyst Loading 5-10 mol%Balances reaction rate with cost and ease of removal.
Base Concentration 30-50% (w/w) NaOH/KOHHigh concentration drives deprotonation equilibria and minimizes water in the organic phase.
Solvent Toluene, Xylene, ChlorobenzeneAprotic, nonpolar solvents are required for Sₙ2 reactions.[11]
Temperature 60-90 °CSubstrate dependent; balances reaction rate against potential side reactions like elimination.[11]
Application Note II: Oxidation Reactions
Reaction: Oxidation of an Alcohol to an Aldehyde

PTC can efficiently transport oxidizing anions like permanganate (MnO₄⁻) or chromate (CrO₄²⁻) from an aqueous solution into an organic phase to oxidize substrates like alcohols.[12] This avoids the need for co-solvents and can lead to cleaner reactions.

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol describes the oxidation of benzyl alcohol using potassium permanganate (KMnO₄) and DEAC in a biphasic system.

Materials:

  • Benzyl Alcohol (99%)

  • Potassium Permanganate (KMnO₄)

  • This compound (DEAC)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 250 mL flask with vigorous overhead stirring, dissolve benzyl alcohol (5.4 g, 50 mmol) and DEAC (0.55 g, 5 mmol, 10 mol%) in dichloromethane (75 mL).

  • Oxidant Solution: Separately, dissolve potassium permanganate (9.48 g, 60 mmol) in 75 mL of deionized water.

  • Reaction: Add the aqueous KMnO₄ solution to the organic solution. Stir the biphasic mixture vigorously at room temperature for 3-5 hours. The purple color of the permanganate in the aqueous phase will gradually disappear as it is consumed, and a brown precipitate of MnO₂ will form.

    • Causality: DEAC forms a lipophilic ion pair with the permanganate anion, [(C₂H₅)₂NH₂⁺MnO₄⁻], transporting it into the DCM phase where it can oxidize the benzyl alcohol. Vigorous stirring is essential.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the benzyl alcohol spot.

  • Workup - Quenching: Once the reaction is complete, filter the mixture through a pad of celite to remove the MnO₂ precipitate. Transfer the filtrate to a separatory funnel.

  • Workup - Washing: If any purple color remains, add a small amount of saturated aqueous sodium bisulfite solution to the separatory funnel and shake until the color is discharged. Separate the layers. Wash the organic layer with deionized water (2 x 50 mL).

    • Causality: Sodium bisulfite is a reducing agent that quenches any excess permanganate.

  • Drying and Concentration: Dry the DCM layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude benzaldehyde. Further purification can be achieved by distillation.

General Workflow and Optimization

The successful implementation of a PTC reaction using DEAC requires careful consideration of several parameters. The following workflow provides a general guide for development and optimization.

Sources

The Strategic Application of Diethylammonium Chloride in the Synthesis of Advanced Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Potential of a Common Precursor

In the ever-expanding universe of ionic liquids (ILs), the quest for novel structures with tailored functionalities is paramount. While complex and exotic cations often take center stage, the humble diethylammonium cation, readily available from its chloride salt, offers a versatile and cost-effective entry point into a fascinating class of protic ionic liquids (PILs) and functionalized ILs. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage the unique properties of diethylammonium-based ILs. We will move beyond simple procedural descriptions to explore the underlying chemical principles that govern their synthesis and performance, empowering you to make informed decisions in your experimental design.

Diethylammonium Chloride: More Than Just a Starting Material

This compound, with the chemical formula [(C₂H₅)₂NH₂]Cl, is a white crystalline solid that is highly soluble in polar solvents.[1] Its utility in the synthesis of ionic liquids stems from several key features:

  • Protic Nature: The presence of an N-H proton makes it an excellent precursor for the synthesis of protic ionic liquids through straightforward acid-base neutralization reactions.[2] This proton can also engage in hydrogen bonding, significantly influencing the physicochemical properties of the resulting IL.

  • Structural Simplicity: The diethylammonium cation provides a fundamental building block that can be systematically modified to tune the properties of the final ionic liquid.

  • Commercial Availability and Cost-Effectiveness: As a readily available and relatively inexpensive reagent, this compound is an attractive starting material for both academic research and industrial applications.[3]

Synthetic Pathways to Diethylammonium-Based Ionic Liquids

The synthesis of ionic liquids from this compound can be broadly categorized into two primary strategies: one-step and two-step syntheses.[4]

One-Step Synthesis: The Elegance of Acid-Base Neutralization

The most direct route to diethylammonium-based protic ionic liquids is the neutralization reaction between diethylamine (the free base) and a Brønsted acid. While this compound itself is the salt of a strong acid (HCl), it serves as a conceptual and practical precursor. To generate other PILs, one would typically start with diethylamine and react it with the desired acid. This method is often preferred for its simplicity, high atom economy, and the purity of the resulting product.[2]

The general reaction is as follows:

(C₂H₅)₂NH + HA → [(C₂H₅)₂NH₂]⁺A⁻

Where HA represents a Brønsted acid, and A⁻ is the resulting anion.

Causality in Experimental Design:

  • Choice of Acid: The selection of the Brønsted acid is the most critical factor in determining the properties of the final PIL. The nature of the anion (A⁻) dictates key characteristics such as melting point, viscosity, thermal stability, and miscibility with other solvents.[5] For instance, using a weak carboxylic acid will result in a PIL with different properties compared to using a strong sulfonic acid.[6]

  • Stoichiometry: An equimolar ratio of the amine and acid is crucial to ensure complete neutralization and avoid the presence of unreacted starting materials, which can significantly impact the purity and properties of the IL.

  • Solvent Selection: While many acid-base neutralization reactions for PIL synthesis can be performed neat (without a solvent), the use of a solvent can be beneficial for controlling the reaction temperature, especially for highly exothermic reactions, and for facilitating the handling of viscous products.[2] The solvent should be inert to the reactants and easily removable after the reaction.

Experimental Protocol 1: Synthesis of Diethylammonium Acetate ([DEA][OAc])

This protocol details the synthesis of a common protic ionic liquid, diethylammonium acetate, via a direct acid-base neutralization reaction.

Materials:

  • Diethylamine (≥99.5%)

  • Glacial Acetic Acid (≥99.7%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a known molar amount of diethylamine.

  • Place the flask in an ice bath to control the reaction temperature, as the neutralization is exothermic.

  • Slowly add an equimolar amount of glacial acetic acid to the stirring diethylamine via a dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours to ensure complete reaction.

  • The resulting liquid is diethylammonium acetate. To remove any residual volatile impurities, the product can be dried under vacuum using a rotary evaporator at 60-80°C for several hours.

  • Characterize the final product using techniques such as ¹H NMR and FT-IR to confirm its structure and purity.

Two-Step Synthesis: The Versatility of Anion Metathesis

When the desired anion cannot be introduced through a direct acid-base reaction, a two-step synthesis involving anion metathesis (ion exchange) is employed.[4] This method typically starts with a halide salt of the cation, such as this compound, and involves exchanging the chloride anion for the desired anion.

The general reaction is as follows:

[(C₂H₅)₂NH₂]⁺Cl⁻ + M⁺A⁻ → [(C₂H₅)₂NH₂]⁺A⁻ + M⁺Cl⁻

Where M⁺ is a metal cation (e.g., Na⁺, K⁺, Ag⁺) and A⁻ is the desired anion.

Causality in Experimental Design:

  • Choice of Metathesis Salt: The selection of the metal salt (M⁺A⁻) is dictated by the desired anion and the solubility of the resulting metal halide (M⁺Cl⁻). For the reaction to proceed to completion, the metal halide should be insoluble in the reaction solvent, thus driving the equilibrium forward. Silver salts are often used because the resulting silver chloride is highly insoluble in many solvents.[7]

  • Solvent System: The choice of solvent is critical for anion metathesis. The solvent must dissolve the starting this compound and the metathesis salt but precipitate the metal halide byproduct. Acetone or acetonitrile are commonly used solvents for this purpose.[7]

  • Purification: Complete removal of the precipitated metal halide is essential to obtain a pure ionic liquid. This is typically achieved by filtration, followed by washing of the IL solution. Residual halide impurities can be detrimental to many applications, particularly in electrochemistry.

Experimental Protocol 2: Synthesis of Diethylammonium Tetrafluoroborate ([DEA][BF₄]) via Anion Metathesis

This protocol describes the synthesis of diethylammonium tetrafluoroborate from this compound using sodium tetrafluoroborate.

Materials:

  • This compound (≥98%)

  • Sodium tetrafluoroborate (NaBF₄) (≥98%)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

Procedure:

  • Dissolve a known molar amount of this compound in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate container, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium tetrafluoroborate in a minimal amount of anhydrous acetone.

  • Add the sodium tetrafluoroborate solution to the stirring this compound solution. A white precipitate of sodium chloride (NaCl) should form immediately.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours to ensure complete ion exchange.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride. Wash the filter cake with a small amount of anhydrous acetone to recover any entrained product.

  • Combine the filtrate and the washings.

  • Remove the acetone from the filtrate using a rotary evaporator to yield the diethylammonium tetrafluoroborate ionic liquid.

  • Dry the product under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent and moisture.

  • Confirm the absence of chloride impurities using a qualitative test with silver nitrate solution. Characterize the final product by ¹H NMR and FT-IR.

Physicochemical Properties of Diethylammonium-Based Ionic Liquids

The properties of diethylammonium-based ILs are a direct consequence of the interplay between the diethylammonium cation and the chosen anion. Understanding these structure-property relationships is key to designing ILs for specific applications.[5]

Ionic LiquidAnionMelting Point (°C)Density (g/cm³) at 20.1°CKey Characteristics
This compound ([DEA][Cl])Chloride231.81.07High melting point, crystalline solid, precursor for other ILs.
Diethylammonium Acetate ([DEA][OAc])Acetate< 25~1.0Room temperature ionic liquid, protic, potential for biomass processing.
Diethylammonium Nitrate ([DEA][NO₃])Nitrate102-104-Protic ionic liquid, potential use in energetic materials or as a catalyst.
Diethylammonium Triflate ([DEA][OTf])Trifluoromethanesulfonate< 25-Room temperature ionic liquid, high thermal stability, weakly coordinating anion.[6]

Note: The properties of some diethylammonium-based ionic liquids are not extensively reported in the literature and may require experimental determination.

Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the workflows for the one-step and two-step synthesis methods.

One_Step_Synthesis Diethylamine Diethylamine Reaction_Vessel Reaction Vessel (with cooling) Diethylamine->Reaction_Vessel Bronsted_Acid Brønsted Acid (HA) Bronsted_Acid->Reaction_Vessel Stirring Stirring at Room Temp Reaction_Vessel->Stirring Drying Drying under Vacuum Stirring->Drying PIL Protic Ionic Liquid [(C₂H₅)₂NH₂]⁺A⁻ Drying->PIL

Caption: One-Step Synthesis of Protic Ionic Liquids.

Two_Step_Synthesis DEA_Cl This compound Reaction_Vessel Reaction Vessel DEA_Cl->Reaction_Vessel Metathesis_Salt Metathesis Salt (M⁺A⁻) Metathesis_Salt->Reaction_Vessel Solvent Solvent (e.g., Acetone) Solvent->Reaction_Vessel Reflux Reflux Reaction_Vessel->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration NaCl_Precipitate NaCl Precipitate Filtration->NaCl_Precipitate Filtrate Filtrate Filtration->Filtrate Evaporation Solvent Evaporation Filtrate->Evaporation Drying Drying under Vacuum Evaporation->Drying Final_IL Final Ionic Liquid [(C₂H₅)₂NH₂]⁺A⁻ Drying->Final_IL

Caption: Two-Step Synthesis via Anion Metathesis.

Applications and Future Perspectives

Diethylammonium-based ionic liquids, particularly the protic variants, are finding applications in a range of fields:

  • Catalysis: The acidic proton of the diethylammonium cation can act as a catalyst in various organic reactions, such as esterifications and Mannich reactions.[8]

  • Biomass Processing: Certain protic ionic liquids have shown promise in the dissolution and pretreatment of lignocellulosic biomass.[9]

  • Electrochemistry: As electrolytes in batteries and supercapacitors, although their generally higher viscosity compared to aprotic ILs can be a limitation.

  • Synthesis of Functionalized Materials: Diethylammonium-based ILs can serve as precursors for the synthesis of more complex functionalized ionic liquids and materials.[10][11]

The future of diethylammonium-based ILs lies in the rational design of new anions to create task-specific ionic liquids with optimized properties. The exploration of their use in areas such as CO₂ capture and as media for enzymatic reactions holds significant promise.[2][12]

Safety Considerations

As with all chemicals, proper safety precautions must be taken when handling this compound and the resulting ionic liquids. This compound is classified as acutely toxic and can cause severe skin and eye damage. It is essential to consult the Safety Data Sheet (SDS) for all reagents and products and to work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and economical gateway to a wide array of protic and functionalized ionic liquids. By understanding the fundamental principles of acid-base chemistry and ion exchange, researchers can strategically design and synthesize novel ionic liquids with tailored properties for a multitude of applications. This guide provides a solid foundation for the exploration and utilization of this important class of compounds, encouraging a deeper understanding that goes beyond rote protocol execution.

References

  • Vertex AI Search. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry.
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  • ResearchGate. (n.d.). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid.
  • Frontiers. (n.d.). Physicochemical Properties of Various 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids and Their Potential Application in Hydrodeoxygenation.
  • National Institutes of Health. (2019). Synthesis of novel functional ionic liquids and their application in biomass.
  • Sigma-Aldrich. (n.d.). This compound for synthesis 660-68-4.
  • National Institutes of Health. (n.d.). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
  • (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • BUET. (2019). Synthesis and characterization of protic ammonium based ionic liquids.
  • ChemBK. (2024). This compound.
  • Slideshare. (n.d.). Synthesis of ionic liquids.
  • NIST. (n.d.). Diethylamine, hydrochloride.
  • MDPI. (n.d.). Predictions of Physicochemical Properties of Ionic Liquids with DFT.
  • ResearchGate. (2025). Ionic Liquids Synthesis – Methodologies.
  • MPG.PuRe. (n.d.). Synthesis and Application of Sustainable Ionic Liquids.
  • National Institutes of Health. (2020). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis.
  • Chinese Academy of Sciences. (2011). Preparation of Functionalized Ionic Liquids.
  • SID. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PROTIC IONIC LIQUIDS CONTAINING CYCLIC AMINE CATIONS AND TETRAFLUOROBORATE ANION.
  • ResearchGate. (2025). Solvation Properties of Triethylammonium-Based Protic Ionic Liquids.
  • ResearchGate. (n.d.). Diethanolammonium protic ionic liquids - promising buffers for the synthesis of 68Ga- labelled radiopharmaceuticals.
  • Royal Society of Chemistry. (2023). Protic ionic liquids for sustainable uses.
  • (n.d.). This compound for synthesis 660-68-4.
  • MDPI. (2021). New Functionalized Ionic Liquids Based on POSS for the Detection of Fe 3+ Ion.
  • ResearchGate. (2025). Synthesis of ionic liquids with tethered basic groups and their use in Heck and Knoevenagel reactions.

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Application Notes & Protocols: Leveraging Diethylammonium Chloride for the Strategic Crystallization of Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Salt - Diethylammonium Chloride as a Versatile Tool in Crystal Engineering

In the intricate world of solid-state chemistry and materials science, the ability to control the crystallization process is paramount. The precise arrangement of molecules into a crystalline lattice dictates a compound's physical and chemical properties, from solubility and bioavailability in pharmaceuticals to charge transport and stability in organic electronics. This compound (DEA-Cl), a seemingly simple organic salt, has emerged as a powerful and versatile tool for researchers seeking to manipulate and enhance the crystal growth of a diverse range of organic compounds.

While its application in tuning the morphology and performance of perovskite solar cells is well-documented, the utility of DEA-Cl extends significantly into the broader realm of organic molecules.[1] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for employing this compound to achieve desired crystalline forms. We will delve into its role as both a crystal growth modifier and a co-former in the burgeoning field of cocrystallization, offering researchers, scientists, and drug development professionals the foundational knowledge and practical steps to harness its potential.

The strategic use of additives is a cornerstone of "crystal engineering," a field focused on the rational design of crystalline materials with specific functionalities.[2] Additives can influence nucleation, inhibit or promote the growth of specific crystal faces, and even stabilize metastable polymorphic forms.[3][4] DEA-Cl, with its distinct cationic (diethylammonium) and anionic (chloride) components, offers multiple avenues for interaction with organic molecules, primarily through hydrogen bonding and ionic interactions. These interactions can disrupt or favor certain intermolecular synthons, thereby guiding the assembly of molecules into a desired crystalline architecture.

Core Mechanisms of Action: How this compound Influences Crystal Growth

The efficacy of this compound in modulating crystallization stems from its ability to interact with the target organic compound in solution and at the growing crystal-solution interface. The primary mechanisms can be broadly categorized as follows:

  • Hydrogen Bonding and Supramolecular Assembly: The diethylammonium cation possesses two acidic protons on the ammonium group (N-H), making it an excellent hydrogen bond donor. The chloride anion, in turn, is a competent hydrogen bond acceptor. These functionalities allow DEA-Cl to form robust hydrogen bonds with organic molecules containing complementary functional groups, such as carboxylic acids, amides, alcohols, and amines.[5] By forming these supramolecular complexes in solution, DEA-Cl can influence the pre-nucleation environment and guide the formation of specific crystal packing arrangements.

  • Ionic Interactions and Salt Formation: For acidic or basic organic compounds, DEA-Cl can participate in proton transfer, leading to the formation of a new salt. This complete alteration of the molecular species in solution can dramatically change solubility profiles and favor the crystallization of a salt form with potentially superior properties compared to the neutral parent molecule.[6]

  • Surface Adsorption and Habit Modification: During crystal growth, DEA-Cl can selectively adsorb onto specific crystallographic faces. This adsorption can either inhibit or promote the growth rate of that face relative to others. By altering the relative growth rates of different faces, the overall crystal morphology, or "habit," can be significantly modified. This is crucial for controlling properties like powder flowability and dissolution rates.

  • Polymorph Control: Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique crystal lattice and, consequently, different physicochemical properties. Additives like DEA-Cl can influence which polymorph crystallizes by stabilizing the nucleation and growth of a desired form, including metastable forms that might otherwise be difficult to isolate.[3]

Application I: this compound as a Co-former in Pharmaceutical Cocrystals

A significant application of DEA-Cl is in the formation of pharmaceutical cocrystals. Cocrystals are multi-component crystalline solids where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable co-formers.[7][8] Cocrystallization is a powerful strategy to enhance the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and bioavailability, without altering the chemical structure of the drug molecule itself.[9][10]

The diethylammonium and chloride ions can act as molecular bridges, connecting API molecules through a network of hydrogen bonds to form a stable cocrystalline lattice.[5]

Workflow for Cocrystal Screening with this compound

The following diagram outlines a typical workflow for screening for cocrystals of an API with this compound.

G cluster_0 Phase 1: Feasibility & Stoichiometry cluster_1 Phase 2: Protocol Optimization cluster_2 Phase 3: Property Evaluation A API & DEA-Cl Characterization (Solubility, pKa) B Solution-Based Screening (Solvent Evaporation) A->B C Solid-State Screening (Liquid-Assisted Grinding) A->C D Characterization of Hits (PXRD, DSC, TGA) B->D C->D E Scale-up of Promising Cocrystals D->E F Solvent System Optimization E->F G Single Crystal Growth for Structure Elucidation F->G H Physicochemical Property Testing (Solubility, Dissolution, Stability) G->H

Caption: Workflow for API-DEA-Cl cocrystal screening and development.

Protocol 1: Cocrystallization via Solvent Evaporation

This is a common and often successful method for obtaining high-quality cocrystals suitable for single-crystal X-ray diffraction.

Rationale: This method relies on the principle that as the solvent slowly evaporates, the concentration of the API and DEA-Cl increases, leading to supersaturation and subsequent nucleation and growth of the cocrystal. The slow evaporation rate is crucial for the formation of well-ordered, single crystals.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DEA-Cl), ≥98% purity

  • A suitable solvent or solvent system in which both the API and DEA-Cl have reasonable and congruent solubility.[7] Common choices include ethanol, methanol, acetonitrile, or mixtures thereof.[11]

  • Small glass vials (e.g., 4 mL) with loose-fitting caps or perforated aluminum foil to allow for slow solvent evaporation.

  • Vortex mixer and/or sonicator.

  • Analytical balance.

Procedure:

  • Stoichiometric Weighing: Accurately weigh the API and DEA-Cl in a desired stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 molar ratio) into a clean glass vial. A typical starting amount would be 10-20 mg of the API.

  • Dissolution: Add the chosen solvent dropwise to the vial while gently warming and agitating (vortexing or sonicating) until all solids are completely dissolved. Aim for a clear, homogenous solution. Avoid using an excessive amount of solvent.

  • Slow Evaporation: Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with aluminum foil and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate slowly over several hours to days.

  • Crystal Harvesting and Analysis: Once crystals have formed and the solvent has mostly or completely evaporated, carefully harvest the solid material. Analyze the solids using techniques such as Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase (a cocrystal) has formed, comparing the pattern to those of the starting materials.

Protocol 2: Cocrystallization via Liquid-Assisted Grinding (LAG)

This solid-state method is an efficient screening tool and can sometimes yield cocrystals that are not accessible from solution.

Rationale: Grinding the API and DEA-Cl together provides the mechanical energy needed to break down the crystal lattices of the starting materials and promote the formation of new intermolecular interactions. The addition of a small amount of a "catalytic" liquid facilitates molecular mobility and accelerates the transformation to the cocrystal phase.

Materials:

  • Active Pharmaceutical ingredient (API)

  • This compound (DEA-Cl)

  • Mortar and pestle (agate or porcelain) or a ball mill.

  • A suitable grinding liquid (e.g., acetonitrile, ethanol, heptane). The choice of liquid can influence the outcome.

  • Spatula.

Procedure:

  • Weighing: Place stoichiometric amounts of the API and DEA-Cl (e.g., a 1:1 molar ratio, ~50-100 mg total) into the mortar.

  • Liquid Addition: Add a very small amount of the grinding liquid (typically 10-20 µL per 100 mg of solid). The mixture should have a paste-like consistency, not be a slurry.

  • Grinding: Grind the mixture with the pestle for a consistent period, typically 15-30 minutes. If using a ball mill, use appropriate milling jars and balls and mill for a set time and frequency.

  • Drying and Analysis: Scrape the resulting solid from the mortar. If necessary, allow any residual solvent to evaporate in a fume hood. Analyze the resulting powder by PXRD to check for the formation of a new crystalline phase.

Application II: this compound as a Crystal Growth Modifier

Beyond cocrystallization, DEA-Cl can be used in small, sub-stoichiometric amounts as an additive to influence the crystallization of a single-component organic compound. This is particularly relevant in the field of organic electronics and functional materials, where crystal size, morphology, and quality are critical for device performance.[1]

Key Parameters for Using DEA-Cl as a Growth Modifier
ParameterTypical RangeRationale & Key Considerations
Concentration 0.1 - 5 mol% (relative to the main compound)The optimal concentration is highly system-dependent and must be determined empirically. Too low a concentration may have no effect, while too high a concentration could lead to incorporation into the crystal lattice or the formation of an undesired cocrystal.
Solvent System VariesThe solvent influences the solubility of both the main compound and DEA-Cl, as well as their interactions. Polar aprotic solvents like DMF, DMSO, and NMP are common in perovskite systems.[12] For other organics, a wider range of solvents can be explored.
Temperature VariesTemperature affects solubility and nucleation/growth kinetics. A controlled cooling profile is often employed in cooling crystallization.
Crystallization Method Cooling, Anti-solvent, Vapor DiffusionThe choice of method will depend on the solubility characteristics of the compound. DEA-Cl can be incorporated into any of these standard techniques.
Protocol 3: Modifying Crystal Habit via Slow Cooling Crystallization

Rationale: This protocol aims to modify the crystal morphology by introducing DEA-Cl into the crystallization solution. As the solution is slowly cooled, reducing the solubility of the target compound, the DEA-Cl additive can interact with the forming crystal nuclei and growing faces, altering the final crystal shape.

Materials:

  • Target organic compound

  • This compound (DEA-Cl)

  • A suitable solvent in which the target compound has a temperature-dependent solubility.

  • Jacketed crystallization vessel or a flask in a programmable cooling bath.

  • Stirring mechanism (magnetic or overhead).

  • Filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Solution Preparation: Prepare a saturated or near-saturated solution of the target organic compound in the chosen solvent at an elevated temperature (e.g., 60 °C).

  • Additive Introduction: To this solution, add the desired amount of DEA-Cl (e.g., starting with 1 mol%). Ensure the additive dissolves completely. It is advisable to run a parallel control experiment without the additive.

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C per hour) while stirring gently. The slow cooling rate is critical to maintain control over the nucleation and growth process.

  • Crystal Isolation: Once the solution has reached the final temperature (e.g., room temperature or below) and crystallization is complete, isolate the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor and impurities. Dry the crystals under vacuum.

  • Analysis: Characterize the resulting crystals using techniques like optical microscopy or Scanning Electron Microscopy (SEM) to observe any changes in crystal habit compared to the control experiment. PXRD should be used to confirm that the crystalline phase of the target compound has not changed.

Troubleshooting and Considerations

  • No Cocrystal Formation: If screening experiments do not yield a cocrystal, try different stoichiometric ratios, a wider range of solvents for both solution and grinding methods, and different grinding liquids.[7]

  • Oil Out/Amorphous Precipitation: If the compound "oils out" or precipitates as an amorphous solid, the level of supersaturation may be too high. Try using a more dilute solution, a slower evaporation or cooling rate, or a different solvent system.

  • Phase Purity: It is crucial to analyze the bulk material (e.g., by PXRD) to ensure the product is a single crystalline phase and not a mixture of the starting materials or multiple polymorphs.

  • Safety: Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.[13]

Conclusion

This compound is a remarkably effective and accessible tool for controlling the crystallization of organic compounds. Its ability to form strong hydrogen bonds and participate in ionic interactions allows it to function as both a versatile co-former for creating novel pharmaceutical cocrystals and as a potent crystal growth modifier for tuning the morphology of functional materials. By understanding the underlying mechanisms and systematically applying the protocols outlined in this guide, researchers can unlock new possibilities in materials design, drug development, and the fundamental study of crystal growth. The key to success lies in a systematic, empirical approach, where parameters such as stoichiometry, solvent, and crystallization technique are carefully optimized for each specific system.

References

  • Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. RSC Publishing. 1

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI.
  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org.
  • CRYSTAL GROWTH TECHNIQUES FOR PEROVSKOVTIAIC PHOTOVOLTAIC APPLIC
  • Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells.
  • Effects of additives on crystallization, polymorphic transform
  • A cocrystal of this compound and diphenylamine.
  • The crystal structure of N -(2-chloroethyl)- N,N -diethylammonium chloride, C 6 H 15 Cl 2 N. De Gruyter.
  • This compound for synthesis 660-68-4. Sigma-Aldrich.
  • Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applic
  • Guide for crystalliz
  • Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. Research J. Pharm. and Tech.
  • (PDF) Cocrystallization: Cutting Edge Tool for Physicochemical Modulation of Active Pharmaceutical Ingredients.
  • Co-Crystallization: A Novel Approach to Improve the Physicochemical Properties of Active Pharmaceutical Ingredients. IJPPR.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • CAS 660-68-4: this compound. CymitQuimica.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry.
  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. MDPI.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central.
  • Charge density analysis for crystal engineering. PubMed Central.
  • Modeling of the Crystallization Conditions for Organic Synthesis Product Purific

Sources

Application Note: Comprehensive Analytical Characterization of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethylammonium chloride (DEAC), the hydrochloride salt of the secondary amine diethylamine, is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity, stability, and overall quality are critical to ensure the safety and efficacy of the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of DEAC. The protocols herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Physicochemical Properties of this compound

A foundational aspect of any analytical endeavor is the understanding of the analyte's fundamental physicochemical properties. DEAC is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is highly soluble in water and also soluble in polar organic solvents like ethanol.[3][4] A summary of its key properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 660-68-4[2][5]
Molecular Formula C₄H₁₂ClN[2][6]
Molecular Weight 109.60 g/mol [7][8]
Appearance White to off-white crystalline solid[2][9]
Melting Point 227-230 °C[3]
Boiling Point 320-330 °C[3]
Density 1.07 g/cm³ at 20.1 °C[5]
Solubility in Water 510 g/L[5]
pH (10 g/L in H₂O) 4.5 - 6.5[3][5]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of DEAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of DEAC. Both ¹H and ¹³C NMR are crucial for confirming the identity and assessing the purity of the compound.

  • Sample Preparation: Dissolve 5-10 mg of DEAC in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). Ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: The residual solvent peak can be used as an internal reference.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Same as for ¹H NMR.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Interpretation: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts and coupling patterns with known data for DEAC.[10][11] The ¹³C NMR spectrum should show the expected number of signals corresponding to the ethyl groups.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve DEAC in Deuterated Solvent nmr_acq Acquire 1H and 13C NMR Spectra dissolve->nmr_acq Transfer to NMR tube process Fourier Transform & Phasing nmr_acq->process FID analyze Analyze Chemical Shifts, Integrals, & Coupling process->analyze confirm Confirm Structure & Purity analyze->confirm

Caption: Workflow for NMR analysis of DEAC.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of DEAC will exhibit characteristic absorption bands for the N-H and C-H bonds.

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of DEAC (approx. 1-2 mg) with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[7]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid DEAC sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.

  • Data Interpretation: Identify the characteristic absorption peaks. For DEAC, expect to see N-H stretching vibrations (around 3200-2800 cm⁻¹), C-H stretching vibrations of the ethyl groups (around 3000-2850 cm⁻¹), and N-H bending vibrations (around 1600-1500 cm⁻¹).[6][13]

Chromatographic Methods

Chromatographic techniques are essential for separating and quantifying DEAC, as well as for detecting and identifying any potential impurities.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the determination of ionic species. For DEAC, which exists as the diethylammonium cation in solution, cation-exchange chromatography with suppressed conductivity detection is a suitable method. This approach is particularly useful for quantifying low levels of the analyte.[14][15]

  • Sample and Standard Preparation:

    • Prepare a stock solution of DEAC of known concentration in ultrapure water.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in ultrapure water to a concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Column: A cation-exchange column suitable for the separation of amines (e.g., Dionex IonPac CS19 or similar).[15]

    • Eluent: An acidic eluent, such as methanesulfonic acid (MSA), is typically used. The concentration may need to be optimized.[15]

    • Flow Rate: 0.5-1.0 mL/min.

    • Injection Volume: 10-25 µL.

    • Detection: Suppressed conductivity detection.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of DEAC in the sample by interpolating its peak area on the calibration curve.

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards inject Inject into IC System prep_standards->inject prep_sample Prepare Sample Solution prep_sample->inject separate Cation-Exchange Separation inject->separate detect Suppressed Conductivity Detection separate->detect Separated Ions calibrate Generate Calibration Curve detect->calibrate Peak Areas quantify Determine DEAC Concentration detect->quantify Peak Area calibrate->quantify

Caption: Workflow for Ion Chromatography analysis of DEAC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of DEAC. Since DEAC lacks a strong chromophore, direct UV detection can be challenging. Therefore, methods involving derivatization to introduce a UV-active or fluorescent tag, or the use of universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), are often employed.[16][17] Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity.[18][19]

This protocol is based on the derivatization of secondary amines with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a fluorescent product.[20]

  • Derivatization Procedure:

    • To an aliquot of the sample or standard solution, add a borate buffer to adjust the pH to alkaline conditions.

    • Add a solution of NBD-Cl in a suitable organic solvent (e.g., acetonitrile).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration to allow the reaction to complete.

    • Cool the reaction mixture and, if necessary, add an acid to stop the reaction.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the NBD-amine derivative (e.g., λex = 450 nm, λem = 540 nm).[20]

  • Quantification: Similar to the IC method, use a calibration curve generated from derivatized standards for quantification.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and decomposition profile of DEAC.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[21][22] Together, they can determine the decomposition temperature, identify the presence of residual solvents or water, and characterize phase transitions.[23][24]

  • Sample Preparation: Accurately weigh a small amount of the DEAC sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrument Parameters (TGA):

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 25 °C to 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate (e.g., 50 mL/min).

  • Instrument Parameters (DSC):

    • Temperature Program: Similar to TGA, heat the sample through its melting and decomposition range at a controlled rate (e.g., 10 °C/min).

    • Atmosphere: Typically an inert atmosphere like nitrogen.

  • Data Interpretation:

    • TGA Thermogram: The onset of mass loss indicates the beginning of decomposition. The percentage of mass loss can be correlated to the loss of specific components.

    • DSC Thermogram: Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition or other phase transitions. The melting point can be determined from the onset of the melting endotherm.

Titrimetric Analysis

For the determination of the overall purity of DEAC, a simple acid-base titration or a precipitation titration can be employed.

Protocol for Argentometric Titration of Chloride Content

This method determines the chloride content of this compound.

  • Sample Preparation: Accurately weigh a known amount of DEAC and dissolve it in distilled water. Add a few drops of a suitable indicator, such as potassium chromate.

  • Titration: Titrate the solution with a standardized solution of silver nitrate (AgNO₃).

  • Endpoint Detection: The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.

  • Calculation: Calculate the percentage of chloride in the sample based on the volume of AgNO₃ solution used. The assay of DEAC can then be calculated based on its chloride content.[25]

Data Interpretation and Troubleshooting

  • NMR: Broad peaks may indicate the presence of impurities or sample degradation. Ensure the use of high-purity deuterated solvents.

  • FTIR: The presence of a broad absorption band around 3400 cm⁻¹ could indicate the presence of water due to the hygroscopic nature of DEAC.

  • IC/HPLC: Peak tailing or splitting can be caused by column degradation or inappropriate mobile phase conditions. Ensure the mobile phase pH is suitable for the analyte and column.

  • TGA/DSC: Variations in melting point or decomposition temperature can be indicative of impurities. Ensure proper calibration of the instrument.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of spectroscopic, chromatographic, thermal, and titrimetric techniques is recommended to ensure the identity, purity, and quality of this important chemical intermediate. The specific choice of methods will depend on the intended application and the regulatory requirements.

References

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Khan, M. S., et al. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Heliyon, 7(2), e06179. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Analysis of Quaternary Ammonium Compounds (QACs) in Fruits and Vegetables using QuEChERS and LC-MS. Retrieved from [Link]

  • LeBouf, R. F., et al. (2014). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Occupational Hygiene, 58(8), 949–960. Retrieved from [Link]

  • ResearchGate. (2021). Determination of dimethylamine and nitrite in pharmaceuticals by ion chromatography to assess the likelihood of nitrosamine formation. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

  • Shashnina, E. V., et al. (2024). METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS. Veterinary Sanitation, Hygiene and Ecology, (1), 22-29. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • VandenBoer, T. C., et al. (2012). Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. Journal of Chromatography A, 1252, 65-73. Retrieved from [Link]

  • Gholizadeh, A., et al. (2014). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Journal of Food Biosciences and Technology, 4(1), 25-32. Retrieved from [Link]

  • SIELC Technologies. (2006, October 4). Separation of Simple Amines and Ammonia. Retrieved from [Link]

  • NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • Chemister.ru. (n.d.). diethylamine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Retrieved from [Link]

  • ResearchGate. (2025). IR spectrum of two DIL compared with diethylamine. Retrieved from [Link]

  • PubChem. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • Kamaris, G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5432. Retrieved from [Link]

  • ResearchGate. (2025). TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides. Retrieved from [Link]

  • Gelbcke, M., et al. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 727-734. Retrieved from [Link]

  • Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences, 11(08), 104-110. Retrieved from [Link]

  • ChemAnalyst. (n.d.). Diethylamine. Retrieved from [Link]

  • WordPress.com. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1621. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound FOR S. Retrieved from [Link]

Sources

Comprehensive ¹H and ¹³C NMR Analysis of Diethylammonium Chloride: From Sample Preparation to Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of diethylammonium chloride ((C₂H₅)₂NH₂Cl), a common organic salt used as a precursor in the synthesis of various pharmaceutical and chemical entities.[1] We delve into the theoretical underpinnings of its spectral features, provide detailed, field-proven protocols for sample preparation and data acquisition, and offer an in-depth analysis of the resulting spectra. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret NMR data for this and similar aliphatic ammonium salts.

Introduction: The Significance of NMR in Characterizing Ammonium Salts

This compound is a quaternary ammonium salt formed from the reaction of diethylamine and hydrochloric acid.[2] Its structure, comprised of two ethyl groups attached to a central nitrogen atom, presents a classic NMR spin system. Accurate characterization is crucial for quality control in drug synthesis and other chemical applications where it serves as a reactant or catalyst.[1]

¹H and ¹³C NMR spectroscopy provide unambiguous information regarding the compound's identity, purity, and structural integrity.

  • ¹H NMR reveals the number of distinct proton environments, their relative ratios (via integration), and their connectivity (through spin-spin coupling).

  • ¹³C NMR provides information on the carbon skeleton of the molecule, identifying the number of unique carbon environments.

This note will systematically break down the analysis, highlighting key experimental considerations, such as solvent selection and the effect of the quadrupolar nitrogen nucleus, to ensure the acquisition of high-resolution, interpretable spectra.

Theoretical Basis for Spectral Analysis

Understanding the molecular structure of this compound is key to predicting and interpreting its NMR spectra. The molecule consists of a diethylammonium cation ([CH₃CH₂]₂NH₂⁺) and a chloride anion (Cl⁻).

dot

Caption: Molecular structure of this compound.

Due to molecular symmetry, the two ethyl groups are chemically equivalent. This results in:

  • Three distinct proton (¹H) environments:

    • The methyl protons (-CH₃)

    • The methylene protons (-CH₂-)

    • The ammonium protons (-N⁺H₂)

  • Two distinct carbon (¹³C) environments:

    • The methyl carbon (-C H₃)

    • The methylene carbon (-C H₂-)

Spin-Spin (J) Coupling

A critical feature of the ¹H NMR spectrum will be the spin-spin, or J-coupling, between adjacent, non-equivalent protons.[3] For the ethyl group, the protons on the methylene carbon are adjacent to the protons on the methyl carbon. This gives rise to characteristic splitting patterns:

  • The -CH₂- signal will be split by the three protons of the methyl group, resulting in a quartet (n+1 = 3+1 = 4).

  • The -CH₃ signal will be split by the two protons of the methylene group, resulting in a triplet (n+1 = 2+1 = 3).[4]

The Influence of the Quadrupolar ¹⁴N Nucleus

Nitrogen-14, the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I=1).[5] Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which can interact with local electric field gradients. This interaction provides an efficient relaxation pathway, which can lead to significant broadening of the signals of both the nitrogen nucleus itself and any protons directly attached to it (-N⁺H₂).[6][7] Consequently, the -N⁺H₂ proton signal is often observed as a broad singlet, and its coupling to the adjacent -CH₂- protons is typically not resolved.[8]

Experimental Protocols

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: Sample Preparation

Rationale: The choice of solvent is paramount. It must dissolve the sample without reacting with it and should have minimal interfering signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H spectrum and to provide a signal for the instrument's field-frequency lock.[9] For this compound, a polar solvent is required.[2] Deuterium oxide (D₂O) and Methanol-d₄ (CD₃OD) are excellent choices. D₂O is often preferred for its simplicity, but it will cause the exchange of the acidic N-H protons with deuterium, leading to the disappearance of their signal from the ¹H spectrum. Using a solvent like DMSO-d₆ or CD₃OD will preserve the N-H signal.

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)[10]

  • Deuterated solvent (e.g., DMSO-d₆, D₂O), 0.6-0.7 mL

  • High-precision 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the required amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Vortex the vial until the solid is completely dissolved. The compound is hygroscopic, so minimize exposure to the atmosphere.[2]

  • Using a Pasteur pipette, transfer the solution into a clean, labeled 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4.5 cm for optimal shimming.[10]

  • Cap the NMR tube securely and wipe it clean before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

Rationale: The parameters below are typical for a 400 or 500 MHz spectrometer and are designed to provide good signal-to-noise and resolution for a small molecule like this compound.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz (or higher)

  • Pulse Program: Standard one-pulse (zg30)

  • Acquisition Time (AQ): ~3-4 seconds. This ensures high digital resolution.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

  • Number of Scans (NS): 8-16. This is usually sufficient for a sample of this concentration.

  • Spectral Width (SW): 12-16 ppm. This range covers most organic protons.

  • Receiver Gain (RG): Set automatically by the spectrometer.

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Pulse Program: Standard one-pulse with proton decoupling (zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 128-1024. A higher number of scans is needed due to the low natural abundance of ¹³C.

  • Spectral Width (SW): 200-240 ppm. This covers the full range of typical organic carbon signals.

Data Interpretation and Analysis

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Shim Lock & Shim Transfer->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Shim->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Reference Calibrate Spectrum (TMS or Solvent) Process->Reference Analyze Peak Picking, Integration & Coupling Reference->Analyze Assign Assign Signals Analyze->Assign Report Report Assign->Report Final Report

Caption: General workflow for NMR analysis.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a non-exchanging solvent like DMSO-d₆ will display three distinct signals.

Signal AssignmentChemical Shift (δ, ppm) (Approx.)MultiplicityIntegrationJ-Coupling (Hz) (Approx.)
-CH₃ (Methyl)~1.2 - 1.5Triplet (t)6H~7 Hz
-CH₂- (Methylene)~2.9 - 3.2Quartet (q)4H~7 Hz
-N⁺H₂ (Ammonium)~9.0 - 9.5 (variable)Broad Singlet (br s)2HN/A
Note: Chemical shifts are solvent-dependent and these are typical values. Data from ChemicalBook suggests shifts around 1.47 ppm (triplet) and 3.04 ppm (quartet) in CDCl₃.[11]
  • Triplet at ~1.3 ppm: This upfield signal corresponds to the six equivalent protons of the two methyl groups. It is split into a triplet by the two adjacent methylene protons.

  • Quartet at ~3.0 ppm: This downfield signal is from the four equivalent protons of the two methylene groups. The positive charge on the adjacent nitrogen atom withdraws electron density, deshielding these protons and shifting them downfield. The signal is split into a quartet by the three adjacent methyl protons.[12]

  • Broad Singlet at ~9.3 ppm: This highly variable and broad signal corresponds to the two ammonium protons. Its broadness is due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange.[13] Its downfield position is due to the positive charge and hydrogen bonding with the solvent.

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is simpler, showing only two signals corresponding to the two non-equivalent carbon atoms.

Signal AssignmentChemical Shift (δ, ppm) (Approx.)
-C H₃ (Methyl)~10 - 15
-C H₂- (Methylene)~40 - 45
Note: Predicted values based on typical shifts for aliphatic amines. The methylene carbon is significantly downfield due to the direct attachment to the electropositive nitrogen atom.[14]

Conclusion

¹H and ¹³C NMR spectroscopy provide a powerful and definitive method for the structural confirmation and purity analysis of this compound. A standard ¹H NMR experiment reveals a characteristic triplet-quartet pattern for the ethyl groups and a broad singlet for the ammonium protons. The ¹³C NMR spectrum confirms the presence of the two distinct carbon environments. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can reliably obtain high-resolution spectra, enabling confident structural assignment and quality assessment critical for research and drug development applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Shiekh, M. A., et al. (2012). Aromatic 13C NMR spectral data of quaternary ammonium salts 6-10 (DMSO-d 6 ). ResearchGate. Retrieved from [Link]

  • University of California, Davis. (n.d.). J-Coupling. Chem LibreTexts. Retrieved from [Link]

  • Gawroński, J., et al. (1998). Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. Retrieved from [Link]

  • PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Diethylamine, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020). MAS NMR Investigation of Molecular Order in an Ionic Liquid Crystal. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Tutor. (2021, February 4). S'21 - NMR 14 - J values (coupling constants). YouTube. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Diethylamine hydrochloride, 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • SpectraBase. (n.d.). Acetic acid, ammonium salt - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S23. 13 C NMR spectrum of 6a (as the HCl ammonium salt). Retrieved from [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Retrieved from [Link]

  • University of Arizona. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • University of Ottawa. (n.d.). Quadrupolar nuclei. Retrieved from [Link]

  • Ogg, R. A., Jr., & Diehl, P. (1957). Quadrupole Relaxation Broadening of the Magnetic Resonance Spectrum of Methylammonium Ion. The Journal of Chemical Physics, 27(4), 965. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Quadrupolar Nuclei. Department of Chemistry. Retrieved from [Link]

  • University of Calcutta. (n.d.). Consequences of nuclei with quadrupole moments in NMR. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 2). Quadrupolar Coupling. Retrieved from [Link]

Sources

Application Note: Identification of Diethylammonium Chloride Functional Groups using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of utilizing Fourier-Transform Infrared (FTIR) spectroscopy for the unequivocal identification of diethylammonium chloride. As a secondary amine salt, its spectral features are distinct and informative, offering critical structural information for chemical synthesis, pharmaceutical development, and quality control. This document details the theoretical underpinnings of the vibrational modes associated with the diethylammonium cation [(CH₃CH₂)₂NH₂⁺] and provides validated, step-by-step protocols for sample preparation and data acquisition using both Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) techniques. Causality behind experimental choices, data interpretation, and common pitfalls are discussed to ensure scientific integrity and reliable results.

Introduction: The Vibrational Signature of a Secondary Amine Salt

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] The resulting FTIR spectrum is a unique molecular fingerprint.

This compound ((C₂H₅)₂NH₂Cl) is the hydrochloride salt of the secondary amine, diethylamine.[3][4] The protonation of the nitrogen atom to form the diethylammonium cation, (C₂H₅)₂NH₂⁺, induces significant and characteristic changes in the vibrational spectrum compared to its free base form.[5][6][7] The key to identifying this compound lies in recognizing the distinct absorption bands associated with the N-H⁺ and C-H functional groups within the molecule.

Key Diagnostic Regions:

  • N-H⁺ Stretching Region (approx. 3000-2700 cm⁻¹): This is often the most prominent and telling feature. The stretching vibrations of the N-H⁺ bonds in secondary amine salts give rise to a very broad and strong absorption envelope.[8] This broadness is a direct result of strong intermolecular hydrogen bonding between the diethylammonium cations and chloride anions.[8]

  • C-H Stretching Region (approx. 3000-2800 cm⁻¹): The symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl chains typically appear as sharper peaks superimposed on the broad N-H⁺ stretching band.[9]

  • N-H⁺ Bending Region (approx. 1620-1560 cm⁻¹): The deformation (bending) vibration of the NH₂⁺ group is a characteristic feature of secondary amine salts and typically appears in this region.[5][6][7][8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and C-C stretching vibrations, providing a unique pattern for the molecule.[2]

Experimental Protocols: From Sample to Spectrum

The quality of an FTIR spectrum is highly dependent on proper sample preparation. For a crystalline solid like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Transmission Method

This classic technique involves dispersing the sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[10][11] This method provides high-quality spectra but requires meticulous attention to moisture exclusion.

Rationale: Potassium bromide is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear disc under pressure.[11][12] Diluting the sample in KBr minimizes spectral artifacts from scattering and excessive absorbance.

Step-by-Step Methodology:

  • Material Preparation:

    • Gently heat an agate mortar and pestle, and the die set for the hydraulic press in a low-temperature oven (or under a heat lamp) to drive off any adsorbed moisture.[10] Allow them to cool to room temperature in a desiccator.

    • Use spectroscopy-grade KBr powder that has been stored in a desiccator or dried at 110°C to remove water.[12] Moisture contamination will lead to broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure key sample peaks.[10][12]

  • Sample Grinding & Mixing:

    • In the dry agate mortar, place approximately 1-2 mg of this compound. Grind the sample into a fine, homogenous powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.[11]

    • Gently but thoroughly mix the sample and KBr with the pestle. The goal is a uniform dispersion of the sample within the KBr matrix.[10]

  • Pellet Pressing:

    • Transfer the mixture to the pellet die.

    • Place the die into a hydraulic press and apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die.[10][13]

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[10]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum using a pure KBr pellet or an empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid sampling technique that requires minimal to no sample preparation, making it ideal for routine analysis.[1][14]

Rationale: In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[14] This evanescent wave is absorbed by the sample at specific frequencies, and the attenuated beam is then directed to the detector.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean. Wipe it gently with a soft tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum with the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal-related absorptions.

  • Sample Application:

    • Place a small amount of crystalline this compound powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.

    • Apply pressure using the built-in press arm. Consistent and firm contact between the sample and the crystal is essential for a high-quality spectrum.[14]

  • Data Acquisition:

    • Collect the sample spectrum. As with the KBr method, 16-32 scans at a resolution of 4 cm⁻¹ are typically adequate for good signal-to-noise.

    • After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.

Data Interpretation and Visualization

Expected Vibrational Modes

The following table summarizes the characteristic FTIR absorption bands for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3000 - 2700Strong, BroadAsymmetric & Symmetric StretchingN-H⁺ in R₂NH₂⁺
2980 - 2850Medium-Strong, SharpAsymmetric & Symmetric StretchingC-H in CH₃ and CH₂
1620 - 1560MediumAsymmetric Bending (Scissoring)N-H⁺ in R₂NH₂⁺
~1460MediumBending (Scissoring/Deformation)C-H in CH₂ and CH₃
~1380MediumSymmetric Bending (Umbrella)C-H in CH₃
< 1200VariableC-N Stretching, C-C Stretching, RockingMolecular Skeleton

Note: The C-H stretching peaks are often observed as sharper features superimposed on the broad N-H⁺ stretching envelope.[8]

Workflow Visualization

The logical flow from sample preparation to spectral interpretation can be visualized as follows:

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample Diethylammonium Chloride (Solid) Method_Choice Choose Method Sample->Method_Choice KBr_Prep Protocol 1: Grind with dry KBr Press into pellet Method_Choice->KBr_Prep Transmission ATR_Prep Protocol 2: Place sample on crystal Apply pressure Method_Choice->ATR_Prep Reflectance FTIR FTIR Spectrometer KBr_Prep->FTIR ATR_Prep->FTIR Background Collect Background (Pure KBr or empty ATR) FTIR->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Raw_Spectrum Raw Absorbance Spectrum Sample_Scan->Raw_Spectrum Identify_Peaks Identify Key Peak Regions (N-H+, C-H, etc.) Raw_Spectrum->Identify_Peaks Compare Compare with Reference Data & Characteristic Frequencies Identify_Peaks->Compare Conclusion Confirm Structure: This compound Compare->Conclusion

Sources

Application Note: Mass Spectrometry Analysis of Diethylammonium Chloride for Pharmaceutical and Chemical Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Diethylammonium chloride ((C₂H₅)₂NH₂Cl), a secondary amine salt, is a crucial reagent and intermediate in numerous chemical and pharmaceutical syntheses.[1][2] Its purity and concentration are critical parameters that can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. Consequently, a robust and reliable analytical method for the characterization and quantification of this compound is paramount. This application note presents a detailed guide to the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique offering high sensitivity and specificity. We will delve into the principles of electrospray ionization for this compound, propose a fragmentation pathway for the diethylammonium ion, and provide comprehensive, step-by-step protocols for sample preparation and LC-MS/MS analysis. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise analytical methods for this important chemical entity.

Physicochemical Properties and Ionization Behavior

This compound is the hydrochloride salt of the secondary amine, diethylamine. It is a white to off-white crystalline solid that is highly soluble in water and polar organic solvents.[1] In solution, it dissociates to form the diethylammonium cation, [(C₂H₅)₂NH₂]⁺, and the chloride anion, Cl⁻.

For mass spectrometry analysis, electrospray ionization (ESI) in the positive ion mode is the method of choice for pre-charged, polar molecules like the diethylammonium cation.[3] ESI is a soft ionization technique that generates gas-phase ions from a liquid solution with minimal fragmentation, making it ideal for observing the intact molecular ion.[4] The diethylammonium cation has a monoisotopic mass of 74.0970 g/mol .[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₁₂ClN[6][7][8]
Molecular Weight 109.60 g/mol [2][6][8]
Monoisotopic Mass of Cation 74.0970 Da[5]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar organic solvents[1]
pKa of Conjugate Acid ~11.1[7]

Proposed Fragmentation Pathway of the Diethylammonium Cation

Understanding the fragmentation pattern of the diethylammonium cation is crucial for developing selective and sensitive LC-MS/MS methods, particularly for quantification using Multiple Reaction Monitoring (MRM). Based on the established principles of amine fragmentation in mass spectrometry, the primary fragmentation pathway of the protonated diethylamine (diethylammonium ion) involves α-cleavage.[9][10]

The most abundant fragment ion is typically formed by the loss of a methyl radical (CH₃•) from one of the ethyl groups, leading to a resonance-stabilized iminium ion. A secondary fragmentation pathway can involve the loss of an entire ethyl group as an ethyl radical (C₂H₅•).

Diagram 1: Proposed Fragmentation Pathway of Diethylammonium Cation

fragmentation_pathway cluster_fragments Fragment Ions parent [(CH₃CH₂)₂NH₂]⁺ m/z = 74.10 frag1 [CH₃CH=NHCH₂CH₃]⁺ m/z = 58.08 parent->frag1 - CH₃• frag2 [CH₃CH₂NH=CH₂]⁺ m/z = 58.08 parent->frag2 - CH₃•

Caption: Proposed fragmentation of the diethylammonium ion via α-cleavage.

Table 2: Predicted m/z Values for Diethylammonium Ion and its Fragments

Ion SpeciesFormulaPredicted m/z (Monoisotopic)Description
Parent Ion [C₄H₁₂N]⁺74.10Diethylammonium Cation
Fragment Ion 1 [C₃H₈N]⁺58.08Loss of a methyl radical
Fragment Ion 2 [C₂H₆N]⁺44.06Loss of an ethyl radical

Experimental Protocols

The following protocols provide a starting point for the analysis of this compound. Optimization of these methods may be necessary depending on the specific matrix and instrumentation used.

Protocol 1: Sample Preparation

The goal of sample preparation is to dissolve the this compound in a solvent compatible with LC-MS analysis and to remove any interfering matrix components.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Autosampler vials with caps

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a 1:1 (v/v) mixture of methanol and water to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the 1:1 methanol/water mixture to cover the desired concentration range for calibration.

  • Sample Preparation:

    • For pure substance analysis, dissolve a known amount of the sample in the 1:1 methanol/water mixture to a concentration within the calibration range.

    • For samples in a complex matrix, an extraction step may be necessary. A common approach for quaternary ammonium compounds is extraction with an acetonitrile/formic acid solution.[11]

  • Filtration: Filter all prepared solutions through a 0.22 µm syringe filter into clean autosampler vials to remove any particulate matter that could clog the LC system.

Diagram 2: Sample Preparation Workflow

sample_prep_workflow start Start: this compound Sample dissolve Dissolve in 1:1 Methanol/Water start->dissolve filter Filter with 0.22 µm Syringe Filter dissolve->filter vial Transfer to Autosampler Vial filter->vial end Ready for LC-MS Analysis vial->end

Caption: A simplified workflow for preparing this compound samples.

Protocol 2: LC-MS/MS Method

This protocol outlines a general LC-MS/MS method for the separation and detection of the diethylammonium cation. A C18 reversed-phase column is a good starting point for the chromatography.

Instrumentation:

  • Liquid Chromatograph (HPLC or UHPLC)

  • Mass Spectrometer with an ESI source (e.g., Triple Quadrupole or Q-TOF)

LC Conditions:

  • Column: C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Data Acquisition:

    • Full Scan (for confirmation): m/z 50-200

    • MS/MS (for quantification and confirmation):

      • Precursor Ion: m/z 74.1

      • Product Ions: m/z 58.1, 44.1 (monitor for quantification and qualification)

      • Collision Energy: Optimize for the specific instrument, starting around 10-20 eV.

Diagram 3: LC-MS/MS Analytical Workflow

lc_ms_workflow sample Prepared Sample in Autosampler lc Liquid Chromatography (C18 Column Separation) sample->lc esi Electrospray Ionization (ESI+) Generation of [M+H]⁺ lc->esi ms1 Mass Analyzer 1 (Precursor Ion Selection: m/z 74.1) esi->ms1 cid Collision Cell (CID) (Fragmentation) ms1->cid ms2 Mass Analyzer 2 (Product Ion Detection: m/z 58.1, 44.1) cid->ms2 detector Detector ms2->detector data Data Acquisition and Analysis detector->data

Caption: Overview of the LC-MS/MS workflow for this compound analysis.

Data Analysis and Interpretation

Data analysis will involve identifying the peak corresponding to the diethylammonium cation based on its retention time and mass-to-charge ratio. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the most abundant and stable fragment ion (e.g., m/z 58.1) against the concentration of the working standards. The concentration of this compound in unknown samples can then be determined from this calibration curve.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The presented protocols for sample preparation and LC-MS/MS analysis, coupled with an understanding of the compound's ionization and fragmentation behavior, will enable researchers and scientists to accurately and reliably characterize and quantify this important chemical. The methodologies described herein are robust and can be adapted to various matrices and analytical instrumentation, ensuring high-quality data for applications in pharmaceutical development and chemical synthesis.

References

  • PubChem. This compound. [Link]

  • Kees, S., et al. (2018). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH. [Link]

  • Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Veselkov, K. A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]

  • Harrison, A. G. (1992). Collision-induced dissociation of protonated alkyl amines. Canadian Journal of Chemistry, 70(11), 2824-2831. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopic Properties of Amines. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • NIST. Diethylamine, hydrochloride. [Link]

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  • Doc Brown's Chemistry. mass spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

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Application Note: Elucidating the Structural Landscape of Diethylammonium Chloride via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the determination of the crystal structure of diethylammonium chloride using single crystal X-ray diffraction (SC-XRD). As a model compound for studying hydrogen bonding networks and phase transitions in organic-inorganic hybrids, a precise understanding of its three-dimensional structure is paramount.[1][2] This application note is designed for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive walkthrough from synthesis and crystallization to final structure analysis. The protocols herein are rooted in established crystallographic principles to ensure the generation of high-fidelity structural data.

Introduction: The Scientific Relevance of this compound

This compound, ((C₂H₅)₂NH₂Cl), is a crystalline organic salt that serves as a valuable case study in supramolecular chemistry.[3][4] Its structure is dictated by a network of hydrogen bonds, which are fundamental to its physical and chemical properties. A detailed analysis of these interactions provides critical insights for the rational design of novel materials, including active pharmaceutical ingredients where solid-state structure and intermolecular forces govern stability, solubility, and bioavailability.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for the unambiguous determination of the atomic arrangement within a crystal lattice.[5][6][7] This powerful method provides precise data on bond lengths, bond angles, and intermolecular interactions, forming the bedrock of structure-property relationship studies.[7] This application note delineates a robust workflow for the SC-XRD analysis of this compound.

The Path from Synthesis to Structure: An Experimental Overview

The journey to elucidating a crystal structure is a meticulous, multi-stage process. Each step, from the initial synthesis to the final data refinement, is critical for a successful outcome. The logical flow of this experimental endeavor is depicted in the following diagram.

experimental_workflow cluster_material_prep Material Preparation cluster_crystal_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification via Recrystallization synthesis->purification growth Slow Evaporation Method purification->growth mounting Crystal Mounting & Screening growth->mounting data_collection Data Collection mounting->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Least-Squares Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: A schematic representation of the complete workflow for the single crystal X-ray diffraction analysis of this compound.

Material Synthesis and High-Quality Crystal Growth

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction.[3][8]

Protocol:

  • In a well-ventilated fume hood, dissolve diethylamine in a suitable solvent such as ethanol or water.

  • Cool the solution in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise while stirring continuously.

  • The this compound salt will precipitate out of the solution.[8]

  • Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Cultivating Diffraction-Grade Single Crystals

The slow evaporation technique is a highly effective and commonly used method for growing single crystals of organic salts.[9][10][11]

Protocol:

  • Create a near-saturated solution of the synthesized this compound in a suitable solvent (e.g., an ethanol/water mixture).

  • Ensure the solution is free of any particulate matter by filtration.

  • Transfer the clear solution into a clean vial.

  • Cover the vial with parafilm and perforate it with a few small holes to allow for gradual solvent evaporation.[9][10]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals suitable for diffraction, typically 0.1 to 0.3 mm in size.[10]

SC-XRD Data Acquisition and Processing

Crystal Handling and Preliminary Assessment

Protocol:

  • Under a microscope, select a single crystal with sharp edges and no visible cracks or defects.

  • Mount the chosen crystal onto a cryoloop using a minimal amount of cryoprotectant oil.

  • Affix the loop to the goniometer head of the diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion and potential radiation damage.

  • Perform an initial screening to evaluate the crystal's diffraction quality and determine the unit cell parameters.[12]

Data Collection

Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[13]

Typical Parameters:

ParameterSettingRationale
X-ray Source Mo Kα (λ = 0.71073 Å)Provides higher resolution data suitable for small molecules.[6]
Temperature 100(2) KReduces atomic displacement, leading to more precise structural data.
Detector Distance 50-60 mmBalances resolution and the ability to capture a wide range of diffraction angles.
Scan Strategy ω and φ scansEnsures comprehensive coverage of the reciprocal space for a complete dataset.[14]
Exposure Time 5-30 seconds/frameOptimized based on the crystal's diffracting power to achieve good signal-to-noise.
Data Processing

The raw diffraction images are processed to yield a set of reflection intensities for structure solution.

Workflow:

  • Integration: The diffraction spots on each image frame are identified and their intensities are integrated.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for experimental variations. An absorption correction is applied to compensate for the absorption of X-rays by the crystal.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

Unveiling the Structure: Solution and Refinement

The processed data provides the foundation for solving and refining the crystal structure.

structure_solution_refinement input_data Integrated Data (hkl file) initial_solution Structure Solution (e.g., SHELXT) input_data->initial_solution refinement_loop Iterative Least-Squares Refinement (SHELXL) initial_solution->refinement_loop difference_map Difference Fourier Map Analysis refinement_loop->difference_map Identify missing atoms & disorder final_structure Converged Structural Model refinement_loop->final_structure Convergence (low R-factors) difference_map->refinement_loop Update model output_cif Validation and CIF Generation final_structure->output_cif

Figure 2: The iterative cycle of crystal structure solution and refinement, leading to the final validated model.

Structure Solution

For small molecules like this compound, direct methods, as implemented in programs like SHELXT, are highly effective for obtaining an initial structural model from the diffraction data.[15][16]

Structure Refinement

The initial model is refined against the experimental data using a least-squares approach, typically with software such as SHELXL.[15][17]

Protocol:

  • Isotropic Refinement: Initially, the positions and isotropic thermal parameters of the non-hydrogen atoms are refined.

  • Anisotropic Refinement: Subsequently, the thermal motion of non-hydrogen atoms is modeled anisotropically.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed at calculated positions and refined using a riding model.

  • Convergence: The refinement process is repeated until the model converges, indicated by minimal shifts in refined parameters and low R-factors.[18]

Final Data Presentation and Validation

The final crystallographic data should be presented in a standardized tabular format.

Table 1: Representative Crystal Data and Structure Refinement Parameters for this compound

ParameterValue
Empirical formulaC₄H₁₂ClN
Formula weight109.60
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 5.88 Å, b = 17.51 Å, c = 7.31 Å
β = 118.5°
Volume662 ų
Z4
Calculated density1.099 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.095
Goodness-of-fit on F²1.05

Disclaimer: The values presented are typical and must be determined experimentally.

The final structure is validated using tools like the IUCr's checkCIF service to ensure its quality and adherence to established standards before deposition or publication. The output is a Crystallographic Information File (CIF), which is the standard format for archiving and exchanging crystallographic data.[19][20][21]

References

  • Slow Evaporation Method. (n.d.). UCLA Department of Chemistry and Biochemistry.
  • CIF 1.1 syntax specification. (2005). International Union of Crystallography.
  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655–685.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog.
  • Crystallographic Information File. (2023). In Wikipedia.
  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. (1996). Journal of research of the National Institute of Standards and Technology, 101(3).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information.
  • Crystallization Guide. (n.d.). IMSERC.
  • Guide for crystallization. (n.d.). University of Strasbourg.
  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Single Crystal Refinement using SHELX program. (n.d.). ISIS Neutron and Muon Source.
  • Suppression of Phase Transition and Dipolar Glassy Behavior in Dimethylammonium/Methylammonium Lead Chloride Single Crystals. (2025, June 23). Request PDF - ResearchGate.
  • SHELXL - An Easy Structure - Sucrose. (n.d.). University of Glasgow.
  • Diethylamine hydrochloride 660-68-4 wiki. (n.d.). Guidechem.
  • User guide to crystal structure refinement with SHELXL. (n.d.). Reza Latifi.
  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017, June). University of Saskatchewan.
  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Google Sites.
  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility.
  • The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Data Collection for Crystallographic Structure Determination. (n.d.). National Center for Biotechnology Information.
  • This compound. (n.d.). PubChem.
  • This compound for synthesis. (n.d.). Sigma-Aldrich.
  • This compound CAS 660-68-4. (n.d.). Merck Millipore.
  • CAS 660-68-4: this compound. (n.d.). CymitQuimica.
  • The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride, C6H15Cl2N. (2021, February 12). De Gruyter.
  • Diethylamine, hydrochloride. (n.d.). NIST WebBook.
  • Structure Refinement. (n.d.). OlexSys.
  • Single Crystal X-ray Diffraction Software. (n.d.). Bruker.
  • Triethylamine. (2023). In Wikipedia.
  • Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm.
  • Single crystal X-ray diffraction analysis. (n.d.). St. Petersburg State University.
  • How can I evaluate a Single crystal data from powder XRD? (2016, February 26). ResearchGate.
  • Diethylamine hydrochloride Chemical Properties,Uses,Production. (2025, January 27). ChemicalBook.
  • SINGLE CRYSTAL X-RAY DIFFRACTION. (n.d.). ResearchGate.
  • A cocrystal of this compound and diphenylamine. (n.d.). Request PDF - ResearchGate.
  • Collective motion of methylammonium cations affects phase transitions and self-trapped exciton emission in A-site engineered MAPbI3 films. (n.d.). National Institutes of Health.
  • Single-crystal X-ray Diffraction. (2018, June 15). SERC (Carleton).
  • How to Solve Single Crystal XRD Structure. (2019, January 6). YouTube.
  • The hydrogen bonding interactions that occur between diethylamine and wat... (2024, February 27). Filo.
  • Diethylamine. (2023). In Wikipedia.
  • Diethylamine, hydrochloride. (n.d.). NIST WebBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Diethylammonium Chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethylammonium chloride ((C₂H₅)₂NH₂Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of this compound?

The most common and straightforward method for synthesizing this compound is a simple acid-base neutralization reaction.[1][2] Diethylamine ((C₂H₅)₂NH), a weak base, reacts with hydrochloric acid (HCl), a strong acid, to form the salt this compound.[3] The lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from HCl.[2] This reaction is typically exothermic, meaning it releases heat, which is a critical parameter to control during the synthesis.[1]

Q2: What are the critical physicochemical properties of this compound to be aware of during handling and purification?

Understanding the properties of this compound is crucial for successful synthesis and storage. It is typically a white to off-white crystalline solid.[4][5] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₁₂ClN[6]
Molecular Weight 109.60 g/mol [7]
Melting Point 227-230 °C[5][8]
Appearance White to off-white crystalline solid[4][5]
Solubility Highly soluble in water; soluble in ethanol; insoluble in ether[4][8]
Hygroscopicity Highly hygroscopic (readily absorbs moisture from the air)[4][7][9]
pH (10 g/L in H₂O) 4.5 - 6.5 (acidic solution)[6][8]

The most significant challenge in handling this compound is its hygroscopic nature.[9] Absorbed moisture can lead to a lower melting point, difficulties in crystallization, and potential degradation over time.

Q3: How should I properly store this compound to ensure its stability?

Due to its hygroscopicity, proper storage is essential. The compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4][10] Storage temperatures should generally be kept below +30°C.[5][6][8] Storing it in a desiccator can provide an additional layer of protection against atmospheric moisture.

Q4: What are the primary safety precautions for handling diethylamine, hydrochloric acid, and the final product?

Both starting materials and the final product require careful handling.

  • Diethylamine: A volatile and flammable liquid with a strong odor. It is corrosive and can cause burns.

  • Hydrochloric Acid: A strong, corrosive acid. Concentrated HCl releases harmful vapors.

  • This compound: An irritant to the skin, eyes, and respiratory system.[8][9]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem: Low or No Product Yield

Q: My reaction resulted in a very low yield of this compound. What are the likely causes and how can I fix them?

A low yield is a common issue that can typically be traced back to reactant stoichiometry, reaction conditions, or product isolation. Let's break down the potential causes.

Causality Chain for Low Yield:

  • Inaccurate Stoichiometry: The reaction between diethylamine and HCl is a 1:1 molar reaction.[4] Using an excess of either reagent is generally not necessary for the reaction to proceed but ensuring the limiting reagent is accurately measured is critical. Diethylamine is a volatile liquid, so it should be measured by mass or handled quickly if measured by volume to prevent evaporative losses.

  • Exothermic Reaction Control: The neutralization is exothermic.[1] If HCl is added too quickly to diethylamine without proper cooling (e.g., in an ice bath), the temperature of the mixture can rise significantly. This can cause the volatile diethylamine (boiling point ~55 °C) to evaporate from the reaction vessel before it has a chance to react.

  • Incomplete Reaction: While the reaction is typically fast, ensuring sufficient mixing and reaction time allows the acid and base to fully interact.

  • Product Isolation Issues: this compound is very soluble in water and ethanol.[8] If the product is isolated by precipitation, the correct anti-solvent (a solvent in which the product is insoluble, like diethyl ether) must be used in sufficient quantity. If isolating by solvent evaporation, ensure the vacuum is not too high or the temperature too hot, which could cause sublimation of the product.

Troubleshooting Workflow:

G start Low Yield Observed q1 Were reactants weighed accurately? (Especially volatile diethylamine) start->q1 a1_no Re-run reaction with precise stoichiometric measurements. q1->a1_no No q2 Was the reaction cooled (e.g., ice bath) during HCl addition? q1->q2 Yes a2_no Control exotherm. Add HCl slowly to a cooled solution of diethylamine to prevent evaporation. q2->a2_no No q3 Was the correct solvent/ anti-solvent system used for isolation? q2->q3 Yes a3_no Consult solubility data. Use an anti-solvent like diethyl ether to precipitate the salt from ethanol. q3->a3_no No end Yield Optimized q3->end Yes

Caption: Troubleshooting flowchart for low yield.

Problem: Impure Product (Discolored, Oily, or Low Melting Point)

Q: My final product is an off-white/yellowish oil instead of a white crystalline solid, and its melting point is broad and lower than expected. What's wrong?

The physical appearance and melting point are direct indicators of purity. An oily or discolored product points to the presence of impurities.

Common Sources of Impurities:

  • Hygroscopicity: This is the most common culprit. This compound readily absorbs water from the atmosphere, which can depress the melting point and give the product an oily or clumpy appearance.[4][9] The presence of even small amounts of water can inhibit the formation of well-defined crystals.[13][14]

  • Starting Material Quality: Impurities in the initial diethylamine or hydrochloric acid can be carried through the synthesis and co-precipitate with the product, leading to discoloration.

  • Residual Solvent: Incomplete removal of the reaction or recrystallization solvent (e.g., ethanol, isopropanol) will result in a wet or oily product with a suppressed melting point.

  • Side Reactions: Although less common in this straightforward acid-base reaction, excessive heat could potentially lead to minor degradation or side reactions, causing discoloration.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying this compound.[5]

Step-by-Step Recrystallization:

  • Choose a Solvent System: The ideal solvent is one in which the product is soluble at high temperatures but less soluble at low temperatures. Anhydrous ethanol or a mixture of methanol and dichloroethane are effective choices.[5]

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Filter the hot solution through celite or fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities and residual solvent.[15] Crucially, dry the crystals thoroughly under vacuum, preferably in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaCl₂), to remove all traces of solvent and absorbed water.

Problem: Inconsistent Characterization Data

Q: The ¹H NMR or IR spectrum of my product shows unexpected peaks. How do I interpret this?

Spectroscopic data is the ultimate confirmation of your product's identity and purity. Extraneous peaks are diagnostic of specific contaminants.

Interpreting Spectral Data:

  • ¹H NMR Spectroscopy:

    • Expected Peaks: You should see a triplet corresponding to the -CH₃ protons, a quartet for the -CH₂- protons, and a broad singlet for the -NH₂⁺- protons. The integration should be in a 3:2:1 ratio (per ethyl group).

    • Common Impurity Peaks:

      • A broad peak around 1.5-4.0 ppm can indicate the presence of water.

      • Peaks corresponding to ethanol (triplet ~1.2 ppm, quartet ~3.7 ppm) or other solvents may be visible if the product is not properly dried.

      • A sharp singlet for the -NH- proton of unreacted diethylamine may appear if the reaction was incomplete.

  • IR Spectroscopy:

    • Expected Peaks: Look for a very broad and strong absorption in the 2400-3200 cm⁻¹ range, which is characteristic of the N-H stretch in an ammonium salt.[16][17] You will also see C-H stretching and bending vibrations.

    • Common Impurity Peaks:

      • A broad peak around 3300-3500 cm⁻¹ would suggest the presence of water (O-H stretch).

      • The absence of the broad ammonium N-H stretch and the presence of a sharper N-H peak around 3300 cm⁻¹ could indicate significant contamination with the free base, diethylamine.

Experimental Workflow and Protocols

General Synthesis and Purification Workflow

The following diagram outlines the standard procedure for synthesizing and purifying this compound.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification A 1. Dissolve Diethylamine in Anhydrous Solvent (e.g., Ethanol) B 2. Cool solution in an ice bath (0-5 °C) A->B C 3. Add HCl (aq. or gas) dropwise with vigorous stirring B->C D 4. Allow to warm to RT and stir for 1 hour C->D E 5. Concentrate under reduced pressure D->E F 6. Recrystallize from hot anhydrous ethanol E->F G 7. Isolate crystals by vacuum filtration F->G H 8. Wash with cold diethyl ether G->H I 9. Dry under vacuum in a desiccator H->I

Caption: Standard workflow for this compound synthesis.

Protocol: Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

  • Diethylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Ethanol

  • Diethyl Ether (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethylamine (1.0 molar equivalent) in anhydrous ethanol.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (1.0 molar equivalent) dropwise from the dropping funnel to the cooled, stirring solution. Maintain the internal temperature below 15 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction is complete.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Recrystallize the crude solid by dissolving it in a minimal amount of boiling anhydrous ethanol and allowing it to cool slowly to room temperature, then in an ice bath.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals on the filter with a small portion of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Transfer the pure crystals to a watch glass and dry them thoroughly in a vacuum oven or a vacuum desiccator to a constant weight.

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Loba Chemie. (n.d.). DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]

  • Brainly.com. (2021). *Diethylamine and HCl react to produce ______. *. Retrieved from Brainly.com. [Link]

  • Transtutors. (2021). diethylamine and hcl react to produce. Retrieved from Transtutors. [Link]

  • NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from the NIST WebBook. [Link]

  • Liu, L., Gong, Z., & Zheng, Y. (2003). Synthesis and structure characterization of diethyldiallylammonium chloride. Journal of Central South University, 10(4), 347-351. [Link]

  • ResearchGate. (2003). Synthesis and structure characterization of diethyldiallylammonium chloride. Retrieved from ResearchGate. [Link]

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Technical Support Center: Purification of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of diethylammonium chloride (DEA·HCl). This document is designed for researchers, scientists, and drug development professionals who handle this common yet critical reagent. As a hygroscopic and often synthetically-derived salt, ensuring its purity is paramount for reproducible and reliable experimental outcomes.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the nuances of purifying DEA·HCl. We will address common challenges in a practical question-and-answer format, explain the chemical principles behind our recommendations, and provide validated workflows to enhance the purity of your material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification often necessary?

This compound (CAS 660-68-4), the hydrochloride salt of diethylamine, is a white to off-white crystalline solid.[1][2] It is widely used as a reagent or intermediate in the synthesis of pharmaceuticals and dyes.[3][4] Purification is critical for several reasons:

  • Synthetic Impurities: The common synthesis route involves an acid-base reaction between diethylamine and hydrochloric acid.[1][3] This can leave residual starting materials—unreacted diethylamine or excess HCl—in the final product.

  • Hygroscopic Nature: The compound readily absorbs moisture from the atmosphere, which can introduce water as a significant impurity and affect reaction stoichiometry.[5]

  • Degradation and Storage: Over time, particularly with improper storage, the precursor diethylamine can oxidize, leading to colored impurities that may be incorporated into the salt, often causing a yellow or brown appearance.[6][7]

Q2: What are the most common impurities found in technical-grade this compound?

The impurity profile can vary, but typically includes:

  • Water: Due to its hygroscopic nature.[5]

  • Free Diethylamine: From incomplete reaction or slight decomposition.

  • Excess Hydrochloric Acid: If the stoichiometry of the synthesis was not exact.

  • Oxidation Byproducts: Resulting in discoloration.[6]

  • Other Amines: If the starting diethylamine was not pure. For related amine salts, impurities can include structurally similar amines.[8]

Q3: My solid this compound has a noticeable "amine" smell. Does this indicate impurity?

Yes, a distinct fishy or amine-like odor suggests the presence of free diethylamine. This indicates that the salt may be contaminated with the starting base, or it may be undergoing slight decomposition. For applications sensitive to pH or precise stoichiometry, purification is strongly recommended.

Q4: How should I properly store this compound to maintain its purity?

Proper storage is crucial to prevent moisture uptake and degradation.

  • Container: Store in a tightly sealed container. Original manufacturer packaging is often designed for this purpose.[9]

  • Environment: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials like strong oxidizing agents.[9][10][11]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is best practice.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of DEA·HCl, primarily focusing on the most common technique: recrystallization.

Problem 1: My recrystallized product is discolored (yellow/brown).

Question: I performed a recrystallization, but the resulting crystals are not pure white. What causes this and how can I fix it?

Answer: Discoloration is typically due to persistent, often oxidized, impurities that were present in the starting material.[6] While recrystallization is effective, highly colored or polar impurities can sometimes co-precipitate with the desired product.

Causality & Solution Workflow:

  • Inadequate Solvent Choice: The chosen solvent may dissolve the impurity at high temperatures but allow it to crash out upon cooling along with your product.

  • Presence of Insoluble Impurities: Some impurities may not dissolve even in the hot solvent.

  • Adsorbed Impurities: Highly colored impurities can adsorb to the surface of your forming crystals.

To resolve this, a modified recrystallization protocol is necessary.

Workflow Diagram: Decolorizing Recrystallization

cluster_dissolve Step 1: Dissolution cluster_decolorize Step 2: Decolorization cluster_filter Step 3: Hot Filtration cluster_crystallize Step 4: Crystallization & Isolation a Dissolve impure DEA·HCl in minimum hot solvent (e.g., Ethanol) b Add small amount (1-2% w/w) of activated carbon a->b c Boil solution gently for 5-10 minutes b->c d Perform hot gravity filtration to remove carbon and insoluble impurities c->d e Collect hot, clear filtrate d->e f Allow filtrate to cool slowly e->f g Collect pure white crystals via vacuum filtration f->g

Caption: Workflow for removing colored impurities.

Expert Insight: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. The subsequent hot filtration is critical; if the solution cools during this step, your product will prematurely crystallize on the filter paper, drastically reducing yield. Use a pre-heated funnel to prevent this.

Problem 2: The compound "oils out" or fails to crystallize upon cooling.

Question: After dissolving my DEA·HCl and cooling the solution, it either formed an oily layer or simply nothing precipitated. How do I induce proper crystal formation?

Answer: This common issue arises from either supersaturation or the selection of an inappropriate solvent system. An "oily" precipitate forms when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Troubleshooting Decision Tree:

start Problem: No Crystallization or Oiling Out q1 Did an oily layer form? start->q1 sol1 Re-heat solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble (e.g., more ethanol). Allow to cool slowly again. q1->sol1 Yes q2 Is the solution clear but no crystals have formed? q1->q2 No sol2 Solution is likely supersaturated. Induce crystallization: 1. Scratch inner wall of the flask. 2. Add a seed crystal. 3. Cool further in an ice bath. q2->sol2 Yes sol3 If induction fails, the solvent may be too good. Partially evaporate solvent to increase concentration or add an 'anti-solvent' (e.g., diethyl ether) dropwise until cloudy. sol2->sol3 Still No Crystals

Caption: Decision tree for crystallization issues.

Causality:

  • Scratching: Creates microscopic imperfections on the glass surface that serve as nucleation sites for crystal growth.[12]

  • Seed Crystal: Provides a pre-existing crystal lattice onto which dissolved molecules can deposit, bypassing the energy barrier of initial crystal formation.[12]

  • Anti-Solvent: DEA·HCl is insoluble in diethyl ether.[13] Adding it to an ethanol solution reduces the overall solvating power, forcing the salt to precipitate. This should be done slowly to ensure crystalline, not amorphous, solid formation.

Problem 3: Low recovery yield after recrystallization.

Question: My final yield of pure DEA·HCl is very low. Where am I losing my product?

Answer: Significant product loss during recrystallization is often a procedural issue. The goal is to create a saturated solution at high temperature and a supersaturated one at low temperature, but several steps can lead to unnecessary loss.

Common Causes for Low Yield:

  • Using Too Much Solvent: The most frequent error. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[14][15] Any excess solvent will retain more of your product in solution upon cooling, reducing the amount that crystallizes.

  • Premature Crystallization: As mentioned, cooling during hot filtration will cause product loss on the filter paper.

  • Insufficient Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will leave a significant amount of product dissolved.[16]

  • Washing with Room Temperature Solvent: Washing the collected crystals with warm or room-temperature solvent will dissolve some of the pure product.[14] Always use a minimal amount of ice-cold recrystallization solvent for washing.

Protocols & Data

Protocol 1: Standard Recrystallization of this compound

This protocol is optimized for purifying typical technical-grade DEA·HCl that may be discolored or contain minor impurities.

Materials:

  • Crude this compound

  • Ethanol (Absolute)

  • Diethyl Ether (Anhydrous)

  • Activated Carbon (if necessary)

  • Erlenmeyer Flasks, Buchner Funnel, Filter Flask, Filter Paper

Procedure:

  • Dissolution: Place 10.0 g of crude DEA·HCl into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat approximately 100 mL of ethanol to a gentle boil.

  • Saturation: Add the hot ethanol to the DEA·HCl in small portions while stirring and heating until the solid just dissolves. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, wait for boiling to cease, and add ~0.2 g of activated carbon. Re-heat the mixture to a boil for 5 minutes.

  • Hot Filtration (Optional): If carbon was added, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Large, well-defined crystals should form.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount (~10-15 mL) of ice-cold diethyl ether. This helps remove residual soluble impurities and ethanol.

  • Drying: Keep the crystals under vacuum on the funnel to pull air through and partially dry them. Transfer the solid to a watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.

Data Table: Solvent Properties for DEA·HCl Purification
SolventSolubility of DEA·HCl (Hot)Solubility of DEA·HCl (Cold)Boiling Point (°C)Notes
Ethanol High (Soluble at 78°C)[13]Moderate78Excellent primary solvent for recrystallization.
Water Very High (232 g/100g at 25°C)[13]Very High100Generally a poor choice as solubility is too high at all temperatures, leading to low recovery.
Isopropanol HighLow82A good alternative to ethanol, often used in industrial preparations.[1]
Diethyl Ether Insoluble[13]Insoluble35Excellent as an "anti-solvent" to induce precipitation from an ethanol solution and for washing final crystals.
Chloroform Soluble[13]Moderate61Can be used, but toxicity and environmental concerns make alcohols preferable.
Protocol 2: Purity Assessment via Melting Point

Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and occur over a wider range.

Procedure:

  • Ensure the purified DEA·HCl is completely dry.

  • Pack a small amount of the solid into a capillary tube.

  • Place the tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).

  • Interpretation: A pure sample should have a narrow melting point range (e.g., 220-222 °C), consistent with literature values.[13] A broad range (e.g., 215-220 °C) indicates the presence of impurities.

Protocol 3: Advanced Purity Analysis

For pharmaceutical applications, more advanced techniques are required to quantify specific impurities.

  • Headspace Gas Chromatography (GC): This method is highly effective for detecting and quantifying residual volatile amines, such as free diethylamine, in the hydrochloride salt. The sample is dissolved in a high-boiling solvent (like DMSO) in a sealed vial, often with a base to liberate the free amine, and the vapor (headspace) is injected into the GC.[17]

  • High-Performance Liquid Chromatography (HPLC): Can be used to detect non-volatile organic impurities. Method development would be required to find suitable column and mobile phase conditions.[18][19]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Loba Chemie. (n.d.). DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • Chemister.ru. (n.d.). diethylamine hydrochloride. Retrieved from [Link]

  • Sciencemadness.org. (2019). Diethylamine Hydrochloride Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2018). Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction. PMC - NIH. Retrieved from [Link]

  • Rathore, A. S. (2016). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Melphalan - Impurity K (Hydrochloride Salt). Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • G., J. K., et al. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone suggest me how to purify DIETHYLAMINE?. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Diethylamine hydrochloride, 99% 660-68-4 India. Retrieved from [Link]

  • Sdfine. (n.d.). DIETHYLAMINE HYDROCHLORIDE (this compound) (FOR SYNTHESIS). Retrieved from [Link]

  • NileRed. (2021, March 30). Purification of diethylamine by distillation [Video]. YouTube. Retrieved from [Link]

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Technical Support Center: Diethylammonium Chloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of diethylammonium chloride (CAS 660-68-4). This document is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. We will explore common impurities, troubleshooting strategies, and detailed purification protocols to ensure your starting material meets the stringent requirements of your application.

Introduction: The Critical Role of Purity

This compound [(C₂H₅)₂NH₂Cl] is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its purity is paramount, as contaminants can lead to unpredictable reaction kinetics, undesirable side products, and compromised final product quality. Common issues like discoloration, hygroscopicity, and the presence of residual starting materials can often be traced back to impurities. This guide provides a systematic approach to identifying and removing these contaminants.

Frequently Asked Questions (FAQs)

Q1: My this compound is a yellowish or brownish powder, not white. What causes this?

A: Discoloration is typically due to trace organic impurities or degradation products. These can originate from impure diethylamine used in the synthesis or slight decomposition during storage, especially if exposed to heat or light. The troubleshooting guide below provides a detailed protocol for removal by recrystallization, often with the aid of activated carbon.

Q2: The material I received is clumpy and seems wet. What should I do?

A: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This can affect accurate weighing and may introduce water into sensitive reactions. Rigorous drying under vacuum or in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) is essential. Proper storage in a tightly sealed container in a dry environment is crucial to prevent this.

Q3: I see peaks for diethylamine in my ¹H NMR spectrum. How do I remove it?

A: Residual diethylamine is a common impurity from the synthesis, which involves the reaction of diethylamine with hydrochloric acid.[1][4][5] A simple and effective method is to wash the crude product with a non-polar solvent in which diethylamine is soluble but the salt is not, such as cold diethyl ether or dichloromethane. Subsequent recrystallization will further reduce its levels.

Q4: Can I use sublimation to purify this compound?

A: Sublimation is a viable technique for some ammonium salts like ammonium chloride.[6] this compound has a melting point of approximately 227-230°C and can decompose at higher temperatures.[7] Therefore, sublimation may be possible under high vacuum, which lowers the required temperature. However, recrystallization is generally a more accessible and reliable first-line method for this compound.

Troubleshooting Guide: From Problem to Pure Product

This section addresses specific impurity issues with detailed, step-by-step protocols.

Problem 1: Discolored or Visibly Impure Solid
  • Primary Cause: Presence of non-volatile organic impurities or colored degradation by-products.

  • Solution: Decolorizing Recrystallization.

Workflow for Decolorizing Recrystallization

cluster_0 Recrystallization Protocol A Dissolve Crude Solid in Minimum Hot Solvent (e.g., Isopropanol) B Add Activated Carbon (1-2% w/w) A->B Impure Solution C Hot Gravity Filtration to Remove Carbon B->C Slurry D Allow Filtrate to Cool Slowly C->D Clear, Hot Solution E Induce Crystallization (If Necessary) D->E Supersaturated Solution F Isolate Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Anti-Solvent (e.g., Diethyl Ether) F->G Wet Crystal Cake H Dry Crystals Under Vacuum G->H

Caption: Workflow for purifying this compound via decolorizing recrystallization.

Detailed Protocol: Decolorizing Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Isopropanol, ethanol, or a mixture like ethanol/diethyl ether are excellent candidates. The high solubility of the salt can make recrystallization challenging, so an anti-solvent system is often effective.[8]

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot isopropanol required to fully dissolve it. Continuous stirring and gentle heating on a hot plate will facilitate this.

  • Decolorization: Once dissolved, remove the flask from the heat source. Add a small amount (typically 1-2% of the solute's weight) of activated carbon to the hot solution.

    • Expertise & Experience: Do not add carbon to a boiling solution, as this can cause violent bumping. The porous structure of activated carbon adsorbs large, flat, aromatic molecules, which are often the source of color.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon.

    • Trustworthiness: Pre-warming the filtration funnel and receiving flask is critical to prevent premature crystallization of the product on the filter paper, which would lower the yield.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of a cold, non-polar "anti-solvent" like diethyl ether or hexane to remove any remaining soluble impurities.

  • Drying: Transfer the white, crystalline product to a watch glass and dry thoroughly in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator over a strong desiccant. The importance of thorough drying cannot be overstated for obtaining high-purity crystals.[9][10]

Problem 2: Material is Hygroscopic / Contains Water
  • Primary Cause: Inherent hygroscopic nature of the salt.[2][3]

  • Solution: Rigorous drying and proper storage.

Detailed Protocol: Drying this compound
  • Pre-Drying (Optional): If the material is very damp, it can be pre-dried in a vacuum oven at 40-50°C for several hours to remove the bulk of the moisture.

  • High-Vacuum Drying: For complete water removal, place the material in a vacuum desiccator containing a high-capacity desiccant.

    • Expertise & Experience: Phosphorus pentoxide (P₄O₁₀) is highly effective. Anhydrous calcium sulfate (Drierite®) is a safer, though less aggressive, alternative. For solvent drying, using desiccants like activated 3Å molecular sieves in the solvent can reliably achieve moisture levels in the sub-10 ppm range.[11]

  • Procedure: Place the this compound in a shallow dish (e.g., a crystallization dish) inside the desiccator to maximize surface area. Evacuate the desiccator with a vacuum pump and leave the material under static vacuum for 12-24 hours.

  • Storage: Once dry, immediately transfer the fine, free-flowing powder to a tightly sealed container. Storing inside a larger desiccator or a glovebox with a dry atmosphere is recommended.

Purity Assessment Methods

Verifying the purity of your this compound is a critical final step. A combination of methods provides the most comprehensive analysis.

Decision Tree for Purification Strategy

Start Crude Diethylammonium Chloride Q1 Is the solid discolored? Start->Q1 Recrystal Perform Decolorizing Recrystallization Q1->Recrystal Yes Q2 Is the solid clumpy/wet? Q1->Q2 No Recrystal->Q2 Dry Dry Under High Vacuum over Desiccant Q2->Dry Yes Q3 NMR/GC shows residual diethylamine? Q2->Q3 No Dry->Q3 Wash Wash/Triturate with Diethyl Ether Q3->Wash Yes End High-Purity Product Q3->End No Wash->Recrystal Follow with Recrystallization

Caption: Decision-making flowchart for selecting the appropriate purification method.

Table 1: Comparison of Analytical Methods for Purity Assessment
MethodPrincipleWhat It DetectsProsCons
Melting Point Measures the temperature range over which the solid transitions to a liquid.Overall purity; presence of impurities that depress the melting point.Fast, inexpensive, requires minimal sample.Non-specific; insensitive to small amounts of some impurities.
¹H NMR Spectroscopy Nuclear magnetic resonance of hydrogen atoms.Organic impurities (e.g., residual diethylamine, solvents), structural confirmation.Highly specific, quantitative, provides structural information.Requires specialized equipment and deuterated solvents.
Headspace GC Gas chromatography of the vapor above the sample.Volatile impurities, especially residual amines like diethylamine.[12]Very sensitive for volatile analytes, avoids dissolving the salt.[12]Requires specific headspace instrumentation.
Potentiometric Titration Reaction with a titrant of known concentration.[13]Quantifies the total salt content (assay).[13]Accurate, cost-effective for assay determination.[13]Not specific for individual impurities.[13]
HPLC-MS Liquid chromatography coupled with mass spectrometry.Non-volatile impurities and related substances.Highly sensitive and specific, can identify unknown impurities.[14]Complex, expensive instrumentation.

References

  • NileChemicals. (2017, September 28). Recrystallization of Ammonium Nitrate. YouTube. Retrieved from [Link]

  • EBNER. (n.d.). Crystallization of Ammonium Sulfate (NH4)2SO4. Retrieved from [Link]

  • Google Patents. (1968). US3408157A - Process for recovery of ammonium salts from process waste streams and disposal thereof.
  • Brainly.com. (2021, March 8). *[FREE] Diethylamine and HCl react to produce ______. *. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 25). How Can Ammonium Chloride Be Purified?. YouTube. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis of Diethylamine Hydrochloride: A Key Process in Organic Chemistry. Retrieved from [Link]

  • Study.com. (n.d.). Draw the structures of the products for the reaction between diethylamine and HCl. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What happens to the diethylamine that is not extracted from the organic layer when HCl is added and than when KOH is added?. Retrieved from [Link]

  • Sciencemadness.org. (2019, September 29). Diethylamine Hydrochloride Synthesis. Retrieved from [Link]

  • ResearchGate. (2020, December 1). How to purify metal complexes from ammonium salts?. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Hep Journals. (2003). Synthesis and structure characterization of diethyldiallylammonium chloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and structure characterization of diethyldiallylammonium chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms.
  • Kulkarni, J. G., et al. (2016). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences, 78(3), 409-413. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

Sources

Technical Support Center: Handling Hygroscopic Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for diethylammonium chloride. As a quaternary ammonium salt, this compound is an invaluable reagent in various synthetic and industrial applications.[1][2] However, its pronounced hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in the laboratory.[1][3] Absorbed water can lead to inaccurate measurements, altered chemical reactivity, and compromised experimental reproducibility.

This guide provides field-proven insights and detailed protocols to help you navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): The Basics

Q1: What does it mean for this compound to be "hygroscopic"?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This compound is a deliquescent solid, meaning it can absorb enough atmospheric moisture to dissolve and form an aqueous solution.[4] This process begins with the solid appearing damp or clumpy and can progress until it fully liquefies, fundamentally altering its mass and purity.

Q2: How should I store a new, unopened bottle of this compound?

A: Unopened containers should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][5][6] The ideal storage temperature is generally below 30°C.[4] Ensure the container seal is intact upon receipt and before the first use.

Q3: What is the correct way to store an opened container of this compound to maintain its integrity?

A: Once opened, the primary goal is to minimize exposure to atmospheric moisture. The container must be kept tightly closed when not in use.[3][7][8][9] For optimal protection, store the tightly sealed container inside a desiccator containing an active desiccant.

Storage ParameterRecommendationRationale
Primary Container Original manufacturer's bottle, tightly sealed immediately after use.[3][6][8]Minimizes air exchange and initial moisture ingress.
Secondary Containment Glass or plastic desiccator.Provides a low-humidity microenvironment.
Desiccant Anhydrous calcium chloride (CaCl₂) or self-indicating silica gel.[10][11]Actively absorbs moisture that enters the desiccator upon opening. Blue silica gel turns pink when saturated and can be regenerated by heating.[10]
Location Cool, dry, well-ventilated area away from heat sources and direct sunlight.[6]Prevents temperature fluctuations that can drive moisture into the container.

Troubleshooting Guide: Common Experimental Problems

Q4: I weighed my this compound, but the mass on the balance kept increasing. What's happening?

A: This is a classic sign of moisture absorption. The compound is actively pulling water from the air, and the balance is measuring the combined weight of your reagent and the absorbed water.[12] This directly leads to inaccurate measurements and preparing solutions with lower-than-intended concentrations. To mitigate this, weighing must be performed as quickly as possible. For high-precision work, weighing inside a low-humidity environment like a glovebox is recommended.[13][14]

Q5: My prepared solution's pH is not what I calculated. Could the hygroscopic nature of the solid be the cause?

A: Absolutely. If you weighed out what you thought was 10.96 g of this compound (0.1 moles) but a significant portion of that mass was actually water, the true amount of the amine salt is lower. When you dissolve this in your solvent, the resulting molar concentration will be lower than calculated. Since this compound is the salt of a weak base and a strong acid, its solution will be acidic; an erroneously low concentration will result in a pH that is higher (less acidic) than expected.

Q6: I noticed the this compound in the bottle is clumpy and looks wet. Can I still use it?

A: Using the reagent in this state is not recommended for any application requiring quantitative accuracy. The presence of clumps indicates significant water absorption, making it impossible to weigh accurately. The material's effective purity is unknown. For the best results, you should either use a fresh, dry bottle or dry the compromised material using a validated protocol (see Protocol 2 below).

Below is a decision-making workflow for assessing a potentially compromised reagent.

G cluster_0 start Start: Assess this compound condition1 Does the solid appear free-flowing and crystalline? start->condition1 action1 Proceed with weighing. Work quickly to minimize exposure. condition1->action1 Yes condition2 Is the solid clumpy, damp, or partially liquefied? condition1->condition2 No end_node End action1->end_node action2 Do NOT use for quantitative work. Assess experimental needs. condition2->action2 decision1 Is high accuracy critical? action2->decision1 action3 Discard current batch and use a new, unopened container. decision1->action3 Yes action4 Dry the material under vacuum. (See Protocol 2) decision1->action4 No action3->end_node action4->end_node

Caption: Troubleshooting workflow for compromised hygroscopic reagents.

Protocols: Best Practices

Protocol 1: Weighing this compound for Standard Solution Preparation

This protocol prioritizes speed and accuracy to minimize water absorption.

Objective: To accurately weigh this compound for preparing a solution of known concentration.

Materials:

  • This compound

  • Analytical balance (0.1 mg readability)

  • Weighing boat or glass vial

  • Spatula

  • Volumetric flask

  • Solvent (e.g., deionized water)

  • Desiccator

Procedure:

  • Preparation: Place the sealed container of this compound and all necessary glassware (vial, flask) into a desiccator for at least 1 hour prior to weighing to ensure they are dry.

  • Tare the Vessel: Place a clean, dry weighing vial on the analytical balance and tare the mass. If possible, perform this inside a glove box with a dry nitrogen or argon atmosphere.

  • Rapid Dispensing: Remove the this compound container from the desiccator. Open it, and as quickly as possible, use a clean spatula to transfer an approximate amount of the solid to the tared vial. Aim to be close to your target weight.

  • Seal and Weigh: Immediately seal the weighing vial and the stock container. Record the stable mass of the vial plus reagent. The speed of this step is critical to prevent moisture uptake.[13]

  • Calculate Exact Mass: The recorded mass is the accurate weight of the (dry) reagent you have dispensed.

  • Dissolution: Quantitatively transfer the weighed solid into your volumetric flask. Rinse the weighing vial multiple times with the intended solvent, transferring all rinsings into the flask to ensure no material is lost.

  • Final Preparation: Add solvent to the volumetric flask up to the calibration mark. Mix thoroughly until all solid is dissolved.

Protocol 2: Drying Compromised this compound

This protocol is for salvaging a reagent that has been exposed to moisture.

Objective: To remove absorbed water from clumped or damp this compound.

Materials:

  • Compromised this compound

  • Shallow glass dish (e.g., crystallization dish)

  • Vacuum oven or a vacuum desiccator connected to a vacuum pump

  • Mortar and pestle (optional, for breaking up large clumps)

Procedure:

  • Sample Preparation: If the material is heavily clumped, gently break up the larger pieces with a mortar and pestle. Spread the solid in a thin, even layer in a shallow glass dish to maximize surface area.[10][15]

  • Drying: Place the dish inside a vacuum oven. Heat the sample to a temperature well below its melting point (Melting point is 227-230°C).[4] A temperature of 60-80°C is generally safe and effective. Apply vacuum gradually.

  • Drying Time: Dry the material under vacuum for several hours (4-12 hours, depending on the extent of moisture).

  • Verification (Weight Constancy): To confirm the material is dry, cool the dish to room temperature inside a desiccator. Weigh the dish. Return the dish to the vacuum oven for another 1-2 hours, cool again in the desiccator, and re-weigh. The material is considered dry when two consecutive weighings are constant (e.g., within ±0.2 mg).[15]

  • Storage: Immediately transfer the dry, free-flowing powder to a clean, dry, airtight container and store it in a desiccator as described in the FAQ section.

By implementing these rigorous handling, storage, and troubleshooting procedures, you can ensure the quality of your this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved from [Link]

  • NurdRage. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. Retrieved from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Drying - Fundamental laboratory techniques. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Nelson, M. A., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]

  • National Institutes of Health. (2021). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. PMC. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Reddit. (2019, May 25). The most fundamental of fundamentals - How do you weigh your stuff?. r/chemistry. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Diethylamine hydrochloride, 99%. Retrieved from [Link]

Sources

Technical Support Center: Diethylammonium Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for diethylammonium chloride. As Senior Application Scientists, we understand that even seemingly straightforward reagents can present unexpected challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in your synthetic protocols. Our goal is to explain the "why" behind the experimental observations, ensuring the integrity and success of your research.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during reactions involving this compound, providing plausible causes and actionable solutions.

Issue 1: Formation of an Unexpected Tertiary Amine or Quaternary Ammonium Salt

Question: I am using this compound in a reaction and my analysis (e.g., NMR, LC-MS) shows the presence of triethylamine and/or a tetraethylammonium salt. What is happening and how can I prevent this?

Probable Cause:

This is a classic case of unintended N-alkylation. This compound exists in equilibrium with diethylamine and a proton. If your reaction conditions are sufficiently basic, or if a base is used as part of your protocol, the equilibrium will shift to favor the formation of free diethylamine.[1] This secondary amine is a potent nucleophile and can react with alkylating agents present in your reaction mixture.[1][2]

The reaction proceeds in a stepwise manner:

  • Deprotonation: A base in the reaction mixture removes the acidic proton from the diethylammonium cation, generating free diethylamine.

  • First Alkylation: The nucleophilic diethylamine attacks an alkyl halide or other alkylating agent, forming a triethylammonium salt.

  • Second Deprotonation & Alkylation: If excess base and alkylating agent are present, the triethylammonium salt can be deprotonated to triethylamine (a tertiary amine), which can then be further alkylated to form a tetraethylammonium salt (a quaternary ammonium salt).[3]

Troubleshooting Protocol:

Step Action Rationale
1. pH Control Carefully monitor and control the pH of your reaction. If possible, maintain a slightly acidic pH to keep the diethylamine protonated as the inactive ammonium salt.The Henderson-Hasselbalch equation dictates that at a pH below the pKa of diethylammonium (around 11), the equilibrium will favor the protonated, non-nucleophilic form.[4][5][6]
2. Choice of Base If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base with low solubility in your organic solvent (e.g., K₂CO₃).These bases are less likely to deprotonate the diethylammonium ion efficiently or participate in side reactions.
3. Order of Addition Add the this compound to the reaction mixture before adding any base.This ensures that the other reagents are present to react as intended before a significant concentration of free diethylamine can build up.
4. Temperature Control Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can favor the deprotonation and subsequent alkylation side reactions.
5. Stoichiometry Use the minimum necessary amount of any alkylating agents.Limiting the excess of the alkylating agent will reduce the likelihood of over-alkylation.

Visualizing the N-Alkylation Side Reaction:

G Et2NH2Cl This compound Et2NH Diethylamine (Nucleophilic) Et2NH2Cl->Et2NH Deprotonation Base Base Base->Et2NH2Cl Et3NHCl Triethylammonium Salt Et2NH->Et3NHCl N-Alkylation Alkyl_Halide R-X (Alkylating Agent) Alkyl_Halide->Et2NH Et4NCl Tetraethylammonium Salt Et3NHCl->Et4NCl Further Alkylation (with excess base & R-X)

Caption: Unwanted N-alkylation pathway.

Issue 2: My Product is Contaminated with an N,N-Diethylamide

Question: I am running a reaction that involves an acyl chloride (or anhydride) and this compound was present. I am seeing a significant amount of N,N-diethylethanamide as a byproduct. Why?

Probable Cause:

Similar to the N-alkylation issue, this side reaction is due to the in-situ formation of free diethylamine.[7] Acylating agents like acyl chlorides and anhydrides are highly electrophilic and will readily react with the nucleophilic diethylamine. This nucleophilic acyl substitution is often very rapid.[7]

Troubleshooting Protocol:

The troubleshooting steps are similar to those for preventing N-alkylation, with a strong emphasis on pH control and the choice of base.

Step Action Rationale
1. Rigorous pH Control Maintain a slightly acidic pH to suppress the formation of free diethylamine.Diethylamine is a strong nucleophile that will readily attack the electrophilic carbonyl carbon of the acylating agent.[7]
2. Use of a Scavenger Base If a base is necessary to neutralize the HCl generated from the acylation, use a non-nucleophilic base like pyridine or 2,6-lutidine.These bases will scavenge the acid without deprotonating the this compound to a significant extent. Triethylamine is often used as a base in these reactions, but if this compound is also present, a mixture of amides can result.[3]
3. Temperature Management Perform the reaction at low temperatures (e.g., 0 °C to room temperature).Acylation reactions are typically fast, and lower temperatures can help to control the reaction rate and minimize side reactions.

Visualizing the N-Acylation Side Reaction:

G Et2NH2Cl This compound Et2NH Diethylamine (Nucleophilic) Et2NH2Cl->Et2NH Deprotonation Base Base Base->Et2NH2Cl Amide N,N-Diethylamide Byproduct Et2NH->Amide N-Acylation Acyl_Chloride R-COCl (Acylating Agent) Acyl_Chloride->Et2NH

Sources

Technical Support Center: Optimizing Reaction Yields with Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for leveraging diethylammonium chloride (DEA-Cl) to enhance reaction yields. We will explore its mechanisms, address common experimental challenges, and offer validated protocols to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and roles of this compound in chemical synthesis.

Q1: What is this compound and what are its key properties?

This compound, with the chemical formula (CH₃CH₂)₂NH₂Cl, is the hydrochloride salt of diethylamine.[1] It is typically a white to off-white crystalline solid that is highly soluble in water and polar organic solvents.[1][2] A critical property for handling is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1][3] Therefore, it must be stored in a cool, dry place in a tightly sealed container to maintain its integrity.[1][2]

PropertyValueSource
Molecular Formula C₄H₁₂ClN[1]
Molecular Weight 109.60 g/mol [3]
Appearance White to off-white crystalline solid[1][2]
Solubility in Water 510 g/L[4]
Melting Point 231.8 °C[4]
pH (10 g/L in H₂O) 4.5-6.5[4]

Q2: What is the primary role of this compound in improving reaction yields?

This compound serves multiple functions depending on the reaction system:

  • In Perovskite Solar Cell (PSC) Fabrication: It acts as a crucial additive, often referred to as a "spacer cation," in the synthesis of 2D and mixed-dimensional perovskites.[5][6] Its incorporation facilitates the crystallization process, leading to films with larger, more uniform grains and fewer defects.[6][7] This improved morphology enhances charge transport and boosts the overall power conversion efficiency (PCE) and stability of the solar cells.[5][6]

  • In Organic Synthesis: It can function as a phase-transfer catalyst (PTC).[1][8] In a biphasic system (e.g., aqueous and organic), a PTC helps transport a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction occurs, thereby accelerating the reaction rate.[8] It can also act as an acid catalyst or as a source of the diethylammonium cation, which can influence reaction pathways through hydrogen bonding or by acting as a templating agent.[9][10]

Q3: In which specific types of reactions is this compound commonly used?

Its application is diverse, but it is prominently featured in:

  • Perovskite Synthesis: Used to create stable and efficient 2D/3D hybrid perovskite films for solar cells. The diethylammonium cation intercalates between the lead-halide layers, improving moisture resistance and structural stability.[5][9][11]

  • Condensation Reactions: Similar to its parent amine, it can play a role in reactions like Mannich or Knoevenagel condensations, often by influencing the equilibrium or catalyst stability.[12][13]

  • Phase-Transfer Catalysis: For nucleophilic substitution reactions where an anionic nucleophile needs to be transferred into an organic phase to react with an electrophile.[8][14]

Part 2: Troubleshooting Guide for Low Reaction Yields

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction yield is unexpectedly low or has not improved after adding this compound.

This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the specific chemical transformation.

Probable Cause A: Reagent Purity and Handling

This compound is hygroscopic.[1][3] Absorbed moisture can inhibit reactions that are sensitive to water, such as those involving organometallics or certain condensation reactions where water is a byproduct.

Solution: Ensure Anhydrous Conditions

  • Drying the Reagent: Before use, dry the this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Proper Storage: Store the dried reagent in a desiccator over a strong drying agent like phosphorus pentoxide or in a glovebox under an inert atmosphere.

  • Solvent Purity: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column).[15]

Probable Cause B: Incorrect Catalyst Concentration

The effect of this compound is often concentration-dependent. Too little may not be effective, while too much could lead to side reactions or product inhibition.

Solution: Systematic Optimization of Catalyst Loading

  • Initial Screening: Start with a catalytic amount, typically in the range of 5-10 mol% relative to your limiting reagent.

  • Systematic Variation: Set up a series of small-scale parallel reactions varying the concentration (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%).

  • Monitoring: Track the reaction progress using a suitable analytical technique (TLC, GC, LC-MS) to identify the optimal loading that gives the highest conversion in a reasonable time.[12]

Probable Cause C: Inefficient Phase Transfer (for Biphasic Reactions)

For reactions where DEA-Cl is used as a phase-transfer catalyst, poor mixing or an inappropriate solvent system can prevent the catalyst from efficiently shuttling the reactant between phases.

Solution: Optimize Biphasic Reaction Conditions

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the aqueous and organic phases. A mechanical stirrer is often more effective than a magnetic stir bar for this purpose.

  • Solvent Selection: The organic solvent should have low miscibility with water but sufficient polarity to dissolve the catalyst-anion ion pair. Toluene, chlorobenzene, and dichloromethane are common choices.

  • Co-solvent Addition: In some cases, adding a small amount of a co-solvent can improve catalyst solubility and performance.

Problem 2: In perovskite film synthesis, the film quality is poor (e.g., pinholes, small grains) despite using this compound.

The goal of using spacer cations like diethylammonium is to improve film morphology.[6] If this is not observed, the crystallization kinetics are likely suboptimal.

Probable Cause: Suboptimal Annealing Protocol or Solvent System

The rate of solvent evaporation and the thermal annealing process (temperature and time) are critical for controlling perovskite crystal growth. Additives like DEA-Cl modify these kinetics, and thus the established protocol may need re-optimization.[16][17]

Solution: Refine Crystallization and Annealing Steps

  • Solvent Engineering: The precursor solvent (e.g., DMF, DMSO) composition can be adjusted. Altering the ratio can change the precursor-intermediate phase and influence the final film quality.[16]

  • Antisolvent Dripping: The timing and volume of the antisolvent (e.g., chlorobenzene) drip during spin coating are critical. Optimize this step to induce rapid, uniform nucleation.

  • Annealing Temperature Gradient: Test a range of annealing temperatures. A temperature ramp (starting low and gradually increasing) can sometimes promote better crystal growth than a single high temperature.

  • Annealing Time: Vary the annealing time. Longer times can promote grain growth, but excessive heating can lead to decomposition. An optimal time must be found empirically.

The following diagram illustrates a typical troubleshooting workflow for low yield issues.

TroubleshootingWorkflow Start Low Reaction Yield Observed CheckPurity Verify Reagent Purity & Handling (DEA-Cl, Solvents, Reactants) Start->CheckPurity CheckConc Optimize DEA-Cl Concentration (Run concentration screen) CheckPurity->CheckConc Purity Confirmed Resolved Yield Improved CheckPurity->Resolved Impurity Found & Fixed CheckConditions Evaluate Reaction Conditions (Temperature, Time, Stirring) CheckConc->CheckConditions No Improvement CheckConc->Resolved Optimum Found CheckMechanism Re-evaluate Assumed Mechanism (PTC, Acid Catalysis, etc.) CheckConditions->CheckMechanism No Improvement CheckConditions->Resolved Optimum Found CheckMechanism->Resolved Mechanism Clarified NotResolved Issue Persists CheckMechanism->NotResolved Consult Further

Caption: A workflow for troubleshooting low reaction yields.

Problem 3: An unexpected side product is forming.

The introduction of this compound can sometimes open up alternative reaction pathways or its parent amine (diethylamine) can participate in the reaction.

Probable Cause: Diethylamine-Mediated Side Reaction

This compound exists in equilibrium with diethylamine and HCl in solution. The free diethylamine is a nucleophile and a base, which could catalyze undesired reactions like self-condensation of carbonyl compounds or act as a competing nucleophile.[18][19]

Solution: Control Reaction pH and Temperature

  • Lower Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired product by disfavoring higher activation energy side reactions.

  • pH Adjustment: If the reaction allows, adding a stronger, non-nucleophilic acid could suppress the concentration of free diethylamine. This is highly substrate-dependent and should be approached with caution.

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from converting into downstream side products.[12]

This diagram illustrates the equilibrium that can lead to side reactions.

Equilibrium DEAHCl This compound [(CH₃CH₂)₂NH₂]⁺Cl⁻ Equilibrium DEAHCl->Equilibrium Products Diethylamine + HCl (CH₃CH₂)₂NH + HCl Equilibrium->Products SideReaction Side Reactions (e.g., Michael Addition, Self-Condensation) Products->SideReaction Free Amine Participates

Caption: Equilibrium of DEA-Cl and potential for side reactions.

References

  • Improved efficiency and stability of flexible perovskite solar cells by a new spacer cation additive. National Institutes of Health (NIH).[Link]

  • Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. PubMed.[Link]

  • Impact of Organic Spacers and Dimensionality on Templating of Halide Perovskites. ACS Publications.[Link]

  • Triethylamine. Wikipedia.[Link]

  • Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer. ACS Publications.[Link]

  • A hydrophobic organic spacer cation for improving moisture resistance and efficiency in mixed-dimensional perovskite solar cells. Royal Society of Chemistry.[Link]

  • Understanding the role of spacer cation in 2D layered halide perovskites to achieve stable... Royal Society of Chemistry.[Link]

  • Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. PubMed.[Link]

  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI.[Link]

  • OTC PTC (Phase Transfer Catalysts). Sciencemadness.org.[Link]

  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org.[Link]

  • This compound | C4H11N.ClH. PubChem.[Link]

  • Revealing the Role of Methylammonium Chloride for Improving the Performance of 2D Perovskite Solar Cells. ResearchGate.[Link]

  • Phase-transfer catalyst. Wikipedia.[Link]

  • Tips & Tricks: (How to Improve) Yield. University of Rochester, Department of Chemistry.[Link]

  • Syntheses of two-dimensional propylammonium lead halide perovskite microstructures... Royal Society of Chemistry.[Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines. National Institutes of Health (NIH).[Link]

  • Synthesis of Polycrystalline Ruddlesden-Popper Organic Lead Halides and Their Growth Dynamics. ResearchGate.[Link]

  • The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Wiley Online Library.[Link]

  • Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. PubMed Central.[Link]

  • Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. ResearchGate.[Link]

  • Common causes of low reaction yields? Reddit.[Link]

  • Synthesis of two-dimensional phenylethylamine tin–lead halide perovskites with bandgap bending behavior. Royal Society of Chemistry.[Link]

  • phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE.[Link]

  • Diethylamine Definition - Organic Chemistry Key Term. Fiveable.[Link]

  • Diethylamine. Wikipedia.[Link]

  • Common ways to lose product and reduce yield? Reddit.[Link]

  • Diethylamine Hydrochloride Synthesis. Sciencemadness Discussion Board.[Link]

  • Answered: Diethylamine (structure presented below) and HCl react to produce... bartleby.[Link]

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Technical Support Center: Controlling Crystal Morphology with Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing Diethylammonium Chloride (DEAC) as a crystal habit modifier. This guide is designed for researchers, scientists, and drug development professionals who are looking to control and optimize the crystal morphology of their compounds. Here, we will move beyond simple protocols to explain the underlying science, helping you troubleshoot experiments with a clear, cause-and-effect understanding.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of using DEAC in crystallization.

Q1: What is this compound (DEAC), and why is it used in crystallization?

A1: this compound, [(CH₃CH₂)₂NH₂]⁺Cl⁻, is a simple organic salt. In the context of crystallography, it is employed as a "crystal habit modifier" or "additive."[1][2] Its primary function is not to change the internal crystal structure (polymorph) but to alter the external shape (morphology or habit) of a crystal.[3][4] This is crucial in pharmaceutical and materials science, as crystal shape significantly impacts key downstream properties like filtration rate, powder flowability, compaction, dissolution rate, and even bioavailability.[1][5] For instance, converting needle-like crystals, which are notoriously difficult to process, into more equant (block-like) shapes can resolve major manufacturing challenges.[3][6]

Q2: How does DEAC work to control crystal morphology?

A2: The mechanism of action is based on the principle of preferential adsorption.[3] Crystal growth occurs by the addition of molecules onto different crystal faces. Each face has a distinct growth rate determined by its surface chemistry and interactions with the solvent.[7] DEAC, consisting of the diethylammonium cation and the chloride anion, can selectively adsorb to certain crystal faces. This adsorption is typically driven by electrostatic interactions, hydrogen bonding, or van der Waals forces between the additive and the crystal surface.[1] By binding to a specific face, DEAC acts as a growth inhibitor for that face, slowing its growth relative to other faces. According to crystallographic principles, the faces that grow the slowest are the ones that become the most prominent in the final crystal shape.[1]

Q3: In which solvent systems is DEAC most effective?

A3: DEAC is a salt and is most soluble in polar solvents such as water, alcohols (methanol, ethanol), and some polar aprotic solvents like DMF or DMSO. Its effectiveness is highly dependent on the interplay between the solute, the solvent, and DEAC itself. The solvent plays a critical role by mediating the interactions between the crystal surface and the additive.[7] If the solvent strongly binds to a crystal face, it may prevent DEAC from adsorbing effectively. Conversely, DEAC may be more effective in solvents where it has moderate solubility and can compete successfully with solvent molecules for binding sites on the crystal surface. Therefore, solvent choice is a critical parameter to screen.

Q4: What types of compounds are most amenable to morphology control with DEAC?

A4: DEAC is most likely to be effective on crystalline compounds that present surface functionalities capable of interacting with either the diethylammonium cation or the chloride anion. This includes compounds with:

  • Hydrogen bond donors/acceptors: Carboxylic acids, amides, alcohols, and amines on the crystal surface can interact with DEAC.

  • Charged or highly polar groups: Surfaces rich in electronegative or electropositive atoms can create sites for electrostatic binding. While often used for organic molecules and active pharmaceutical ingredients (APIs), chloride-based additives like DEAC have also been extensively studied in the context of perovskite crystallization to improve film morphology and device efficiency.[8][9][10]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: "I've added DEAC, but my crystal morphology hasn't changed. What's wrong?"

Answer: This is a common issue and usually points to one of several factors related to the additive's interaction with the crystal surface.

Potential Causes & Troubleshooting Steps:

  • Incorrect Concentration: The effect of an additive is highly concentration-dependent.

    • Insight: Too low a concentration will not provide sufficient surface coverage to inhibit growth. Too high a concentration can sometimes lead to secondary nucleation, precipitation of the additive itself, or no effect if it disrupts the primary crystallization process entirely.

    • Action: Perform a concentration screening experiment. Start with a low molar ratio of DEAC to your compound (e.g., 0.1 mol%) and systematically increase it (e.g., 1 mol%, 5 mol%, 10 mol%). Observe the morphology at each concentration.

  • Solvent Competition: The solvent may be binding more strongly to the crystal faces than DEAC.

    • Insight: Solvents are not inert; they form a structured layer at the crystal interface.[7] A highly polar or hydrogen-bonding solvent might "shield" the very sites DEAC needs to bind to.

    • Action: Try a different solvent system. If you are using a highly polar solvent like methanol, consider switching to a less polar one like isopropanol or a solvent mixture to modulate the surface interactions.

  • Lack of Specific Interaction: The crystal faces of your compound may not have the right chemical functionality to bind DEAC.

    • Insight: DEAC is not a universal habit modifier. Its effectiveness relies on specific intermolecular forces.[1] If the growing crystal faces are nonpolar or sterically hindered, DEAC may not be able to adsorb effectively.

    • Action: Analyze the molecular structure of your compound and its likely crystal packing. If possible, use crystal structure prediction tools (like the BFDH model) to understand which faces are dominant and what their surface chemistry is.[1] This may reveal that a different type of additive is required.

Problem 2: "Since adding DEAC, my crystals are poorly formed, agglomerated, or contain inclusions."

Answer: This indicates that the crystallization process is being disrupted, often due to an excessive concentration of the additive or an unfavorable change in nucleation kinetics.

Potential Causes & Troubleshooting Steps:

  • Excessive DEAC Concentration: High concentrations can lead to rapid, uncontrolled precipitation or "oiling out."

    • Insight: Additives can lower the solubility of the main compound or act as nucleation promoters.[1] At high concentrations, DEAC can drastically increase the level of supersaturation, leading to the formation of many small, imperfect crystals instead of slow growth on existing ones.

    • Action: Drastically reduce the DEAC concentration. Return to the lower end of your screening range (e.g., 0.1-1.0 mol%). A small amount is often sufficient to modify habit without compromising crystal quality.

  • Solvent Inclusions: Rapid growth caused by the additive can trap solvent molecules within the crystal lattice.

    • Insight: Slower crystal growth is key to achieving high purity and well-defined crystals. By forcing a change in habit, DEAC might be accelerating growth on certain faces, leading to defects.

    • Action: Slow down the entire crystallization process. Reduce the cooling rate, or use an anti-solvent addition method where the anti-solvent is added very slowly to generate supersaturation more gradually.

  • Agglomeration: The additive may be changing the surface properties of the crystals, making them more prone to sticking together.

    • Insight: The surface charge and interfacial energy of crystals are altered by adsorbed additives. This can increase the attractive forces between individual crystals, causing them to clump together.

    • Action: Improve the agitation or stirring in your crystallization vessel to provide enough shear force to break up nascent agglomerates. Also, re-evaluate the DEAC concentration, as lower levels may mitigate this effect.

Problem 3: "My results with DEAC are not reproducible. Why?"

Answer: Lack of reproducibility in crystallization is often traced back to subtle, uncontrolled variables in the experimental setup.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Supersaturation Generation: The driving force for crystallization is supersaturation. Minor variations can lead to different outcomes.

    • Insight: The rate of cooling, evaporation, or anti-solvent addition directly impacts the supersaturation profile over time. Inconsistent rates will lead to inconsistent results.

    • Action: Standardize your procedure rigorously. Use a programmable cooling bath for controlled temperature ramps. Employ a syringe pump for precise anti-solvent addition. Ensure flasks are sealed consistently to control the evaporation rate.

  • Impurities: Trace impurities in the solute or solvent can act as competing habit modifiers or inhibitors.

    • Insight: Sometimes, an unknown impurity is the cause of a particular crystal habit, and adding DEAC simply complicates the system. Lot-to-lot variability in starting materials can introduce different impurity profiles.

    • Action: Ensure the purity of your starting material and solvents. If possible, analyze different batches for impurities. Run a control experiment with highly purified material to establish a true baseline.

  • Stock Solution Inhomogeneity: If you are using a stock solution of DEAC, it may not be perfectly mixed or could degrade over time.

    • Insight: This is a simple but often overlooked source of error.

    • Action: Always prepare fresh DEAC stock solutions. Ensure the salt is fully dissolved and the solution is thoroughly vortexed before each use.

Section 3: Protocols & Methodologies

Protocol 1: Screening for Optimal DEAC Concentration

This protocol outlines a systematic approach to finding the effective concentration range for DEAC using a small-scale setup.

Objective: To identify the concentration of DEAC that produces the desired crystal morphology without compromising crystal quality.

Materials:

  • Your compound of interest

  • This compound (DEAC)

  • Chosen crystallization solvent

  • A series of small, identical crystallization vials (e.g., 4 mL glass vials)

  • Magnetic stir plate and small stir bars (optional, for cooling crystallization)

  • Microscope for observing crystal morphology

Procedure:

  • Prepare a DEAC Stock Solution: Prepare a stock solution of DEAC in the chosen crystallization solvent at a known concentration (e.g., 10 mg/mL). This allows for accurate dosing.

  • Establish Baseline: In Vial 1, perform a control crystallization of your compound without any DEAC. This is your baseline morphology.

    • Dissolve a known amount of your compound (e.g., 100 mg) in the minimum amount of hot solvent.[11]

    • Allow it to cool and crystallize according to your standard procedure.

  • Set Up Screening Vials: In separate vials, dissolve the same amount of your compound (e.g., 100 mg).

  • Dose DEAC: Using the stock solution, add precise amounts of DEAC to each vial to achieve different molar percentages relative to your compound. A good starting range is:

    • Vial 2: 0.1 mol% DEAC

    • Vial 3: 0.5 mol% DEAC

    • Vial 4: 1.0 mol% DEAC

    • Vial 5: 5.0 mol% DEAC

    • Vial 6: 10.0 mol% DEAC

  • Crystallize: Initiate crystallization in all vials simultaneously using the same method (e.g., slow cooling, evaporation).

  • Observe and Record: Once crystallization is complete, isolate the crystals from each vial. Examine them under a microscope. Record the morphology (e.g., needles, plates, blocks), size, and quality (e.g., clarity, agglomeration).

  • Analyze: Compare the results from Vials 2-6 to the baseline in Vial 1 to determine the optimal concentration.

Section 4: Data & Visualization

Table 1: Example DEAC Screening Results for "Compound X"

VialDEAC (mol%)Observed MorphologyCrystal Quality
10 (Control)Long, thin needlesHigh, well-defined
20.1Shorter needlesHigh, well-defined
30.5Small platesHigh, some twinning
41.0Equant, blocky crystalsHigh, clear, well-formed
55.0Small, equant blocksModerate, some agglomeration
610.0Fine precipitate/powderPoor, significant agglomeration

Diagram 1: Mechanism of DEAC in Crystal Habit Modification

G cluster_0 Crystal Growth Process cluster_1 DEAC Intervention cluster_2 Resulting Morphology crystal Growing Crystal faceA Fast-Growing Face {hkl} crystal->faceA Rapid Growth faceB Slow-Growing Face {uvw} crystal->faceB Slow Growth deac DEAC Ions [(Et)2NH2]+ Cl- adsorption Preferential Adsorption faceA_mod DEAC Blocks Fast Face Growth Rate Slows adsorption->faceA_mod final_crystal Modified Crystal Habit (More Equant) faceA_mod->final_crystal faceB_mod Slow Face Remains Relatively Unaffected faceB_mod->final_crystal

Caption: DEAC preferentially adsorbs to fast-growing faces, inhibiting their growth and allowing slower-growing faces to define the final, modified crystal shape.

Diagram 2: Troubleshooting Workflow for DEAC Experiments

G start Start Experiment with DEAC q1 Observe Morphology: Is there a change? start->q1 q2 Is Crystal Quality Good? (No agglomeration, inclusions) q1->q2 Yes action2 Troubleshoot: - Increase DEAC concentration - Change solvent system - Confirm compound-DEAC interaction q1->action2 No a1_yes Yes a1_no No success Success! Optimized Morphology q2->success Yes action1 Troubleshoot: - Decrease DEAC concentration - Slow crystallization rate - Improve agitation q2->action1 No a2_yes Yes a2_no No re_eval Re-run Experiment action1->re_eval action2->re_eval re_eval->q1

Caption: A decision tree for troubleshooting common issues encountered when using DEAC to modify crystal habit.

References
  • Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Screening for Crystals - X-tal protocols. (n.d.). University of Groningen. Retrieved from [Link]

  • Wang, X., et al. (2023). Crystal Morphology Prediction Models and Regulating Methods. MDPI. Retrieved from [Link]

  • Understanding the Methylammonium Chloride‐Assisted Crystallization for Improved Performance of Lead‐Free Tin Perovskite Solar Cells. (2021). ResearchGate. Retrieved from [Link]

  • Wang, Z., et al. (2019). Two-dimensional additive diethylammonium iodide promoting crystal growth for efficient and stable perovskite solar cells. Royal Society of Chemistry. Retrieved from [Link]

  • Additive Screen - Hampton Research. (n.d.). Hampton Research. Retrieved from [Link]

  • In Situ Methylammonium Chloride-Assisted Perovskite Crystallization Strategy for High-Performance Solar Cells. (2022). ACS Figshare. Retrieved from [Link]

  • Screening Crystal Morphologies from Crystal Structure. (2013). Purdue University. Retrieved from [Link]

  • Studies on crystal structure and morphology of TEA-HCl in solvent-free preparation of AKD. (2018). ResearchGate. Retrieved from [Link]

  • Optimisation – Biomolecular Crystallisation and Characterisation. (2022). CSIRO Research. Retrieved from [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. (n.d.). eScholarship.org. Retrieved from [Link]

  • US20060078573A1 - Methods of modifying crystal habit. (n.d.). Google Patents.
  • An, Y., et al. (2024). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]

  • Crystal habit modification of sodium chloride using habit modifiers: a dive into more than 50 years of research & development on crystal habit modification of rock-salt crystals. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Morphology of crystals grown from solutions. (n.d.). University of Bologna. Retrieved from [Link]

  • Tiwary, A. K. (2001). Modification of crystal habit and its role in dosage form performance. PubMed. Retrieved from [Link]

  • Sodium Chloride: Modification of Crystal Habit by Chemical Agents. (1964). PubMed. Retrieved from [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Triethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride, C6H15Cl2N. (2021). ResearchGate. Retrieved from [Link]

  • Crystal growth and morphology control of needle-shaped organic crystals. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • A cocrystal of this compound and diphenylamine. (2003). ResearchGate. Retrieved from [Link]

  • Crystallization, Small Scale. (2021). YouTube. Retrieved from [Link]

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Technical Support Center: Scaling Up Reactions with Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of scaling up chemical reactions that involve diethylammonium chloride. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of moving from the lab bench to pilot and production scales.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound that are critical for successful scale-up.

Q1: What are the key physical properties of this compound I must consider for scale-up?

A1: When moving to a larger scale, three physical properties of this compound become particularly important:

  • Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] On a small scale, this might cause minor weight variations, but on a large scale, it can lead to significant issues like clumping, inaccurate reagent charging, and the introduction of water into moisture-sensitive reactions.

  • Solubility: It is generally soluble in water and polar organic solvents.[1] However, its solubility profile can change with temperature and the specific solvent system. At scale, incomplete dissolution can lead to heterogeneous mixtures, causing inconsistent reaction rates and localized "hot spots." For instance, while it crystallizes well from absolute ethanol, its solubility must be carefully managed to prevent premature precipitation or oiling out.[3]

  • Thermal Stability: While chemically stable under standard room temperature conditions, its decomposition behavior at elevated temperatures must be understood for the specific reaction conditions. The hydrochloride salt of the related triethylamine decomposes at 261 °C.[4] Any scale-up process must account for heat generated by the reaction (exotherms), as inefficient heat removal in large reactors can lead to temperature spikes that may degrade the compound or trigger side reactions.[5]

Q2: What are the primary safety concerns when handling large quantities of this compound?

A2: Handling any chemical at scale magnifies the associated risks. For this compound, the primary concerns are:

  • Corrosivity and Irritation: It is classified as a substance that causes skin irritation and can cause severe eye damage.[2][6][7] At an industrial scale, the potential for exposure is greater, mandating the use of robust personal protective equipment (PPE), including chemical safety goggles, face shields, and appropriate gloves and protective clothing.[6][8]

  • Inhalation Hazard: The dust can be harmful if inhaled, causing respiratory tract irritation.[6][7][8] Large-scale operations must be conducted in well-ventilated areas or employ closed-system transfers to minimize airborne dust.[2]

  • Waste Disposal: Large quantities of waste containing this compound must be treated as hazardous.[9] The high nitrogen and chlorine content can produce harmful nitrogen oxides and hydrochloric acid gas upon incineration, requiring specialized disposal facilities.[9]

Q3: How does the hygroscopic nature of this compound impact large-scale reactions and how can I mitigate it?

A3: The hygroscopic nature of this salt presents several scale-up challenges:

  • Inaccurate Stoichiometry: Absorbed water increases the weight of the material, leading to under-charging of the active reagent if based on weight alone. This can result in incomplete reactions and lower yields.

  • Material Handling Issues: Caking and clumping of the solid can make it difficult to charge into a reactor through ports or screw feeders, leading to blockages and operational delays.

  • Reaction Compatibility: The introduction of water can be detrimental to moisture-sensitive reactions, such as those involving Grignard reagents or certain organometallics, leading to side products and yield loss.

Mitigation Strategies:

  • Proper Storage: Always store this compound in tightly sealed containers in a dry, well-ventilated place, away from moisture.[2]

  • Inert Atmosphere: For moisture-sensitive processes, handle and charge the material under an inert atmosphere (e.g., nitrogen or argon blanket).

  • Pre-Drying: If moisture absorption is suspected, the material can be dried in a vacuum oven at a suitable temperature before use. However, this must be done carefully to avoid thermal degradation.

  • Karl Fischer Titration: Before use in a large-scale batch, perform a Karl Fischer titration on a sample to quantify the water content. The charge weight can then be adjusted to account for the absorbed moisture.

Section 2: Troubleshooting Guide for Scale-Up Reactions

This guide uses a problem-and-solution format to address specific issues encountered during the scale-up process.

Q4: My reaction yield was excellent in the lab (500 mL flask), but dropped significantly in the pilot plant (100 L reactor). What went wrong?

A4: This is a classic scale-up challenge, often rooted in physical rather than chemical differences between the scales.[5] The primary culprits are usually heat and mass transfer limitations.

  • Causality - The "Surface-Area-to-Volume Ratio" Problem: As you increase the reactor size, the volume increases by a cubic factor (volume ∝ radius³), but the surface area available for heat exchange only increases by a square factor (area ∝ radius²). This means a large reactor is much less efficient at removing heat than a small flask.[5] An unmanaged exotherm can lead to localized overheating, causing product degradation or the formation of thermally-driven side products.

  • Causality - Inefficient Mixing: Achieving homogeneous mixing in a 100 L reactor is far more difficult than in a 500 mL flask.[5] Poor mixing can create localized regions of high reagent concentration, leading to unwanted side reactions, and also contributes to poor heat distribution.

Troubleshooting Steps:

  • Characterize the Exotherm: Use reaction calorimetry (e.g., RC1) at the lab scale to understand the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling protocol for the larger reactor.[10]

  • Optimize the Addition Rate: For exothermic reactions, the rate of reagent addition is a critical control parameter. Slowing down the addition at scale allows the reactor's cooling system to keep up with the heat being generated.[11]

  • Evaluate the Mixing Parameters: The type of impeller, agitation speed (RPM), and baffle configuration are critical in large reactors. What works in the lab (a simple magnetic stir bar) is not scalable. Consult with a chemical engineer to model and select the appropriate mixing setup to ensure sufficient mass transfer.[5]

Q5: I'm having trouble with product isolation. My product "oiled out" during crystallization at scale instead of forming the nice crystals I saw in the lab. How do I fix this?

A5: "Oiling out" is a common and frustrating issue during scale-up crystallization. It occurs when the product separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often traps impurities and makes filtration and drying extremely difficult.[12]

  • Causality - Cooling Rate and Supersaturation: Rapid cooling, which is harder to control uniformly in a large vessel, can generate a high level of supersaturation. If the system moves into the metastable zone too quickly, nucleation may be bypassed in favor of liquid-liquid phase separation (oiling out).[11]

  • Causality - Impurity Effects: Small amounts of impurities that had no effect at the lab scale can inhibit crystallization at a larger scale. The impurity profile can also change at scale due to longer reaction times or temperature variations.

Troubleshooting Steps:

  • Control the Cooling Profile: Implement a slow, controlled cooling ramp in the pilot reactor. A linear cooling rate is a good starting point, but multi-step cooling profiles are often more effective.

  • Use Seeding: Introduce a small quantity of pure crystalline product (seed crystals) at the point of supersaturation. This provides a template for crystal growth and helps bypass the kinetic barrier to nucleation, preventing oiling out.

  • Solvent System Optimization: The choice of anti-solvent and the rate of its addition are critical. Ensure the anti-solvent is added slowly to a well-agitated solution to maintain a controlled level of supersaturation. It may be necessary to re-evaluate the solvent/anti-solvent ratio for the pilot scale.[13]

  • Re-purify the Crude Material: If impurities are suspected, consider an additional workup step (e.g., a charcoal treatment or a liquid-liquid extraction) before attempting crystallization.[12]

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for diagnosing and solving common issues when scaling up reactions involving this compound.

G start Scale-Up Issue Encountered q1 Is the reaction yield low or inconsistent? start->q1 q2 Is product isolation problematic? (e.g., oiling out, poor filtration) q1->q2 No sol1 1. Characterize exotherm (Calorimetry). 2. Slow reagent addition. 3. Optimize mixing (impeller, RPM). q1->sol1 Yes q3 Has the impurity profile worsened? q2->q3 No sol2 1. Implement controlled cooling profile. 2. Develop a seeding strategy. 3. Re-evaluate solvent/anti-solvent ratio. q2->sol2 Yes sol3 1. Analyze for new impurities (LC-MS). 2. Check for thermal degradation. 3. Review raw material quality. q3->sol3 Yes end Process Optimized q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for scale-up challenges.

Section 3: Protocols and Methodologies

Protocol 1: Example Scale-Up of a Mannich Reaction

This compound is often used in Mannich reactions.[1][3] This protocol provides a generalized workflow for scaling this type of reaction from lab to pilot scale.

Objective: To synthesize a substituted aminomethyl ketone via a Mannich reaction, scaling from a 1g to a 100g scale.

Materials:

  • Ketone (e.g., Acetophenone)

  • Paraformaldehyde

  • This compound

  • Solvent (e.g., Ethanol)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Reactor Setup:

    • Lab-Scale (1g): 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.

    • Pilot-Scale (100g): 5 L jacketed glass reactor with an overhead mechanical stirrer (anchor or pitched-blade turbine impeller), reflux condenser, temperature probe, and addition funnel.

  • Reagent Charging (Pilot Scale):

    • Charge the reactor with the ketone (1.0 eq), paraformaldehyde (1.2 eq), and this compound (1.1 eq) dissolved in ethanol (approx. 3 L). Causality: Charging all reagents at the start is feasible if the reaction onset is not violently exothermic. For highly exothermic systems, one reagent would be added slowly.

  • Reaction Execution:

    • Begin agitation to ensure a homogenous slurry.

    • Heat the reactor jacket to achieve a gentle reflux (approx. 78-80°C for ethanol).

    • Monitor the reaction progress by taking samples periodically and analyzing via TLC or HPLC. Trustworthiness: A reaction is complete when the limiting starting material is consumed (<1% by HPLC).

  • Workup and Isolation:

    • Once complete, cool the reaction mixture to room temperature using the reactor jacket.

    • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

    • Add water and ethyl acetate to the residue. Adjust the pH to ~1-2 with concentrated HCl to protonate the product and move impurities into the organic layer.

    • Separate the layers. Wash the aqueous layer with ethyl acetate.

    • Adjust the pH of the aqueous layer to ~9-10 with 50% NaOH solution while cooling to precipitate the free base product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[3]

Data Summary Table

The following table summarizes key parameter considerations when moving from lab to pilot scale.

ParameterLab-Scale (500 mL Flask)Pilot-Scale (100 L Reactor)Rationale for Change
Heating/Cooling Heating mantle / Ice bathJacketed vessel with thermal fluidSurface-area-to-volume ratio necessitates a more powerful and controlled heat transfer system.[5]
Agitation Magnetic stir bar (600-1000 RPM)Overhead motor with impeller (50-300 RPM)Ensures effective mixing and heat/mass transfer in a larger volume; prevents solids from settling.[5]
Reagent Addition Manual pour via funnelMetering pump or pressure-equalizing funnelAllows for slow, controlled addition to manage reaction exotherms safely.[11]
Monitoring TLC, visual observationIn-situ probes (Temp, pH), offline HPLC/GCProvides real-time data and more accurate process control for a high-value batch.
Workup Separatory funnelReactor-based phase separationManual shaking is not feasible; layers are separated via bottom outlet valve.
Purification Column ChromatographyCrystallization / DistillationChromatography is generally not economically viable or practical at a large scale.[11][12]
References
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylamine Hydrochloride, 99%. Retrieved from Cole-Parmer. [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from Wikipedia. [Link]

  • Anonymous. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved from ChemBK. [Link]

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from ResearchGate. [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from Reddit. [Link]

  • Reddit. (2019, October 12). Why are some reactions difficult to scale up?. Retrieved from Reddit. [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from Reddit. [Link]

  • ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of diethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The following troubleshooting guide and FAQs are structured to provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the analysis of this compound presents unique challenges, primarily related to the presence of labile protons and the quadrupolar nature of the nitrogen atom.

Frequently Asked Questions (FAQs) - NMR Analysis

Question 1: Why is the N-H proton signal in my ¹H NMR spectrum of this compound broad and difficult to identify?

Answer: The broadening of the N-H proton signal in the ¹H NMR spectrum of this compound is a result of two primary factors: rapid chemical exchange and quadrupolar relaxation.

  • Proton Exchange: The two protons on the positively charged nitrogen atom are acidic and can undergo rapid exchange with other labile protons in the sample, such as trace amounts of water, or with the counter-ion.[1][2] This exchange occurs on the NMR timescale, leading to a broadening of the signal. The rate of exchange is highly dependent on the solvent, temperature, and concentration.[1]

  • Quadrupolar Relaxation: The ¹⁴N nucleus has a nuclear spin of I = 1 and is quadrupolar. This means it has a non-spherical charge distribution, which can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway for the nitrogen nucleus, which in turn affects the attached protons, causing their signal to broaden.

Troubleshooting Protocol:

  • D₂O Exchange: To confirm the identity of the N-H protons, add a drop of deuterium oxide (D₂O) to your NMR sample, shake it well, and re-acquire the spectrum. The labile N-H protons will exchange with deuterium, causing the broad N-H signal to disappear from the ¹H NMR spectrum.[1][2][3]

  • Low-Temperature Analysis: Cooling the sample can slow down the rate of proton exchange, potentially resulting in a sharper N-H signal.

  • Solvent Selection: The choice of solvent can significantly impact the appearance of the N-H signal. In aprotic, non-polar solvents, proton exchange is often slower. However, the solubility of this compound may be a limiting factor.

Question 2: I am not observing the expected triplet splitting for the N-H protons from coupling to the adjacent methylene (-CH₂-) groups. Why is that?

Answer: The absence of clear N-H to -CH₂- coupling is also a consequence of the rapid proton exchange and quadrupolar relaxation mentioned in the previous question. For spin-spin coupling to be observed, the protons must remain in their respective spin states for a sufficient duration. The rapid exchange of the N-H protons averages their spin states, effectively decoupling them from the neighboring methylene protons. Similarly, the rapid relaxation induced by the quadrupolar ¹⁴N nucleus can also lead to the collapse of the expected splitting pattern.

Question 3: What are the expected chemical shifts for this compound in ¹H and ¹³C NMR?

Answer: The expected chemical shifts for this compound can be predicted based on the analysis of similar secondary amines and their salts.[4][5][6] The protonation of the nitrogen atom causes a downfield shift of the adjacent protons and carbons due to the electron-withdrawing effect of the positive charge.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
¹H-CH₃ (Methyl)~1.3-Expected to be a triplet.
¹H-CH₂- (Methylene)~3.1-Expected to be a quartet.
¹H-NH₂⁺- (Ammonium)Variable (broad singlet, ~7-9 ppm)-Position and width are highly dependent on solvent, concentration, and temperature.
¹³C-CH₃ (Methyl)-~11
¹³C-CH₂- (Methylene)-~42

Note: These are approximate values and can vary depending on the experimental conditions.[7]

Experimental Workflow for NMR Analysis:

Caption: FT-IR analysis workflow for hygroscopic samples.

III. Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves analyzing the diethylammonium cation. The choice of ionization technique is crucial for obtaining a meaningful spectrum.

Frequently Asked Questions (FAQs) - MS Analysis

Question 1: I am having trouble detecting the molecular ion of this compound using Electron Ionization (EI) mass spectrometry. What is the issue?

Answer: this compound is a salt, which is non-volatile. EI-MS is generally used for volatile and thermally stable compounds. When heated in the EI source, the salt is likely to decompose rather than volatilize, and you may not observe the intact diethylammonium cation.

Troubleshooting Protocol:

  • Switch to a "Soft" Ionization Technique: Electrospray Ionization (ESI) is the preferred method for analyzing pre-charged or polar molecules like this compound. [8]ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. [8]

Question 2: When using ESI-MS in positive ion mode, what should I expect to see for this compound?

Answer: In positive ion mode ESI-MS, you should expect to directly observe the diethylammonium cation, [ (CH₃CH₂)₂NH₂ ]⁺. Since the compound is already a salt, it exists as ions in solution. The ESI process will desolvate these ions, allowing for their detection by the mass spectrometer. The expected m/z value for the diethylammonium cation is 74.1.

Question 3: What are the expected fragmentation patterns for the diethylammonium cation in tandem MS (MS/MS)?

Answer: The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For the diethylammonium cation, the most likely fragmentation would be the loss of an ethylene molecule (28 Da) to produce a protonated ethylamine fragment at m/z 46. Another possible fragmentation is the loss of an ethyl radical, leading to a fragment at m/z 44.

Table 3: Predicted MS/MS Fragments of the Diethylammonium Cation ([C₄H₁₂N]⁺, m/z 74.1)

Fragment m/z Proposed Structure Neutral Loss
46.1[CH₃CH₂NH₃]⁺C₂H₄ (28.0 Da)
44.1[CH₃CH=NH₂]⁺C₂H₅• (29.1 Da)

Logical Flow for MS Method Selection:

MS_Method_Selection Start Analyze This compound Is_Volatile Is the Compound Volatile? Start->Is_Volatile Use_EI Use Electron Ionization (EI-MS) Is_Volatile->Use_EI Yes Use_Soft_Ionization Use Soft Ionization (e.g., ESI-MS) Is_Volatile->Use_Soft_Ionization No Is_Charged Is the Compound Pre-charged in Solution? Use_Soft_Ionization->Is_Charged Positive_Mode Use Positive Ion Mode ESI-MS Is_Charged->Positive_Mode Yes Observe_Cation Observe [ (CH₃CH₂)₂NH₂ ]⁺ at m/z 74.1 Positive_Mode->Observe_Cation

Caption: Decision tree for selecting the appropriate MS method.

IV. References

  • National Institute of Standards and Technology (NIST). (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook, Phase change data. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (2023, December 27). Electrospray ionization. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Diethylamine, hydrochloride. In NIST Chemistry WebBook, Notes. Retrieved January 8, 2026, from [Link]

  • Patsnap. (2025, July 15). FTIR Moisture Interference: Mitigating Water Vapor Peaks. Patsnap Eureka. Retrieved January 8, 2026, from [Link]

  • Gage, D. A., & Dutta, A. K. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370–378. [Link]

  • Kirsch, M., Bauknecht, H., & Diem, M. (2018). Infrared Spectroscopic Analysis of the Inorganic Deposits from Water in Domestic and Technical Heat Exchangers. Applied Sciences, 8(4), 532. [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Fiveable. Retrieved January 8, 2026, from [Link]

  • Farifteh, J., van der Meijde, M., & van der Meer, F. (2008). Interference of salt and moisture on soil reflectance spectra. International Journal of Applied Earth Observation and Geoinformation, 10(2), 121-135. [Link]

  • Max, J.-J., & Chapados, C. (2007). Infrared spectroscopy of aqueous ionic salt solutions at low concentrations. The Journal of Chemical Physics, 126(18), 184506. [Link]

  • Wikipedia. (2023, October 29). Spectral Database for Organic Compounds. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

  • Butovich, I. A., & McMahon, A. (2012). Lipids of human meibum: Mass-spectrometric analysis and structural elucidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(11), 1436-1453. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Retrieved January 8, 2026, from [Link]

  • Reddit. (2021, February 23). NMR help. r/Chempros. Retrieved January 8, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. Retrieved January 8, 2026, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. Retrieved January 8, 2026, from [Link]

  • UCLA. (n.d.). Amines. UCLA. Retrieved January 8, 2026, from [Link]

  • Liu, Y., et al. (2008). Hygroscopic Behavior of Substrate-Deposited Particles Studied by micro-FT-IR Spectroscopy and Complementary Methods of Particle Analysis. Analytical Chemistry, 80(3), 633–642. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 2 The positive-mode ESI IT mass spectrum of.... ResearchGate. Retrieved January 8, 2026, from [Link]

  • Horváth, K., & Varga, Z. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 655. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Retrieved January 8, 2026, from [Link]

  • Pradeep Research Group. (n.d.). New trends in mass spectrometry and imaging. Pradeep Research Group. Retrieved January 8, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved January 8, 2026, from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. re3data.org. Retrieved January 8, 2026, from [Link]

  • Dr. Rahul Bhondwe. (2020, August 6). 1HNMR spectroscopy: D2O exchange. YouTube. Retrieved January 8, 2026, from [Link]

Sources

Navigating the Challenges of Diethylammonium Chloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: Understanding Diethylammonium Chloride

This compound ((C₂H₅)₂NH₂Cl, CAS No. 660-68-4) is a versatile secondary ammonium salt widely used in organic synthesis.[1] As an ionic compound, its solubility is fundamentally governed by the principle of "like dissolves like," favoring polar solvents capable of solvating the diethylammonium cation and the chloride anion.[2] However, its practical application is often hampered by solubility challenges, particularly in less polar organic media, and its hygroscopic nature, which can introduce unwanted water into anhydrous reaction systems.[3][4] This guide provides a systematic approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common organic solvents?

A1: this compound, an ionic salt, exhibits its highest solubility in polar solvents. Its solubility generally follows this trend:

  • High Solubility: Polar protic solvents such as water, ethanol, and methanol are excellent choices for dissolving DEA-Cl. For instance, its solubility in water is approximately 232 g/100 g at 25°C.[1] It is also readily soluble in polar aprotic solvents like DMSO and DMF.[2]

  • Moderate to Low Solubility: Solvents with intermediate polarity, such as chloroform, can dissolve DEA-Cl.[1] Acetonitrile and acetone show moderate to low solubility.

  • Insoluble/Sparingly Soluble: Nonpolar solvents like diethyl ether and hexane are poor solvents for DEA-Cl.[1]

Q2: Why is my this compound not dissolving even in a solvent where it's reported to be soluble?

A2: Several factors could be at play:

  • Insufficient Solvent Volume: You may not be using a sufficient volume of solvent for the amount of DEA-Cl.

  • Low Temperature: For many salts, solubility increases with temperature.[2] Gently warming the mixture may aid dissolution.

  • Hygroscopic Nature: DEA-Cl is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The absorbed water can alter the properties of the organic solvent and, in some cases, hinder dissolution in non-aqueous systems. It's crucial to handle DEA-Cl in a dry environment and use anhydrous solvents.[2]

  • Common Ion Effect: If your reaction mixture already contains a significant concentration of chloride ions from another source, it can suppress the dissolution of DEA-Cl.

Q3: Can I use this compound in anhydrous reactions?

A3: Yes, but with precautions. Due to its hygroscopic nature, it is essential to dry the salt before use if strict anhydrous conditions are required.[4] This can be achieved by methods such as drying under high vacuum at an elevated temperature (ensure the temperature is well below its melting point of ~227-230°C to avoid decomposition). Storing the dried salt in a desiccator or a glovebox is also recommended.[2]

Troubleshooting Guide: Common Solubility Problems and Solutions

Problem 1: Precipitation of this compound During a Reaction

Scenario: You have successfully dissolved DEA-Cl in your reaction solvent, but it precipitates out upon the addition of another reagent or as the reaction progresses.

Causality: This often occurs due to a change in the overall polarity of the solvent system. The addition of a less polar co-solvent or the consumption of polar reactants can decrease the solvating power of the medium, causing the ionic DEA-Cl to crash out of the solution.

Solutions:

  • Employ a Co-solvent System: Proactively use a mixture of solvents. For instance, if your reaction is primarily in a less polar solvent like dichloromethane (DCM), adding a small percentage of a more polar, miscible co-solvent like methanol or DMF can significantly enhance the solubility of DEA-Cl throughout the reaction.[5]

    • Mechanism: The polar co-solvent molecules preferentially solvate the diethylammonium and chloride ions, keeping them in the solution even when the bulk solvent has lower polarity.

  • Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can often redissolve the precipitated salt. However, be mindful of potential side reactions or degradation of thermally sensitive components.

  • Slow Addition of Reagents: Adding the reagent that triggers precipitation slowly and with vigorous stirring can help maintain a more homogeneous solution and prevent localized supersaturation that leads to precipitation.

Experimental Protocol: Using a Co-solvent to Prevent Precipitation
  • Solvent Selection: Choose a polar co-solvent that is miscible with your primary reaction solvent and inert to your reaction conditions. Common choices include methanol, ethanol, DMF, or DMSO.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of the chosen polar co-solvent.

  • Reaction Setup: Add the primary reaction solvent to your reaction vessel.

  • Addition of DEA-Cl Solution: Slowly add the DEA-Cl/co-solvent solution to the reaction mixture with vigorous stirring.

  • Monitoring: Observe the reaction mixture for any signs of precipitation. If turbidity appears, a small, incremental addition of the co-solvent can be made.

G

Problem 2: Difficulty Dissolving this compound in Moderately Polar Solvents

Scenario: You are trying to dissolve DEA-Cl in a solvent like chloroform or tetrahydrofuran (THF), but it remains as a solid or forms an oily suspension.

Causality: While DEA-Cl is soluble in chloroform, its dissolution can be slow.[1] In solvents like THF, its solubility is limited. The presence of trace amounts of water due to the salt's hygroscopic nature can also lead to the formation of a separate, highly concentrated aqueous phase, appearing as an oil.

Solutions:

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up the crystal lattice and promote dissolution.

  • Heating: Gently warming the mixture can increase the solubility and rate of dissolution.

  • Phase-Transfer Catalyst Approach: Although DEA-Cl itself can act as a phase-transfer catalyst, if you are struggling to get it into a less polar organic phase, consider using a more lipophilic quaternary ammonium salt (e.g., a tetrabutylammonium salt) to facilitate the transport of the desired ions if the reaction chemistry allows for this substitution or addition.

Problem 3: Handling a Sticky or Oily this compound Product After Reaction

Scenario: After a reaction where DEA-Cl is a product or is present in the workup, you obtain a sticky, oily, or difficult-to-handle solid instead of a crystalline powder.

Causality: This is often a consequence of the hygroscopic nature of DEA-Cl.[3] The salt readily absorbs atmospheric moisture, becoming a viscous liquid or a sticky solid. Impurities from the reaction mixture can also be trapped in this viscous phase, hindering crystallization.

Solutions:

  • Anhydrous Workup: If possible, perform the workup under an inert atmosphere (e.g., nitrogen or argon) using dry solvents to minimize exposure to moisture.

  • Precipitation with a Non-Solvent: After isolating the crude product containing DEA-Cl, dissolve it in a minimal amount of a good solvent (e.g., ethanol) and then add a non-solvent (e.g., diethyl ether) dropwise with stirring to induce precipitation of the salt as a finer, more easily handled powder.

  • Drying under High Vacuum: Place the isolated product under high vacuum for several hours, potentially with gentle heating, to remove absorbed water and residual solvents.

G

Data Summary: Qualitative Solubility of this compound

Solvent Chemical Formula Solvent Type Qualitative Solubility Reference
WaterH₂OPolar ProticHigh (232 g/100 g at 25°C)[1]
EthanolC₂H₅OHPolar ProticHigh
MethanolCH₃OHPolar ProticHigh[2]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh[2]
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticHigh[2]
ChloroformCHCl₃Moderately PolarSoluble[1]
AcetonitrileCH₃CNPolar AproticModerate to Low[2]
Tetrahydrofuran (THF)C₄H₈OModerately PolarLow-
Diethyl Ether(C₂H₅)₂ONonpolarInsoluble[1]
HexaneC₆H₁₄NonpolarInsoluble[2]

References

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Reddit. (2022, May 22). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Solubility Data Series. Retrieved from [Link]

  • Advanced Damp. (n.d.). Understanding Hygroscopic Salts and Their Effects. Retrieved from [Link]

  • ResearchGate. (2012). A cocrystal of this compound and diphenylamine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008021800A2 - Method for preventing crystallization.
  • National Center for Biotechnology Information. (2022, November 3). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • De Gruyter. (2021, February 12). The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride, C6H15Cl2N. Retrieved from [Link]

  • ResearchGate. (2025). Ammonium Chloride Solubility Measurement, Molecular Simulation, and Correlation in Binary Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

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Best practices for drying diethylammonium chloride before use

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethylammonium Chloride

Topic: Best Practices for Drying this compound Before Use

Welcome to the technical support center for handling and preparing this compound (DEA-Cl). This guide is designed for researchers, scientists, and drug development professionals who require anhydrous DEA-Cl for their experiments. As a hygroscopic amine salt, improper drying is a frequent source of experimental irreproducibility. This document provides in-depth, field-proven answers and protocols to ensure your material is suitable for even the most moisture-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound before use?

This compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] The presence of water can have significant detrimental effects on many chemical reactions. For instance, in reactions involving organometallics, water will quench the reagent. In condensation reactions, it can alter the reaction equilibrium, leading to lower yields. For quantitative analysis or when preparing standard solutions, the presence of water will lead to inaccurate mass measurements and, consequently, incorrect stoichiometry. Therefore, ensuring the salt is anhydrous is a critical first step for reliable and reproducible results.

Q2: How can I visually assess if my this compound has absorbed water?

Anhydrous this compound should be a free-flowing, white to off-white crystalline solid.[2][5] The most common visual indicator of water absorption is a change in its physical appearance. If the salt appears clumpy, sticky, or has formed hard aggregates instead of fine crystals, it has likely absorbed significant atmospheric moisture. While visual inspection is a useful first check, it is not a quantitative measure of dryness.

Q3: What is the thermal stability of this compound during drying?

This compound has a reported melting point between 227-232°C.[3][6] Like many amine hydrochloride salts, it can be susceptible to thermal decomposition, which may manifest as discoloration (yellowing or browning) and the release of gases like hydrogen chloride and nitrogen oxides.[7] While its exact decomposition temperature is not widely published, it is best practice to dry the compound well below its melting point. A related compound, triethylammonium chloride, decomposes at 261°C, suggesting a reasonable thermal stability window for gentle heating.[8] We recommend drying temperatures in the range of 60-80°C to safely remove water without risking thermal degradation.

Q4: What is the gold standard for verifying the dryness of my salt?

The most accurate and reliable method for determining the water content in a sample is Karl Fischer (KF) titration.[9][10] This technique is highly selective and can quantify even trace amounts of water, unlike methods like gravimetric analysis (drying to a constant weight), which can be misleading if other volatile impurities are present.[11] KF titration is based on a stoichiometric reaction between iodine and water, providing a precise measurement of water content in parts-per-million (ppm) or percentage.[12][13]

Troubleshooting Guide: Common Drying Issues

Issue 1: My salt turned yellow/brown after drying in a vacuum oven.

  • Cause: This discoloration is a classic sign of thermal decomposition.[7] The temperature of your oven was likely too high, or a localized "hot spot" in the oven exceeded the compound's stability threshold.

  • Solution:

    • Discard the discolored material, as its purity is compromised.

    • Reduce the oven temperature for the next attempt. Do not exceed 80°C.

    • Ensure your oven's temperature controller is calibrated and accurate.

    • Spread the salt in a thin layer on a watch glass or crystallization dish to ensure uniform heating.

Issue 2: After several days in a vacuum desiccator, my salt is still clumpy.

  • Cause: This indicates that the drying environment is not effective enough. Several factors could be at play:

    • Saturated Desiccant: The drying agent (e.g., silica gel, phosphorus pentoxide) has absorbed its maximum capacity of water and is no longer effective.[14]

    • Poor Vacuum: The desiccator may not be properly sealed, allowing atmospheric moisture to continuously leak in.

    • Insufficient Time/Surface Area: For larger crystals or thicker layers of salt, diffusion of water from the bulk of the material to the surface is slow.[15]

  • Solution:

    • Regenerate or Replace the Desiccant: Use fresh, activated desiccant. If using indicating silica gel, ensure it is blue (dry) and not pink (saturated).

    • Check the Seal: Lightly grease the ground-glass joint of your desiccator with vacuum grease to ensure an airtight seal.

    • Increase Surface Area: Gently grind the salt into a finer powder using a mortar and pestle before placing it in the desiccator. Spread it as a thin layer to maximize exposure to the dry atmosphere.

    • Allow More Time: Desiccator drying is a passive and slow process.[16] For heavily hydrated samples, it can take 72 hours or more.

Issue 3: My Karl Fischer titration results show a high water content even after drying.

  • Cause: This points to either an incomplete drying process or re-absorption of moisture during sample handling and transfer.

  • Solution:

    • Extend Drying Time: Increase the duration of drying, whether in a vacuum oven or desiccator. Ensure the sample has reached a constant weight before proceeding.

    • Improve Handling Technique: Transfer the dried salt from the drying apparatus to the Karl Fischer titrator as quickly as possible. Use a dry glove bag or glovebox if available for the transfer, especially in humid environments.

    • Cool Properly: Always allow the salt to cool to room temperature under vacuum or in the desiccator before weighing or transfer.[16] A warm sample can create convective air currents that introduce moisture and cause weighing inaccuracies.

Experimental Protocols

Protocol 1: High-Efficiency Drying via Vacuum Oven

This is the preferred method for achieving a high degree of dryness in a relatively short period. It is suitable for materials that are not thermally labile at moderate temperatures.[17][18]

  • Preparation:

    • Place a thin layer (no more than 1 cm deep) of this compound in a clean, dry borosilicate glass crystallization dish or on a watch glass.

    • Place the dish in a vacuum oven.

  • Drying Cycle:

    • Close the oven door and begin pulling a vacuum. A pressure of <10 mmHg is recommended.

    • Once the vacuum is stable, set the oven temperature to 70°C. Causality: Applying vacuum before heat prevents bumping of the fine powder and lowers the boiling point of water, allowing for efficient removal at a safe temperature.[19]

    • Dry for 12-24 hours. The goal is to dry to a constant weight.

  • Cooling and Storage:

    • Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. This can take several hours. Causality: Breaking the vacuum while the sample is hot would cause a rapid influx of moist air, which would be immediately absorbed by the warm, hygroscopic salt.

    • Once cool, slowly vent the oven with a dry, inert gas like nitrogen or argon. If unavailable, vent with ambient air.

    • Immediately transfer the dried salt to a tightly sealed container and store it inside a desiccator.

Protocol 2: Gentle Drying via Vacuum Desiccator

This method is ideal for long-term storage and for researchers without access to a vacuum oven. It is a slower but very gentle technique.[20][21]

  • Desiccant Preparation:

    • Fill the bottom compartment of a vacuum desiccator with a high-capacity desiccant. Phosphorus pentoxide (P₄O₁₀) is extremely efficient but acidic and requires careful handling. Anhydrous calcium sulfate (Drierite®) or indicating silica gel are safer alternatives.

  • Sample Preparation:

    • Spread the this compound in a thin layer in an open container (e.g., a beaker or crystallization dish) and place it on the desiccator plate.

  • Drying:

    • Seal the desiccator and carefully evacuate it using a vacuum pump.

    • Close the stopcock and ensure the vacuum holds.

    • Allow the salt to dry for at least 48-72 hours. For visibly wet samples, periodic gentle grinding (every 24 hours) may be necessary to break up clumps and expose fresh surfaces.[14]

  • Storage:

    • The salt can be stored in the sealed, evacuated desiccator indefinitely. Before use, vent the desiccator slowly with dry nitrogen or ambient air.

Decision-Making Workflow: Selecting a Drying Method

The choice of drying method depends on the required level of dryness, the available time, and the equipment on hand.

DryingDecision start Start: Is DEA-Cl drying required? sensitivity Is the reaction highly moisture-sensitive? start->sensitivity time Is speed a priority? (< 24 hours) sensitivity->time No oven Protocol 1: Use Vacuum Oven (70°C, 12-24h) sensitivity->oven Yes time->oven Yes desiccator Protocol 2: Use Vacuum Desiccator (P₄O₁₀ or CaSO₄) time->desiccator No verify Verify dryness with Karl Fischer Titration oven->verify store Store in desiccator desiccator->store verify->store

Caption: Decision tree for selecting the appropriate drying protocol.

Data Summary Table

ParameterMethod 1: Vacuum OvenMethod 2: Vacuum Desiccator
Principle Active water removal via heat & vacuumPassive water absorption by desiccant
Temperature 60 - 80 °CAmbient
Typical Time 12 - 24 hours48 - 72+ hours
Effectiveness Very High (can reach <50 ppm water)Moderate to High (depends on desiccant)
Primary Use Preparing for highly sensitive reactionsGentle drying and long-term storage
Key Risk Thermal decomposition if overheatedIncomplete drying if desiccant is saturated

References

  • ChemBK. (2024, April 10). This compound. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • Glassment. (2025, May 22). Use of Desiccator in Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Camlab. (n.d.). A simple guide to desiccators. Retrieved from [Link]

  • YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. Retrieved from [Link]

  • Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?. Retrieved from [Link]

  • Reddit. (2024, October 15). Drying chemicals in a desiccator prior to moisture-sensitive reactions. Retrieved from [Link]

  • Evans Group, Harvard University. (n.d.). Drying Methods. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Digivac. (n.d.). Secrets for Drying Fine Powders in a Vacuum oven. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • SH Scientific. (n.d.). Vacuum Oven Selection Guide. Retrieved from [Link]

  • ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt?. Retrieved from [Link]

  • NIST. (n.d.). Diethylamine, hydrochloride. Retrieved from [Link]

  • Burfield, D. R., et al. (1982). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 47(19), 3703–3708. Retrieved from [Link]

  • Abbess Instruments. (n.d.). Vacuum Drying: Removing Bulk and Absorbed Water. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]

  • The Hive. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]

  • Sdfine. (n.d.). DIETHYLAMINE HYDROCHLORIDE (this compound) (FOR SYNTHESIS). Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

Sources

Validation & Comparative

Navigating Additive Engineering in Perovskite Solar Cells: A Comparative Guide to Dimethylammonium and Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), additive engineering has emerged as an indispensable strategy for controlling film quality and device performance.[1][2] Among the myriad of additives explored, small organic ammonium halides play a pivotal role. This guide offers an in-depth comparison of two such additives: the well-researched Dimethylammonium Chloride (DMACl) and its bulkier counterpart, Diethylammonium Chloride (DEACl). While DMACl is a widely adopted additive with a well-documented impact, this guide synthesizes the existing body of research to provide a clear mechanistic understanding and practical application protocols for researchers in the field.

The Role of Bulky Ammonium Halides in Perovskite Crystallization

The quality of the perovskite crystalline film is paramount to the efficiency and longevity of a solar cell.[3] Additives are introduced into the perovskite precursor solution to modulate the nucleation and growth of the crystal, aiming to produce films with large, uniform grains, low defect densities, and preferential crystal orientation.[1]

Chloride-based additives, in particular, have proven effective in improving the crystallization process and passivating defects, which are often sources of non-radiative recombination that limit device voltage and overall efficiency.[3][4] Bulky ammonium chlorides like DMACl and DEACl are too large to be permanently incorporated into the A-site of the typical 3D perovskite lattice (ABX₃). Instead, they act as transient mediators or surface passivators, profoundly influencing the pathway of perovskite film formation.

Physicochemical Properties at a Glance

The primary difference between DMACl and DEACl lies in the steric bulk of the alkyl groups attached to the nitrogen atom. This seemingly small structural change leads to significant differences in their interaction with the perovskite precursors and their ultimate effect on the final film.

PropertyDimethylammonium Chloride (DMACl)This compound (DEACl)
Chemical Formula (CH₃)₂NH₂Cl(CH₃CH₂)₂NH₂Cl
Molecular Weight 81.54 g/mol 109.60 g/mol
Cation Structure Dimethylammonium cationDiethylammonium cation
Key Characteristic Smaller, less sterically hindered cation.Larger, more sterically hindered cation.

Mechanism of Action: A Tale of Two Cations

The distinct sizes of the dimethylammonium (DMA⁺) and diethylammonium (DEA⁺) cations dictate their primary roles during perovskite crystallization.

Dimethylammonium Chloride (DMACl): The Intermediate Phase Modulator

DMACl is renowned for its ability to control the perovskite crystallization sequence by forming and stabilizing intermediate phases.[5] This templating effect is crucial for achieving high-quality formamidinium-caesium (FA/Cs) based perovskite films.

  • Intermediate Phase Formation: In the precursor solution, DMACl interacts with lead halides to form intermediate complexes. This prevents the rapid, uncontrolled precipitation of the perovskite material.

  • Controlled Crystallization: During annealing, these intermediate phases slowly convert to the final, desired perovskite phase. This controlled conversion allows for the growth of larger, more oriented crystals.[5] Studies have shown that DMACl can tune the crystal orientation from a less desirable "corner-up" to a more favorable "face-up" orientation relative to the substrate.[5]

  • Defect Passivation: While most DMACl is expelled during the final annealing step, some molecules can remain at the grain boundaries and the film surface, passivating defect sites and reducing non-radiative recombination.

DMACl_Mechanism

This compound (DEACl): A Surface-Selective Passivator (Hypothesized)

While less documented in mainstream perovskite literature than DMACl, the behavior of DEACl can be inferred from its chemical structure and studies on other bulky ammonium salts.[6][7] Due to its larger ethyl groups, the DEA⁺ cation is significantly more sterically hindered than DMA⁺. This increased bulk makes it highly unlikely to participate in intermediate phases in the same way. Instead, its primary role is likely confined to the interfaces.

  • Surface Segregation: During film formation, the bulky DEACl molecules are expected to be driven out of the crystallizing bulk perovskite and accumulate at the surface and grain boundaries.

  • Grain Boundary Passivation: By residing at the grain boundaries, DEACl can passivate undercoordinated lead and halide ions, which are major sources of defects and charge carrier recombination.[6]

  • Moisture Resistance: The hydrophobic ethyl groups of DEACl can form a protective layer on the perovskite surface, potentially enhancing the film's resistance to moisture-induced degradation.[7]

DEACl_Mechanism

Performance and Stability Comparison

The different mechanisms of DMACl and DEACl (as inferred) lead to distinct improvements in solar cell performance and stability. DMACl's role in improving the bulk crystal quality has a profound and well-documented impact on all performance metrics.

ParameterControl (No Additive)With Dimethylammonium Chloride (DMACl)With this compound (DEACl)
Power Conversion Efficiency (PCE) ~15-17%>23% Data not widely available; likely improves PCE over control.
Open-Circuit Voltage (Voc) LowerSignificantly IncreasedIncreased
Short-Circuit Current (Jsc) ModerateIncreasedModerately Increased
Fill Factor (FF) ModerateIncreasedIncreased
Operational Stability (T80) PoorSignificantly Enhanced (e.g., 1,190-1,410 hours at 65°C)[5]Expected to enhance moisture stability.
Primary Effect High defect density, small grains.Improved bulk crystallinity, larger grains, defect passivation.[3]Primarily surface and grain boundary passivation.[6][7]

Note: Performance values are typical and can vary significantly based on the specific perovskite composition, device architecture, and fabrication process.

The use of DMACl has been shown to yield devices with a median T80 lifetime (time to 80% of initial efficiency) of 1,190 hours, with champion devices reaching 1,410 hours under simulated sunlight at 65°C in air.[5] This highlights the critical importance of high-quality material in achieving long-term operational stability.[5]

Experimental Protocols

This section provides a representative protocol for the incorporation of an ammonium chloride additive into a standard formamidinium-based perovskite precursor solution for fabricating high-performance solar cells.

Workflow for Additive Incorporation

Protocol_Workflow

Detailed Step-by-Step Protocol

Objective: To prepare a 1.2 M (FAPbI₃)₀.₉₅(CsPbBr₃)₀.₀₅ perovskite precursor solution with 60 mM DMACl.

Materials:

  • Formamidinium Iodide (FAI)

  • Lead Iodide (PbI₂)

  • Caesium Bromide (CsBr)

  • Lead Bromide (PbBr₂)

  • Dimethylammonium Chloride (DMACl)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Solvent Preparation: Prepare a mixed solvent of DMF:DMSO in a 4:1 volume ratio.

  • Precursor Weighing: In an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh out the following precursors for a 1 mL solution:

    • FAI: 196.2 mg

    • PbI₂: 525.5 mg

    • CsBr: 13.3 mg

    • PbBr₂: 23.0 mg

    • DMACl: 4.9 mg

  • Dissolution:

    • Add the weighed precursors to a vial.

    • Add 1 mL of the prepared DMF:DMSO solvent mixture.

    • Stir the solution on a hotplate at ~60°C for at least 2 hours, or until all solids are fully dissolved, resulting in a clear yellow solution.

  • Filtration: Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Deposition: The prepared solution is now ready for spin-coating onto a suitable substrate (e.g., ITO/SnO₂).

    • Deposit ~40 µL of the solution onto the substrate.

    • Spin at 1000 rpm for 10 s, then ramp to 6000 rpm for 30 s.

    • During the second step, drip ~150 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 10 seconds before the end of the program.

  • Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at 150°C for 15 minutes.

  • Cooling: Allow the film to cool to room temperature before depositing subsequent layers (e.g., hole transport layer and metal contact).

Conclusion and Outlook

The choice of additive is a critical determinant of perovskite solar cell performance and stability. Dimethylammonium chloride (DMACl) has established itself as a cornerstone additive, primarily by modulating the crystallization pathway through the formation of intermediate phases, leading to superior bulk film quality and remarkable device stability.[5]

While direct comparative data for this compound (DEACl) is sparse, its larger size suggests a different, more surface-oriented role. It likely functions as an effective passivating agent for grain boundaries and surfaces, potentially offering enhanced protection against environmental stressors like humidity.

For researchers aiming to maximize overall performance and operational stability through improved bulk crystal quality, DMACl remains the additive of choice with a wealth of supporting literature. However, for applications where surface passivation and moisture resistance are the primary concerns, exploring bulkier cations like DEACl presents a promising, albeit less-traveled, research avenue. The synergistic use of multiple additives, targeting both bulk and surface properties, may ultimately unlock the full potential of perovskite photovoltaics.

References

  • McMeekin, D.P., et al. (2022). Intermediate-phase engineering via dimethylammonium cation additive for stable perovskite solar cells. Nature Materials. Available at: [Link]

  • Cao, Q., et al. (2025). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. Nanomaterials. Available at: [Link]

  • Tress, W., et al. (2023). Influence of methylammonium chloride on wide-bandgap halide perovskites films for solar cells. eScholarship.org. Available at: [Link]

  • Tan, S., et al. (2021). Unveiled effects of the methylammonium chloride additive on formamidinium lead halide: expediting carrier injection from the photoabsorber to carrier transport layers through spontaneously modulated heterointerfaces in perovskite solar cells. Journal of Materials Chemistry C. Available at: [Link]

  • Kim, M., et al. (2019). Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells. Joule. Available at: [Link]

  • Kim, J., et al. (2023). Effect of Chloride Incorporation on the Intermediate Phase and Film Morphology of Methylammonium Lead Halide Perovskites. ACS Omega. Available at: [Link]

  • de Souza, N.Y., et al. (2023). Influence of Methylammonium Chloride on Wide-Bandgap Halide Perovskites Films for Solar Cells. OSTI.GOV. Available at: [Link]

  • Kim, M., et al. (2019). Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells. Korea University. Available at: [Link]

  • Lee, D.-K., & Park, N.-G. (2023). Additive engineering enables efficient, stable perovskite solar cells. AIP Publishing. Available at: [Link]

  • Formation and Degradation Mechanism of Methylammonium Lead Iodide Perovskite Thin Film Fabricated by Electrospray Technique. (n.d.). OSTI.GOV. Available at: [Link]

  • Li, N., et al. (2015). Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. Nature Chemistry. Available at: [Link]

  • Li, N., et al. (2015). Improved performance and stability of perovskite solar cells by crystal crosslinking with alkylphosphonic acid ω-ammonium chlorides. ResearchGate. Available at: [Link]

  • Liu, J., et al. (2017). Additive engineering for highly efficient organic–inorganic halide perovskite solar cells: recent advances and perspectives. Journal of Materials Chemistry A. Available at: [Link]

  • Chloride Additives as Crystallinity Modulators in 2D Tin Halide Perovskite Transistors. (n.d.). Scilit. Available at: [Link]

  • Heresco, M., et al. (2021). Influence of Additives on the In Situ Crystallization Dynamics of Methyl Ammonium Lead Halide Perovskites. ACS Applied Energy Materials. Available at: [Link]

  • Optical Property and Stability Study of CH3(CH2)3NH3)2(CH3NH3)3Pb4I13 Ruddlesden Popper 2D Perovskites for Photoabsorbers and Solar Cells and Comparison with 3D MAPbI3. (2022). MDPI. Available at: [Link]

  • Uppara, B., et al. (2025). Partial Substitution of Methylammonium Halides (Cl, Br, and I) in Double-Cation Tin Perovskite: Relative Impact on Material Properties and Solar Cell. ResearchGate. Available at: [Link]

  • Kirchartz, T. (2020). Impact of Defects on Halide Perovskite Solar Cells. YouTube. Available at: [Link]

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A Comparative Guide to Alkylammonium Halides for Enhanced Perovskite Stability

Author: BenchChem Technical Support Team. Date: January 2026

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based technologies.[1] However, the Achilles' heel of this promising technology remains its long-term operational stability.[2][3][4] A critical area of research has focused on the chemical composition of the perovskite material itself, particularly the role of organic alkylammonium halides in mitigating degradation pathways.[5][6]

This guide provides an in-depth comparison of various alkylammonium halides, moving beyond a simple listing of options to explain the causal mechanisms behind their influence on perovskite stability. We will delve into the structural and chemical differences between these organic cations and provide the experimental context needed for researchers to make informed decisions in their own work.

The Foundational Role of Alkylammonium Halides

In the archetypal ABX₃ perovskite structure, the 'A' site is typically occupied by a small organic cation like methylammonium (MA⁺) or formamidinium (FA⁺).[1][4] While these small cations are crucial for the desirable optoelectronic properties of the 3D perovskite lattice, they also contribute to its instabilities.[5][7] Specifically, the volatile and hygroscopic nature of MA⁺ makes MAPbI₃-based perovskites particularly susceptible to thermal and moisture-induced degradation.[5][8]

This is where larger, more complex alkylammonium halides come into play. They are primarily used in two strategic ways:

  • As Spacers in 2D/Quasi-2D Perovskites: Large alkylammonium cations, like n-butylammonium (BA⁺) or phenethylammonium (PEA⁺), can act as spacers between the inorganic [PbI₆]⁴⁻ octahedra, forming Ruddlesden-Popper phase 2D or quasi-2D perovskite structures.[9][10][11] These structures exhibit significantly improved moisture resistance due to the hydrophobic nature of the bulky organic chains.[10][11]

  • As Surface Passivating Agents: Applying a thin layer of a bulky alkylammonium halide (e.g., PEA-I or PAE-I) onto a 3D perovskite film is an effective strategy to passivate surface defects.[12][13][14] This reduces non-radiative recombination, enhances charge extraction, and creates a hydrophobic barrier that shields the underlying 3D perovskite from environmental stressors.[13][15]

G cluster_3D 3D Perovskite Core cluster_passivation Surface Passivation / 2D Layer cluster_environment Environmental Stressors p3d [PbI6]4- Octahedral Network (e.g., MAPbI3, FAPbI3) passivator Bulky Alkylammonium Cation (e.g., BA+, PEA+) passivator->p3d Passivates Surface Defects (Halide Vacancies) moisture H₂O passivator->moisture Blocks Ingress (Hydrophobic Barrier) oxygen O₂ passivator->oxygen Blocks Ingress moisture->p3d Degradation Pathways oxygen->p3d Degradation Pathways heat Heat (Δ) heat->p3d Degradation Pathways

Comparative Analysis of Key Alkylammonium Cations

The choice of the alkylammonium cation is not arbitrary; its size, structure, and chemical properties dictate its effectiveness in enhancing stability.

a) Methylammonium (MA⁺) vs. Formamidinium (FA⁺)

As the foundational 'A'-site cations, the choice between MA⁺ and FA⁺ has significant implications for intrinsic stability.

  • Thermal Stability: FAPbI₃ is generally considered more thermally stable than MAPbI₃.[5] The larger size of the FA⁺ cation results in a more symmetric, stable cubic perovskite phase, whereas MAPbI₃ is prone to decomposing into MAI and PbI₂ at elevated temperatures (typically >85 °C).[5][7] However, it's crucial to note that FA⁺ can be less stable in precursor solutions, degrading under light exposure.[2][3]

  • Phase Stability: While thermally superior, the pure α-phase (black, photoactive) of FAPbI₃ is structurally unstable at room temperature and tends to convert to a non-photoactive yellow δ-phase.[5][7] This is often overcome by creating mixed-cation FA-MA perovskites, which stabilize the black phase.[5][16]

b) Linear Alkyl Chains: n-Butylammonium (BA⁺) vs. n-Hexylammonium (HA⁺)

When used as spacers in quasi-2D perovskites, the length of the alkyl chain is a critical parameter.

  • Moisture Resistance: Longer alkyl chains increase the hydrophobicity of the perovskite film. A study comparing n-hexylammonium (hexyl-MAPI) with n-butylammonium (butyl-MAPI) found that the hexyl-MAPI devices exhibited significantly lower performance loss when exposed to 78% relative humidity (RH).[10]

  • Ion Mobility: The same study revealed that the longer hexyl chain increased the activation energy for halide mobility (74 kJ/mol for hexyl-MAPI vs. 60 kJ/mol for butyl-MAPI).[10] This suppression of ion migration is crucial for preventing degradation, especially at the perovskite/electrode interfaces.[10]

c) Aromatic vs. Aliphatic: Phenethylammonium (PEA⁺) vs. n-Butylammonium (BA⁺)

The structure of the organic cation also plays a vital role.

  • Defect Passivation: Both BA⁺ and PEA⁺ are effective at forming 2D layers that passivate the surface of 3D perovskites.[17] This strategy reduces defect-mediated carrier recombination, leading to improvements in open-circuit voltage (VOC) and overall PCE.[12][15]

  • Moisture & Thermal Stability: The bulky, rigid structure of aromatic cations like PEA⁺ provides a more robust barrier against moisture and thermal stress compared to the more flexible linear chains of BA⁺. Devices passivated with PEA-based compounds often show superior long-term stability under harsh conditions.

d) Emerging Alternatives: Protic vs. Aprotic Cations

Recent research has explored moving away from traditional ammonium-based (protic) cations, which are susceptible to deprotonation by water molecules, initiating degradation.[18][19]

  • Butyldimethylsulfonium (BDMS⁺): A study introduced the aprotic sulfonium cation BDMS⁺ as an alternative to the protic BA⁺.[18][19] While devices showed comparable initial performance, the BDMS⁺-based perovskite exhibited significantly enhanced moisture stability.[20] The absence of a proton donor on the BDMS⁺ cation makes it less vulnerable to water-induced degradation pathways.[18][19]

Quantitative Performance and Stability Data

The following table summarizes representative data from the literature, comparing the performance and stability of perovskite solar cells incorporating different alkylammonium halides.

Alkylammonium Halide StrategyCation(s)RoleInitial PCE (%)Stability MetricReference
3D Mixed Cation Cs₀.₁FA₀.₆MA₀.₃A-Site Cation21.2%Most stable among tested double, triple, and quadruple-cation devices.[4][21]
3D Mixed Cation Cs₀.₀₇Rb₀.₀₃FA₀.₇₇MA₀.₁₃A-Site Cation21.7%Least stable among tested compositions, despite highest initial PCE.[4][21]
2D/3D Heterostructure n-Butylammonium (BA⁺)Spacer/Passivator17.5 ± 1.3%Retained 80% of initial PCE after 1,000 hours in air (unencapsulated).[17]
Surface Passivation Phthalimide N-alkylammonium iodide (PAE-I)Passivator21.3%Retained 80% of initial PCE after 2,400 hours in ambient atmosphere.[13]
Aprotic Cation Additive Butyldimethylsulfonium (BDMS⁺)Additive/Passivator~18-19%Significantly improved humidity stability compared to protic BA⁺ counterpart.[18][19]

Note: Direct comparison of PCEs across different studies can be misleading due to variations in device architecture and fabrication conditions. The focus should be on the relative stability improvements conferred by each strategy.

Experimental Protocols

To ensure reproducibility and standardized comparison, it is imperative to follow rigorous experimental protocols for both device fabrication and stability testing.

Causality: This protocol intentionally introduces a bulky alkylammonium halide (n-butylammonium iodide, BAI) into the precursor solution of a 3D perovskite (e.g., Cs-FA based). This leads to the in-situ formation of 2D perovskite platelets among the 3D grains, which simultaneously passivates defects and enhances hydrophobicity.[17]

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each. Dry with a nitrogen gun.

  • ETL Deposition: Deposit a compact TiO₂ electron transport layer (ETL) by spin-coating a precursor solution, followed by annealing.

  • Perovskite Precursor Solution:

    • Prepare the 3D perovskite stock solution (e.g., FAI, PbI₂, CsI, PbBr₂ in a DMF:DMSO solvent mixture).

    • Prepare a separate BAI stock solution in isopropanol (e.g., 5 mg/mL).

    • Add a specific volume of the BAI solution to the 3D perovskite solution to achieve the desired molar ratio. Rationale: The concentration of the 2D-forming cation is critical; too little provides insufficient passivation, while too much can impede charge transport.

  • Perovskite Deposition:

    • Spin-coat the mixed 2D/3D precursor solution onto the ETL-coated substrate in a nitrogen-filled glovebox. A typical two-step program is 1000 rpm for 10s, followed by 5000 rpm for 30s.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing: Anneal the film on a hotplate at 100-150 °C for 10-60 minutes. Rationale: Annealing removes residual solvent and promotes the formation of the desired crystalline phases.

  • HTL and Electrode Deposition: Complete the device by spin-coating a hole transport layer (HTL) like Spiro-OMeTAD, followed by thermal evaporation of a metal back contact (e.g., Gold).

Causality: To generate meaningful and comparable stability data, devices must be stressed under standardized conditions. The International Summit on Organic Photovoltaic Stability (ISOS) provides a framework for this.[22][23][24][25]

  • Initial Characterization: Measure the initial performance (J-V curve, stabilized power output) of the fresh, unencapsulated device under a solar simulator (AM 1.5G, 100 mW/cm²). This is the T₀ reference.

  • Damp Heat Test (ISOS-D-3 Level):

    • Place the unencapsulated devices in a climate chamber set to 85 °C and 85% Relative Humidity (RH) in the dark.

    • Periodically remove the devices from the chamber, allow them to cool to room temperature, and measure their performance under the solar simulator.

    • Plot the normalized PCE as a function of time. The time at which the PCE drops to 80% of its initial value is the T₈₀ lifetime .

  • Thermal Stability Test (ISOS-T-3 Level):

    • Place the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) on a hotplate set to 85 °C .

    • Measure performance at defined intervals. This test isolates intrinsic thermal degradation from moisture-related pathways.

  • Light Soaking Test (ISOS-L Series):

    • Continuously illuminate the device (often held at its maximum power point) under 1-sun intensity in a controlled environment (e.g., inert atmosphere, controlled temperature).[22][26]

    • Track the PCE over time to assess photostability.

G cluster_prep Device Preparation cluster_stress ISOS Stress Testing cluster_analysis Analysis start Fabricate Device (Protocol 4.1) t0 Initial Characterization (T₀) (J-V, SPO) start->t0 damp_heat Damp Heat (ISOS-D-3) 85°C / 85% RH t0->damp_heat Apply Stress thermal Thermal Soak (ISOS-T-3) 85°C, N₂ t0->thermal Apply Stress light Light Soak (ISOS-L) 1-Sun, MPP t0->light Apply Stress measurement Periodic Performance Measurement damp_heat->measurement thermal->measurement light->measurement analysis Plot PCE vs. Time Determine T₈₀ Lifetime measurement->analysis analysis->measurement Continue Test

Conclusion and Future Outlook

The strategic incorporation of bulky alkylammonium halides is an undeniably powerful tool for enhancing the stability of perovskite solar cells. The choice of cation is a multi-parameter optimization problem: longer alkyl chains and aromatic groups tend to offer superior moisture and thermal resistance, while emerging aprotic cations present a novel route to circumvent proton-driven degradation pathways.

Future research should focus on multifunctional organic cations that not only provide a hydrophobic shield but also possess tailored electronic properties to more effectively passivate a wider range of defects and facilitate more efficient charge transport. The systematic application of standardized testing protocols, such as the ISOS framework, will be essential for the community to build a reliable, comparable dataset and accelerate the path toward commercialization.

References

  • Fluxim. (2025, March 11). ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim.
  • Fluxim. (n.d.). Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Fluxim.
  • Shukla, S., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Applied Sciences, 9(1), 188.
  • Wei, H., et al. (2020). Is Formamidinium Always More Stable than Methylammonium?
  • Ossila. (n.d.). Perovskite Solar Cell Stability Measurements. Ossila.
  • Li, Z., et al. (2022). Big data driven perovskite solar cell stability analysis.
  • Vaynzof, Y., et al. (2023). Outdoor stability testing of perovskite solar cells: Necessary step toward real-life applications. Cell Reports Physical Science, 4(9), 101569.
  • Al-Ashouri, A., et al. (2025, February 2). Enhancing Efficiency and Stability of Perovskite Solar Cells via Mixed Cation Passivation with GAI/BDAI on the 3D Perovskite Layer.
  • Open Research Repository. (n.d.). Double-Sided Surface Passivation of 3D Perovskite Film for High-Efficiency Mixed-Dimensional Perovskite Solar Cells.
  • ResearchGate. (n.d.). The Effects of Alkylammonium Choice on the Stability and Performance of Quasi-2D Organolead Halide Perovskites.
  • Chen, W., et al. (2022). Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides.
  • Tarique, W. B., et al. (2024).
  • Wei, H., et al. (2020). Is Formamidinium Always More Stable than Methylammonium?. Carolina Digital Repository.
  • Tarique, W. B., et al. (2024).
  • Tennyson, E. M., et al. (2020). Effects of Alkylammonium Choice on Stability and Performance of Quasi-2D Organolead Halide Perovskites. The Journal of Physical Chemistry C, 124(19), 10337-10347.
  • Shukla, S., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. SciSpace.
  • Shukla, S., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. MDPI.
  • Manolescu, A., et al. (2022). Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites. arXiv.
  • Tarique, W. B., et al. (2024).
  • Manolescu, A., et al. (2022). Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites.
  • Wang, Z., et al. (2021). The compatibility of methylammonium and formamidinium in mixed cation perovskite: the optoelectronic and stability properties. Nanotechnology, 32(11), 115704.
  • Pool, V. L., et al. (2023). Surface Passivation Suppresses Local Ion Motion in Halide Perovskites. arXiv.
  • Manolescu, A., et al. (2022). Optoelectronic and stability properties of quasi-2D alkylammonium based perovskites.
  • Scilit. (2020). A study on the effects of mixed organic cations on the structure and properties in lead halide perovskites.
  • Kim, B., et al. (2019). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Advanced Science, 7(3), 1901840.
  • Kim, B., et al. (2019). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Advanced Science (Weinheim, Baden-Wurttemberg, Germany), 7(3), 1901840.
  • ResearchGate. (n.d.).
  • Khan, M. A., et al. (2023). Stability and Performance Enhancement of Perovskite Solar Cells: A Review.
  • Kim, B., et al. (2019). Enhanced Moisture Stability by Butyldimethylsulfonium Cation in Perovskite Solar Cells. Advanced Science (Weinheim, Baden-Wurttemberg, Germany), 7(3), 1901840.
  • Pool, V. L., et al. (2023). Surface Passivation Suppresses Local Ion Motion in Halide Perovskites. The Journal of Physical Chemistry Letters, 14(26), 6092-6098.
  • Grancini, G., et al. (2017). Efficient ambient-air-stable solar cells with 2D–3D heterostructured butylammonium-caesium-formamidinium lead halide perovskites.

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A Comparative Guide to Phase Transfer Catalysis: The Superior Efficacy of Phosphonium Salts over Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, Phase Transfer Catalysis (PTC) stands out as a powerful and green methodology, enabling reactions between reagents in immiscible phases.[1][2] This technique obviates the need for expensive, anhydrous, or aprotic polar solvents, often leading to faster reactions, higher yields, and simpler work-ups.[3][4] The heart of this process is the catalyst itself. While a wide array of catalysts exist, onium salts—specifically quaternary ammonium and phosphonium salts—are the most prevalent in both academic and industrial settings.[5]

This guide provides an in-depth comparison of two distinct types of onium salts: the highly efficient and stable phosphonium salts and the fundamentally different diethylammonium chloride. We will explore the mechanistic underpinnings of their catalytic (or non-catalytic) behavior, present comparative performance data, and provide actionable experimental protocols to guide researchers, scientists, and drug development professionals in making informed catalyst selections.

The Catalysts: A Tale of Two Structures

The efficacy of a phase transfer catalyst is intrinsically linked to its molecular structure, which dictates its ability to function as a charge carrier across the phase boundary.

  • Phosphonium Salts (e.g., Tetrabutylphosphonium Bromide, [C₄H₉]₄P⁺Br⁻): These are quaternary salts characterized by a central phosphorus atom bonded to four organic (typically alkyl or aryl) groups, carrying a permanent positive charge.[6] The key to their success lies in the nature of the phosphorus cation. Being larger and more polarizable than a nitrogen atom, and surrounded by bulky, lipophilic alkyl groups, the phosphonium cation is exceptionally well-suited to solubilize in the organic phase.[7] This lipophilicity is crucial for escorting the reactant anion from the aqueous phase into the organic phase where the reaction occurs.[2]

  • This compound ([C₂H₅]₂NH₂⁺Cl⁻): This compound is a secondary ammonium salt , not a quaternary one.[8][9] This is a critical distinction that fundamentally limits its utility as a phase transfer catalyst. Unlike a quaternary salt with its permanent, sterically shielded charge, the diethylammonium cation is protic. In the presence of a base (a common condition for many PTC reactions, such as deprotonation of a nucleophile), it is readily deprotonated to form neutral diethylamine.[8] This neutral amine lacks the charge necessary to act as an anion carrier, thereby breaking the catalytic cycle before it can even begin.

Mechanistic Insights: Why Structure Dictates Function

The universally accepted mechanism for PTC with onium salts, first proposed by Charles Starks, involves the catalyst acting as a shuttle for anions across the phase interface.[5]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY Na⁺Y⁻ (Reactant) QY_org Q⁺Y⁻ (Active Catalyst) NaY->QY_org 1. Ion Exchange (at interface) NaX Na⁺X⁻ (Byproduct) RX R-Z (Substrate) RY R-Y (Product) reaction_node Q⁺Y⁻ + R-Z → R-Y + Q⁺X⁻ QX_org Q⁺X⁻ (Catalyst) QX_org->NaY 3. Catalyst Regeneration QY_org->RX 2. Sₙ2 Reaction

Figure 1: General mechanism of phase transfer catalysis (Q⁺ = onium cation).

For a phosphonium salt, this cycle is highly efficient. For this compound, step 1 is severely compromised. Under basic conditions, the base (e.g., OH⁻) will preferentially abstract the proton from [Et₂NH₂]⁺ rather than facilitate anion exchange, leading to the formation of Et₂NH and water. The neutral amine cannot effectively pull an anion into the organic phase, thus stalling the entire process.

Performance Comparison: A Head-to-Head Analysis

The theoretical differences in structure and mechanism translate directly into starkly different performance metrics in a laboratory setting.

Catalytic Activity and Efficacy

Phosphonium salts are renowned for their high catalytic activity, often demonstrating superior performance even when compared to their quaternary ammonium counterparts.[7] This enhanced activity is attributed to the larger, more lipophilic phosphonium cation, which promotes more efficient anion transfer.[7]

In contrast, this compound is expected to show negligible to very poor activity in typical PTC reactions. Any observed effect is likely due to interfacial phenomena or emulsification rather than a true catalytic cycle, and it would be vastly inferior to dedicated quaternary onium salt catalysts.

Table 1: Comparative Catalyst Performance in the Alkylation of Sodium Benzoate

Catalyst Catalyst Type Yield of Butyl Benzoate (%)
Tetraphenylphosphonium Bromide (TPPB) Quaternary Phosphonium Salt 98% [7]
Tetra-n-butylammonium Bromide (TBAB) Quaternary Ammonium Salt 91%[7]
Aliquat® 336 (Tricaprylmethylammonium chloride) Quaternary Ammonium Salt 92%[7]
This compound Secondary Ammonium Salt Predicted to be <5% (Ineffective)

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes.[7] Data for this compound is a scientifically-grounded prediction based on its chemical properties.

Thermal and Chemical Stability

One of the most significant advantages of phosphonium salts is their superior thermal and chemical stability.[5][7][10] Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination , especially under basic conditions at elevated temperatures, which breaks down the catalyst into an alkene and a tertiary amine.[7] Phosphonium salts are not prone to this degradation pathway. Their primary decomposition route requires more forcing conditions and proceeds through the formation of a stable phosphine oxide and a hydrocarbon.[7][10] This makes phosphonium salts the catalyst of choice for reactions requiring high temperatures (>100 °C) or prolonged exposure to strong bases.[7][11]

This compound possesses very poor thermal stability in the context of a catalytic reaction and, as discussed, is inherently unstable to the basic conditions required for many PTC applications.

Stability cluster_ammonium Ammonium Salt Degradation cluster_phosphonium Phosphonium Salt Degradation Ammonium Quaternary Ammonium Salt (R₃N⁺-CH₂CH₂R') BaseHeat1 Base (OH⁻) Heat (Δ) Ammonium->BaseHeat1 Hofmann Hofmann Elimination BaseHeat1->Hofmann Products1 Alkene (H₂C=CHR') + Tertiary Amine (R₃N) + H₂O Hofmann->Products1 Phosphonium Quaternary Phosphonium Salt (R₃P⁺-R') BaseHeat2 Strong Base High Heat (Δ) Phosphonium->BaseHeat2 Decomp Decomposition BaseHeat2->Decomp Products2 Phosphine Oxide (R₃P=O) + Hydrocarbon (R'-H) Decomp->Products2

Figure 2: Primary degradation pathways for onium salt catalysts.

Practical Considerations: A Summary

Table 2: Summary of Catalyst Properties

Feature Phosphonium Salts This compound
Catalyst Type Quaternary Onium Salt Secondary Ammonium Salt
PTC Efficacy High to Excellent[2][7] Very Low to None
Thermal Stability Generally high; stable up to 200-300°C.[12] Not susceptible to Hofmann elimination.[7] Low; readily decomposes.
Chemical Stability Stable in base; decomposes only under harsh conditions.[7][10] Unstable in base; deprotonates to an inactive amine.
Lipophilicity Generally high, enhancing solubility in organic phases.[7] Low; poor solubility in non-polar organic phases.
Cost Can be more expensive than common ammonium salts.[5] Very inexpensive.[9]

| Toxicity | Varies by structure; some show lower toxicity than ammonium analogs.[13] | Can cause irritation to skin, eyes, and respiratory system.[8][9] |

Experimental Protocols for Validation

To provide a practical basis for comparison, the following detailed methodologies are provided for a classic PTC reaction. The protocols are designed to compare a high-efficacy phosphonium salt against a standard quaternary ammonium salt. This compound is omitted as a primary test candidate due to its predicted inability to catalyze the reaction effectively, though it could be run as a negative control.

Protocol: Williamson Ether Synthesis of Benzyl Phenyl Ether

This protocol aims to compare the catalytic efficiency of tetrabutylphosphonium bromide (TBPB) and tetrabutylammonium bromide (TBAB) in a classic Sₙ2 reaction.[14]

Workflow start Start: Prepare Reagents reactants Charge flask with Phenol, Toluene, and aq. NaOH start->reactants catalyst Add Catalyst (TBPB or TBAB, 1 mol%) reactants->catalyst add_benzyl Add Benzyl Chloride (1.1 equiv) catalyst->add_benzyl reaction Heat to 70°C Stir vigorously for 2h add_benzyl->reaction monitor Monitor reaction by TLC (e.g., 9:1 Hexanes:EtOAc) reaction->monitor workup Cool, separate layers. Extract aq. phase with Toluene monitor->workup wash Combine organic layers. Wash with H₂O and Brine workup->wash dry Dry over Na₂SO₄, Filter, Concentrate wash->dry purify Purify by Flash Chromatography or Distillation dry->purify end End: Characterize Product (NMR, MS) purify->end

Figure 3: Experimental workflow for Williamson Ether Synthesis.

Materials:

  • Phenol (10.0 mmol, 0.94 g)

  • Benzyl chloride (11.0 mmol, 1.26 mL)

  • Sodium hydroxide (20.0 mmol, 0.80 g)

  • Toluene (20 mL)

  • Deionized water (20 mL)

  • Catalyst: Tetrabutylphosphonium bromide (TBPB) or Tetrabutylammonium bromide (TBAB) (0.1 mmol, ~34 mg or ~32 mg respectively)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment.

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (0.94 g), toluene (20 mL), and a solution of sodium hydroxide (0.80 g) in deionized water (20 mL).

  • Catalyst Addition: Add the chosen phase transfer catalyst (TBPB or TBAB, 0.1 mmol).

  • Reagent Addition: Begin vigorous stirring to create an emulsion. Add benzyl chloride (1.26 mL) to the mixture.

  • Reaction: Heat the reaction mixture to 70°C and maintain vigorous stirring for 2 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking samples from the organic layer and analyzing by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of phenol), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 15 mL).

  • Washing: Combine all organic layers and wash sequentially with deionized water (20 mL) and saturated brine solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification & Analysis: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure benzyl phenyl ether. Calculate the yield and characterize the product using ¹H NMR and ¹³C NMR spectroscopy.

Expected Outcome: It is anticipated that the reaction catalyzed by tetrabutylphosphonium bromide will proceed to completion faster and result in a higher isolated yield compared to the one catalyzed by tetrabutylammonium bromide, particularly if the reaction is run at higher temperatures or for longer durations where catalyst stability becomes a factor.

Conclusion and Recommendations

The selection between phosphonium salts and this compound as a phase transfer catalyst is not a matter of preference but of fundamental chemical principles.

  • Phosphonium Salts are highly effective, robust, and versatile catalysts for a wide range of phase-transfer reactions. Their superior thermal and chemical stability makes them the unequivocal choice for demanding industrial processes and reactions that require elevated temperatures or strongly basic conditions.[7]

  • Standard Quaternary Ammonium Salts (like TBAB) remain a cost-effective and highly suitable option for a vast array of transformations conducted under milder conditions.[7]

  • This compound is not a viable phase transfer catalyst for typical applications. Its nature as a secondary ammonium salt makes it inherently unstable to basic conditions, preventing it from participating in the required catalytic cycle. Its use would lead to inefficient or failed reactions.

For researchers aiming to optimize yield, purity, and reaction robustness, particularly under challenging conditions, phosphonium salts offer a distinct and decisive advantage. While initial cost may be higher, the gains in efficiency, catalyst longevity, and product quality often provide a compelling return on investment.

References

  • Little Flower College Guruvayoor. (n.d.). phase transfer catalysis.
  • Shirakawa, S., & Maruoka, K. (2016).
  • Dalal Institute. (n.d.). Phase Transfer Catalysis.
  • BenchChem. (2025). A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts.
  • NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis.
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  • Shirakawa, S., & Maruoka, K. (2016). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 18(1), 52-60. DOI:10.1039/C5GC02692J.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS.
  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • CymitQuimica. (n.d.). CAS 660-68-4: this compound.
  • Alfa Chemistry. (n.d.). Phosphonium Salts - Catalysts.
  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis.
  • Slideshare. (n.d.). Phase transfer catalysis.
  • Gini, A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(2), 135-140.
  • Gini, A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • Yoon, M., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysis.
  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts.
  • Sciencemadness.org. (2007). OTC PTC (Phase Transfer Catalysts).
  • ResearchGate. (2000). ChemInform Abstract: Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis.
  • Keglevich, G. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI.
  • BenchChem. (2025). Navigating Catalytic Pathways: A Comparative Guide to Phase-Transfer Catalysts in the Synthesis of Diethylaminoethoxy-ethyl chloride.
  • ResearchGate. (2007). (PDF) Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
  • MDPI. (2021). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • YouTube. (2020). Williamson Ether Synthesis.
  • Chemical Communications (RSC Publishing). (n.d.). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water.
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  • NIH. (n.d.). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells.
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  • MDPI. (2024). Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms.
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  • NIST. (n.d.). Diethylamine, hydrochloride.
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A Senior Application Scientist's Guide to Diethylammonium Chloride: Performance Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Salt - Unveiling the Utility of Diethylammonium Chloride

In the landscape of modern chemical synthesis and analysis, the selection of appropriate reagents is paramount to achieving desired outcomes with precision and reliability. This compound (DEACl), the hydrochloride salt of diethylamine, is a versatile compound frequently employed in a variety of applications, from organic synthesis to its role as a precursor in the manufacturing of pharmaceuticals and agrochemicals.[1] Its utility often invites comparison with its tertiary amine counterpart, triethylammonium chloride (TEACl).

This guide provides an in-depth, objective comparison of the experimental validation and performance of this compound against relevant alternatives, particularly triethylammonium chloride. As senior application scientists, our goal is to move beyond mere product descriptions and delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. This document is structured to provide not only a comparative analysis of their physicochemical properties and performance in specific applications but also to offer detailed, validated experimental protocols for their characterization.

Comparative Analysis of Physicochemical Properties: this compound vs. Triethylammonium Chloride

The fundamental differences in the structure of this compound (a secondary ammonium salt) and triethylammonium chloride (a tertiary ammonium salt) give rise to distinct physicochemical properties that influence their behavior in solution and their reactivity.

PropertyThis compound (DEACl)Triethylammonium Chloride (TEACl)Significance of the Difference
Molecular Formula (C₂H₅)₂NH₂Cl(C₂H₅)₃NHCl[2]The presence of an N-H proton in DEACl allows it to act as a hydrogen bond donor, influencing its solubility and interaction with protic solvents.
Molecular Weight 109.60 g/mol 137.65 g/mol [3]Affects molar calculations and stoichiometry in chemical reactions.
Melting Point 227-230 °C[4]~261 °C (decomposes)[5]Indicates differences in crystalline lattice energy and thermal stability.
pH (10 g/L in H₂O) 4.5-6.5Not specified, but triethylamine has a pKa of 10.75 for its conjugate acid[5]The pH of DEACl solutions is slightly acidic. The pKa of the parent amine is a key determinant of its buffering capacity and basicity in reactions.
Solubility Soluble in water (510 g/L) and ethanol[6]Very soluble in water, ethanol, and chloroform[2]The higher lipophilicity of the triethylammonium cation generally leads to better solubility in a wider range of organic solvents.
Hygroscopicity Hygroscopic[6]Hygroscopic[5]Both salts readily absorb moisture from the atmosphere, necessitating careful storage and handling to ensure accurate weighing and prevent degradation.

Performance Comparison in a Key Application: Hydrogen Sulfide (H₂S) Scavenging

A notable application where the performance of the parent amines of DEACl and TEACl has been directly compared is in the scavenging of hydrogen sulfide (H₂S), a critical process in the oil and gas industry. A study investigating the use of diethylamine (DEA) and triethylamine (TEA) as H₂S scavengers in water-based muds provides valuable insights into their relative efficacy.[7]

Performance MetricDiethylamine (DEA)Triethylamine (TEA)Commercial Triazine-based Scavenger
H₂S Scavenging Capacity (mg of H₂S/L of mud) 292.4265.8Lower than both DEA and TEA
Time to H₂S Breakthrough (min) 105.571.542
Time to Saturation (min) 170.5159.5146

Interpretation of Results:

The experimental data indicates that diethylamine demonstrates a superior H₂S scavenging capacity and a longer time to breakthrough compared to triethylamine.[7] This enhanced performance can be attributed to the slightly higher basicity of DEA, which facilitates a more rapid reaction with the acidic H₂S.[7] This example underscores the importance of considering the subtle differences in chemical properties when selecting between these two amine-based reagents.

Experimental Validation Protocols: A Guide to Ensuring Scientific Integrity

The validation of experimental results obtained with this compound requires a suite of analytical techniques to confirm its identity, purity, and stability. Below are detailed protocols for key analytical methods, designed to be self-validating systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Assessment

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy Protocol for this compound:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Acquisition Parameters:

      • Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).

      • Relaxation delay (d1): 1-5 seconds.

      • Pulse width: Calibrated 90° pulse.

      • Acquisition time: 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., HDO at ~4.79 ppm in D₂O).

    • Integrate the signals to determine the relative proton ratios.

Expected ¹H NMR Spectrum of this compound:

  • Triplet: Corresponding to the methyl (CH₃) protons.

  • Quartet: Corresponding to the methylene (CH₂) protons.

  • Broad singlet: Corresponding to the ammonium (NH₂) protons (exchangeable with D₂O).

¹³C NMR Spectroscopy Protocol for this compound:

  • Sample Preparation: Prepare a more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) for ¹³C NMR.

  • Instrument Setup:

    • Acquisition Parameters:

      • Proton-decoupled sequence.

      • Number of scans: 512-2048 or more, depending on the sample concentration.

      • Relaxation delay (d1): 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected ¹³C NMR Spectrum of this compound:

  • Two distinct signals in the aliphatic region, corresponding to the methyl and methylene carbons.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve DEACl in Deuterated Solvent acq Acquire FID on NMR Spectrometer prep->acq Transfer to NMR tube proc Fourier Transform, Phasing, and Calibration acq->proc Raw Data analysis Chemical Shift and Integration Analysis proc->analysis Processed Spectrum MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_detection Data Acquisition & Analysis prep Prepare Dilute Solution of DEACl analysis Infuse into ESI source (Positive Ion Mode) prep->analysis Sample Infusion detection Detect Diethylammonium Cation and Fragments analysis->detection Ion Generation

Caption: Workflow for ESI-MS analysis of DEACl.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is a powerful technique for assessing the purity of this compound and for its quantification. Since DEACl lacks a strong chromophore, indirect UV detection or derivatization is often necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

HPLC-ELSD Protocol for this compound:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a concentration within the calibration range.

  • HPLC-ELSD System and Conditions:

    • Column: A suitable column for polar compounds, such as a mixed-mode or HILIC column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • ELSD Settings: Optimize nebulizer temperature, evaporator temperature, and gas flow rate for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area.

Diagram: HPLC-ELSD Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC Separation cluster_data Data Analysis prep Prepare Calibration Standards and Sample hplc Inject into HPLC System with ELSD prep->hplc Injection data Construct Calibration Curve and Quantify Sample hplc->data Chromatogram

Sources

Performance Benchmark: Diethylammonium Chloride in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Diethylammonium Chloride in the Catalyst Landscape

In the pursuit of efficient, selective, and sustainable chemical synthesis, the choice of catalyst is a critical decision that profoundly influences reaction outcomes. This compound, a secondary ammonium salt, represents a class of accessible and cost-effective catalysts. This guide provides a detailed performance benchmark of diethylammonium salts in specific, industrially relevant reactions. We will delve into a data-driven comparison for the synthesis of 5-aryl-2-oxazolidinones and provide a comparative analysis for its role in phase-transfer catalysis for nucleophilic substitution, Knoevenagel condensation, and Michael addition reactions. This analysis is grounded in experimental data and established mechanistic principles to empower researchers with the insights needed for informed catalyst selection.

Core Application: Metal-Free Synthesis of 5-Aryl-2-Oxazolidinones

The synthesis of 5-aryl-2-oxazolidinones via the coupling of aziridines and carbon dioxide is a significant transformation, yielding valuable chiral auxiliaries and pharmaceutical intermediates.[1] The performance of diethylammonium salts in this reaction has been systematically evaluated, providing a clear benchmark against other ammonium halide catalysts.

Expertise & Experience: The Rationale Behind Catalyst Selection

The direct coupling of aziridines with CO2 presents a high activation barrier, often necessitating harsh conditions or expensive metal catalysts.[1] Ammonium salts have emerged as a compelling metal-free alternative. The catalytic cycle hinges on the ability of the catalyst to facilitate both the ring-opening of the aziridine and the activation of carbon dioxide. The diethylammonium cation, through hydrogen bonding, is hypothesized to activate the aziridine, making it more susceptible to nucleophilic attack. Simultaneously, the halide anion plays a crucial role in the ring-opening process. The overall efficacy is a delicate balance between the Lewis acidity of the cation and the nucleophilicity of the anion.

Quantitative Performance Data: A Head-to-Head Comparison

Experimental data from the coupling of 1-methyl-2-phenylaziridine with carbon dioxide at room temperature and atmospheric pressure clearly demonstrates the superior performance of diethylammonium iodide.[1]

Catalyst (10 mol%)Time (h)Conversion (%)Selectivity (%)
[NH2Et2]I 24 >99 >99
[NH2Et2]Br2425>99
[NH2Et2]Cl24<5>99
[NHEt3]I2470>99
[NMe4]I2450>99
[NBu4]I2460>99

Data sourced from Marchetti, F., et al. (2021). Organic & Biomolecular Chemistry.[1]

This data underscores the profound influence of the halide anion on the reaction rate, with iodide being significantly more effective than bromide and chloride. While this compound shows minimal activity under these specific conditions, the study highlights the critical role of the diethylammonium cation in the catalytic cycle. For reactions where chloride is a suitable nucleophile, this compound can be a viable catalyst.

Experimental Protocol: Synthesis of 5-phenyl-2-oxazolidinone

This protocol is adapted from established procedures for the diethylammonium iodide-catalyzed synthesis of 5-aryl-2-oxazolidinones.[1]

Materials:

  • 1-methyl-2-phenylaziridine

  • Diethylammonium iodide

  • Carbon dioxide (balloon or atmospheric pressure)

  • Anhydrous solvent (if required, though the reaction can be run neat)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-2-phenylaziridine (1.0 eq).

  • Add diethylammonium iodide (0.1 eq) to the flask.

  • Flush the flask with carbon dioxide and maintain a CO2 atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the product can be purified by column chromatography on silica gel.

Workflow Visualization

G cluster_setup Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Purification A 1-methyl-2-phenylaziridine D Reaction Mixture (Room Temperature) A->D B Diethylammonium Iodide (10 mol%) B->D C CO2 Atmosphere (balloon) C->D E Reaction Monitoring (TLC/GC-MS) D->E Stirring (24h) F Purification (Column Chromatography) E->F Completion G 5-phenyl-2-oxazolidinone F->G

Caption: Experimental workflow for oxazolidinone synthesis.

Comparative Analysis in Phase-Transfer Catalysis (PTC)

While direct comparative data for this compound is less common in the literature for other reaction types, we can infer its likely performance based on the well-established principles of phase-transfer catalysis and data from structurally similar quaternary ammonium salts.

Expertise & Experience: The Role of Catalyst Structure in PTC

The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is primarily governed by its lipophilicity, which dictates its ability to transport an anionic reactant from an aqueous phase to an organic phase.[2] The length of the alkyl chains on the ammonium nitrogen is a key determinant of this property. Longer alkyl chains increase the catalyst's affinity for the organic phase, enhancing its performance.

  • This compound: With two ethyl groups, it is a relatively small and less lipophilic cation compared to common PTCs like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).[2]

  • Tetrabutylammonium and Benzyltriethylammonium Salts: These catalysts possess longer alkyl or benzyl groups, leading to greater lipophilicity and generally higher catalytic activity in many PTC applications.[2][3]

Performance in Nucleophilic Substitution (SN2 Reactions)

In classic SN2 reactions, such as the Williamson ether synthesis, the phase-transfer catalyst shuttles the nucleophile (e.g., an alkoxide) into the organic phase to react with an alkyl halide.

CatalystReactionYield (%)ConditionsReference
Benzyltriethylammonium Chloride (BTEAC)Benzylation of 2-naphthol95Toluene/Water, 70°C, 4h[2]
Tetrabutylammonium Bromide (TBAB)Synthesis of n-Butyl Phenyl Ether92Toluene/Water, 70°C, 4h[2]
This compound (Expected) Similar SN2 Reactions Moderate to Good Likely requires more forcing conditions N/A

Analysis: Due to its lower lipophilicity, this compound is expected to be a less efficient phase-transfer catalyst than BTEAC or TBAB in typical liquid-liquid PTC systems. To achieve comparable yields, more forcing conditions such as higher temperatures, longer reaction times, or a higher catalyst loading might be necessary. However, its smaller size could be advantageous in sterically demanding reactions.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound and a carbonyl compound. Ammonium salts can act as effective and greener catalysts.[4]

CatalystReactantsYield (%)ConditionsReference
Ammonium AcetateAromatic Ketones + Malononitrile85-95Microwave, 2-5 min[4]
Ammonium BicarbonateBenzaldehyde + Malonic Acid92Solvent-free, 80°C, 2h[4]
DiethylamineAromatic Aldehydes + Dimedone87-95Aqueous medium, RT, 15-60 min[5]
This compound (Expected) Similar Condensations Good to Excellent Mild conditions N/A

Analysis: In Knoevenagel condensations, the amine itself (diethylamine) is often the active catalytic species, acting as a base to deprotonate the active methylene compound.[6] Therefore, this compound, in the presence of a base or under conditions where it can dissociate, is expected to be an effective catalyst. The high yields obtained with diethylamine in aqueous media suggest that this compound would perform well, particularly in greener solvent systems.[5]

Performance in Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Phase-transfer catalysis is often employed to facilitate this reaction.

CatalystReactionYield (%)ConditionsReference
Benzyltriethylammonium ChlorideDiethyl malonate + Chalcone85Toluene, 50% NaOH, RT, 2h[1]
Tetrabutylammonium BromideThiophenol + Cyclohexenone98Benzene, K2CO3, RT, 1h[1]
This compound (Expected) Similar Michael Additions Moderate Dependent on PTC efficiency N/A

Analysis: Similar to SN2 reactions, the efficiency of this compound in a phase-transfer catalyzed Michael addition will depend on its ability to transport the nucleophile into the organic phase. Its lower lipophilicity compared to BTEAC and TBAB suggests it may be less effective under standard PTC conditions. However, for reactions where the nucleophile has some inherent organic solubility or under solid-liquid PTC conditions, it could still be a viable catalyst.

Catalytic Pathway Visualization

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Na⁺Y⁻ (Nucleophile Salt) C [Et₂NH₂]⁺Y⁻ A->C Anion Exchange B [Et₂NH₂]⁺Cl⁻ (Catalyst) B->C E [Et₂NH₂]⁺Y⁻ (Lipophilic Ion Pair) C->E Phase Transfer D R-X (Substrate) F R-Y + [Et₂NH₂]⁺X⁻ D->F E->F Nucleophilic Attack (SN2) G [Et₂NH₂]⁺X⁻ G->B Catalyst Regeneration

Caption: General mechanism of phase-transfer catalysis.

Conclusion: An Informed Approach to Catalyst Selection

This compound and its parent amine, diethylamine, are versatile and economical reagents in organic synthesis.

  • In the metal-free synthesis of 5-aryl-2-oxazolidinones, diethylammonium iodide demonstrates exceptional performance, highlighting the potential of diethylammonium salts in reactions where the cation plays a key role in substrate activation.[1]

  • In phase-transfer catalyzed reactions, the performance of this compound is intrinsically linked to its lower lipophilicity compared to catalysts with longer alkyl chains like TBAB or BTEAC.[2] While it may be less efficient in standard liquid-liquid PTC systems, it can still be a viable option, particularly in solid-liquid PTC, under more forcing conditions, or where its smaller steric profile is advantageous.

  • In base-catalyzed reactions like the Knoevenagel condensation, where the corresponding amine is the active species, this compound is expected to perform very well.[5]

Ultimately, the selection of this compound should be a deliberate choice based on the specific reaction mechanism, the required reaction conditions, and the desired balance between cost and catalytic efficiency. This guide provides the foundational data and mechanistic reasoning to support such a decision-making process.

References

  • BenchChem. (2025). A Comparative Guide to Ammonium Salts in Solvent-Free Organic Synthesis. BenchChem.
  • Marchetti, F., et al. (2021). Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide. Organic & Biomolecular Chemistry, 19(18), 4145-4154. [Link]

  • BenchChem. (2025).
  • CORE. (n.d.). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE.
  • BenchChem. (2025).
  • Jones, G. (1967).
  • Shaalaa.com. (2025).
  • Al-Majid, A. M., et al. (2014). Tandem Knoevenagel-Michael reactions in aqueous diethylamine medium: A greener and efficient approach toward bis-dimedone derivatives. Arabian Journal of Chemistry, 10, S2233-S2240.
  • BenchChem. (2025).
  • Singh, P., et al. (2014). Ammonium chloride catalyzed Knoevenagel condensation in PEG-400 as ecofriendly solvent. Journal of Saudi Chemical Society, 18(5), 540-545.
  • Der Pharma Chemica. (2024).
  • Macmillan Group. (2008).
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Chemistry Stack Exchange. (2018).
  • Biomedical Research. (2022).
  • ACS Omega. (2021).
  • ResearchGate. (2014).
  • Zhang, Z., et al. (2017). Regulating the Alkyl Chain Length of Quaternary Ammonium Salt to Enhance the Inkjet Printing Performance on Cationic Cotton Fabric with Reactive Dye Ink. Polymers, 9(12), 698.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Diethylammonium Chloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and pharmaceutical development, simple organic salts like diethylammonium chloride (DEA-Cl) and its analogues serve as fundamental building blocks, catalysts, and precursors. Their precise identification and characterization are non-negotiable for ensuring reaction specificity, product purity, and ultimately, the safety and efficacy of therapeutic agents. This guide provides an in-depth spectroscopic comparison of DEA-Cl with its lower and higher alkyl chain analogues, dimethylammonium chloride (DMA-Cl) and di-n-propylammonium chloride (DPA-Cl), focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. We will move beyond mere data presentation to explore the causal relationships between molecular structure and spectral output, empowering you to make informed analytical decisions.

Principles of Spectroscopic Interrogation

Before delving into the comparative data, it is crucial to understand what each technique reveals about these molecules. The general structure we are examining is a secondary ammonium cation [(R)₂NH₂]⁺ paired with a chloride anion [Cl]⁻.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides definitive information on the molecular skeleton, connectivity, and the electronic environment of each atom. For dialkylammonium salts, ¹H NMR is invaluable for elucidating the structure and ratio of the alkyl groups.

  • Vibrational Spectroscopy (FTIR & Raman) measures the vibrational frequencies of chemical bonds. These frequencies are sensitive to bond strength, mass of the bonded atoms, and molecular symmetry.

    • FTIR Spectroscopy measures the absorption of infrared light. It is particularly sensitive to polar functional groups, making it excellent for identifying the highly polar N-H⁺ bonds in ammonium salts.

    • Raman Spectroscopy measures the inelastic scattering of monochromatic light (laser). It is highly sensitive to non-polar, symmetric bonds and provides complementary information to FTIR, especially for the carbon backbone of the alkyl chains.

Experimental Methodologies: A Self-Validating Approach

The integrity of spectroscopic data hinges on meticulous and well-justified experimental protocols. The following methods are designed to be robust and reproducible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind the Protocol: The choice of solvent is paramount. A deuterated solvent is used to avoid a large, interfering solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[1] For these polar, ionic salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices. DMSO-d₆ has the advantage of solubilizing the salts while keeping the acidic N-H₂⁺ protons, which would otherwise exchange with D₂O and become invisible.[2]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the alkylammonium chloride salt.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution before transferring the solution to a 5 mm NMR tube.

  • Referencing: The residual proton signal of DMSO-d₅ at ~2.50 ppm is typically used as an internal reference.[1]

  • Acquisition:

    • Acquire a ¹H NMR spectrum at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

    • Collect at least 16 scans to achieve a good signal-to-noise ratio.

    • Process the data with a standard exponential line broadening function (e.g., 0.3 Hz) to improve signal shape.

  • Analysis: Integrate all peaks and assign chemical shifts relative to the reference.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Causality Behind the Protocol: ATR-FTIR is the preferred method for solid samples, especially those that may be hygroscopic, as it requires minimal sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection element (crystal).[3]

Step-by-Step Protocol:

  • Background Spectrum: Ensure the ATR diamond crystal is clean. Record a background spectrum of the empty crystal (128 scans at a resolution of 4 cm⁻¹). This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the final sample spectrum.[4]

  • Sample Application: Place a small amount of the solid salt onto the crystal, ensuring full coverage of the sampling area.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, maximizing contact between the sample and the crystal.

  • Sample Spectrum: Record the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Comparative Spectroscopic Analysis

The structural variation—adding methylene groups to the alkyl chains (methyl → ethyl → propyl)—induces predictable and diagnostic changes in the spectra.

¹H NMR Spectroscopy: Mapping the Alkyl Environment

¹H NMR provides the most unambiguous differentiation between the analogues. The positive charge on the nitrogen atom deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to their neutral amine counterparts.[2][5]

Table 1: Comparative ¹H NMR Data for Dialkylammonium Chlorides (in CDCl₃/D₂O)

CompoundAlkyl GroupSignal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
Dimethylammonium Chloride Methyl-CH₃~2.74[6]Singlet (s)6HN/A
This compound Ethylα-CH₂-~3.04[7]Quartet (q)4H~7.3
β-CH₃~1.47[7]Triplet (t)6H~7.3
Di-n-propylammonium Chloride Propylα-CH₂-~2.90[8]Triplet (t)4H~7.5
β-CH₂-~1.93[8]Sextet (m)4H~7.5
γ-CH₃~1.02[8]Triplet (t)6H~7.5

Note: The N-H₂⁺ proton signal appears as a broad singlet typically downfield (>9 ppm in a non-exchanging solvent like CDCl₃ or DMSO-d₆) but is often not observed in D₂O due to rapid solvent exchange.[2]

Expert Analysis & Insights:

  • Signal Multiplicity is Key: The splitting pattern is the most powerful identifier. DMA-Cl shows a single peak (singlet) because all methyl protons are equivalent and have no adjacent, non-equivalent protons to couple with. DEA-Cl shows the classic ethyl pattern: a quartet for the α-CH₂ group (split by the three β-CH₃ protons) and a triplet for the β-CH₃ group (split by the two α-CH₂ protons). DPA-Cl presents a more complex pattern with three distinct signals for the propyl chain.

  • Chemical Shift Trends: The protons on the α-carbon (directly attached to the nitrogen) are the most deshielded and appear furthest downfield due to the inductive effect of the [NH₂]⁺ group. As you move down the alkyl chain (from α to β to γ), the influence of the nitrogen decreases, and the protons become more shielded, appearing at progressively lower chemical shifts (upfield). This trend is clearly visible when comparing the α, β, and γ protons of DPA-Cl.

The logical relationship between structure and the resulting ¹H NMR spectrum is visualized below.

G Structure-to-¹H NMR Spectrum Relationship dma_struct CH₃-NH₂⁺-CH₃ dma_spec Single Peak (Singlet) ~2.7 ppm dma_struct->dma_spec Equivalent Protons No Coupling dea_spec Two Peaks Quartet (~3.0 ppm) Triplet (~1.5 ppm) dea_struct CH₃-CH₂-NH₂⁺-CH₂-CH₃ dea_struct->dea_spec Vicinal Coupling (n+1 rule) dpa_spec Three Peaks Triplet (~2.9 ppm) Multiplet (~1.9 ppm) Triplet (~1.0 ppm) dpa_struct CH₃-CH₂-CH₂-NH₂⁺-CH₂-CH₂-CH₃ dpa_struct->dpa_spec Multiple Coupling Environments G start Obtain Alkylammonium Chloride Sample prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->prep_nmr prep_ir Place Solid Sample on ATR Crystal start->prep_ir run_raman Acquire Raman Spectrum start->run_raman Minimal Prep run_nmr Acquire ¹H NMR Spectrum prep_nmr->run_nmr run_ir Acquire FTIR Spectrum prep_ir->run_ir analyze_nmr Analyze Chemical Shifts, Multiplicity, & Integration run_nmr->analyze_nmr analyze_ir_raman Analyze Vibrational Frequencies (N-H⁺, C-H, C-C regions) run_ir->analyze_ir_raman run_raman->analyze_ir_raman conclusion Confirm Structure & Assess Purity analyze_nmr->conclusion analyze_ir_raman->conclusion

Caption: General experimental workflow for spectroscopic analysis.

Summary and Expert Insights

For the practicing scientist, the choice of technique depends on the analytical question.

  • For Unambiguous Identification: ¹H NMR is the gold standard. The unique combination of chemical shifts, signal multiplicities, and integrations provides a definitive structural assignment that can easily distinguish between DMA-Cl, DEA-Cl, and DPA-Cl.

  • For Rapid Verification & Functional Group ID: ATR-FTIR is exceptionally fast and effective. The presence of the broad N-H⁺ stretch and the ~1590 cm⁻¹ bend confirms the secondary ammonium salt class, while the pattern in the C-H stretch and bend regions can quickly differentiate between the analogues, especially in a known context (e.g., confirming the identity of a starting material).

  • For Complementary Structural Detail: Raman spectroscopy complements FTIR, offering better resolution of the carbon skeleton's vibrational modes and is less susceptible to interference from water, making it useful for in-situ or aqueous reaction monitoring.

By integrating the data from these three spectroscopic techniques, researchers can achieve a comprehensive and confident characterization of this compound and its analogues, ensuring the quality and integrity of their scientific and developmental work.

References

  • Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). FTIR analysis of adsorption of poly diallyl-dimethyl-ammonium chloride on kaolinite. Retrieved from [Link]

  • Chegg. (2013). The ¹H NMR spectrum of dimethylammonium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of poly(diallyldimethylammonium chloride) (a), unmodified.... Retrieved from [Link]

  • University of Illinois. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • SciSpace. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Dimethylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • SpectraBase. (n.d.). Diallyldimethylammonium chloride. Retrieved from [Link]

  • University of British Columbia. (n.d.). Vibrational spectra of the ammonium halides and the alkali-metal borohydrides. UBC Library Open Collections. Retrieved from [Link]

  • SpectraBase. (n.d.). dimethyldioctadecylammonium chloride. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Diethylamine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SciSpace. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

  • ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • ResearchGate. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Protocols.io. (2020). ATR FTIR spectroscopy of aqueous cell culture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethylamine hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Dipropyl-ammonium cation. Retrieved from [Link]

  • McCreery, R. L. (n.d.). RAMAN Band Correlation Table. Retrieved from [Link]

  • Cairo University Scholar. (2009). Spectrochimica Acta Part A. Retrieved from [Link]

  • Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]

  • NIST. (n.d.). Ammonium chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Greatcell Solar Materials. (n.d.). Di-Propylammonium chloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Vibrational Frequencies of Alkali Halide Dimers. II. Bending, Symmetric Stretch, and B1g Modes. Retrieved from [Link]

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A Senior Scientist's Comparative Guide to the Hygroscopic Nature of Ammonium Salts

Author: BenchChem Technical Support Team. Date: January 2026

To the researchers, scientists, and drug development professionals navigating the complexities of formulation science, the interaction of materials with atmospheric moisture is a paramount concern. Hygroscopicity, the propensity of a substance to absorb water, is a critical quality attribute that can profoundly impact the stability, processability, and efficacy of a pharmaceutical product.[1][][3] Ammonium salts, a common class of compounds used in various pharmaceutical and biotechnological applications, exhibit a wide spectrum of hygroscopic behaviors. An in-depth understanding of these properties is not merely academic; it is essential for robust formulation development, packaging selection, and ensuring product shelf-life.

This guide provides a comparative analysis of the hygroscopic nature of common ammonium salts, grounded in established scientific principles and supported by experimental data. We will delve into the theoretical underpinnings of moisture sorption, present a comparative data summary, and detail a robust, self-validating protocol for experimental characterization.

The Science of Moisture Sorption: Critical Relative Humidity

The hygroscopic behavior of a crystalline solid is most fundamentally characterized by its Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at a given temperature, above which a substance will begin to absorb a significant amount of atmospheric moisture, leading to the formation of an aqueous solution—a process known as deliquescence.[4] Below the CRH, the salt will remain in its stable, crystalline form. This parameter is a unique thermodynamic property for each water-soluble salt.[4]

Factors such as temperature can significantly influence the CRH; for most salts, the CRH decreases as temperature increases.[4] Furthermore, mixtures of salts, as are common in pharmaceutical formulations, typically exhibit a lower CRH than any of the individual components, a critical consideration for predicting the stability of complex blends.[4][5]

A Comparative Overview of Common Ammonium Salts

The suitability of an ammonium salt for a particular application is directly linked to its hygroscopicity. A lower CRH indicates a greater tendency to absorb moisture at ambient conditions, posing challenges such as powder caking, altered flow properties, and potential chemical degradation.[1][6] The following table summarizes the CRH values for several pharmaceutically relevant ammonium salts, providing a clear basis for comparison.

Ammonium SaltChemical FormulaCritical Relative Humidity (CRH) at 30°C (%)Key Characteristics & Pharmaceutical Relevance
Ammonium Nitrate NH₄NO₃59.4[4][7][8][9]Highly hygroscopic with a low CRH, making it susceptible to moisture uptake even at moderate humidity.[7][9] Its strong oxidizing nature further limits its use in many drug formulations.
Ammonium Chloride NH₄Cl77.2[4]Moderately hygroscopic. Its higher CRH suggests better stability under typical ambient conditions compared to ammonium nitrate. Used in some expectorant formulations.
Ammonium Sulfate (NH₄)₂SO₄79.2[4][5]One of the more stable common ammonium salts with a relatively high CRH.[5][10] Frequently used in biotechnology for protein precipitation.
Diammonium Phosphate (NH₄)₂HPO₄82.5[4]Exhibits good stability against atmospheric moisture due to its high CRH. Used as a buffering agent and in some fertilizer applications.
Monoammonium Phosphate NH₄H₂PO₄91.6[4]Possesses very low hygroscopicity, as indicated by its very high CRH. This makes it an excellent candidate for formulations where moisture sensitivity is a primary concern.

Experimental Protocol: Trustworthy Determination of Hygroscopicity

To generate reliable and reproducible hygroscopicity data, a validated experimental methodology is essential. Dynamic Vapor Sorption (DVS) is a state-of-the-art gravimetric technique that provides precise and detailed information on how a material interacts with water vapor.[11][12][13]

The Rationale Behind Dynamic Vapor Sorption (DVS)

The DVS instrument works by exposing a sample to a precisely controlled flow of gas at a specific, programmable relative humidity and constant temperature. A highly sensitive microbalance continuously records the change in sample mass as it adsorbs (gains) or desorbs (loses) water. By systematically stepping through a range of RH values, a moisture sorption-desorption isotherm is generated. This isotherm provides a comprehensive profile of the material's hygroscopic behavior, from which the CRH can be accurately pinpointed.[12][14]

A Self-Validating DVS Protocol for CRH Determination

This protocol is designed to be a self-validating system by incorporating a stringent equilibrium criterion at each step. The causality for this choice is to ensure that the recorded mass represents a true equilibrium state between the sample and its environment, eliminating kinetic artifacts and ensuring thermodynamic accuracy.

  • Sample Preparation:

    • Action: Accurately weigh 5-15 mg of the ammonium salt onto the DVS sample pan.

    • Causality: A small sample mass ensures rapid thermal and vapor equilibrium. The sample should be a fine, consistent powder to maximize the surface area available for interaction with water vapor.

  • Instrument Setup and Sample Drying:

    • Action: Place the sample in the DVS chamber. Set the temperature to 25°C and the relative humidity to 0% RH. Hold at these conditions until the sample mass is stable.

    • Causality: This initial drying step removes any pre-existing adsorbed water and establishes a stable, dry baseline mass, which is the reference point for all subsequent mass changes.

  • Equilibrium Criterion:

    • Action: Define a mass stability criterion ( dm/dt ) of ≤ 0.002% change in mass per minute over a 10-minute window. The instrument will not proceed to the next RH step until this criterion is met.

    • Causality: This is the core of the self-validating system. It ensures that the data collected is not time-dependent but reflects the true moisture capacity of the sample at that specific humidity level.

  • Sorption Isotherm Generation:

    • Action: Program the instrument to increase the RH in 10% increments, from 0% up to 90% RH. At each step, the instrument will hold the RH constant until the equilibrium criterion is met.

    • Causality: This stepwise increase allows for the precise identification of the CRH, which will manifest as a sharp, significant mass increase when the deliquescence point is crossed.

  • Desorption Isotherm Generation (Recommended):

    • Action: After reaching 90% RH, program the instrument to decrease the RH in 10% increments back down to 0% RH, again waiting for equilibrium at each step.

    • Causality: The desorption phase provides critical information on the reversibility of water uptake and can reveal hysteresis (a difference between the sorption and desorption curves), which may indicate physical changes like hydrate formation or amorphization.

  • Data Analysis:

    • Action: Plot the percentage change in mass versus the relative humidity.

    • Causality: This plot, the sorption isotherm, provides a visual representation of the material's hygroscopicity. The CRH is identified as the RH value just before the steep inflection point in the sorption curve.

Visualizing the Experimental Workflow

DVS_Protocol_Workflow start Start prep Sample Preparation (5-15 mg fine powder) start->prep load Load Sample into DVS (Set Temp to 25°C) prep->load dry Drying Step (0% RH) load->dry equil_check_dry Equilibrium Check? (dm/dt ≤ 0.002%/min) dry->equil_check_dry equil_check_dry->dry  Not Stable sorption Sorption Phase (Increase RH in 10% steps) equil_check_dry->sorption  Stable equil_check_sorp Equilibrium Check? sorption->equil_check_sorp equil_check_sorp->sorption  Stable, Next RH Step desorption Desorption Phase (Decrease RH in 10% steps) equil_check_sorp->desorption  Sorption Complete (90% RH) equil_check_desorp Equilibrium Check? desorption->equil_check_desorp equil_check_desorp->desorption  Stable, Next RH Step analysis Data Analysis (Plot Isotherm, Determine CRH) equil_check_desorp->analysis  Desorption Complete (0% RH) end End analysis->end

Sources

The Catalyst Crucible: A Comparative Guide to Diethylammonium Chloride and its Alternatives in Dihydropyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and the discerning scientist in process chemistry, the quest for optimal catalytic efficiency is paramount. The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues via the Biginelli reaction stands as a cornerstone in the construction of a vast array of pharmacologically relevant molecules. The choice of catalyst in this multicomponent reaction not only dictates the yield and purity of the final product but also profoundly impacts the economic and environmental viability of the entire synthetic route. This guide provides an in-depth, objective comparison of diethylammonium chloride against a spectrum of alternative catalysts, supported by experimental data and a thorough cost-effectiveness analysis.

The Central Role of Catalysis in the Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea offers a straightforward entry to a privileged heterocyclic scaffold.[1] However, the classical acid-catalyzed approach often suffers from harsh reaction conditions, long reaction times, and modest yields. The advent of modern catalysis has revolutionized the Biginelli reaction, offering milder conditions, accelerated reaction rates, and significantly improved yields. The catalyst's role is multifaceted, primarily involving the activation of the aldehyde carbonyl group towards nucleophilic attack by urea and facilitating the subsequent cyclization and dehydration steps.

dot graph "Biginelli_Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Step1" { label="Step 1: Aldehyde Activation & Imine Formation"; bgcolor="#F1F3F4"; Aldehyde [label="ArCHO"]; Urea [label="H₂N(C=O)NH₂"]; Catalyst [label="Catalyst (H⁺)", shape=ellipse, fillcolor="#EA4335"]; Activated_Aldehyde [label="Activated Aldehyde"]; Iminium_Ion [label="N-Acyliminium Ion Intermediate"];

}

subgraph "cluster_Step2" { label="Step 2: Michael Addition"; bgcolor="#F1F3F4"; Ketoester [label="β-Ketoester Enol"]; Intermediate_Adduct [label="Open-Chain Intermediate"];

}

subgraph "cluster_Step3" { label="Step 3: Cyclization & Dehydration"; bgcolor="#F1F3F4"; DHPM [label="Dihydropyrimidinone (DHPM)"];

} }

Caption: The generalized mechanism of the acid-catalyzed Biginelli reaction.

A Comparative Analysis of Catalytic Performance

The selection of an appropriate catalyst is a critical decision in optimizing the Biginelli reaction. Below is a comparative table summarizing the performance of this compound alongside other prominent catalyst classes, drawing upon data from various studies. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction temperatures across different research reports.

Catalyst ClassCatalyst ExampleTypical Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Organocatalyst This compound 10 - 20Ethanol / Solvent-free80 - 1002 - 685 - 95[2]
Ammonium Chloride50Solvent-free1001.5 - 2.588 - 96[3]
Thiourea Derivatives5 - 10VariousRoom Temp - 801 - 2490 - 99[4]
L-Proline5 - 20Acetonitrile854 - 1270 - 90[5]
Lewis Acids Indium(III) Chloride (InCl₃)10Ethanol / Solvent-freeReflux0.5 - 785 - 95[6]
Zinc Chloride (ZnCl₂)20Acetic Acid / Solvent-freeRoom Temp - 802 - 1280 - 92[7][8]
Ytterbium(III) Triflate (Yb(OTf)₃)1 - 5Solvent-free25 - 600.5 - 490 - 98[6]
Heterogeneous Catalysts Zeolites (e.g., H-ZSM-5)10 - 20 wt%Solvent-free100 - 1201 - 385 - 95[9]
Nano-ZrO₂20EthanolReflux190[10]
Dicalcium Phosphate Dihydrate7EthanolReflux0.5 - 185 - 95[11]

In-Depth Catalyst Evaluation: Strengths and Considerations

This compound: The Cost-Effective Workhorse

This compound, a simple ammonium salt, has emerged as a practical and economical catalyst for the Biginelli reaction.[2] Its efficacy stems from its ability to act as a mild Brønsted acid in solution, protonating the aldehyde and activating it for subsequent reaction steps.

Strengths:

  • Cost-Effectiveness: this compound is an inexpensive and readily available bulk chemical, making it an attractive option for large-scale synthesis.

  • Ease of Handling: It is a stable, non-volatile solid that does not require special handling precautions beyond standard laboratory safety measures.

  • Good to Excellent Yields: Under optimized conditions, it consistently provides high yields of DHPMs.[2]

Considerations:

  • Moderate Reaction Times: While faster than the uncatalyzed reaction, it may require longer reaction times compared to more potent Lewis acids.

  • Elevated Temperatures: Optimal performance often necessitates heating, which may not be suitable for thermally sensitive substrates.

Alternative Organocatalysts: Tailored for Efficiency

The field of organocatalysis offers a diverse toolbox of non-metallic catalysts.[4] Simple ammonium salts like ammonium chloride have also been shown to be effective, often requiring higher catalyst loading but still representing a very low-cost option.[3] More sophisticated organocatalysts, such as thiourea derivatives and proline, can offer enhanced reactivity and even enantioselectivity.

Strengths:

  • High Efficiency: Catalysts like thiourea derivatives can be highly active at low loadings, leading to excellent yields in short reaction times.[4]

  • Mild Conditions: Many organocatalysts operate efficiently at or near room temperature.

  • Enantioselectivity: Chiral organocatalysts, such as proline and its derivatives, can induce asymmetry, providing access to enantiomerically enriched DHPMs, a crucial aspect in pharmaceutical development.[5]

Considerations:

  • Cost: Advanced organocatalysts can be significantly more expensive than simple ammonium salts.

  • Catalyst Loading: While some are highly active, others may require higher loadings to achieve optimal results.

Lewis Acids: The Power of Coordination

Lewis acids, such as metal halides and triflates, are highly effective catalysts for the Biginelli reaction.[6][7][8] They function by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the initial condensation step.

Strengths:

  • High Catalytic Activity: Lewis acids are often highly active, leading to rapid reactions and excellent yields, even at low catalyst loadings.[6]

  • Broad Substrate Scope: They are generally effective for a wide range of aldehydes and β-ketoesters.

Considerations:

  • Cost and Toxicity: Many Lewis acids are based on expensive and/or toxic metals, which can be a concern for both cost and environmental impact.

  • Moisture Sensitivity: Some Lewis acids are sensitive to moisture and may require anhydrous reaction conditions.

  • Product Purification: Removal of the metal catalyst from the final product can sometimes be challenging.

Heterogeneous Catalysts: The Sustainable Choice

Heterogeneous catalysts, such as zeolites and metal oxides, offer significant advantages in terms of sustainability and process simplification.[9][10][11] These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times.

Strengths:

  • Reusability: The ability to recycle the catalyst significantly reduces waste and overall process cost.

  • Simplified Workup: Product isolation is often straightforward, involving simple filtration.

  • Thermal Stability: Many heterogeneous catalysts are robust and can withstand high reaction temperatures.

Considerations:

  • Catalyst Preparation: The synthesis of tailored heterogeneous catalysts can be complex and time-consuming.

  • Mass Transfer Limitations: Reaction rates can sometimes be limited by the diffusion of reactants to the active sites within the catalyst's pores.

  • Leaching: Trace amounts of the active catalytic species may leach into the reaction mixture, requiring analysis of the final product.

Experimental Protocols: A Practical Guide

To facilitate the direct comparison and implementation of these catalytic systems, detailed experimental protocols for the synthesis of a model DHPM, 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, are provided below.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#F1F3F4"; Reactants [label="Combine Aldehyde,\nβ-Ketoester, Urea/Thiourea"]; Catalyst_Addition [label="Add Catalyst"]; Solvent_Addition [label="Add Solvent (if applicable)"]; }

subgraph "cluster_Reaction" { label="Reaction"; bgcolor="#F1F3F4"; Heating [label="Heat and Stir"]; Monitoring [label="Monitor by TLC"]; }

subgraph "cluster_Workup" { label="Workup & Purification"; bgcolor="#F1F3F4"; Cooling [label="Cool to Room Temperature"]; Isolation [label="Isolate Crude Product\n(Filtration/Extraction)"]; Purification [label="Recrystallization or\nColumn Chromatography"]; Characterization [label="Characterize Product\n(NMR, IR, MS)"]; }

Reactants -> Catalyst_Addition -> Solvent_Addition -> Heating -> Monitoring -> Cooling -> Isolation -> Purification -> Characterization; }

Caption: A generalized experimental workflow for the Biginelli reaction.

Protocol 1: this compound Catalysis (Homogeneous Organocatalysis)
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and this compound (0.22 g, 2 mmol, 20 mol%).

  • Add 10 mL of absolute ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After 4 hours, or upon completion as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to promote precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone as a white solid.

Protocol 2: Indium(III) Chloride Catalysis (Homogeneous Lewis Acid Catalysis)[6]
  • In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and anhydrous indium(III) chloride (0.22 g, 1 mmol, 10 mol%).

  • For a solvent-free approach, proceed to the next step. Alternatively, add 10 mL of acetonitrile.

  • Heat the mixture to 80 °C with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane:ethyl acetate, 7:3) to yield the pure product.

Protocol 3: Zeolite H-ZSM-5 Catalysis (Heterogeneous Catalysis)[9]
  • Activate the H-ZSM-5 catalyst by heating at 400 °C for 4 hours under a stream of dry air. Allow to cool to room temperature in a desiccator.

  • In a 50 mL round-bottom flask, thoroughly mix benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and the activated H-ZSM-5 (0.20 g, ~15 wt%).

  • Heat the solvent-free mixture to 110 °C with efficient stirring.

  • Monitor the reaction by taking small aliquots, dissolving in ethanol, filtering the catalyst, and analyzing by TLC. The reaction is generally complete within 2-3 hours.

  • After completion, cool the reaction mixture to room temperature and add 20 mL of hot ethanol.

  • Filter the hot solution to remove the catalyst. The catalyst can be washed with hot ethanol, dried, and stored for reuse.

  • Allow the filtrate to cool to room temperature and then in an ice bath to crystallize the product.

  • Collect the pure product by vacuum filtration and wash with cold ethanol.

Cost-Effectiveness: A Multifaceted Evaluation

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the catalyst. It must encompass factors such as catalyst loading, reaction time, energy consumption, solvent usage, and the potential for catalyst recycling.

dot graph "Cost_Effectiveness_Factors" { layout=dot; rankdir=TB; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Cost_Effectiveness [label="Overall Cost-Effectiveness", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst_Cost [label="Catalyst Price\n($/kg)"]; Catalyst_Loading [label="Catalyst Loading\n(mol% or wt%)"]; Reaction_Time [label="Reaction Time\n(h)"]; Energy_Cost [label="Energy Consumption\n(Heating/Cooling)"]; Solvent_Cost [label="Solvent & Disposal\nCosts"]; Workup_Cost [label="Purification & Workup\nComplexity"]; Recyclability [label="Catalyst Reusability"];

Catalyst_Cost -> Cost_Effectiveness; Catalyst_Loading -> Cost_Effectiveness; Reaction_Time -> Cost_Effectiveness; Energy_Cost -> Cost_Effectiveness; Solvent_Cost -> Cost_Effectiveness; Workup_Cost -> Cost_Effectiveness; Recyclability -> Cost_Effectiveness; }

Caption: Key factors influencing the overall cost-effectiveness of a catalyst.

  • This compound: Represents a highly cost-effective option for large-scale production where the initial catalyst cost is a primary driver. Its moderate reaction times and need for heating are offset by its very low price.

  • Lewis Acids: While some common Lewis acids like zinc chloride are relatively inexpensive, more specialized ones such as indium(III) chloride and ytterbium(III) triflate can be costly.[12] Their high activity at low loadings can partially mitigate this, but the overall cost, including potential for metal contamination and more complex workups, must be considered.

  • Advanced Organocatalysts: Chiral thiourea derivatives and proline-based catalysts are generally more expensive on a per-gram basis.[13] Their value lies in their high efficiency, mild reaction conditions, and, crucially, their ability to induce enantioselectivity, which can eliminate the need for costly chiral resolution steps later in the synthesis.

  • Heterogeneous Catalysts: The initial investment in a heterogeneous catalyst, such as a synthetic zeolite, can be higher than for simple homogeneous catalysts.[14][15] However, their reusability over multiple cycles can lead to significant long-term cost savings, especially in continuous manufacturing processes. The simplified workup also contributes to reduced solvent consumption and waste generation.

Illustrative Cost Comparison (Estimated, for guidance only):

CatalystApprox. Price (USD/kg)Typical Molar Mass ( g/mol )Cost per mole (USD)
This compound20 - 50109.602.19 - 5.48
Indium(III) Chloride1000 - 3000221.18221.18 - 663.54
Thiourea10 - 3076.120.76 - 2.28
Zeolite (ZSM-5)50 - 200N/A (solid)N/A

Note: Prices are highly variable based on supplier, purity, and quantity.

Conclusion and Future Outlook

The choice of catalyst for the Biginelli reaction is a nuanced decision that requires a careful balancing of performance, cost, and sustainability. This compound stands out as a robust, reliable, and highly cost-effective catalyst for applications where enantioselectivity is not a concern and moderate reaction times are acceptable. For reactions demanding higher speed and milder conditions, Lewis acids and advanced organocatalysts offer superior performance, albeit often at a higher initial cost. The future of catalysis for this important transformation likely lies in the continued development of highly active, recyclable heterogeneous catalysts and enantioselective organocatalysts that can provide both economic and environmental benefits. By carefully considering the factors outlined in this guide, researchers and process chemists can make informed decisions to optimize their synthesis of dihydropyrimidinones, accelerating the path from laboratory discovery to industrial application.

References

  • Trivedi, H., et al. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. Available from: [Link]

  • Kadda, A., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3), 229-234. Available from: [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319.
  • Shaabani, A., Bazgir, A., & Teimouri, F. (2003). Ammonium chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. Tetrahedron Letters, 44(4), 857-859.
  • Barbero, M., et al. (2011). Brønsted acid catalysed enantioselective Biginelli reaction. Organic & Biomolecular Chemistry, 9(4), 1145-1150. Available from: [Link]

  • Salehi, H., & Guo, Q. X. (2004). A facile and efficient one‐pot synthesis of dihydropyrimidinones catalyzed by magnesium bromide under solvent‐free conditions.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Heravi, M. M., et al. (2005). A catalytic method for synthesis of Biginelli-type 3,4-dihydropyrimidin-2(1H)-one using 12-tungstophosphoric acid.
  • Yadav, J. S., et al. (2001). Benzyltriethylammonium chloride as a novel and efficient catalyst for the synthesis of 3, 4-dihydropyrimidin-2-(1 H)-ones. European Journal of Organic Chemistry, 2001(3), 547-551.
  • Kamat, V., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(6), e2300008. Available from: [Link]

  • Shaabani, A., et al. (2003). Ammonium chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. Tetrahedron Letters, 44(4), 857-859.
  • DIYChemicals. Thiourea. Available from: [Link]

  • Wang, L., et al. (2009). Highly Enantioselective Organocatalytic Biginelli and Biginelli-Like Condensations: Reversal of the Stereochemistry by Tuning the 3,3′-Disubstituents of Phosphoric Acids. Journal of the American Chemical Society, 131(42), 15331-15340. Available from: [Link]

  • Mendoza-Suarez, F., & Tatarchuk, B. J. (2019). Comparative economic analysis of batch vs. continuous manufacturing in catalytic heterogeneous processes: impact of catalyst activity maintenance and materials costs on total costs of manufacturing in the production of fine chemicals and pharmaceuticals. Reaction Chemistry & Engineering, 4(9), 1619-1634.
  • Kingdotech. (2023). Understanding Zeolite Price: Factors Affecting Costs. Available from: [Link]

  • Akbarian, M., & Gholamzadeh, Z. (2015). Novel and Efficient Organocatalytic Biginelli Reaction Using 2-Ethylhexanoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 53-60.
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  • MDPI. Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells. Available from: [Link]

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Performance comparison of different grades of diethylammonium chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Diethylammonium Chloride: A Performance Comparison of Chemical Grades

Introduction: The Critical Role of Purity in Application Success

This compound (DEA-Cl), a quaternary ammonium salt formed from diethylamine and hydrochloric acid, is a versatile and fundamental chemical intermediate.[1][2] Its applications are extensive, ranging from serving as a reactant in the synthesis of dyes and pharmaceutical compounds like ranitidine to its emerging use in advanced materials such as perovskite solar cells.[3][4][5] However, the success, reproducibility, and reliability of these applications are intrinsically linked to the purity of the DEA-Cl used. The presence of impurities, even in trace amounts, can significantly alter physicochemical properties and lead to undesirable outcomes, such as compromised reaction yields, unpredictable product profiles, and reduced device performance.[6][7][8]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the performance of different grades of this compound. We will explore the common chemical grades, analyze the impact of typical impurities on key applications, and provide detailed, self-validating experimental protocols for quality assessment. Our objective is to equip you with the expertise to select the appropriate grade of DEA-Cl for your specific application, ensuring scientific integrity and maximizing experimental success.

Understanding the Landscape: A Breakdown of Chemical Grades

The "grade" of a chemical is a designation of its purity. Choosing the correct grade is a critical first step in any experimental design, balancing cost against the required level of purity for the intended application.[9][10] Below is a summary of the most common chemical grades, from lowest to highest purity.

GradeTypical PurityCommon Uses & Characteristics
Technical 85-90%[11]Suitable for general industrial use.[12][13] Not pure enough for food, drug, or most laboratory applications as the exact nature and quantity of impurities are generally unknown.[10]
Purified >95%Also known as "Practical Grade."[11][12] Good quality chemicals where there are no official standards. Suitable for educational and some general laboratory applications.
Laboratory ~97%Appropriate for educational and qualitative laboratory work.[10] The exact levels of impurities are not precisely known.
USP Grade Meets USPMeets or exceeds the requirements of the United States Pharmacopeia (USP).[9] Acceptable for food, drug, and medicinal use.
Reagent Grade ≥98%[10]High purity, generally equal to ACS grade.[11] Suitable for use in many laboratory and analytical applications, including the manufacturing of food and medicines.[9][10]
ACS Grade ≥99.5%Meets or exceeds the stringent purity standards set by the American Chemical Society (ACS).[9][10] Used for procedures that require high-quality specifications and reproducibility.

The Impact of Impurities on this compound Performance

Impurities in DEA-Cl typically originate from the synthesis process and can include unreacted starting materials (e.g., diethylamine), by-products, residual solvents, and water.[6][7] The nature and concentration of these impurities dictate the performance of the material in a given application.

Causality Behind Performance Deficits:
  • In Organic Synthesis: Unreacted amines or other nucleophilic impurities can compete with the desired reaction pathway, leading to the formation of side products and reducing the overall yield and purity of the target molecule. Water content is particularly detrimental in moisture-sensitive reactions, such as those employing Grignard reagents or certain organometallic catalysts.[8]

  • In Pharmaceutical Development: The United States Pharmacopeia (USP) sets strict limits on impurities in active pharmaceutical ingredients (APIs) and excipients to ensure safety and efficacy.[9] Using a lower-grade DEA-Cl in the synthesis of a pharmaceutical compound could introduce contaminants that are difficult and costly to remove, potentially leading to batch failure and regulatory non-compliance.

  • In Perovskite Solar Cells (PSCs): The quality of the perovskite film is paramount to the efficiency of the solar cell.[14][15] While research on DEA-Cl in PSCs is emerging, parallels can be drawn from studies using similar additives like methylammonium chloride (MACl).[16][17] Impurities can act as charge recombination centers, hindering the transport of charge carriers and thereby reducing the power conversion efficiency (PCE).[18] They can also disrupt the crystal growth of the perovskite film, leading to poor morphology, smaller grains, and increased defects, which ultimately compromises both performance and long-term stability.[14][15]

Performance Comparison: A Tale of Three Grades

To illustrate the practical implications of grade selection, let's consider a comparative analysis of three hypothetical grades of DEA-Cl—Technical (90%) , Purified (98.5%) , and ACS Reagent (99.8%) —in two distinct applications.

Application 1: Synthesis of a Pharmaceutical Intermediate

In this scenario, DEA-Cl is used as a reactant in a multi-step synthesis of a pharmaceutical intermediate where high purity is critical for the subsequent steps and final product quality.

Performance MetricTechnical Grade (90%)Purified Grade (98.5%)ACS Reagent Grade (99.8%)Causality of Performance Difference
Reaction Yield 65-75%90-95%>98%Impurities in the technical grade compete in side reactions, consuming starting material and reducing the yield of the desired product.
Product Purity (Crude) ~80%~96%>99%The higher initial purity of the ACS grade directly translates to a cleaner reaction profile with fewer side products, simplifying purification.
Purification Steps MultipleSingleDirect IsolationTechnical grade requires extensive purification (e.g., multiple recrystallizations, column chromatography), increasing time and cost. ACS grade may yield a product pure enough for the next step without further purification.
Batch-to-Batch Consistency LowGoodExcellentThe undefined and variable nature of impurities in lower grades leads to poor reproducibility, a critical failure in pharmaceutical manufacturing.[6][7]
Application 2: Additive in Perovskite Solar Cell Fabrication

Here, DEA-Cl is used as an additive to improve the crystallization and quality of the perovskite film.

Performance MetricTechnical Grade (90%)Purified Grade (98.5%)ACS Reagent Grade (99.8%)Causality of Performance Difference
Power Conversion Efficiency (PCE) 12-14%18-20%21-23%Impurities in lower grades introduce defects in the perovskite crystal lattice, which act as non-radiative recombination sites for charge carriers, thus lowering the overall efficiency.[18]
Film Morphology Non-uniform,Uniform grainsLarge, uniform grainsHigh-purity DEA-Cl promotes controlled, uniform crystal growth, resulting in a smoother film with larger grains and fewer grain boundaries, which facilitates efficient charge transport.[14][15]
Device Stability (T80 lifetime) <100 h~500 h>1000 hImpurities, especially water and residual solvents, can accelerate the degradation of the perovskite material, leading to a rapid decline in device performance and operational stability.
Reproducibility of Results PoorGoodExcellentThe consistent purity of the ACS grade ensures that performance enhancements are due to the additive itself and not variable impurities, leading to highly reproducible device fabrication.[6]

Workflow for Grade Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating the appropriate grade of this compound for a research or development project.

cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Quality Assessment cluster_2 Phase 3: Performance Validation cluster_3 Phase 4: Final Decision A Define Application Requirements (e.g., Synthesis, PSC, Pharma) B Assess Purity Needs & Budget Constraints A->B C Select Candidate Grade(s) (e.g., Technical, ACS) B->C D Procure Sample & Certificate of Analysis (CoA) C->D E Perform Incoming Quality Control (QC) D->E F Characterize Impurity Profile (HPLC, GC-MS, KF, IC) E->F G Conduct Small-Scale Application Testing F->G H Measure Key Performance Metrics (Yield, Purity, PCE, Stability) G->H I Compare Performance vs. Purity Data H->I J Decision Point: Does performance meet requirements? I->J K Finalize Grade Specification for Project J->K Yes L Re-evaluate Grade Selection or Supplier J->L No L->B

Caption: Workflow for selecting and validating a DEA-Cl grade.

Experimental Protocols for Purity Verification

To ensure the quality of your starting material, it is essential to have robust analytical methods in place. The following protocols are designed to be self-validating systems for the characterization of this compound.

Experimental Workflow Overview

cluster_tests Purity & Impurity Analysis cluster_results Data Interpretation start DEA-Cl Sample karl_fischer Karl Fischer Titration (Water Content) start->karl_fischer hplc_gc HPLC / GC-MS (Organic Impurities) start->hplc_gc titration Non-Aqueous Titration (Assay/Purity) start->titration ion_chrom Ion Chromatography (Halide Impurities) start->ion_chrom water_val Water Content (ppm) karl_fischer->water_val organic_val Organic Impurity Profile hplc_gc->organic_val purity_val Purity Assay (%) titration->purity_val halide_val Halide Content (ppm) ion_chrom->halide_val report Comprehensive Quality Report purity_val->report water_val->report organic_val->report halide_val->report

Caption: Experimental workflow for DEA-Cl characterization.

Protocol 1: Assay by Non-Aqueous Potentiometric Titration
  • Principle: This method determines the total amine salt content. The sample is dissolved in a suitable non-aqueous solvent and titrated with a standardized acid, typically perchloric acid. The endpoint is determined potentiometrically. This is a standard method for quantifying amine salts where water would interfere.[19]

  • Methodology:

    • Preparation of Titrant (0.1 N Perchloric Acid): Accurately mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid. Add 20 mL of acetic anhydride and allow the solution to stand for 24 hours to consume any residual water. Standardize against primary standard potassium hydrogen phthalate (KHP).

    • Sample Preparation: Accurately weigh approximately 200-300 mg of the DEA-Cl sample into a clean, dry 150 mL beaker.

    • Dissolution: Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

    • Titration: Immerse a calibrated combination pH electrode into the solution. Titrate the sample with the standardized 0.1 N perchloric acid, recording the mV readings against the volume of titrant added.

    • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the first derivative of the curve).

    • Calculation: % Purity = (V * N * MW) / (W * 10) Where:

      • V = Volume of perchloric acid titrant (mL)

      • N = Normality of perchloric acid titrant

      • MW = Molecular weight of DEA-Cl (109.60 g/mol )

      • W = Weight of the sample (g)

Protocol 2: Water Content by Karl Fischer Titration
  • Principle: Karl Fischer (KF) titration is a highly specific and sensitive method for the determination of water content.[8] It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

  • Methodology:

    • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator. For expected low water content (<1%), a coulometric system is preferred for its higher sensitivity.

    • System Conditioning: Run the titrator's conditioning cycle to ensure the titration cell is free of ambient moisture.

    • Standardization: (For volumetric systems) Standardize the KF reagent using a certified water standard or sodium tartrate dihydrate.

    • Sample Analysis: Accurately weigh and inject a known amount of the DEA-Cl sample directly into the KF titration cell. The amount should be sufficient to give a reliable reading (typically 50-100 mg).

    • Titration: The instrument will automatically titrate the sample until all the water has been consumed.

    • Result: The instrument directly reports the water content, typically in parts per million (ppm) or as a percentage.

Protocol 3: Halide Impurity Analysis by Ion Chromatography
  • Principle: Ion chromatography (IC) is a powerful technique for separating and quantifying ions, making it ideal for detecting halide impurities (e.g., residual chloride from synthesis that is not part of the salt, or other halides like bromide) at ppm levels.[20]

  • Methodology:

    • Sample Preparation: Accurately prepare a solution of DEA-Cl in ultra-pure deionized water at a known concentration (e.g., 1000 mg/L).

    • Instrument Setup:

      • Column: An anion-exchange column (e.g., Dionex IonPac™ AS22).[20]

      • Eluent: A sodium carbonate/sodium bicarbonate buffer solution.[20]

      • Detector: Suppressed conductivity detector.

    • Calibration: Prepare a series of calibration standards for the halide ions of interest (e.g., Cl⁻, Br⁻) from certified stock solutions. Generate a calibration curve of conductivity response versus concentration.

    • Analysis: Inject a known volume of the prepared sample solution into the IC system.

    • Quantification: Identify the halide peaks by their retention times compared to the standards. Quantify the concentration of each halide impurity using the calibration curve.

Conclusion: A Foundation of Purity for Scientific Excellence

The performance of this compound is not an intrinsic constant but is instead a direct function of its purity. As we have demonstrated, the choice of chemical grade has profound consequences, impacting everything from reaction yields in organic synthesis to the power conversion efficiency and stability of advanced perovskite solar cells. For researchers, scientists, and drug development professionals, understanding the nuances of chemical grades and possessing the analytical tools to verify purity are not trivial details—they are foundational pillars of experimental integrity, reproducibility, and success. By investing the effort to select and validate the appropriate grade of DEA-Cl, you are laying the groundwork for reliable, high-quality results and accelerating the pace of innovation.

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A Comparative Guide to the Cross-Validation of Analytical Methods for Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Diethylammonium chloride (DEAC), a secondary amine salt, finds application in various synthetic processes.[1][2] Its accurate determination is crucial for ensuring process control, product quality, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the quantification of DEAC, underpinned by the principles of cross-validation to ensure consistency and reliability across different techniques.

As a Senior Application Scientist, the rationale behind selecting and validating an analytical method extends beyond mere procedural execution. It involves a deep understanding of the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. DEAC, being a small, polar, and non-volatile salt with no significant UV chromophore, presents unique analytical challenges.[3] This guide will dissect these challenges and offer scientifically sound solutions.

The Imperative of Cross-Validation

Before delving into specific analytical techniques, it is crucial to understand the concept of cross-validation. The International Council for Harmonisation (ICH) guideline Q2(R2) on the validation of analytical procedures defines cross-validation as a process to demonstrate that two or more analytical procedures can be used for the same intended purpose.[4] This is particularly relevant when transferring a method between laboratories or when a new method is introduced to replace an existing one.[5][6] The core principle is to ensure that the results obtained from different methods are comparable and reliable.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for DEAC is dictated by factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three principal techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography (GC) with and without derivatization, and Ion Chromatography (IC).

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Direct analysis of DEAC by HPLC with UV detection is impractical due to its lack of a UV-absorbing chromophore.[3] To overcome this, a pre-column derivatization strategy is employed to attach a chromophoric or fluorophoric tag to the diethylamine molecule.

Principle: The secondary amine group of diethylamine (liberated from DEAC) reacts with a derivatizing agent to form a stable, detectable product. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which reacts with secondary amines to yield a highly fluorescent derivative.[7][8]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_quant Quantification Sample DEAC Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution Standard DEAC Standard Standard->Dissolution pH_Adjust pH Adjustment (Alkaline) Dissolution->pH_Adjust NBD_Cl Add NBD-Cl Solution pH_Adjust->NBD_Cl Reaction Incubate (e.g., 70°C) NBD_Cl->Reaction Injection Inject into HPLC Reaction->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection Fluorescence Detector Separation->Detection Data Data Acquisition & Integration Detection->Data Calibration Calibration Curve Data->Calibration Calculation Calculate DEAC Concentration Calibration->Calculation

Caption: Workflow for HPLC analysis of DEAC with NBD-Cl derivatization.

Experimental Protocol: HPLC with NBD-Cl Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in water.

    • Accurately weigh and dissolve the sample containing DEAC in water.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization Procedure: [8]

    • In a reaction vial, mix 200 µL of the standard or sample solution with 50 µL of a 20 mM borate buffer (pH 9.0).

    • Add 150 µL of a 0.33 mg/mL NBD-Cl solution in acetonitrile.

    • Vortex the mixture for 1 minute.

    • Incubate the vial in a heating block at 70°C for 30 minutes.

    • Quench the reaction by placing the vial in a freezer for 1 minute.

  • Chromatographic Conditions:

    • HPLC System: A system equipped with a fluorescence detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a 20 mM phosphoric acid buffer (pH 2.8).[8]

    • Flow Rate: 0.8 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Detection: Fluorescence detector with excitation at 450 nm and emission at 540 nm.[8]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized DEAC standards against their concentrations.

    • Determine the concentration of DEAC in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC)

Gas chromatography can be a powerful tool for the analysis of volatile and thermally stable compounds. However, the direct GC analysis of amines can be problematic due to their polarity, which can lead to peak tailing and adsorption on the column.[9][10] For DEAC, which is a salt, a preliminary step is required to liberate the free diethylamine.

Principle:

  • Direct Analysis of Free Amine: The DEAC salt is converted to the volatile free diethylamine by adding a strong base. The free amine is then analyzed by GC.

  • Derivatization: To improve chromatographic performance, the liberated diethylamine can be derivatized to form a less polar and more stable compound.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_quant Quantification Sample DEAC Sample/Standard Solvent Dissolve in Solvent (e.g., DMSO) Sample->Solvent Base Add Strong Base (e.g., Imidazole) Solvent->Base Incubation Incubate in Headspace Vial Base->Incubation Injection Inject Headspace Vapor Incubation->Injection Separation GC Separation (e.g., DB-624 column) Injection->Separation Detection Flame Ionization Detector (FID) Separation->Detection Data Data Acquisition Detection->Data Calibration External Standard Calibration Data->Calibration Calculation Calculate DEAC Concentration Calibration->Calculation

Caption: Workflow for Headspace GC analysis of DEAC.

Experimental Protocol: Headspace GC

This protocol is adapted from methods for analyzing amine hydrochlorides in pharmaceutical substances.[11][12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Accurately weigh and dissolve the sample containing DEAC in DMSO.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Headspace Vial Preparation: [11]

    • In a 20 mL headspace vial, add a non-volatile base such as imidazole (e.g., 0.5 - 1 g).

    • Add a defined volume of the standard or sample solution to the vial.

    • Seal the vial immediately with a crimp cap.

  • GC-Headspace Conditions: [11]

    • GC System: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

    • Column: DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness.

    • Headspace Incubation: 100°C for 20 minutes.

    • Injector Temperature: 200°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program: 40°C for 10 minutes, then ramp to 240°C at 40°C/min.

    • Carrier Gas: Nitrogen at a flow rate of 1 mL/min.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of diethylamine from the standards against their concentrations.

    • Determine the concentration of DEAC in the sample from the calibration curve.

Ion Chromatography (IC)

Ion chromatography is an excellent technique for the determination of ionic species. For DEAC, IC can be used to quantify the chloride anion, which is stoichiometrically related to the diethylammonium cation.

Principle: The sample is introduced into an ion chromatograph where the chloride ions are separated from other anions on an ion-exchange column. The separated ions are then detected by a conductivity detector. This method is particularly useful for determining the halide content in quaternary ammonium salt solutions.[13]

Experimental Protocol: Ion Chromatography for Chloride

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Accurately weigh and dissolve the sample in deionized water.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions:

    • IC System: An ion chromatograph with a conductivity detector and an anion suppressor.

    • Column: A suitable anion-exchange column.

    • Eluent: An appropriate carbonate/bicarbonate or hydroxide eluent.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Suppressed conductivity.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the chloride standards against their concentrations.

    • Determine the chloride concentration in the sample and calculate the corresponding DEAC concentration based on their molar masses.

Performance Comparison and Cross-Validation

The choice of method depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.

Parameter HPLC with Derivatization Headspace GC Ion Chromatography
Principle Quantifies diethylamine after derivatizationQuantifies volatile free diethylamineQuantifies the chloride counter-ion
Specificity High (dependent on derivatization and chromatography)High (separation by volatility and polarity)High for chloride, but indirect for DEAC
Sensitivity Very High (LOD in ppb range with fluorescence)High (LOD in ppm range)Moderate to High (LOD in ppm to ppb range)
Precision (%RSD) < 2%< 5%< 2%
Accuracy (% Recovery) 98-102%95-105%98-102%
Sample Throughput Moderate (derivatization step adds time)High (with autosampler)High
Instrumentation Cost HighHighModerate
Key Advantage High sensitivity and specificity for the amineGood for volatile impurities, less matrix effectSimple, direct for the anion, robust
Key Limitation Derivatization adds complexity and potential for errorNot suitable for non-volatile related substancesIndirect measurement of the cation

Cross-Validation Strategy:

To ensure the interchangeability of these methods, a cross-validation study should be performed as outlined by ICH guidelines.[4][5]

  • Select a set of representative DEAC samples.

  • Analyze the samples using two or all three validated methods.

  • Compare the results statistically. The acceptance criteria for the agreement between methods should be predefined. For example, the mean results from the two methods should not differ by more than a specified percentage.

Logical Relationship Diagram for Method Validation:

Validation_Logic cluster_params Core Validation Parameters (ICH Q2(R2)) cluster_methods Analytical Methods for DEAC cluster_crossval Cross-Validation Specificity Specificity HPLC HPLC with Derivatization Specificity->HPLC GC Headspace GC Specificity->GC IC Ion Chromatography Specificity->IC Linearity Linearity Linearity->HPLC Linearity->GC Linearity->IC Range Range Range->HPLC Range->GC Range->IC Accuracy Accuracy Accuracy->HPLC Accuracy->GC Accuracy->IC Precision Precision (Repeatability & Intermediate) Precision->HPLC Precision->GC Precision->IC LOD Limit of Detection (LOD) LOD->HPLC LOD->GC LOD->IC LOQ Limit of Quantitation (LOQ) LOQ->HPLC LOQ->GC LOQ->IC Robustness Robustness Robustness->HPLC Robustness->GC Robustness->IC Comparison Comparative Analysis of Results HPLC->Comparison GC->Comparison IC->Comparison Equivalence Demonstrate Method Equivalence Comparison->Equivalence

Sources

A Comparative Guide to the Applications of Alkylammonium Salts: From Disinfection to Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alkylammonium salts, a versatile class of chemical compounds characterized by a positively charged nitrogen atom bonded to one or more alkyl chains, have found widespread utility across diverse scientific and industrial domains. Their unique amphiphilic nature, combining a hydrophilic cationic head with hydrophobic alkyl tails, underpins their efficacy in a multitude of applications, ranging from potent antimicrobial agents to highly efficient catalysts and specialized chromatographic reagents. The performance of these salts is intricately linked to their molecular architecture, particularly the length and number of the alkyl substituents, which dictates their solubility, surface activity, and biological interactions.

This guide provides a comprehensive comparison of various alkylammonium salts, offering researchers, scientists, and drug development professionals a detailed analysis of their performance in key applications. By presenting supporting experimental data, elucidating the mechanisms of action, and providing standardized protocols, this document aims to serve as an authoritative resource for selecting the optimal alkylammonium salt for a given application and for understanding the fundamental principles that govern their activity.

Antimicrobial Agents: A Comparative Efficacy Analysis

Quaternary ammonium compounds (QACs) are among the most widely used active ingredients in disinfectants and antiseptics. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death. The biocidal activity of QACs is significantly influenced by their structure, with the length of the alkyl chain playing a critical role.

Comparative Efficacy of Common Quaternary Ammonium Compounds

The selection of a QAC for a specific disinfection or antiseptic application depends on its spectrum of activity, potency, and potential for toxicity. Below is a comparison of three commonly used QACs: Benzalkonium Chloride (BAC), Didecyldimethylammonium Chloride (DDAC), and Cetylpyridinium Chloride (CPC).

Table 1: Comparative Antimicrobial Efficacy of Selected Quaternary Ammonium Compounds

MicroorganismBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)Cetylpyridinium Chloride (CPC)Test Method
Staphylococcus aureus1-10 µg/mL1-2.5 µg/mL1-5 µg/mLBroth microdilution
Escherichia coli10-64 µg/mL2.5-16 µg/mL5-32 µg/mLBroth microdilution
Pseudomonas aeruginosa32-256 µg/mL4-64 µg/mL16-128 µg/mLBroth microdilution
Candida albicans1-16 µg/mL0.5-8 µg/mL1-8 µg/mLBroth microdilution

Note: The reported Minimum Inhibitory Concentration (MIC) values can vary depending on the specific strain and testing conditions.

From the data, DDAC generally exhibits lower MIC values against a broad spectrum of microorganisms compared to BAC and CPC, indicating a higher potency. This enhanced activity is often attributed to the presence of two alkyl chains, which facilitates more effective disruption of the microbial cell membrane.

Mechanism of Antimicrobial Action

The cationic nature of QACs is fundamental to their antimicrobial activity. The positively charged nitrogen atom electrostatically interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer, leading to membrane disorganization and increased permeability.

Antimicrobial Mechanism of QACs cluster_0 Quaternary Ammonium Compound (QAC) cluster_1 Microbial Cell Membrane QAC Positively Charged Nitrogen Head AlkylChains Hydrophobic Alkyl Chains Binding Electrostatic Binding QAC->Binding 1. Attraction Membrane Lipid Bilayer Proteins Membrane Proteins Binding->Membrane to cell surface Insertion Hydrophobic Interaction & Insertion Binding->Insertion 2. Penetration Disruption Membrane Disruption & Leakage Insertion->Disruption 3. Damage CellDeath Cell Death Disruption->CellDeath 4. Lysis

Caption: Mechanism of antimicrobial action of Quaternary Ammonium Compounds (QACs).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Alkylammonium salt stock solution (e.g., 1 mg/mL in sterile deionized water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of the alkylammonium salt stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubate the plate at 35 ± 2 °C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the alkylammonium salt that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm.

Phase-Transfer Catalysts: Enhancing Biphasic Reactions

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Alkylammonium salts are highly effective phase-transfer catalysts, acting as shuttles to transport anions from the aqueous phase to the organic phase where the reaction occurs.

Comparison of Tetraalkylammonium and Trialkylammonium Salts

The efficiency of an alkylammonium salt as a phase-transfer catalyst is dependent on its ability to partition between the two phases and the lipophilicity of its cation.

Table 2: Comparison of Tetraalkylammonium and Trialkylammonium Salts in a Nucleophilic Substitution Reaction

CatalystReactionYield (%)Reaction Time (h)
Tetrabutylammonium Bromide (TBAB)1-Bromooctane + KCN952
Tetrahexylammonium Bromide (THAB)1-Bromooctane + KCN981.5
Triethylamine (TEA)1-Bromooctane + KCN208
Trioctylamine (TOA)1-Bromooctane + KCN456

The data clearly indicates that tetraalkylammonium salts are significantly more effective phase-transfer catalysts than their trialkylammonium counterparts. The permanently charged quaternary nitrogen atom in tetraalkylammonium salts ensures a more efficient ion-pairing and transport of the anion into the organic phase. The increased alkyl chain length in THAB compared to TBAB enhances its lipophilicity, leading to a slightly higher yield and shorter reaction time.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle of a tetraalkylammonium salt (Q⁺X⁻) in a nucleophilic substitution reaction between an organic halide (R-Y) and an aqueous nucleophile (Nu⁻) is illustrated below.

Phase-Transfer Catalysis Mechanism cluster_0 Organic Phase cluster_1 Aqueous Phase OrganicReactant R-Y Product R-Nu OrganicReactant->Product Reaction CatalystRegen Q⁺Y⁻ Product->CatalystRegen Releases Y⁻ CatalystOrganic Q⁺Nu⁻ CatalystOrganic->OrganicReactant Provides Nu⁻ CatalystAqueous Q⁺Y⁻ CatalystRegen->CatalystAqueous Transport to Aqueous Phase AqueousReactant M⁺Nu⁻ AqueousReactant->CatalystOrganic Transport to Organic Phase Byproduct M⁺Y⁻ AqueousReactant->Byproduct Consumes M⁺ CatalystAqueous->AqueousReactant Ion Exchange Interface ---------------- Phase Boundary ----------------

Caption: Catalytic cycle of a tetraalkylammonium salt in phase-transfer catalysis.

Ion-Pair Chromatography: Enhancing Separation of Ionic Analytes

Ion-pair chromatography is a powerful technique used in reversed-phase HPLC to separate ionic and highly polar compounds. It involves the addition of an ion-pairing reagent, typically an alkylammonium salt for anionic analytes, to the mobile phase. The ion-pairing reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase.

Selection of Alkylammonium Salts for Anionic and Basic Analytes

The choice of the alkylammonium salt as an ion-pairing reagent depends on the nature of the analyte and the desired retention characteristics.

  • For acidic (anionic) analytes: Tetraalkylammonium salts such as tetrabutylammonium (TBA) or tetrapropylammonium (TPA) are commonly used. The length of the alkyl chain influences the retention, with longer chains providing greater retention.

  • For basic (cationic) analytes: While less common, trialkylamines can sometimes be used in conjunction with an acidic mobile phase to improve peak shape and retention of basic compounds. However, alkyl sulfonates are more frequently employed as ion-pairing reagents for cationic analytes.

Table 3: Effect of Ion-Pairing Reagent on the Retention of Salicylic Acid (Anionic Analyte)

Ion-Pairing Reagent (in mobile phase)Retention Time (min)
None1.8
5 mM Tetrabutylammonium Hydrogen Sulfate5.2
5 mM Tetrahexylammonium Hydrogen Sulfate8.9

The data demonstrates a significant increase in the retention time of salicylic acid upon the addition of a tetraalkylammonium salt, with the longer alkyl chain of tetrahexylammonium providing stronger retention.

Corrosion Inhibitors: Protecting Metallic Surfaces

Alkylammonium salts are effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The efficiency of corrosion inhibition is strongly dependent on the structure of the alkylammonium salt. Key factors include:

  • Alkyl Chain Length: Longer alkyl chains generally lead to better surface coverage and higher inhibition efficiency due to increased van der Waals interactions between the adsorbed molecules.

  • Number of Alkyl Chains: Quaternary ammonium salts often exhibit better performance than primary, secondary, or tertiary ammonium salts due to their stronger adsorption characteristics.

  • Presence of Aromatic Rings or Heteroatoms: The inclusion of aromatic moieties or heteroatoms like oxygen or sulfur in the alkyl chain can enhance adsorption through π-electron interactions or coordination with the metal surface.

A study on the corrosion inhibition of mild steel in 1 M HCl showed that the inhibition efficiency of a series of N-alkylpyridinium bromides increased with increasing alkyl chain length, from approximately 75% for the ethyl derivative to over 95% for the hexadecyl derivative at the same concentration.[1][2]

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

The weight loss method is a simple and widely used technique to evaluate the efficiency of a corrosion inhibitor.[3][4]

Materials:

  • Mild steel coupons of known dimensions and surface area

  • Corrosive medium (e.g., 1 M HCl)

  • Alkylammonium salt inhibitor

  • Analytical balance

Procedure:

  • Polish the mild steel coupons with emery paper of decreasing grit size, wash with deionized water and acetone, and dry.

  • Weigh the coupons accurately using an analytical balance.

  • Immerse the coupons in the corrosive medium with and without the desired concentration of the inhibitor.

  • Maintain the solution at a constant temperature for a specified period (e.g., 24 hours).

  • After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, wash with deionized water and acetone, and dry.

  • Weigh the coupons again.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:

    CR = (Weight Loss) / (Surface Area x Time)

    %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Other Notable Applications

Beyond the major applications discussed, alkylammonium salts play crucial roles in several other areas:

  • Drug Delivery: Their ability to interact with cell membranes makes them useful as penetration enhancers for transdermal drug delivery and as components of lipid-based nanoparticle delivery systems.[5]

  • Nanoparticle Synthesis: Alkylammonium salts, particularly quaternary ammonium salts, are widely used as capping agents to control the size, shape, and stability of nanoparticles during their synthesis.[6][7]

  • Wastewater Treatment: The cationic nature of these salts allows them to act as flocculants and coagulants for the removal of suspended particles and certain dissolved organic pollutants from wastewater.

Conclusion and Future Perspectives

Alkylammonium salts are a remarkably versatile class of compounds with a broad and expanding range of applications. Their performance is intrinsically tied to their molecular structure, allowing for fine-tuning of their properties to suit specific needs. As our understanding of the structure-activity relationships of these salts deepens, we can expect to see the development of new and improved alkylammonium-based materials with enhanced efficacy and reduced environmental impact. Future research will likely focus on the design of biodegradable and less toxic QACs for disinfection, the development of highly selective and recyclable phase-transfer catalysts, and the synthesis of novel alkylammonium salts for advanced drug delivery and materials science applications. The continued exploration of this fascinating class of compounds holds immense promise for addressing challenges in medicine, chemistry, and environmental science.

References

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A Comparative Guide to the Green Chemistry Metrics of Reactions Involving Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the imperative of sustainable chemical synthesis is no longer a niche consideration but a core tenet of responsible innovation. The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Central to this endeavor is the quantitative assessment of a reaction's environmental footprint. This guide provides an in-depth analysis of key green chemistry metrics as applied to reactions involving diethylammonium chloride, a versatile quaternary ammonium salt.[1][2]

We will dissect the performance of this compound, not merely as a chemical entity, but as a functional component within a reaction system. Through a comparative lens, supported by detailed experimental protocols and quantitative data, this guide aims to equip you with the expertise to evaluate and optimize your synthetic strategies.

The Foundation: Understanding Green Chemistry Metrics

Before assessing specific reactions, it is crucial to establish a firm understanding of the metrics used to quantify their "greenness." While numerous metrics exist, we will focus on three of the most widely adopted and impactful indicators.[3][4]

  • Atom Economy (AE): Proposed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product.[5][6] It is a theoretical calculation that assumes 100% yield and highlights how many atoms from the reactants are incorporated into the final product versus being lost in byproducts.[7][8]

    • Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[9]

  • Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a more holistic view by quantifying the total mass of waste generated per unit of product.[10][11] A lower E-Factor signifies a greener process with less waste.[10][12]

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)[10][11]

  • Process Mass Intensity (PMI): A key metric used in the pharmaceutical industry, PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[13][14][15] It offers a comprehensive assessment of the overall process efficiency.[13][14][16][17]

    • Formula: PMI = Total Mass of Inputs / Mass of Product[13]

The following diagram illustrates the workflow for assessing these key metrics in a chemical process.

G cluster_0 Process Input & Reaction Design cluster_1 Metrics Calculation cluster_2 Process Inputs for PMI & E-Factor cluster_3 Output & Assessment Reactants Identify All Reactants Reaction_Stoichiometry Define Reaction Stoichiometry Reactants->Reaction_Stoichiometry Calc_AE Calculate Atom Economy (AE) Reactants->Calc_AE Calc_PMI Calculate Process Mass Intensity (PMI) Reactants->Calc_PMI Desired_Product Identify Desired Product Reaction_Stoichiometry->Desired_Product Byproducts Identify Byproducts Reaction_Stoichiometry->Byproducts Desired_Product->Calc_AE Calc_E_Factor Calculate E-Factor Byproducts->Calc_E_Factor Analysis Comparative Analysis & Optimization Calc_AE->Analysis Calc_E_Factor->Analysis Calc_PMI->Analysis Solvents Quantify Solvents Solvents->Calc_E_Factor Solvents->Calc_PMI Reagents Quantify Reagents & Catalysts Reagents->Calc_E_Factor Reagents->Calc_PMI Workup Quantify Workup Materials (e.g., water, extraction solvents) Workup->Calc_E_Factor Workup->Calc_PMI

Caption: Workflow for the assessment of green chemistry metrics.

Comparative Analysis: A Model Reaction System

To illustrate the practical application of these metrics, we will analyze a hypothetical Williamson ether synthesis. This reaction is a cornerstone of organic synthesis but often suffers from poor atom economy and the use of hazardous solvents. We will compare a "traditional" approach with an alternative method utilizing this compound as a component of a deep eutectic solvent (DES), which can act as both the solvent and a phase-transfer catalyst.[18]

Reaction: Synthesis of Phenethyl Phenyl Ether

Phenethyl Bromide + Sodium Phenoxide → Phenethyl Phenyl Ether + Sodium Bromide

Alternative 1: Traditional Synthesis in Dimethylformamide (DMF)

This method employs a conventional polar aprotic solvent, which is effective but poses significant health and environmental risks.

Experimental Protocol:

  • To a stirred solution of sodium phenoxide (11.6 g, 100 mmol) in DMF (200 mL) at room temperature, add phenethyl bromide (18.5 g, 100 mmol).

  • Heat the reaction mixture to 80°C and maintain for 6 hours.

  • After cooling, pour the mixture into 500 mL of water and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield phenethyl phenyl ether (17.8 g, 90% yield).

Alternative 2: Synthesis using a this compound-based DES

Here, a deep eutectic solvent composed of this compound and glycerol is used as the reaction medium. This DES is biodegradable and has low volatility.

Experimental Protocol:

  • Prepare the DES by mixing this compound (21.9 g, 200 mmol) and glycerol (36.8 g, 400 mmol) and heating at 80°C until a clear, homogeneous liquid is formed.

  • To the DES, add sodium phenoxide (11.6 g, 100 mmol) and phenethyl bromide (18.5 g, 100 mmol).

  • Stir the mixture at 80°C for 4 hours.

  • After cooling, add 200 mL of water to the mixture. The product will separate as an oil.

  • Extract the product with a minimal amount of a greener solvent like ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield phenethyl phenyl ether (18.2 g, 92% yield).

Quantitative Metrics Comparison

Let's calculate and compare the green chemistry metrics for both alternatives.

Molecular Weights:

  • Phenethyl Bromide (C₈H₉Br): 185.06 g/mol

  • Sodium Phenoxide (C₆H₅ONa): 116.10 g/mol

  • Phenethyl Phenyl Ether (C₁₄H₁₄O): 198.26 g/mol

  • Sodium Bromide (NaBr): 102.89 g/mol

Atom Economy Calculation:

The atom economy is identical for both reactions as the stoichiometry is the same.

AE = [198.26 / (185.06 + 116.10)] x 100 = 65.8%

This relatively low atom economy is characteristic of substitution reactions where a leaving group and a counter-ion become waste products.

E-Factor and PMI Calculations:

The real difference emerges when we assess the E-Factor and PMI, which account for all materials used.

MetricCalculation for Alternative 1 (DMF)ResultCalculation for Alternative 2 (DES)Result
Total Input Mass (11.6 g NaOPh) + (18.5 g PhEtBr) + (174 g DMF) + (500 g H₂O) + (317 g Et₂O) + (200 g Brine)1221.1 g (11.6 g NaOPh) + (18.5 g PhEtBr) + (58.7 g DES) + (200 g H₂O) + (89 g EtOAc)377.8 g
Product Mass 17.8 g17.8 g 18.2 g18.2 g
Waste Mass 1221.1 g - 17.8 g1203.3 g 377.8 g - 18.2 g359.6 g
E-Factor 1203.3 g / 17.8 g~67.6 359.6 g / 18.2 g~19.8
PMI 1221.1 g / 17.8 g~68.6 377.8 g / 18.2 g~20.8

Note: Densities used for calculation: DMF = 0.944 g/mL, Diethyl Ether = 0.713 g/mL, Ethyl Acetate = 0.902 g/mL. Brine is assumed to be primarily water.

Analysis of Results

The data clearly demonstrates the green advantages of the DES-based system. While the atom economy is inherently limited by the reaction type, the E-Factor and PMI are dramatically reduced by over 65% . This improvement is primarily due to:

  • Elimination of a hazardous solvent (DMF): DMF is a reprotoxic solvent, and its elimination is a significant step towards a safer process.

  • Reduced solvent volume: The DES acts as both solvent and catalyst, requiring a much smaller volume compared to the traditional solvent.

  • Simplified workup: The product's immiscibility with the aqueous DES mixture allows for a simpler extraction with significantly less solvent.

The following diagram illustrates the comparative mass inputs for the two synthetic routes, visually representing the reduction in waste.

G cluster_0 Alternative 1: Traditional (DMF) cluster_1 Alternative 2: DES with this compound Input1 Total Input ~1221 g Product1 Product 17.8 g Input1->Product1 yields Waste1 Waste ~1203 g Input1->Waste1 generates Input2 Total Input ~378 g Product2 Product 18.2 g Input2->Product2 yields Waste2 Waste ~360 g Input2->Waste2 generates

Caption: Comparison of mass inputs for the two synthetic routes.

Trustworthiness and Causality in Experimental Design

The choice to use a this compound-based DES is rooted in established principles of green chemistry. The components are readily available, have a lower toxicity profile than many traditional solvents, and are biodegradable.[19] The catalytic effect of the quaternary ammonium salt facilitates the nucleophilic substitution, often allowing for milder reaction conditions and shorter reaction times, which in turn reduces energy consumption.

The protocol is designed to be self-validating. The clear phase separation upon addition of water in Alternative 2 provides a simple and effective primary purification step, reducing the reliance on large volumes of extraction solvents and silica gel for chromatography. This not only improves the PMI and E-Factor but also reduces costs and process time.

Conclusion for the Practicing Scientist

The quantitative assessment of chemical reactions through green chemistry metrics is an indispensable tool for the modern scientist. As demonstrated, while atom economy provides a useful theoretical baseline, metrics like E-Factor and Process Mass Intensity offer a more practical and comprehensive evaluation of a process's environmental impact.

The use of this compound, particularly as a component in innovative solvent systems like DES, presents a compelling alternative to traditional synthetic methods.[18] By dramatically reducing solvent waste and eliminating highly hazardous materials, such approaches align with the core objectives of green chemistry. For researchers in drug development and chemical synthesis, adopting these principles and methodologies is not just an environmental consideration—it is a pathway to more efficient, safer, and economically viable science.

References

  • Schoenfuss, H. L., et al. (2020). Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. Environmental Toxicology and Chemistry, 39(10), 1858-1874. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Diethylammonium Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of chemical reagents are daily realities. With this comes the critical responsibility of ensuring that all waste materials are managed safely and in accordance with regulatory standards. Diethylammonium chloride (DEA-Cl), a common reagent in organic synthesis, presents specific hazards that necessitate a thorough understanding of its proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazards: Why Proper Disposal is Crucial

This compound is classified as a hazardous substance with multiple risk factors. It is harmful if swallowed or inhaled, toxic upon skin contact, and can cause severe skin burns and eye damage.[1][2][3] Additionally, it may trigger allergic skin reactions and respiratory irritation.[3] The corrosive nature of this compound, coupled with its toxicity, underscores the importance of meticulous disposal procedures to protect both laboratory personnel and the environment. Improper disposal can lead to contamination of water systems and pose a significant threat to aquatic life.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling this compound includes:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential to protect against splashes and airborne particles.[1][2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron must be worn to prevent skin contact.[1][2][4]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][2]

This protective gear serves as a fundamental barrier against the immediate chemical hazards of this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program.

  • Dedicated Waste Container: All this compound waste, whether solid or in solution, should be collected in a clearly labeled, dedicated waste container. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless you can confirm their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.

Step 2: Spill Management

Accidental spills must be addressed immediately and safely.

  • Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation to disperse any airborne contaminants.[4]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Cleanup:

    • For solid spills: Carefully sweep or scoop the material into the designated hazardous waste container, avoiding the generation of dust.[7]

    • For liquid spills: Once contained, absorb the spill with an inert material and place the contaminated absorbent into the hazardous waste container.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.

Step 3: Final Disposal Pathway

The final disposal of this compound waste must be conducted through a licensed hazardous waste management facility.

  • Incineration: The most common and recommended method for the disposal of this compound is high-temperature incineration at a permitted facility.[1] This process ensures the complete destruction of the chemical.

  • Do Not Sewer: Under no circumstances should this compound be disposed of down the drain.[1] Its solubility in water allows it to readily enter the water system, posing a significant environmental hazard.[9][10]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Clean Up 4. Decontaminate is_spill->spill_protocol Yes collect_waste Collect in a labeled, compatible hazardous waste container. is_spill->collect_waste No spill_protocol->collect_waste store_waste Store waste container in a designated secondary containment area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs incineration EHS arranges for disposal via high-temperature incineration. contact_ehs->incineration end End: Waste Properly Disposed incineration->end

Caption: Decision workflow for this compound disposal.

Quantitative Data Summary

ParameterValue/InformationSource
pH of Aqueous Solution Acidic[11]
Solubility in Water Highly soluble[3][11]
Hazardous Waste Classification Corrosive (if pH ≤ 2 or ≥ 12.5), Toxic[12]
Recommended Disposal Method High-temperature incineration[1]

Regulatory Context: A Note on Compliance

The disposal of this compound is governed by national and local regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA). While a specific federal waste code may not be listed for this compound, it would likely be classified as a characteristic hazardous waste due to its corrosivity (D002) if in a solution with a pH of 2 or less, and potentially its toxicity.[12] It is the responsibility of the waste generator (the laboratory) to make this determination. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

  • ECHEMI. This compound SDS, 660-68-4 Safety Data Sheets.

  • Cole-Parmer. Material Safety Data Sheet - Diethylamine Hydrochloride, 99%.

  • Merck Millipore. SAFETY DATA SHEET - this compound for synthesis.

  • Sigma-Aldrich. SAFETY DATA SHEET - this compound for synthesis.

  • Spectrum Chemical. SAFETY DATA SHEET - DIETHYLAMINE HYDROCHLORIDE.

  • chemBlink. CAS # 660-68-4, Diethylamine hydrochloride, this compound.

  • ChemTrack.org. Safety Guideline - DIETHYLAMINE.

  • Apollo Scientific. Diethylamine hydrochloride - Safety Data Sheet.

  • SD Fine-Chem. DIETHYLAMINE HYDROCHLORIDE - Safety Data Sheet.

  • Fisher Scientific. SAFETY DATA SHEET - Diethylamine hydrochloride.

  • Queen Mary University of London. Spill procedure: Clean-up guidance.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Diethylamine hydrochloride.

  • Clarkson University. CHEMICAL SPILL PROCEDURES.

  • Oakland University. Spill Control/Emergency Response - EHSO Manual 2025-2026.

  • Francis Flower. SAFETY DATA SHEET - 2-(Diethylamino)ethyl chloride hydrochloride solution.

  • J&K Scientific LLC. Chemical spill cleanup procedures.

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  • University of Texas at Austin. Procedures for Disposal of Hazardous Waste.

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Navigating the Safe Handling of Diethylammonium Chloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. Diethylammonium chloride (CAS No. 660-68-4), a compound utilized in various synthetic pathways, presents a significant hazard profile that necessitates rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this substance, ensuring both personal safety and the integrity of your research.

Understanding the Risks: The "Why" Behind the "What"

Before delving into specific PPE recommendations, it is crucial to understand the hazards associated with this compound. This compound is classified as:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2]

  • Sensitizer: May cause an allergic skin reaction.[1][2]

  • Irritant: May cause respiratory irritation.[1][3]

These hazards dictate a multi-faceted approach to PPE, where each component plays a critical role in preventing exposure through various routes. The causality is clear: failure to use appropriate PPE can lead to immediate and severe health consequences.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy for handling this compound involves protection for the eyes, face, hands, and body, as well as respiratory protection when necessary. The following sections provide detailed, step-by-step guidance for each category.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious and irreversible eye damage, robust eye and face protection is non-negotiable.

Procedural Steps:

  • Primary Protection: Always wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1][2] These provide a seal around the eyes, protecting against splashes and dust.

  • Secondary Protection: When there is a significant risk of splashing, such as when transferring large quantities or working with heated solutions, a full-face shield must be worn in addition to safety goggles. The face shield offers a broader barrier of protection for the entire face.

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap the substance against the eye and make flushing more difficult in the event of an exposure.[1]

Hand Protection: Choosing the Right Glove

The selection of appropriate gloves is critical due to the dermal toxicity and corrosive nature of this compound. The term "chemical-resistant gloves" is often used, but the specific material and its breakthrough time are key considerations. While direct permeation data for this compound is limited, data for the closely related compound Diethylamine can be used as a conservative guide.

Glove Selection and Use:

  • Material Selection: Based on data for Diethylamine, nitrile rubber gloves are a suitable choice for splash protection. However, for prolonged contact, heavier-duty gloves are recommended. The table below summarizes the compatibility of various glove materials with Diethylamine.

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile > 480Excellent for splash protection and short-duration handling.
Neoprene > 480Excellent for extended handling.
Butyl Rubber > 480Excellent for high-risk operations and spill cleanup.
Natural Rubber (Latex) PoorNot Recommended.

Source: Adapted from various chemical resistance guides. It is crucial to consult the glove manufacturer's specific chemical resistance data.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For high-risk procedures, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Proper Removal: After handling this compound, remove gloves using the proper technique to avoid skin contact with the contaminated outer surface. Dispose of used gloves as hazardous waste.

Body Protection: A Barrier Against Contamination

Protective clothing is essential to prevent skin contact and contamination of personal clothing.

Operational Plan:

  • Laboratory Coat: A standard laboratory coat is the minimum requirement. However, for procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit made of a material like Tyvek® is recommended.

  • Impervious Clothing: For large-scale operations, wear fire/flame resistant and impervious clothing.[1]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. For added protection, consider chemical-resistant shoe covers, especially when handling large quantities of this compound.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and safely. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of as hazardous waste.[1]

Respiratory Protection: When Air Purity is a Concern

Respiratory protection is necessary when there is a risk of inhaling this compound dust or aerosols. This is particularly important when handling the solid material outside of a fume hood or when dealing with spills.

Respirator Selection Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate respiratory protection.

PPE_Workflow start Start: Handling This compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood no_respirator Standard PPE (Goggles, Gloves, Lab Coat) is sufficient. fume_hood->no_respirator Yes assess_exposure Assess potential for airborne exposure (dust, aerosols). fume_hood->assess_exposure No low_exposure Low potential for airborne exposure. assess_exposure->low_exposure Low high_exposure High potential for airborne exposure or exceeding exposure limits. assess_exposure->high_exposure High spill_emergency Is this a large spill or emergency situation? assess_exposure->spill_emergency Emergency half_mask Use a half-mask respirator with an Ammonia/Methylamine cartridge and a P100 filter. low_exposure->half_mask full_face Use a full-face respirator with an Ammonia/Methylamine cartridge and a P100 filter. high_exposure->full_face scba Use a self-contained breathing apparatus (SCBA). spill_emergency->scba

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.